Product packaging for 3,5-Dimethyladamantane-1-carboxylic acid(Cat. No.:CAS No. 14670-94-1)

3,5-Dimethyladamantane-1-carboxylic acid

Cat. No.: B084701
CAS No.: 14670-94-1
M. Wt: 208.3 g/mol
InChI Key: BSWOQWGHXZTDOO-UHFFFAOYSA-N
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Description

3,5-Dimethyladamantane-1-carboxylic acid is a model naphthenic acid fraction compound (NAFC) of significant interest in environmental toxicology research, particularly for studying the impacts of oil sands process-affected water (OSPW) . This compound serves as a critical environmentally relevant surrogate for investigating the mechanism of toxic action of complex NAFC mixtures. Research has demonstrated that it specifically targets mitochondrial function, acting to decouple oxidative phosphorylation through the selective inhibition of the electron transport chain, with a pronounced effect on complex I activity . This specific mechanism leads to a concentration-dependent reduction in mitochondrial oxygen consumption and membrane potential, while simultaneously increasing reactive oxygen species (ROS) emissions . By providing a well-defined chemical tool, this adamantane derivative enables researchers to elucidate the fundamental biochemical pathways underlying NAFC toxicity, moving beyond non-specific narcotic models. Its application is essential for advancing the understanding of environmental contaminants and for developing targeted toxicological assessments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B084701 3,5-Dimethyladamantane-1-carboxylic acid CAS No. 14670-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWOQWGHXZTDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371214
Record name 3,5-Dimethyladamantane-1-carboxylic acid
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14670-94-1
Record name 3,5-Dimethyladamantane-1-carboxylic acid
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Record name 3,5-Dimethyladamantane-1-carboxylic acid
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Foundational & Exploratory

3,5-Dimethyladamantane-1-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Adamantane Scaffold in Modern Chemistry

The discovery of adamantane in petroleum in 1933 opened a new frontier in the chemistry of polyhedral organic compounds.[1] Its unique structure—a rigid, perfectly symmetrical, and strain-free tricyclic alkane resembling a diamondoid cage—has captivated chemists for decades. This "lipophilic bullet" provides a robust and metabolically stable scaffold that has proven invaluable in medicinal chemistry and materials science.[2][3] Adamantane derivatives are the backbone of numerous clinically approved drugs, including antivirals like Amantadine, antidiabetics such as Saxagliptin and Vildagliptin, and agents for treating Alzheimer's and Parkinson's diseases like Memantine.[4][5]

Among the vast family of adamantane derivatives, this compound (CAS No: 14670-94-1) stands out as a critical pharmaceutical intermediate and a versatile building block for advanced chemical synthesis.[6][7][8] Its structure combines the rigidity and lipophilicity of the dimethyladamantane core with the reactive functionality of a carboxylic acid group at a bridgehead position. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its utility. The adamantane cage provides a predictable three-dimensional structure, while the methyl and carboxyl groups offer specific points for interaction and further functionalization.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The compound's properties are summarized in the table below. Its low water solubility and moderate melting point are characteristic of substituted adamantanes.

PropertyValueSource
CAS Number 14670-94-1[9]
Molecular Formula C₁₃H₂₀O₂[6]
Molecular Weight 208.30 g/mol [9]
Appearance White to light yellow crystalline powder[6][7]
Melting Point 89-90 °C (some sources report 97-105 °C)[6]
Boiling Point 324.1 °C at 760 mmHg[6]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[6]
pKa 4.88 ± 0.60 (Predicted)[6]
Flash Point 153.9 °C[6]
Density 1.183 ± 0.06 g/cm³ (Predicted)[6]

Synthesis and Manufacturing Protocol

The synthesis of this compound is typically achieved through the oxidation of a suitable precursor. A common and effective method involves the Koch-Haaf carboxylation reaction, starting from 3,5-dimethyl-1-adamantanol. This reaction proceeds via a stable tertiary carbocation at the bridgehead position, which is then trapped by carbon monoxide (generated in situ from formic acid).

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_workup Workup & Isolation start 3,5-Dimethyl-1-adamantanol dissolve Dissolve Adamantanol in Sulfuric Acid start->dissolve acid Concentrated H₂SO₄ acid->dissolve formic Formic Acid (HCOOH) add_formic Slowly Add Formic Acid formic->add_formic cool Cool Reaction Mixture (10-20°C) dissolve->cool cool->add_formic react Warm to 35°C (Reaction for 3 hours) add_formic->react monitor Monitor by GC react->monitor quench Quench with Ice Water monitor->quench precipitate Precipitate Product quench->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Deionized Water filtrate->wash dry Dry Under Vacuum wash->dry product 3,5-Dimethyladamantane- 1-carboxylic acid dry->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,5-Dimethyl-1-adamantanol

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7]

Materials:

  • 3,5-Dimethyl-1-adamantanol (e.g., 30.0 g)

  • 96% Concentrated Sulfuric Acid (e.g., 208 g)

  • Formic Acid (e.g., 7.76 g)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 3,5-dimethyl-1-adamantanol (30.0 g).

  • Acid Addition: Carefully add concentrated sulfuric acid (208 g) to the vessel. Stir the mixture at room temperature until the starting material is completely dissolved. The formation of the adamantyl carbocation in the strong acid is the critical first step.

  • Cooling: Cool the reaction system to a temperature range of 10 °C to 20 °C using an ice bath. This temperature control is crucial to manage the exothermic reaction upon the addition of formic acid.

  • Carboxylation: Add formic acid (7.76 g) dropwise over 30 minutes, maintaining the internal temperature between 10 °C and 20 °C. Formic acid dehydrates in concentrated sulfuric acid to generate carbon monoxide, the carboxylating agent.

  • Reaction: After the addition is complete, warm the reaction mixture to 35 °C and maintain this temperature for 3 hours.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to confirm the complete conversion of the starting material. A typical yield of 3,5-dimethyl-1-adamantanecarboxylic acid is around 92-93%.[7]

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated white solid by filtration. Wash the filter cake thoroughly with deionized water to remove any residual acid.

  • Drying: Dry the final product under reduced pressure at 40 °C for 8 hours to yield white crystals of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid functional group. However, the bulky adamantane cage imparts significant steric hindrance, influencing reaction rates and pathways.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a catalytic amount of strong acid). These esters are often used as intermediates themselves.[10]

  • Amidation: Reaction with amines, typically activated by coupling agents like DCC or EDC, yields amides. This is a cornerstone reaction for incorporating the adamantane moiety into peptide-like structures or other bioactive molecules.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3,5-dimethyl-1-(hydroxymethyl)adamantane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Conversion to Acyl Halides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, a key intermediate for various acylation reactions.

The most significant derivatization is its role as a precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane). While Memantine can be synthesized from 1,3-dimethyladamantane directly, pathways involving adamantane carboxylic acid derivatives are also relevant in medicinal chemistry research.[11][12]

reactivity main 3,5-Dimethyladamantane- 1-carboxylic Acid ester Ester Derivative main->ester ROH, H⁺ amide Amide Derivative main->amide R₂NH, Coupling Agent alcohol Primary Alcohol main->alcohol LiAlH₄ acyl_chloride Acyl Chloride main->acyl_chloride SOCl₂

Caption: Key reactivity pathways of the carboxylic acid group.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. A sharp, intense C=O stretching absorption appears around 1700 cm⁻¹.[13][14]

  • ¹H NMR Spectroscopy: The spectrum is characterized by complex multiplets for the adamantane cage protons between approximately 1.0 and 2.5 ppm. The two methyl groups will appear as a singlet (or two closely spaced singlets) around 0.9 ppm. The acidic proton of the carboxyl group is a broad singlet, typically far downfield (>10 ppm), and is exchangeable with D₂O. Protons on carbons adjacent to the carbonyl group are slightly deshielded.[13]

  • ¹³C NMR Spectroscopy: The carbonyl carbon gives a characteristic signal in the 175-185 ppm range. The quaternary carbons of the adamantane cage where the methyl and carboxyl groups are attached will also be identifiable, along with the other CH and CH₂ carbons of the cage at higher field.[13]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (208.30). Fragmentation patterns often involve the loss of the carboxyl group or water.[15]

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in the pharmaceutical industry.[6][16]

Key Intermediate for Memantine Synthesis

Its structural relationship to the Alzheimer's drug Memantine makes it a crucial building block in various synthetic strategies. Memantine is an NMDA receptor antagonist, and its efficacy is directly tied to the 3,5-dimethyladamantane core.[4][17] Syntheses of Memantine often start with 1,3-dimethyladamantane and proceed through amination reactions.[12][18][19] Research into novel analogs or alternative synthetic routes can leverage this compound as a starting point for introducing the amino group via reactions like the Curtius or Schmidt rearrangement.

drug_pathway start 1,3-Dimethyladamantane intermediate1 3,5-Dimethyladamantane- 1-carboxylic Acid start->intermediate1 Carboxylation intermediate2 Functional Group Transformation (e.g., via Acyl Azide) intermediate1->intermediate2 Activation final Memantine (1-Amino-3,5-dimethyladamantane) intermediate2->final Rearrangement/ Hydrolysis

Caption: Role as a potential intermediate in pathways to Memantine.

Scaffold for Novel Therapeutics

Beyond Memantine, the adamantane carboxylic acid motif is actively being explored in drug discovery. Its lipophilic nature enhances cell membrane permeability and can improve pharmacokinetic profiles. For example, adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[20] The rigid structure helps to orient other pharmacophoric groups for optimal binding to enzyme active sites.[3]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. When handling the powder, a dust mask (e.g., N95) should be used.[21]

  • Storage: The compound is stable under normal conditions.[21] It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the enduring utility of the adamantane scaffold in modern science. Its well-defined structure, predictable reactivity, and crucial role in the synthesis of important pharmaceuticals like Memantine underscore its value. For researchers in drug development, this compound offers a robust, lipophilic, and sterically defined building block for creating next-generation therapeutics. As the quest for novel drugs with improved properties continues, the strategic application of versatile scaffolds like this compound will remain a key element of successful discovery programs.

References

  • Wikipedia. (n.d.). Adamantane.
  • Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
  • Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • LookChem. (n.d.). Cas 14670-94-1, this compound.
  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Request PDF.
  • Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.
  • Intatrade Chemicals. (n.d.). CAS:39269-10-8 | 1,3-Adamantanedicarboxylic acid.
  • Nguyen, T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central.
  • NIST. (n.d.). This compound, methyl ester.
  • SciSpace. (n.d.). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea.
  • Ren, H., et al. (2012). Synthesis and IR/MS Study of 3,5-Dimethyladamantanamine Hydrochloride Salt. Asian Journal of Chemistry.
  • Chemspace. (n.d.). This compound.
  • Hahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.

Sources

Structure Elucidation of 3,5-Dimethyladamantane-1-carboxylic acid: An Integrated Spectroscopic and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives are privileged scaffolds in modern drug discovery, valued for their unique physicochemical properties, including high lipophilicity, metabolic stability, and rigid three-dimensional structure.[1][2] The precise substitution pattern on the adamantane cage is critical to pharmacological activity, making unambiguous structure elucidation a cornerstone of synthesis and development campaigns. This guide presents a comprehensive, field-proven methodology for the structural confirmation of 3,5-dimethyladamantane-1-carboxylic acid, a representative substituted adamantane. We will proceed from the foundational confirmation of molecular weight and elemental composition to an in-depth, multi-dimensional Nuclear Magnetic Resonance (NMR) analysis, corroborated by computational modeling. This integrated workflow exemplifies a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Analytical Challenge of Caged Systems

The rigid, highly symmetrical nature of the adamantane core presents a unique challenge for spectroscopic analysis. Protons and carbons within the cage often exhibit similar chemical environments, leading to signal overlap in one-dimensional NMR spectra.[3] Therefore, a simple ¹H or ¹³C NMR spectrum is often insufficient for conclusive structure determination. This guide details a multi-technique approach that leverages the strengths of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments to systematically deconstruct the molecule and verify its connectivity. The causality behind each experimental choice is explained, providing a logical framework applicable to other complex, caged molecules.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex structural analysis, the first step is always to confirm the molecular formula and key functional groups. This establishes the fundamental constraints for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Protocol:

  • Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

Expected Data: For a molecular formula of C₁₃H₂₀O₂, the expected masses are foundational for confirming the starting point of our investigation.[4]

IonMolecular FormulaCalculated m/zObserved m/z (Example)
[M+H]⁺C₁₃H₂₁O₂⁺209.1536209.1539
[M-H]⁻C₁₃H₁₉O₂⁻207.1390207.1387
[M+Na]⁺C₁₃H₂₀NaO₂⁺231.1356231.1352

Table 1: Predicted High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to confirm the carboxylic acid moiety.

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over a range of 4000–400 cm⁻¹.

  • Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[5]

  • C-H Stretch (Aliphatic): Sharp peaks between 3000 and 2850 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700 cm⁻¹. The exact position can indicate the degree of hydrogen bonding.[6]

The Core Investigation: Multi-dimensional NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule.[7] Our strategy employs a suite of experiments to build up the structure piece by piece.

Workflow for NMR-based Structure Elucidation

The following diagram outlines the logical flow of experiments, where each step provides data that informs the next, creating a self-validating loop that culminates in the final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_validation Validation & Confirmation H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Environments) H1->C13 COSY COSY (¹H-¹H Couplings) H1->COSY DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT HSQC HSQC (Direct ¹H-¹³C Bonds) DEPT->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Final Final Structure COSY->Final HMBC->Final Comp Computational NMR (DFT Prediction) Comp->Final

Caption: Integrated workflow for NMR structure elucidation.

¹H and ¹³C NMR: Initial Spectral Mapping

Causality: One-dimensional NMR provides the fundamental chemical shift information for each unique proton and carbon nucleus in the molecule, offering initial clues about their chemical environment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • ~12.0 ppm (1H, very broad singlet): Carboxylic acid proton (-COOH).

  • ~1.5-2.2 ppm (multiplets): A complex region containing the 12 protons of the adamantane cage (CH and CH₂ groups). Due to the rigid structure, these protons are diastereotopic and will show complex splitting patterns.[8]

  • ~0.9 ppm (6H, singlet): The two equivalent methyl groups (-CH₃) at the C3 and C5 positions. Their equivalence is a key structural indicator.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): Due to the molecule's symmetry (a C₂ axis passing through C1 and bisecting the C7-C8 bond), we expect to see 8 distinct carbon signals instead of 13.

  • ~180 ppm: Carboxylic acid carbonyl (C=O).

  • ~40-50 ppm: Quaternary carbons, including C1, C3, and C5.

  • ~30-40 ppm: Methylene (-CH₂) and methine (-CH) carbons of the adamantane cage.

  • ~25-30 ppm: Methyl (-CH₃) carbons.

A DEPT-135 experiment is crucial here. It distinguishes carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent. This experiment validates the assignments made from the broadband ¹³C spectrum.

2D NMR: Assembling the Adamantane Framework

Causality: 2D NMR experiments resolve the signal overlap seen in 1D spectra and establish bonding relationships through nuclear spin coupling.[9][10]

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon. It is the definitive way to map the ¹H and ¹³C assignments together. For example, the proton signal at ~0.9 ppm will show a cross-peak to the carbon signal at ~25-30 ppm, confirming the methyl group assignment.

Correlation Spectroscopy (COSY): COSY reveals proton-proton couplings, typically through two or three bonds. This is essential for tracing the connectivity within the adamantane cage, allowing us to "walk" from one proton to its neighbors and piece together the six-membered rings of the core structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical experiment for confirming the overall structure of substituted adamantanes. It detects long-range correlations (2-3 bonds) between protons and carbons.[11] The key correlations to observe for this compound would be:

  • Methyl to Cage: A correlation from the methyl protons (~0.9 ppm) to the quaternary carbons at C3 and C5, and to the adjacent methylene carbons.

  • Cage to Carboxyl: Correlations from the protons on the carbons adjacent to C1 (e.g., C2, C6, C9) to the carboxylic acid carbonyl carbon (~180 ppm).

These specific HMBC correlations are non-negotiable proofs of the substituent positions.

Sources

An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid (CAS No. 14670-94-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dimethyladamantane-1-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, discusses its spectroscopic characterization, and explores its primary application in the pharmaceutical industry.

Introduction

This compound, with the CAS number 14670-94-1, is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique cage-like structure of the adamantane core imparts specific properties such as high lipophilicity and metabolic stability to molecules containing this moiety. These characteristics have made adamantane derivatives valuable scaffolds in drug discovery. This compound serves as a crucial building block, particularly in the synthesis of Memantine, a well-known drug for the treatment of Alzheimer's disease. Its strategic importance lies in providing the core adamantane structure with the necessary functional handles for further chemical transformations.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 14670-94-1[3]
Molecular Formula C₁₃H₂₀O₂[1]
Molecular Weight 208.30 g/mol [1]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 97-105 °C
Boiling Point 324.1 °C at 760 mmHg[1]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[1]
pKa 4.88 ± 0.60 (Predicted)[1]

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the carboxylation of 3,5-dimethyl-1-adamantanol. This transformation is a variation of the well-established Koch-Haaf reaction, which is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide or, more conveniently, formic acid in the presence of a strong acid like sulfuric acid.

Synthetic Pathway: The Koch-Haaf Reaction

The reaction proceeds via the formation of a stable tertiary carbocation at the 1-position of the 3,5-dimethyladamantane skeleton. This carbocation is then attacked by carbon monoxide (generated in situ from formic acid) to form an acylium ion, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Synthesis_Pathway cluster_0 Synthesis of this compound 3_5_dimethyl_1_adamantanol 3,5-Dimethyl-1-adamantanol Carbocation Tertiary Carbocation Intermediate 3_5_dimethyl_1_adamantanol->Carbocation H₂SO₄ Acylium_ion Acylium Ion Intermediate Carbocation->Acylium_ion + HCOOH (CO) Product This compound Acylium_ion->Product H₂O (Hydrolysis)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is based on a procedure described in a US patent.[2]

Materials:

  • 3,5-dimethyl-1-adamantanol

  • Concentrated sulfuric acid (96%)

  • Formic acid

Procedure:

  • In a suitable reaction vessel, charge 3,5-dimethyl-1-adamantanol (e.g., 30.0 g, purity 99%).

  • With vigorous stirring and cooling in an ice bath to maintain a temperature between 10 °C and 20 °C, slowly add concentrated sulfuric acid (e.g., 208 g).

  • Once the dissolution is complete, continue to cool the mixture and add formic acid (e.g., 7.76 g) dropwise over a period of 30 minutes, ensuring the temperature remains within the specified range.

  • After the addition is complete, warm the reaction mixture to 35 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), to confirm the complete conversion of the starting material.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with deionized water.

  • Dry the product under reduced pressure to obtain this compound.

This method has been reported to yield the product in high purity and with a yield of approximately 92.6%.[2]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the adamantane cage protons and the methyl groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Adamantane Cage Protons: A series of broad multiplets would be observed in the region of approximately 1.2-2.5 ppm. The bridgehead protons adjacent to the methyl groups and the carboxylic acid group will have distinct chemical shifts.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the six protons of the two equivalent methyl groups is expected at around 0.9-1.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide clear signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 180-185 ppm.

  • Quaternary Carbons: Signals for the carbon atom bearing the carboxylic acid group and the carbons bearing the methyl groups will be observed.

  • Adamantane Cage Carbons: Several distinct signals for the CH and CH₂ groups of the adamantane cage are expected in the aliphatic region (approximately 20-50 ppm).

  • Methyl Carbons (-CH₃): A signal for the methyl carbons will appear in the upfield region of the aliphatic range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional group.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[4]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch should appear around 1700-1725 cm⁻¹.[4]

  • C-H Stretch: Multiple sharp peaks for the C-H stretching of the adamantane cage and methyl groups will be present in the 2850-3000 cm⁻¹ region.

  • C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.

Mass Spectrometry

While no experimental mass spectrum is publicly available, GC-MS data for the methyl ester of this compound shows a molecular ion peak corresponding to its molecular weight.[5] For the carboxylic acid itself, electrospray ionization (ESI) in negative mode would be expected to show a prominent [M-H]⁻ ion at m/z 207.3.

Application in Drug Development: A Key Intermediate for Memantine

The primary and most significant application of this compound is as a key intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane).[6][7] Memantine is an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.

The synthesis of Memantine often starts from 1,3-dimethyladamantane. While various synthetic routes exist, they typically involve the introduction of a functional group at the 1-position, which is then converted to an amine. Although not a direct precursor in all patented syntheses, this compound represents a stable, isolable intermediate that can be readily converted to the corresponding amine.

The general transformation from the carboxylic acid to the amine can be achieved through several well-known organic reactions, such as the Curtius, Schmidt, or Hofmann rearrangements.

Memantine_Synthesis cluster_1 Conversion to Memantine Carboxylic_Acid This compound Amine Memantine (1-amino-3,5-dimethyladamantane) Carboxylic_Acid->Amine e.g., Curtius, Schmidt, or Hofmann Rearrangement

Sources

An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Adamantane Cage - A Privileged Scaffold in Medicinal Chemistry

First synthesized in 1933, adamantane is the simplest diamondoid hydrocarbon, presenting a unique, rigid, and highly symmetric tricyclic aliphatic framework.[1] Its journey into medicinal chemistry began in the 1960s with the discovery of the antiviral properties of its derivatives, heralding a new chapter in drug discovery.[1][2] The adamantane moiety is now recognized as a privileged scaffold due to its distinctive structural and physicochemical properties. Its three-dimensional, lipophilic nature allows it to interact favorably with various biological targets, often enhancing the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of adamantane derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Part 1: Foundational Principles

The Unique Physicochemical Properties of Adamantane: A Marriage of Lipophilicity and Rigidity

The adamantane cage is a highly lipophilic and rigid structure. This rigidity is a key feature, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity. The three-dimensional structure of adamantane allows for the precise positioning of substituents, enabling a more effective exploration of drug targets.[5] Its lipophilicity enhances membrane permeability and can improve a drug's ability to cross the blood-brain barrier, a crucial property for central nervous system (CNS) active agents.[5] The incorporation of an adamantyl group can significantly increase the calculated partition coefficient (cLogP) of a molecule, which can be beneficial for compounds that are otherwise too water-soluble.[5]

Implications for Drug Design: How Adamantane Influences ADME Properties

The unique properties of the adamantane scaffold have significant implications for the absorption, distribution, metabolism, and excretion (ADME) of drugs. The enhanced lipophilicity can improve oral absorption and tissue distribution.[2] Furthermore, the adamantane nucleus is generally resistant to metabolic degradation, which can increase the in vivo stability and half-life of a drug.[4] This metabolic stability is a desirable trait in drug design, as it can lead to a more predictable pharmacokinetic profile and a lower dosing frequency.

Part 2: Antiviral Activity of Adamantane Derivatives

The discovery of the antiviral activity of adamantane derivatives marked their entry into the pharmaceutical world.[1][3]

Targeting Influenza A: The M2 Proton Channel Blockers

Amantadine and its α-methyl derivative, rimantadine, were among the first antiviral drugs approved for the prophylaxis and treatment of influenza A virus infections.[1][6][7]

These drugs act by blocking the M2 proton channel of the influenza A virus.[6][8][9][10][11] This channel is essential for the uncoating of the virus within the host cell. By inhibiting the M2 channel, amantadine and rimantadine prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein complex and the release of the viral genome into the cytoplasm.[8][9][10][12] In some strains, this inhibition can also interfere with viral assembly.[6]


Structure-activity relationship (SAR) studies have revealed key features for the antiviral activity of adamantane derivatives. The size and shape of the hydrocarbon cage are crucial, as demonstrated by the reduced activity of derivatives with other cage hydrocarbons.[3] Modifications to the amino group of amantadine have been explored to enhance potency. For instance, conjugation with certain amino acids has been shown to improve antiviral activity against influenza A/H3N2.[13]

CompoundStructureAntiviral Activity (IC50, µM) vs. Influenza A/H3N2
Amantadine1-aminoadamantane>100
Rimantadine1-(1- adamantyl)ethanamine>100
Glycyl-rimantadineRimantadine-Glycine conjugate2.83
Leucyl-rimantadineRimantadine-Leucine conjugate11.2
Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[13]

A significant challenge with amantadine and rimantadine is the rapid development of viral resistance, primarily due to mutations in the transmembrane domain of the M2 protein.[6][8] This has led to recommendations against their use for influenza treatment in many regions.[14] Consequently, there is ongoing research to develop novel adamantane derivatives that can overcome this resistance.

Beyond Influenza: Exploring Broad-Spectrum Antiviral Potential

The antiviral activity of adamantane derivatives is not limited to influenza. Research has explored their potential against a range of other viruses.

  • Coronaviruses: Some adamantanes, including amantadine and memantine, have shown potential activity against coronaviruses, such as SARS-CoV-2.[15] Proposed mechanisms include the inhibition of viral entry by increasing the pH of endosomes and antagonism of the α-7 nicotinic acetylcholine receptor.[15]

  • Hepatitis C and HIV: Adamantane derivatives have also been investigated for their potential to inhibit hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[3]

  • Herpes Simplex Virus: Tromantadine, another adamantane derivative, has been used topically for the treatment of herpes simplex virus infections.[2]

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for a set adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which are clear zones of cell death caused by viral replication.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Part 3: Neuroprotective and CNS-Modulating Activities

Adamantane derivatives have significant applications in the treatment of neurological disorders, primarily due to their ability to modulate neurotransmitter systems.

The Glutamatergic System: A Key Target in Neurodegenerative Diseases

Excessive activity of the neurotransmitter glutamate can lead to excitotoxicity, a process that damages and kills neurons and is implicated in neurodegenerative diseases like Alzheimer's disease.[16][17]

Memantine is an adamantane derivative approved for the treatment of moderate to severe dementia associated with Alzheimer's disease.[18][19] It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[16][18][20]

Memantine works by blocking the NMDA receptor ion channel.[16][20] Under pathological conditions of excessive glutamate release, the channel remains open for prolonged periods, leading to a massive influx of calcium ions (Ca2+) and subsequent neuronal death.[17] Memantine's action is voltage-dependent and it has a relatively fast off-rate, meaning it preferentially blocks the channel when it is excessively open but does not significantly interfere with normal synaptic transmission.[17] This selective blockade of pathological NMDA receptor activity helps to reduce excitotoxicity and improve symptoms of dementia.[16][18]


Beyond NMDA Receptor Blockade: Other CNS Targets

The neuroprotective effects of adamantane derivatives are not solely attributed to NMDA receptor antagonism.

Some adamantane derivatives have been designed to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs).[21] Since calcium influx through both types of channels contributes to excitotoxicity, a dual-acting compound could offer enhanced neuroprotection.[21]

Recent studies have shown that some adamantane derivatives can exert neuroprotective effects through mechanisms independent of NMDA receptor blockade. For instance, 5-hydroxyadamantane-2-on has demonstrated cerebrovascular and neuroprotective activity in brain ischemia models, with its effects likely mediated by the GABAergic system.[22][23]

Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Step-by-Step Methodology:

  • Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in multi-well plates.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the adamantane derivative for a specified period (e.g., 1-2 hours).

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a duration known to induce significant cell death (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control (untreated, non-glutamate-exposed cells) and the glutamate-only treated cells. Determine the EC50, the concentration of the compound that provides 50% protection against glutamate-induced toxicity.

Part 4: Anticancer Activity of Adamantane Derivatives

Adamantane derivatives have emerged as a promising class of compounds in cancer research, exhibiting a variety of anticancer mechanisms.[1][3][24]

Diverse Mechanisms of Action in Oncology
  • Tyrosine Kinases: Adamantane-based compounds have been shown to inhibit tyrosine kinases, which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.[1]

  • Soluble Epoxide Hydrolase (sEH): Inhibition of sEH by adamantyl thiourea derivatives has been linked to anti-inflammatory and anticancer effects.[25]

  • IκB Kinase: The adamantyl arotinoid chalcone derivative MX781 has demonstrated anticancer activity by inhibiting IκB kinase, a key component of the NF-κB signaling pathway.[25]

Many adamantane derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1] The synthetic retinoid adamantane derivative CD437 is a potent inducer of apoptosis in various cancer types.[25]

Hybrid molecules that combine the adamantane scaffold with other pharmacophores have shown enhanced anticancer activity.[1] For example, adamantane-conjugated platinum complexes have demonstrated improved cytotoxicity and reduced systemic toxicity compared to traditional platinum-based chemotherapeutics.[1]

Structure-Activity Relationships for Anticancer Potency

The anticancer activity of adamantane derivatives is highly dependent on their structure. The nature and position of substituents on the adamantane cage can significantly influence their potency and selectivity against different cancer cell lines. For example, studies on fluorophenyl adamantane derivatives have shown that the addition of cyclohexyl ethyl or propoxy-tetrahydropyran moieties can enhance anticancer activity.[26]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the adamantane derivative for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.


Part 5: Emerging Therapeutic Frontiers

The versatility of the adamantane scaffold has led to its exploration in a wide range of other therapeutic areas.

Antidiabetic Activity: DPP-IV Inhibitors

Vildagliptin and saxagliptin are adamantane-containing drugs used for the treatment of type 2 diabetes.[3][27][28] They act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones, which play a key role in regulating blood glucose levels.

Antimicrobial and Antifungal Applications

Adamantane derivatives have demonstrated activity against various bacteria and fungi.[24] Their mechanism of action in these contexts can be multifactorial, including membranotropic activity that disrupts the microbial cell membrane.[24]

Enzyme Inhibition in Other Therapeutic Areas

The adamantane scaffold has been utilized to design inhibitors for a variety of other enzymes with therapeutic relevance:

  • Butyrylcholinesterase (BChE): Adamantane-substituted guanylhydrazones have been identified as potent inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[29]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Adamantane-linked 1,2,4-triazole derivatives are potent inhibitors of 11β-HSD1, an enzyme involved in the regulation of glucocorticoid levels and a target for the treatment of metabolic syndrome and type 2 diabetes.[28]

  • Urease: Amantadine derivatives have been explored as urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[30]

Part 6: Future Perspectives and Conclusion

Overcoming Challenges: Drug Resistance and Solubility

While adamantane derivatives hold immense therapeutic promise, challenges such as drug resistance (particularly in the antiviral field) and poor aqueous solubility need to be addressed.[1] Strategies to overcome these hurdles include the development of hybrid molecules and the use of advanced drug delivery systems.

The Future of Adamantane in Drug Discovery: Multi-Targeted Ligands and Novel Scaffolds

The future of adamantane in drug discovery is bright. There is growing interest in designing multi-targeted adamantane derivatives that can simultaneously modulate several biological targets, which could be particularly beneficial for complex multifactorial diseases like cancer and neurodegenerative disorders.[1] Furthermore, the exploration of novel adamantane-like scaffolds, such as azaadamantanes, is opening up new avenues for the development of bioactive compounds.[31] The continued integration of computational drug design with synthetic and pharmacological studies will undoubtedly accelerate the discovery of the next generation of adamantane-based therapeutics.[1]

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An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid: A Cornerstone Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-dimethyladamantane-1-carboxylic acid, a key building block in pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its significant role in the creation of impactful therapeutics.

Introduction: The Strategic Importance of the Adamantane Scaffold

The adamantane cage, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and precise spatial orientation of functional groups for optimal target engagement.[1][3] The introduction of adamantane moieties into bioactive molecules has led to the development of successful drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2]

This compound stands out as a crucial derivative, serving as a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its dimethyl substitution pattern on the adamantane core offers a nuanced balance of lipophilicity and steric bulk, which can be strategically exploited in drug design.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource(s)
Molecular Weight 208.30 g/mol [5][6]
Molecular Formula C₁₃H₂₀O₂[5][6]
CAS Number 14670-94-1[5][6]
Appearance White to light yellow crystalline powder[4]
Melting Point 89-90 °C[4]
Boiling Point 324.1 °C at 760 mmHg[4]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[4]
pKa 4.88 ± 0.60 (Predicted)[4]

The structure of this compound is characterized by the rigid adamantane cage with methyl groups at positions 3 and 5, and a carboxylic acid group at the bridgehead position 1.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved through the Koch-Haaf reaction , a powerful method for the carboxylation of tertiary alcohols or alkenes. This reaction proceeds via a carbocation intermediate, making the bridgehead position of the adamantane scaffold an ideal substrate.

The Koch-Haaf Reaction Pathway

The synthesis starts from the readily available 3,5-dimethyl-1-adamantanol. The reaction mechanism involves the following key steps:

  • Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 3,5-dimethyl-1-adamantanol is protonated, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation at the bridgehead position of the adamantane core.

  • Nucleophilic Attack by Carbon Monoxide: The carbocation is then attacked by carbon monoxide, which is typically generated in situ from formic acid in the presence of sulfuric acid. This step forms a highly reactive acylium ion.

  • Hydrolysis: The acylium ion is subsequently hydrolyzed by water present in the reaction mixture to yield the final product, this compound.

Koch_Haaf_Reaction cluster_0 Carbocation Formation cluster_1 Carbonylation cluster_2 Hydrolysis 3,5-Dimethyl-1-adamantanol 3,5-Dimethyl-1-adamantanol Protonated Alcohol Protonated Alcohol 3,5-Dimethyl-1-adamantanol->Protonated Alcohol + H₂SO₄ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H₂O Acylium Ion Acylium Ion Tertiary Carbocation->Acylium Ion + CO (from HCOOH) 3,5-Dimethyladamantane-\n1-carboxylic acid 3,5-Dimethyladamantane- 1-carboxylic acid Acylium Ion->3,5-Dimethyladamantane-\n1-carboxylic acid + H₂O

Caption: Mechanistic workflow of the Koch-Haaf synthesis.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the laboratory-scale synthesis:

Materials:

  • 3,5-dimethyl-1-adamantanol

  • Concentrated sulfuric acid (96%)

  • Formic acid

  • Ice

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add 3,5-dimethyl-1-adamantanol to concentrated sulfuric acid while maintaining the temperature between 10-20°C with an ice bath.

  • Once the adamantanol is completely dissolved, add formic acid dropwise to the stirred solution, ensuring the temperature remains within the 10-20°C range. The addition should be controlled over a period of approximately 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to 35°C and stir for an additional 3 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) to confirm the complete consumption of the starting material.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid product is collected by filtration and washed thoroughly with deionized water.

  • The crude product is then dried under reduced pressure to yield this compound.

Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis. The obtained melting point should be in the range of 89-90°C.[4]

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the adamantane cage protons. The two methyl groups would likely appear as singlets, potentially with slightly different chemical shifts due to their spatial relationship with the carboxylic acid group. The acidic proton of the carboxylic acid would be observed as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals corresponding to the adamantane framework, the two methyl groups, and the carboxyl carbon. The quaternary carbon of the carboxylic acid group is expected to resonate in the downfield region (around 180-185 ppm). The bridgehead carbons and the methylene carbons of the adamantane cage would appear in the aliphatic region. The two methyl carbons would also be observed in the upfield region.

  • Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or a carboxyl radical (-•COOH), leading to a prominent peak at m/z 163. Further fragmentation of the adamantane cage could also be observed.[7]

Applications in Drug Development

This compound is a highly valued intermediate in the pharmaceutical industry due to its role as a precursor to several important APIs.[4]

Precursor to Memantine

The most notable application of this compound and its derivatives is in the synthesis of Memantine , a drug used for the treatment of moderate-to-severe Alzheimer's disease.[7] Memantine is an uncompetitive NMDA receptor antagonist. The synthesis of Memantine often involves the conversion of the carboxylic acid group to an amine.

Memantine_Synthesis 3,5-Dimethyladamantane-\n1-carboxylic acid 3,5-Dimethyladamantane- 1-carboxylic acid Intermediate\n(e.g., Amide) Intermediate (e.g., Amide) 3,5-Dimethyladamantane-\n1-carboxylic acid->Intermediate\n(e.g., Amide) Functional Group Transformation Memantine\n(3,5-Dimethyl-1-aminoadamantane) Memantine (3,5-Dimethyl-1-aminoadamantane) Intermediate\n(e.g., Amide)->Memantine\n(3,5-Dimethyl-1-aminoadamantane) Hofmann Rearrangement or similar amination

Sources

The Adamantane Advantage: A Technical Guide to the Medicinal Potential of Dimethyladamantane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, and exceptionally stable tricyclic hydrocarbon, represents a unique and powerful building block in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles, offering a pathway to enhanced efficacy and metabolic stability. This technical guide delves into the burgeoning field of dimethyladamantane carboxylic acids, exploring their therapeutic potential across a spectrum of diseases. We will examine their role as potent enzyme inhibitors in metabolic disorders, their promise as novel antibacterial agents, and their emerging application in the complex arena of neurodegenerative diseases. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these fascinating compounds, underpinned by detailed experimental insights and a robust body of scientific literature.

The Unique Physicochemical Landscape of the Adamantane Moiety

The adamantane cage is the smallest unit of a diamond's crystal lattice, and this diamondoid structure imparts several advantageous properties in drug design. Its three-dimensional, rigid nature provides a predictable and conformationally constrained scaffold for the precise positioning of functional groups, facilitating optimal interactions with biological targets. Furthermore, the high lipophilicity of the adamantane core can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, a critical attribute for drugs targeting the central nervous system. This lipophilicity also contributes to its use in advanced drug delivery systems.[1] The metabolic stability of the adamantane cage is another key feature; it is resistant to enzymatic degradation, which can lead to improved pharmacokinetic profiles and longer in-vivo half-lives of adamantane-containing drugs.

Therapeutic Applications of Dimethyladamantane Carboxylic Acids

Metabolic Disorders: Potent Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A highly promising application of dimethyladamantane carboxylic acids lies in the treatment of metabolic diseases such as obesity and type 2 diabetes.[2] A key enzyme in triglyceride synthesis is Diacylglycerol Acyltransferase 1 (DGAT1), which catalyzes the final and committed step in this pathway.[3] Inhibition of DGAT1 is a validated therapeutic strategy to reduce triglyceride absorption and storage.

Researchers have developed a series of adamantane carboxylic acid derivatives that exhibit potent DGAT1 inhibitory activity.[4] Optimization of this series led to the discovery of an E-adamantane carboxylic acid compound, designated as 43c , which demonstrates exceptional in vitro potency and favorable in vivo effects.

Table 1: In Vitro Activity of Adamantane Carboxylic Acid Derivative 43c [4]

CompoundhDGAT1 IC50 (nM)mDGAT1 IC50 (nM)
43c 55

hDGAT1: human Diacylglycerol Acyltransferase 1; mDGAT1: mouse Diacylglycerol Acyltransferase 1

In preclinical studies using diet-induced obese (DIO) mice, compound 43c significantly reduced plasma triglyceride levels and led to a reduction in body weight gain and a lowering of the glucose area under the curve (AUC).[4]

The mechanism of action of these adamantane carboxylic acid derivatives is the direct inhibition of the DGAT1 enzyme. By binding to DGAT1, these compounds block the esterification of diacylglycerol to form triglycerides, thereby reducing the overall synthesis and storage of fat.[5]

DGAT1_Inhibition cluster_0 Triglyceride Synthesis Pathway cluster_1 Inhibition cluster_2 Therapeutic Outcomes DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglycerides Reduced_TG Reduced Triglyceride Synthesis & Storage DGAT1->TG DM_Adamantane_CA Dimethyladamantane Carboxylic Acid Inhibition Inhibition DM_Adamantane_CA->Inhibition Inhibition->DGAT1 Metabolic_Health Improved Metabolic Health (Weight loss, Improved Glucose Tolerance) Reduced_TG->Metabolic_Health

Caption: Inhibition of the DGAT1 enzyme by dimethyladamantane carboxylic acids blocks triglyceride synthesis.

Infectious Diseases: A New Frontier in Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new classes of antibacterial drugs. Adamantane carboxylic acid and its derivatives have demonstrated promising activity against a range of bacteria, particularly Gram-positive strains.[6]

The primary antibacterial mechanism of adamantane carboxylic acids is believed to be the disruption of the bacterial cell membrane.[6][7] The lipophilic adamantane cage can intercalate into the lipid bilayer of the bacterial membrane, altering its fluidity and permeability.[8] This disruption leads to the leakage of essential intracellular components and ultimately, cell death. This mechanism is less susceptible to the development of resistance compared to drugs that target specific enzymes.

Table 2: Minimum Inhibitory Concentrations (MICs) of Adamantane Derivatives against Gram-Positive Bacteria [9]

CompoundS. epidermidis ATCC 12228 MIC (µg/mL)
Compound 9 (4-nitrophenyl derivative) 62.5
Hydrazide of 1-adamantanecarboxylic acid (19) 125
Neurodegenerative Diseases: An Emerging Area of Investigation

While the aminoadamantane derivative Memantine is a well-established NMDA receptor antagonist for the treatment of Alzheimer's disease, the direct role of dimethyladamantane carboxylic acids in neuroprotection is an area of active investigation.[10] The inherent ability of the adamantane scaffold to cross the blood-brain barrier makes it an attractive platform for developing CNS-active drugs.

Recent research on other adamantane derivatives suggests that neuroprotective effects can be achieved through mechanisms independent of NMDA receptor antagonism. For instance, 5-hydroxyadamantane-2-on has been shown to exhibit significant cerebrovascular and neuroprotective activity in models of brain ischemia without blocking NMDA receptors, possibly through modulation of the GABAergic system.[11][12] This opens up the possibility that dimethyladamantane carboxylic acids could exert neuroprotective effects through novel mechanisms. Adamantane amine derivatives have also been explored as dual inhibitors of NMDA receptors and voltage-gated calcium channels.[2] These findings provide a strong rationale for the synthesis and evaluation of dimethyladamantane carboxylic acid libraries for their potential in treating neurodegenerative disorders.

Synthesis and Methodologies

The synthesis of dimethyladamantane carboxylic acids can be achieved through various established organic chemistry routes. A common starting material is 1,3-dimethyladamantane, which can be synthesized from perhydroacenaphthene via rearrangement catalyzed by a Lewis acid like aluminum chloride.[13] The carboxylic acid moiety can then be introduced at a bridgehead position.

General Synthetic Workflow

Synthesis_Workflow Start Perhydroacenaphthene Step1 Lewis Acid (e.g., AlCl3) Rearrangement Start->Step1 Intermediate1 1,3-Dimethyladamantane Step1->Intermediate1 Step2 Carboxylation (e.g., Formic Acid, Sulfuric Acid) Intermediate1->Step2 Product 3,5-Dimethyladamantane- 1-carboxylic Acid Step2->Product Step3 Further Derivatization Product->Step3 Bioactive_Derivatives Bioactive Derivatives (e.g., DGAT1 inhibitors, Antibacterial agents) Step3->Bioactive_Derivatives

Caption: General synthetic workflow for producing bioactive dimethyladamantane carboxylic acid derivatives.

Experimental Protocol: Synthesis of Hydrazide of 1-Adamantanecarboxylic Acid (19)[9]

This protocol describes the synthesis of an adamantane derivative with demonstrated antibacterial activity.

  • Preparation of 1-Adamantanecarbonyl chloride (18): Start with commercially available 1-adamantanecarboxylic acid. The acid is converted to the acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

  • Formation of the Hydrazide (19):

    • Dissolve 1.0 mmol of tricyclo[3.3.1.13,7]decane-1-carbonyl chloride (compound 18) in 5 mL of 96% ethanol in a round-bottomed flask.

    • Heat the mixture under reflux to ensure complete dissolution.

    • Add 1.1 mmol of 100% hydrazine hydrate to the solution.

    • Continue heating the mixture under reflux for 3 hours.

    • After 3 hours, cool the reaction mixture to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

    • Collect the formed precipitate by filtration under reduced pressure.

    • Dry the solid product and recrystallize it from 96% ethanol to obtain the purified hydrazide of 1-adamantanecarboxylic acid (19).

Structure-Activity Relationships (SAR)

The biological activity of dimethyladamantane carboxylic acids can be significantly modulated by altering the substituents on the adamantane core and the carboxylic acid moiety.

SAR for DGAT1 Inhibitors

In the development of adamantane-based DGAT1 inhibitors, SAR studies have revealed several key insights.[4] The specific stereochemistry of the substituents on the adamantane ring is crucial for high-affinity binding to the enzyme. The nature of the linker between the adamantane core and other aromatic moieties also plays a significant role in determining potency and pharmacokinetic properties. The carboxylic acid group is a critical pharmacophore for interacting with the enzyme's active site.

SAR for Antibacterial Agents

For the antibacterial adamantane derivatives, the following SAR observations have been made[9]:

  • The free amino group of the hydrazide of 1-adamantanecarboxylic acid (19) appears to be important for its activity against Gram-positive bacteria.

  • Substitution of the NH₂ group in the hydrazide to form hydrazide-hydrazones generally leads to a decrease in both antibacterial and antifungal activity.

  • The introduction of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the adamantane core (as in compound 9) can enhance antibacterial activity.

SAR_Logic cluster_DGAT1 DGAT1 Inhibition cluster_Antibacterial Antibacterial Activity Core Dimethyladamantane Carboxylic Acid Core Stereochem Specific Stereochemistry (e.g., E-configuration) Core->Stereochem Linker Optimal Linker Length & Composition Core->Linker Carboxyl Carboxylic Acid (Essential for Binding) Core->Carboxyl Free_NH2 Free Hydrazide NH2 Group Core->Free_NH2 EWG Electron-Withdrawing Groups (e.g., -NO2) on Aryl Moiety Core->EWG Potency_DGAT1 Increased Potency Stereochem->Potency_DGAT1 Linker->Potency_DGAT1 Carboxyl->Potency_DGAT1 Potency_AB Increased Potency Free_NH2->Potency_AB EWG->Potency_AB

Caption: Key structure-activity relationships for dimethyladamantane carboxylic acid derivatives.

Future Directions and Conclusion

Dimethyladamantane carboxylic acids represent a versatile and promising class of molecules for drug discovery. Their unique structural and physicochemical properties make them ideal scaffolds for the development of novel therapeutics. The potent DGAT1 inhibitors discovered to date highlight their potential in combating metabolic diseases. The antibacterial activity through membrane disruption offers a promising avenue for new antibiotics that may be less prone to resistance. While their role in neuroprotection is still emerging, the inherent properties of the adamantane core provide a strong rationale for further exploration in this challenging therapeutic area. Future research should focus on expanding the chemical diversity of dimethyladamantane carboxylic acid libraries, conducting more in-depth mechanistic studies, and advancing the most promising leads through preclinical and clinical development. The continued investigation of these remarkable compounds is poised to unlock new and effective treatments for a range of human diseases.

References

  • Tyurenkov, I. N., et al. (2015). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative.
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  • Al-Hourani, B. J., et al. (2020). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules, 25(24), 5946. [Link]
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  • Bali, U., et al. (2012). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 22(2), 824-828. [Link]
  • Mlynarcik, P., et al. (2021). Mechanism of action of carboxylic acids on bacteria.
  • Xu, X., et al. (2014). Synthesis of Symmetrical Disubstituted Bridgehead Adamantane Derivatives. Chinese Journal of Organic Chemistry, 34(8), 1635-1640. [Link]
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  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1408. [Link]
  • Akishina, E. A., et al. (2022). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 58(3), 309-320. [Link]
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Introduction: The Adamantane Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Significance of 3,5-Dimethyladamantane-1-carboxylic Acid

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, represents a cornerstone of cage compound chemistry. Its rigid, lipophilic structure has made it a privileged scaffold in medicinal chemistry and materials science. Functionalization of the adamantane core, particularly at its tertiary bridgehead positions, unlocks a vast chemical space for the development of novel therapeutics and advanced materials. This guide provides a detailed technical exploration of a key derivative, this compound, focusing on the chemical principles governing its synthesis, its physicochemical properties, and its role as a valuable intermediate in pharmaceutical development.

The Foundational Chemistry: Carboxylation via the Koch-Haaf Reaction

The introduction of a carboxylic acid group onto a tertiary carbon, such as the bridgehead position of an adamantane cage, is most effectively achieved through the Koch-Haaf reaction.[1] This powerful carbonylation method, pioneered by H. Koch and W. Haaf, is the cornerstone for synthesizing adamantane-based carboxylic acids.[2]

Mechanism and Rationale: The reaction proceeds through a strongly acid-catalyzed mechanism. The choice of reagents and conditions is critical for ensuring the specific and efficient formation of the desired product.

  • Carbocation Formation: In the presence of a strong protic acid like concentrated sulfuric acid, a stable tertiary carbocation is generated at the bridgehead position of the adamantane scaffold. This can be initiated from the parent hydrocarbon, a corresponding alcohol, or a halide. The exceptional stability of the bridgehead adamantyl cation is a key driver for the reaction's success.

  • Carbonylation: Carbon monoxide (CO), often generated in situ from the dehydration of formic acid by sulfuric acid, acts as the carbonylating agent.[1] The highly electrophilic carbocation is readily attacked by the carbon atom of CO.

  • Acylium Ion Formation: This attack forms a highly reactive acylium cation intermediate.

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the acylium ion to yield the final tertiary carboxylic acid.

The highly exothermic nature of this process necessitates careful temperature control to prevent unwanted side reactions and ensure high yields.[3]

Koch_Haaf_Mechanism cluster_main Koch-Haaf Reaction on Adamantane Scaffold cluster_CO CO Source Adamantane Adamantane Precursor (e.g., Adamantanol) Carbocation 1-Adamantyl Cation (Tertiary Carbocation) Adamantane->Carbocation + H₂SO₄ - H₂O Acylium Acylium Cation Carbocation->Acylium + CO CarboxylicAcid 1-Adamantanecarboxylic Acid Acylium->CarboxylicAcid + H₂O (Hydrolysis) FormicAcid HCOOH CO CO FormicAcid->CO + H₂SO₄ - H₂O

Caption: General mechanism of the Koch-Haaf reaction.

Definitive Synthesis of this compound

The synthesis of the title compound is a direct and elegant application of the Koch-Haaf reaction, starting from the corresponding alcohol, 3,5-dimethyl-1-adamantanol.[4] This specific precursor ensures that the carboxylation occurs at the desired C1 position, as the methyl groups at C3 and C5 block other potential reaction sites and direct the formation of the most stable tertiary carbocation.

Experimental Protocol

The following protocol is synthesized from established methodologies for this class of reaction.[4]

Materials:

  • 3,5-Dimethyl-1-adamantanol (Purity: ≥99%)

  • Concentrated Sulfuric Acid (96%)

  • Formic Acid (98-100%)

  • Crushed Ice / Deionized Water

  • Toluene (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 96% concentrated sulfuric acid (approx. 7 parts by weight relative to the adamantanol).

  • Substrate Addition: The 3,5-dimethyl-1-adamantanol (1.0 eq) is added portion-wise to the stirred sulfuric acid while maintaining the temperature between 10-20°C using an ice bath. The adamantanol dissolves to form a solution of the corresponding carbocation.

  • Carboxylation: Formic acid (approx. 1.5-2.0 eq) is added dropwise via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature between 15-25°C. This step is highly exothermic.

  • Reaction Completion: After the formic acid addition is complete, the reaction mixture is stirred for an additional 3 hours, allowing the temperature to gradually rise to 35°C to ensure the reaction proceeds to completion.[4] Progress can be monitored by Gas Chromatography (GC).

  • Workup: The reaction mixture is slowly and carefully poured onto a stirred slurry of crushed ice. This quenches the reaction and precipitates the crude carboxylic acid product.

  • Extraction & Purification: The aqueous mixture is extracted three times with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Synthesis_Workflow Start Start: 3,5-Dimethyl-1-adamantanol Dissolution Dissolve in conc. H₂SO₄ (10-20°C) Start->Dissolution Carboxylation Add HCOOH dropwise (Maintain 15-25°C) Dissolution->Carboxylation Stirring Stir for 3h at 35°C Carboxylation->Stirring Quench Pour onto crushed ice Stirring->Quench Extraction Extract with Toluene Quench->Extraction Purification Dry & Evaporate Solvent Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis.

Physicochemical Properties and Characterization

The resulting product is a stable, crystalline solid with well-defined physical properties. Its identity and purity are confirmed using standard analytical techniques.

PropertyValueReference(s)
CAS Number 14670-94-1[4][5][6]
Molecular Formula C₁₃H₂₀O₂[6]
Molecular Weight 208.30 g/mol [6]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 89-90°C (up to 105°C for some grades)[5]
Boiling Point 324.1 °C at 760 mmHg (Predicted)[5]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[5]

Significance in Pharmaceutical Research

This compound is primarily recognized for its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5][7] The adamantane scaffold is a well-known pharmacophore that can increase the lipophilicity and metabolic stability of a drug molecule, often improving its pharmacokinetic profile.

While not a direct precursor, this carboxylic acid is structurally related to the important Alzheimer's disease drug, Memantine , which is 1-amino-3,5-dimethyladamantane. The synthesis of Memantine typically proceeds via amidation of the 1,3-dimethyladamantane core.[8][9][10] The existence and synthesis of the corresponding carboxylic acid provide researchers with an alternative functional handle at the C1 position, enabling the exploration of other derivatives such as esters and amides, and expanding the potential therapeutic applications of the 3,5-dimethyladamantane scaffold.

Structural_Relationship Core 1,3-Dimethyladamantane (Core Scaffold) Acid 3,5-Dimethyladamantane- 1-carboxylic Acid (Target Compound) Core->Acid Carboxylation (e.g., via Adamantanol) Amine Memantine (1-Amino-3,5-dimethyladamantane) Core->Amine Amidation / Amination (Drug Synthesis Route)

Caption: Structural relationship to the drug Memantine.

Conclusion

The discovery and synthesis of this compound are a testament to the power and utility of the Koch-Haaf reaction in complex molecule synthesis. This method provides a direct and efficient pathway to a highly valuable, functionalized adamantane derivative. As a key intermediate, this compound offers significant potential for the development of new chemical entities in the pharmaceutical industry, building upon the proven therapeutic success of the dimethyladamantane core. This guide provides the foundational knowledge for researchers and drug development professionals to understand, replicate, and expand upon the synthesis of this important chemical building block.

References

  • Organic Syntheses Procedure, 1-adamantanecarboxylic acid.
  • Nagaki, A., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293.
  • Wikipedia contributors. (2023, October 28). Koch reaction. In Wikipedia, The Free Encyclopedia.
  • LookChem. (n.d.). Cas 14670-94-1, this compound.
  • ResearchGate. (n.d.). Koch-Haaf carbonylation.
  • ResearchGate. (2011). (PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
  • Le, T. N., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16298–16302.
  • Google Patents. (n.d.). WO2007101536A1 - Method for producing 1-formamido-3,5-dimethyladamantane.
  • Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.
  • ResearchGate. (n.d.). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes.

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The Adamantane Cage: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Diamondoid Structures in Medicinal Chemistry

Executive Summary

The adamantane cage, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its discovery in the 1960s as the core of antiviral agents marked the beginning of a new era in drug design.[1][2] This guide provides an in-depth exploration of the adamantane scaffold, moving beyond its traditional role as a simple lipophilic bullet. We will dissect the unique physicochemical properties that make it a privileged structure, examine its multifaceted roles as a pharmacophore, a rigid anchor, and a metabolic shield, and analyze its application in market-approved drugs across diverse therapeutic areas. This document is intended for drug development professionals, offering field-proven insights into the strategic incorporation of adamantane to enhance pharmacokinetics, improve target engagement, and unlock novel therapeutic potential.

The Adamantane Advantage: Deconstructing a Unique Scaffold

First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) remained largely a niche interest until a scalable synthesis was developed in 1957.[3][4] This breakthrough made the scaffold readily available, paving the way for its exploration in drug discovery.[3] The utility of adamantane stems from a unique combination of intrinsic properties that are highly desirable in a drug candidate.

  • Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is conformationally locked. This rigidity is a powerful tool for medicinal chemists. It allows for the precise, predictable positioning of functional groups in three-dimensional space, which can lead to superior binding affinity and selectivity for a biological target.[5][6] This property helps drugs escape the "flatland" of traditional aromatic-heavy compounds, enabling more effective probing of complex protein binding pockets.[5][6]

  • High Lipophilicity: The hydrocarbon cage is exceptionally lipophilic. This is a critical feature for modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8] Strategically incorporating an adamantyl group can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB), a crucial attribute for CNS-acting drugs.[5][8][9]

  • Metabolic Stability: The cage structure is chemically robust and resistant to metabolic degradation.[1][10] When placed near a metabolically labile functional group, the steric bulk of the adamantane moiety can act as a shield, protecting the group from enzymatic cleavage and thereby increasing the drug's plasma half-life and overall stability.[2][7]

Fig. 1: Core properties of the adamantane scaffold and their direct implications for medicinal chemistry.
PropertyAdamantanePhenyltert-Butyl
Structure Rigid, 3D CagePlanar, 2D RingFlexible, Acyclic
Lipophilicity (clogP) ~2.5 - 3.0~1.9~1.9
Metabolic Stability Very HighProne to oxidationModerate
Key Advantage Precise 3D orientation, metabolic shieldAromatic interactionsSteric bulk

Table 1: Comparative analysis of adamantane with other common hydrophobic moieties in drug design.

Strategic Roles of Adamantane in Drug Action

The adamantane moiety is not merely a passive scaffold; it can play several active roles in enhancing a drug's efficacy and pharmacokinetic profile.

  • The Lipophilic Anchor: Adamantane's affinity for lipid environments allows it to function as a powerful membrane anchor.[11][12] This is the principle behind its use in targeted drug delivery systems, where adamantane-conjugated molecules can embed within the lipid bilayer of liposomes, positioning the therapeutic payload on the surface for interaction with target cells.[2][7][12]

  • The Rigid Scaffold/Spacer: Its rigidity allows it to serve as a non-flexible spacer, locking two or more pharmacophoric elements at an optimal distance and orientation for multi-point binding to a receptor. This can dramatically increase binding affinity and specificity.

  • The Direct Pharmacophore: In some of the most successful adamantane-based drugs, the cage itself is the key pharmacophore. Its specific size, shape, and hydrophobicity allow it to fit perfectly into binding pockets, often blocking the function of ion channels or enzymes.[1][7]

Adamantane_Roles cluster_roles Strategic Roles in Drug Design cluster_outcomes Therapeutic Outcomes Adamantane Adamantane Moiety Role1 Lipophilic Anchor Embeds in lipid membranes (e.g., liposomes, cell surfaces) Adamantane->Role1 Leverages Lipophilicity Role2 Rigid Scaffold Orients other pharmacophores for optimal binding Adamantane->Role2 Leverages Rigidity Role3 Direct Pharmacophore Binds directly into target pockets (e.g., ion channels) Adamantane->Role3 Leverages Shape/Size Outcome1 Targeted Drug Delivery Role1->Outcome1 Outcome2 Enhanced Potency & Selectivity Role2->Outcome2 Outcome3 Channel Blocking / Enzyme Inhibition Role3->Outcome3

Fig. 2: The diverse functional roles of the adamantane cage in modern medicinal chemistry.

Clinical Success Stories: Adamantane on the Market

The versatility of the adamantane scaffold is best illustrated by the range of approved drugs that incorporate it.[13][14]

Antiviral Agents: The M2 Proton Channel Blockers

The first clinical application of an adamantane derivative was amantadine (1-aminoadamantane), approved for use against the influenza A virus.[3][7] Amantadine and its α-methyl derivative, rimantadine, function by blocking the M2 proton channel of the influenza A virus.[15][16] This channel is essential for the virus to uncoat and release its genetic material into the host cell.[17][18] The adamantane cage perfectly fits into and occludes the hydrophobic pore of the channel, physically preventing the influx of protons.[15][18]

While viral resistance has limited their contemporary use for influenza, their discovery was a landmark in virology and established adamantane as a viable pharmacophore.[16][19][20]

M2_Channel_Blockade cluster_virus Influenza A Virus Replication Entry Viral Entry into Host Cell Endosome M2 M2 Proton Channel Allows H+ influx into virion Entry->M2 pH drops in endosome Uncoating Viral Uncoating (RNA Release) M2->Uncoating Acidifies virion Block BLOCKS CHANNEL Replication Viral Replication Uncoating->Replication Amantadine Amantadine / Rimantadine Block->Uncoating Prevents Uncoating

Fig. 3: Mechanism of action for adamantane-based antivirals against the Influenza A M2 protein.
CNS Agents: Modulating Glutamate Signaling in Alzheimer's Disease

Memantine is a cornerstone therapy for moderate-to-severe Alzheimer's disease.[21][22] Its mechanism relies on the nuanced modulation of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the brain.[23] In Alzheimer's, chronic, low-level overstimulation of NMDA receptors by glutamate leads to excessive calcium (Ca²⁺) influx, causing neuronal damage (excitotoxicity).[22][23]

Memantine is an uncompetitive, voltage-dependent, open-channel blocker with fast kinetics.[21][24] This is critical:

  • Uncompetitive: It only binds when the channel is opened by glutamate, targeting pathologically overactive channels.[23]

  • Voltage-Dependent & Fast Kinetics: During normal synaptic transmission (a large voltage change), the memantine block is rapidly relieved, allowing for physiological signaling required for learning and memory.[24] It then re-establishes the block on the tonically active channels.

The adamantane group's size and lipophilicity are crucial for lodging within the receptor's ion channel at the magnesium binding site, conferring these specific blocking properties.[21]

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor Channel cluster_pathology Alzheimer's Pathology Receptor Closed Channel Mg²⁺ block Open Open Channel Glutamate binds Receptor->Open Depolarization Ca_Influx Ca²⁺ Influx Open->Ca_Influx Block BLOCKS CHANNEL Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity ExcessGlu Excess Glutamate ExcessGlu->Open Chronic low-level activation Memantine Memantine Block->Ca_Influx Prevents excessive influx

Fig. 4: Memantine's mechanism as an uncompetitive NMDA receptor antagonist.
Antidiabetic Agents: Inhibiting DPP-4

Vildagliptin and Saxagliptin are oral hypoglycemic agents used to treat type 2 diabetes.[13][14] They are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). The adamantane group in these molecules serves a different purpose. For example, in saxagliptin, the 3-hydroxyadamantyl-glycine moiety serves as a rigid, lipophilic component that anchors the drug securely within the hydrophobic S2 subsite of the DPP-4 active site, contributing significantly to its high potency and long duration of action.[10]

Synthetic Methodologies: Accessing Functionalized Adamantanes

The chemical inertness of the adamantane C-H bonds presents a synthetic challenge, but several robust methods have been developed to functionalize the core.[1] The most common strategies focus on functionalizing the tertiary bridgehead positions.

Adamantane_Synthesis_Workflow Adamantane Adamantane Step1 Bridgehead Halogenation Adamantane->Step1 Intermediate 1-Bromoadamantane Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Product Functionalized Adamantane (e.g., 1-Aminoadamantane, 1-Adamantanol) Step2->Product

Fig. 5: A common and reliable workflow for the functionalization of the adamantane scaffold.
Experimental Protocol: Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine HCl)

This two-step protocol represents a classic and reliable method for producing a key adamantane-based pharmaceutical from the parent hydrocarbon.[3]

Step 1: Bridgehead Bromination of Adamantane

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add adamantane (1.0 eq). Add an excess of neat bromine (Br₂, ~4.0 eq). Caution: Bromine is highly corrosive and toxic. Handle with extreme care.

  • Reaction: Stir the mixture at reflux (the boiling point of bromine is ~59 °C) for 4-6 hours. The reaction mixture will be a dark red-brown solution.

  • Workup: Cool the reaction to room temperature. Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 1-bromoadamantane can be purified by sublimation or recrystallization from methanol to yield a white crystalline solid.

Step 2: Nucleophilic Substitution with Acetonitrile (Ritter Reaction) and Hydrolysis

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.

  • Reagents: Dissolve 1-bromoadamantane (1.0 eq) in acetonitrile (CH₃CN), which acts as both solvent and nucleophile. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition of acid, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: Carefully pour the reaction mixture over crushed ice. Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >12. This hydrolyzes the intermediate N-acetyladamantanamine.

  • Extraction: Extract the resulting white slurry with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Salt Formation: Bubble dry hydrogen chloride (HCl) gas through the ether solution, or add a solution of HCl in isopropanol. 1-Aminoadamantane hydrochloride will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for drug discovery. Current research is exploring its use in novel anticancer agents, where it can target specific protein-protein interactions or act as a scaffold for kinase inhibitors.[25][26][27] Its unique properties are also being harnessed to develop new agents against neurodegenerative diseases beyond Alzheimer's, and to create novel antibiotics that can overcome resistance.[9][28] Furthermore, the predictable host-guest interactions between adamantane and cyclodextrins are being exploited to create sophisticated drug delivery and release systems.[1][7][11]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride. ningboinno.com.
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Sources

The "Lipophilic Bullet": A Technical Guide to the Physicochemical Properties of 3,5-Dimethyladamantane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with optimal pharmacokinetic and pharmacodynamic profiles is paramount. Historically, a significant portion of drug candidates has been characterized by flat, aromatic structures. However, the strategic incorporation of three-dimensional, rigid scaffolds has emerged as a powerful approach to escape this "flatland" of medicinal chemistry.[1] Among these scaffolds, the adamantane cage stands out for its unique combination of properties.[2] This in-depth guide focuses on a specific derivative, 3,5-dimethyladamantane, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core lipophilic characteristics. We will delve into the "why" and "how"—the causal relationships behind its properties and the detailed methodologies to accurately assess them.

The Adamantane Core: More Than Just a Bulky Group

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is often referred to as a "lipophilic bullet".[3][4] This moniker aptly captures its role in medicinal chemistry: to increase the lipophilicity and metabolic stability of a parent molecule.[3][4] Its rigid, cage-like structure provides a predictable three-dimensional framework that can influence a molecule's interaction with biological targets.[2]

The introduction of an adamantyl moiety into a drug candidate can profoundly impact its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] A key driver of these changes is the significant increase in lipophilicity, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][3]

The Impact of Methylation: Fine-Tuning the Physicochemical Landscape of 3,5-Dimethyladamantane

The addition of two methyl groups at the 3 and 5 positions of the adamantane core, both bridgehead positions, further modulates its properties. These substitutions contribute to an even greater increase in lipophilicity due to the addition of non-polar hydrocarbon content. While the rigid adamantane cage itself is sterically demanding, the methyl groups further augment this steric bulk. This can be strategically employed to:

  • Enhance Receptor Binding: The defined three-dimensional shape can lead to more specific and potent interactions with the binding pockets of target proteins.

  • Improve Metabolic Stability: The bulky nature of the 3,5-dimethyladamantyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.[2]

However, it is crucial to recognize that there is a delicate balance. While increased lipophilicity can be beneficial, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential off-target toxicity.[5] For instance, in a series of hypoglycemic sulfonylureas, the introduction of a 3,5-dimethyladamantyl group led to a sharp decrease in potency, suggesting a "size limit" for the lipophilic add-on in that specific binding pocket.[3]

Quantifying Lipophilicity: The LogP and LogD Paradigm

Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, LogP.[6][7] This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[8]

LogP = log10 ([solute]octanol / [solute]water)

For ionizable compounds, the distribution coefficient (LogD) is a more relevant parameter as it considers the partition of all species (ionized and non-ionized) at a specific pH.[9]

A higher LogP value indicates greater lipophilicity.[8] The adamantane moiety itself is estimated to increase the calculated LogP (cLogP) of a compound by approximately 3.1 log units.[1] The addition of two methyl groups would be expected to further increase this value.

Methodologies for Determining the Lipophilicity of 3,5-Dimethyladamantane Structures

Accurate determination of LogP is crucial for guiding drug design. Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of Lipophilicity

4.1.1. The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely accepted method for LogP determination.[9][10][11] It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the 3,5-dimethyladamantane derivative in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for complete partitioning. For highly hydrophobic compounds, a slow-stirring method may be preferable to avoid the formation of emulsions.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.[11]

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogP value using the ratio of the concentrations.[12]

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is critical to ensure that the partitioning is solely driven by the compound's properties and not by changes in the solvent composition during the experiment.

  • Choice of analytical method: The method must be sensitive and specific for the analyte in both the aqueous and organic matrices.

  • Validation: The total amount of the compound in both phases should be compared to the initial amount to check for mass balance and potential issues like adsorption to the glassware.

Diagram: Shake-Flask Method Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-octanol and water partition Mix phases and sample prep_phases->partition prep_sample Prepare stock solution prep_sample->partition equilibrate Shake/Stir to equilibrate partition->equilibrate separate Separate phases (Centrifugation) equilibrate->separate quantify Quantify concentration in each phase (HPLC/LC-MS) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

4.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster and more automated method for estimating LogP.[13][14] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Experimental Protocol: RP-HPLC for LogP Estimation

  • System Setup: Use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (log k) against the known LogP values.[13]

  • Sample Analysis: Inject the 3,5-dimethyladamantane derivative under the same chromatographic conditions and determine its retention time.

  • Calculation: Calculate the log k for the test compound and use the calibration curve to determine its LogP value.[13]

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase mimics the non-polar environment of n-octanol.

  • Mobile Phase Composition: The ratio of organic to aqueous solvent is optimized to achieve good separation and reasonable retention times for the compounds of interest.

  • Calibration Standards: The standards should span the expected LogP range of the test compound for accurate interpolation.

Diagram: RP-HPLC LogP Estimation Workflow

RP_HPLC_Workflow cluster_setup Setup & Calibration cluster_analysis Analysis system_setup Setup RP-HPLC system (C18 column, mobile phase) calibration Inject standards with known LogP values system_setup->calibration sample_injection Inject 3,5-dimethyladamantane derivative system_setup->sample_injection calibration_curve Generate calibration curve (log k vs. LogP) calibration->calibration_curve logp_estimation Calculate log k and estimate LogP from curve calibration_curve->logp_estimation retention_time Determine retention time sample_injection->retention_time retention_time->logp_estimation

Sources

Stereochemistry of substituted adamantane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Substituted Adamantane Carboxylic Acids

Abstract

The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral diamondoid, has become a privileged structure in medicinal chemistry and materials science.[1][2] Its unique three-dimensional nature offers a robust framework for the precise spatial arrangement of functional groups, profoundly influencing molecular recognition and pharmacokinetic properties.[2][3] The introduction of substituents, particularly a carboxylic acid moiety, onto this symmetric cage frequently induces chirality, leading to stereoisomers with potentially divergent biological activities. This guide provides a comprehensive exploration of the stereochemical intricacies of substituted adamantane carboxylic acids. We will delve into the origins of chirality in these systems, strategies for stereoselective synthesis and chiral resolution, definitive methods for assigning absolute configuration, and the critical role stereochemistry plays in their application.

The Adamantane Cage: A Foundation of Rigidity and Symmetry

Adamantane (C₁₀H₁₆) is a tricyclic alkane composed of four fused cyclohexane rings locked in a strain-free chair conformation.[4] Its high degree of symmetry (Td point group) means that it has only two types of carbon atoms: four tertiary bridgehead (methine) carbons (C1, C3, C5, C7) and six secondary bridge (methylene) carbons (C2, C4, C6, C8, C9, C10). This inherent symmetry simplifies its NMR spectrum but also presents unique stereochemical challenges upon substitution.[5][6] The rigid framework prevents conformational changes, meaning the relative positions of substituents are fixed, making adamantane derivatives ideal models for studying structure-activity relationships.[7]

cluster_adamantane Adamantane Core Structure cluster_legend Position Types C1 C1 C2 C2 C1->C2 C3 C3 C9 C9 C1->C9 C10 C10 C1->C10 C3->C2 C4 C4 C3->C4 C5 C5 C8 C8 C3->C8 C5->C4 C6 C6 C5->C6 C7 C7 C5->C9 C7->C6 C7->C8 C7->C10 Bridgehead Bridgehead (Tertiary) Bridge Bridge (Secondary)

Figure 1: Structure of adamantane highlighting bridgehead (red) and bridge (blue) positions.

Emergence of Chirality in Substituted Adamantanes

The high symmetry of the parent adamantane is broken upon substitution, which can lead to chirality. The nature of this chirality depends on the substitution pattern.

  • Substitution at a Bridge Position (e.g., C2): Substituting a bridge carbon with two different groups (e.g., a carboxylic acid and a hydrogen) creates a traditional chiral center at that carbon. For example, 2-adamantanecarboxylic acid is a chiral molecule.

  • Substitution at Bridgehead Positions:

    • 1,3-Disubstitution: If two different substituents are placed at the C1 and C3 positions, the molecule becomes chiral. It possesses a C₂ axis of symmetry but lacks a plane of symmetry.

    • 1,3,5,7-Tetrasubstitution: When four different substituents are placed at the four bridgehead positions, the adamantane core acts as a tetrahedral "central" point of chirality, analogous to a simple chiral carbon like in methane.[8][9] Even though none of the individual bridgehead carbons may be classical stereocenters, the molecule as a whole is chiral.[9]

Stereocontrolled Synthesis and Resolution

The generation of enantiomerically pure substituted adamantane carboxylic acids is paramount for evaluating their pharmacological properties.[10] Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic Acids

This classical and widely used method involves separating a racemic mixture into its constituent enantiomers. The most common approach is the formation of diastereomeric salts.[11]

Causality Behind the Method: Enantiomers share identical physical properties (solubility, melting point), making them inseparable by standard techniques. By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), a pair of diastereomeric salts is formed. Diastereomers have different physical properties and can thus be separated by fractional crystallization.[11] Subsequent acidification of the separated salts regenerates the pure enantiomers of the adamantane carboxylic acid.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic adamantane carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a solution of a chiral resolving agent (0.5-1.0 eq), such as (R)-(+)-α-methylbenzylamine or quinine, in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization to achieve good separation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring its specific rotation. Multiple recrystallizations may be necessary to achieve high diastereomeric excess (d.e.).

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate and precipitates the enantiomerically enriched carboxylic acid.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer.

  • Analysis: Confirm the enantiomeric purity (e.e.) using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly, avoiding the 50% theoretical loss of material inherent in resolution. This can be achieved through various strategies, such as using chiral catalysts or auxiliaries.[7] Organocatalysis, for instance, has been successfully employed to synthesize chiral noradamantane scaffolds with excellent enantioselectivity.[7]

Start Racemic Adamantane Carboxylic Acid (R-COOH + S-COOH) Agent Add Chiral Resolving Agent (e.g., S-Base) Start->Agent Salts Diastereomeric Salts (R-COOH • S-Base) (S-COOH • S-Base) Agent->Salts Separation Fractional Crystallization (Separation based on solubility) Salts->Separation Salt1 Less Soluble Salt (e.g., R-COOH • S-Base) Separation->Salt1 Crystals Salt2 More Soluble Salt (in filtrate) Separation->Salt2 Mother Liquor Acid1 Acidification (HCl) Salt1->Acid1 Acid2 Acidification (HCl) Salt2->Acid2 Enantiomer1 Pure Enantiomer 1 (R-COOH) Acid1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (S-COOH) Acid2->Enantiomer2

Sources

3,5-Dimethyladamantane-1-carboxylic acid and its role as an API intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid: A Core Intermediate in Pharmaceutical Synthesis

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic alkane, represents a unique and powerful building block in medicinal chemistry. Its diamondoid cage structure imparts exceptional metabolic stability and a three-dimensional character that can enhance drug-target interactions and improve pharmacokinetic profiles. This compound is a key functionalized derivative of this scaffold.[1][2] It serves as a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably for drugs targeting the central nervous system (CNS).[1] This guide provides a technical overview of its synthesis, properties, and pivotal role as a precursor to high-value pharmaceuticals like Memantine.

Physicochemical and Structural Characteristics

This compound is a white to light yellow crystalline powder.[3][4] The two methyl groups at the 3 and 5 positions and the carboxylic acid at the 1 position are all located at tertiary bridgehead carbons, the most stable and reactive sites for functionalization on the adamantane core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 14670-94-1[3][5]
Molecular Formula C₁₃H₂₀O₂[3][5]
Molecular Weight 208.30 g/mol [5]
Melting Point 89-105 °C[3][5]
Boiling Point 324.1 °C at 760 mmHg[3]
Appearance White to light yellow crystal powder[4]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[3]
pKa 4.88 ± 0.60 (Predicted)[3]

Synthesis of the Intermediate: A Mechanistic Perspective

The synthesis of this compound is typically achieved through the carboxylation of a suitable precursor, such as 3,5-dimethyl-1-adamantanol, via a Koch-Haaf reaction. This reaction involves the formation of a stable tertiary carbocation at the bridgehead position, which is then trapped by carbon monoxide (often generated in situ from formic acid).

The choice of strong acid, like concentrated sulfuric acid, is critical. It serves two purposes: first, to protonate the hydroxyl group of the adamantanol, facilitating its departure as a water molecule to generate the adamantyl carbocation, and second, to dehydrate formic acid to produce the carbon monoxide needed for the carboxylation step.

G cluster_0 Synthesis of this compound Start 3,5-Dimethyl-1-adamantanol Process Koch-Haaf Reaction (Carbocation Formation & Trapping) Start->Process Protonation & Dehydration Reagents Concentrated H₂SO₄ Formic Acid (HCOOH) Reagents->Process Generates CO in situ Product 3,5-Dimethyladamantane- 1-carboxylic acid Process->Product

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Synthesis from 3,5-Dimethyl-1-adamantanol

This protocol is based on established acid-catalyzed carboxylation methods.[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, add 3,5-dimethyl-1-adamantanol (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (96%) while maintaining the temperature between 10 °C and 20 °C. Stir until all solids are dissolved.

  • Carboxylation: Cool the reaction system again to 10-20 °C. Add formic acid (1.0-1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, warm the mixture to 35 °C and maintain this temperature for approximately 3 hours. Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[4]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with deionized water until the washings are neutral, and dry under reduced pressure at 40-50 °C to yield the final product, this compound.[4]

Pivotal Role as an API Intermediate: The Synthesis of Memantine

While this compound is a stable intermediate, its primary value lies in its potential conversion to other functional groups, or as a representative of the functionalized 3,5-dimethyladamantane core used to produce APIs. The most prominent example is Memantine (3,5-dimethyl-1-aminoadamantane), an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease.[6][7]

Several synthetic routes to Memantine have been developed, many of which start from the hydrocarbon 1,3-dimethyladamantane.[6][8] These syntheses bypass the carboxylic acid but follow a similar logic of functionalizing the tertiary bridgehead position. A highly efficient, industrially scalable two-step method involves a direct Ritter-type reaction followed by hydrolysis.[6][9]

G cluster_1 Industrial Synthesis of Memantine Hydrochloride Start 1,3-Dimethyladamantane Step1 Step 1: Formamidation Start->Step1 Intermediate N-(3,5-Dimethyladamantan-1-yl)-formamide Step1->Intermediate 98% Yield [2] Reagents1 Nitric Acid (HNO₃) Formamide Reagents1->Step1 Step2 Step 2: Hydrolysis Intermediate->Step2 Product Memantine Hydrochloride (Final API) Step2->Product 85% Yield [2] Reagents2 Aqueous HCl Reagents2->Step2 cluster_pathology Pathological State (Excess Glutamate) cluster_intervention Therapeutic Intervention Glutamate Excessive Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds to ChannelOpen Channel Persistently Open NMDAR->ChannelOpen Activates CaInflux Excessive Ca²⁺ Influx ChannelOpen->CaInflux Allows Damage Excitotoxicity & Neuronal Damage CaInflux->Damage Leads to Memantine Memantine Block Blocks Channel Memantine->Block Block->ChannelOpen Prevents Persistent Opening

Caption: Mechanism of Memantine as an NMDA receptor antagonist.

Conclusion

This compound stands as a testament to the enduring utility of the adamantane scaffold in pharmaceutical development. While it is a valuable synthetic intermediate in its own right, its true significance is highlighted by its relationship to crucial APIs like Memantine. The synthetic pathways leading to and from this functionalized adamantane core demonstrate elegant and efficient chemical strategies for creating complex, three-dimensional molecules with profound therapeutic effects. For researchers and drug development professionals, understanding the chemistry of such intermediates is fundamental to innovating the next generation of CNS-targeting therapies.

References

  • MDPI. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]
  • Garg, N. K., & Sarpong, R. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA - Chemistry and Biochemistry.

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Adamantane Derivatives in Alzheimer's Disease Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating innovative therapeutic strategies that extend beyond the traditional amyloid and tau hypotheses. Adamantane derivatives, a unique class of rigid, lipophilic molecules, have emerged as a promising scaffold in AD drug discovery. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of adamantane derivatives in AD research. We will delve into their established mechanisms of action, such as N-methyl-D-aspartate (NMDA) receptor antagonism, and explore newer areas of investigation including the modulation of amyloid-beta (Aβ) aggregation, neuroinflammation, and γ-secretase activity. This document is designed to be a practical resource, offering not only a comprehensive understanding of the scientific rationale but also detailed, field-proven experimental protocols to empower your research and development endeavors.

The Rationale for Adamantane Scaffolds in Alzheimer's Disease

The adamantane cage is a highly stable, three-dimensional diamondoid structure that confers exceptional metabolic stability and lipophilicity to the molecules it is incorporated into.[1] This rigid scaffold serves as a robust anchor for various pharmacophores, enabling precise spatial orientation for optimal target engagement.[2] Its lipophilic nature facilitates penetration of the blood-brain barrier (BBB), a critical prerequisite for any centrally acting therapeutic agent.[3]

The clinical success of memantine, an adamantane derivative approved for the treatment of moderate-to-severe AD, has firmly established the therapeutic potential of this chemical class.[4][5] Memantine's primary mechanism of action is as a low-affinity, uncompetitive antagonist of the NMDA receptor, mitigating the excitotoxicity caused by excessive glutamate signaling, a known contributor to neuronal damage in AD.[6][7] Building on this foundation, researchers are now exploring the broader therapeutic landscape of novel adamantane derivatives, targeting multiple facets of AD pathology.[1][8][9]

Multifaceted Mechanisms of Action: Beyond NMDA Receptor Antagonism

While NMDA receptor modulation remains a cornerstone of adamantane's therapeutic rationale, current research is uncovering a wider spectrum of activities that could be pivotal in combating the complex pathology of AD.

NMDA Receptor Modulation: A Deeper Dive

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at NMDA receptors is crucial for synaptic plasticity, learning, and memory.[10] However, in AD, pathological conditions can lead to chronic, low-level activation of extrasynaptic NMDA receptors, resulting in excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.[7]

Memantine's genius lies in its specific kinetic profile. As an uncompetitive, low-affinity, open-channel blocker, it preferentially enters and blocks the NMDA receptor channel only when it is excessively open, as seen in pathological states.[6][11] Its fast off-rate allows for the physiological, transient activation of synaptic NMDA receptors required for normal cognitive function to remain largely intact.[7] This selective antagonism of pathological signaling while preserving physiological function is a key attribute that contributes to its clinical tolerability.[11]

Amantadine, another adamantane derivative, also exhibits NMDA receptor antagonist properties, although it is more commonly associated with the treatment of Parkinson's disease.[12][13][14] Its role in AD is less defined but is an active area of investigation, with some studies suggesting potential benefits in late-stage dementia.[13][15]

Diagram: NMDA Receptor Antagonism by Memantine

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR_closed NMDA Receptor (Closed) Glutamate->NMDAR_closed Binds NMDAR_open NMDA Receptor (Open) NMDAR_closed->NMDAR_open Opens Ca_influx Excessive Ca2+ Influx NMDAR_open->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDAR_open Blocks (Uncompetitive)

Caption: Memantine's uncompetitive antagonism of the NMDA receptor.

Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ peptides into soluble oligomers and insoluble plaques is a central hallmark of AD.[8] Adamantane's lipophilic and rigid structure makes it an attractive scaffold for designing molecules that can interfere with this aggregation cascade.[8] Research has shown that novel aminoadamantane derivatives can effectively inhibit the aggregation of Aβ, with some compounds exhibiting IC50 values in the sub-micromolar range.[8] The proposed mechanism involves the adamantane moiety interacting with hydrophobic pockets in the Aβ peptide, thereby preventing the conformational changes necessary for aggregation.

Modulation of Neuroinflammation and the NLRP3 Inflammasome

Neuroinflammation is increasingly recognized as a critical component of AD pathogenesis. Microglia, the resident immune cells of the brain, can become chronically activated in AD, leading to the release of pro-inflammatory cytokines and contributing to neuronal damage. The NLRP3 inflammasome, a multiprotein complex within microglia, is a key driver of this inflammatory response. Recent studies have indicated that amantadine can inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines like IL-1β.[16][17] This suggests a novel, anti-inflammatory mechanism for adamantane derivatives in AD.

Diagram: Amantadine's Inhibition of the NLRP3 Inflammasome

NLRP3_Pathway cluster_microglia Microglia PAMPs_DAMPs PAMPs/DAMPs (e.g., Aβ) NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B Amantadine Amantadine Amantadine->NLRP3 Inhibits

Caption: Amantadine's role in mitigating neuroinflammation via NLRP3 inhibition.

γ-Secretase Inhibition

The production of Aβ is dependent on the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Inhibiting γ-secretase is a direct approach to reducing Aβ production. Novel adamantanyl sulfonamide-based compounds have been synthesized and evaluated as γ-secretase inhibitors, demonstrating the versatility of the adamantane scaffold in targeting different aspects of the amyloid cascade.[5][18]

Experimental Workflows and Protocols

To facilitate the translation of these concepts into actionable research, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to evaluate adamantane derivatives for AD.

In Vitro Assays

This assay is a widely used method to monitor the formation of amyloid fibrils in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize to ensure a monomeric starting state. Immediately before the assay, dissolve the lyophilized peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Compound Preparation: Dissolve the adamantane derivative in DMSO to create a stock solution. Prepare serial dilutions of the compound in the assay buffer.

  • Assay Setup: In a 96-well, black, clear-bottom plate, combine the Aβ42 solution, the adamantane derivative (or vehicle control), and a ThT solution (final concentration typically 10-25 µM).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals using a plate reader.[19]

  • Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation is determined by a decrease in the fluorescence signal and an increase in the lag phase compared to the vehicle control.

Primary neuronal cultures provide a physiologically relevant system to assess the neuroprotective effects of adamantane derivatives against Aβ-induced toxicity.

Protocol:

  • Culture Preparation: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.[10][14]

  • Plating: Plate the dissociated neurons onto poly-D-lysine-coated culture plates or coverslips in a neurobasal medium supplemented with B27 and L-glutamine.[20]

  • Compound Treatment: After the neurons have matured in culture (typically 7-10 days), pre-treat the cells with various concentrations of the adamantane derivative for a specified period (e.g., 2-4 hours).

  • Induction of Toxicity: Add oligomeric Aβ42 to the culture medium to induce cytotoxicity.

  • Assessment of Viability: After 24-48 hours of incubation with Aβ42, assess neuronal viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[11]

This technique allows for the direct measurement of the effect of adamantane derivatives on NMDA receptor-mediated currents in neurons.[7][18]

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

  • Recording: Obtain whole-cell patch-clamp recordings from neurons in the slice.

  • Isolation of NMDA Currents: Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking AMPA and GABA receptors.

  • Compound Application: Perfuse the brain slice with a solution containing the adamantane derivative.

  • Data Acquisition and Analysis: Measure the amplitude and kinetics of the NMDA receptor-mediated EPSCs before and after the application of the compound to determine its inhibitory effect.[21]

In Vivo Assays

Transgenic mouse models that overexpress human genes associated with familial AD are invaluable tools for in vivo testing.[22] Commonly used models include:

  • APPSWE (Tg2576): Expresses a mutant form of human APP, leading to the development of Aβ plaques.[23]

  • 3xTg-AD: Harbors three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles.[24]

Chemically-induced models, such as the scopolamine-induced amnesia model, can also be used to assess cognitive enhancement properties.[3]

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[4][25]

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase: The mouse is placed in the pool from different starting locations and must learn the location of the hidden platform using the distal cues. The time to find the platform (escape latency) is recorded over several days of training.[9][12]

  • Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[9]

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the adamantane derivative-treated group and the vehicle-treated group.

Diagram: Morris Water Maze Experimental Workflow

MWM_Workflow start Start acquisition Acquisition Phase (4-5 days) - Hidden Platform - Multiple Trials/Day start->acquisition probe Probe Trial (1 day) - Platform Removed acquisition->probe analysis Data Analysis - Escape Latency - Time in Target Quadrant probe->analysis end End analysis->end

Caption: A simplified workflow for the Morris Water Maze test.

This technique is used to visualize and quantify the pathological hallmarks of AD in brain tissue from animal models.[8]

Protocol:

  • Tissue Preparation: Perfuse the animal with paraformaldehyde and collect the brain. The brain is then fixed, sectioned, and mounted on slides.[26]

  • Antigen Retrieval: Treat the tissue sections to unmask the antigenic sites.

  • Immunostaining: Incubate the sections with primary antibodies specific for Aβ or hyperphosphorylated tau.

  • Detection: Use a secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., horseradish peroxidase) for visualization.

  • Imaging and Quantification: Capture images using a microscope and quantify the plaque or tangle load using image analysis software.[3]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Example Data Summary for a Novel Adamantane Derivative (Compound X)

AssayMetricCompound XMemantine (Reference)Vehicle Control
ThT Assay Aβ42 Aggregation Inhibition (IC50)5.2 µM15.8 µMN/A
Neuroprotection Assay % Neuronal Viability (vs. Aβ insult)78%65%35%
Morris Water Maze Escape Latency (Day 5)25 s32 s55 s
Morris Water Maze Time in Target Quadrant (Probe)45%38%20%

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for the discovery of novel therapeutics for Alzheimer's disease. Future research will likely focus on the development of multi-target-directed ligands, where the adamantane core is functionalized to simultaneously engage different pathological pathways. For instance, combining NMDA receptor antagonism with Aβ aggregation inhibition or anti-inflammatory properties in a single molecule could offer a more holistic therapeutic approach.[1]

References

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Theoretical Framework for the Analysis of 3,5-Dimethyladamantane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adamantane and its derivatives represent a unique class of rigid, cage-like hydrocarbons that have garnered significant interest in medicinal chemistry, materials science, and drug development.[1][2] The inherent lipophilicity and structural rigidity of the adamantane core make it a valuable scaffold for designing molecules with specific biological activities.[1] 3,5-Dimethyladamantane-1-carboxylic acid, a member of this family, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] This technical guide provides a comprehensive theoretical framework for the study of this compound, addressing its electronic structure, conformational landscape, and spectroscopic properties through computational methodologies. While direct theoretical studies on this specific molecule are not extensively reported in the literature, this guide extrapolates from established computational analyses of adamantane and its other derivatives to provide a robust predictive model for researchers.[4][5][6]

Molecular Structure and Conformational Analysis

The adamantane cage is characterized by its diamondoid structure, composed of three fused cyclohexane rings in the chair conformation.[2][7] This arrangement results in a highly symmetric and strain-free molecule.[2][7] The substitution of two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position of the adamantane core in this compound introduces specific stereochemical considerations.

The rigid nature of the adamantane scaffold significantly limits the conformational freedom of the molecule. The primary source of conformational variability arises from the rotation of the carboxylic acid group around the C1-C(OOH) bond. Theoretical calculations, specifically Density Functional Theory (DFT), can be employed to explore the potential energy surface of this rotation and identify the most stable conformers.

Experimental Protocol: Conformational Search and Optimization
  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This typically involves rotating the dihedral angle of the carboxylic acid group.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[6][8]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their thermodynamic populations at a given temperature.

Electronic Properties and Reactivity

The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, are key to understanding its reactivity and intermolecular interactions. DFT calculations provide a powerful tool for elucidating these properties.

Theoretical Insights into Electronic Structure
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For adamantane derivatives, substitutions can significantly alter the HOMO-LUMO gap.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions and intermolecular interactions.

  • Dipole Moment: The calculated dipole moment offers insight into the molecule's overall polarity, which influences its solubility and interactions with polar solvents and biological targets.

Computational Workflow: Electronic Property Calculation

Caption: Workflow for calculating the electronic properties of this compound.

Theoretical Spectroscopic Analysis

Computational methods can accurately predict various spectroscopic properties, including NMR chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetric nature of the adamantane cage simplifies its NMR spectrum.[2] For this compound, distinct signals are expected for the different protons and carbons in the molecule.

  • ¹H NMR: Protons on the methyl groups, the adamantane cage, and the carboxylic acid will have characteristic chemical shifts.

  • ¹³C NMR: The carbon atoms of the adamantane skeleton, the methyl groups, and the carboxyl group will each give rise to specific signals.

Theoretical prediction of NMR chemical shifts can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.[4]

Vibrational (Infrared) Spectroscopy

The IR spectrum of this compound will be dominated by vibrations of the adamantane cage and the functional groups.

  • C-H stretching: Vibrations of the C-H bonds in the adamantane cage and methyl groups.

  • C=O stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group.

  • O-H stretching: A broad absorption band due to the hydroxyl group of the carboxylic acid.

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.[9][10]

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
C-H stretch (Adamantane & Methyl)3000 - 2850
C=O stretch (Carboxylic Acid)1725 - 1700
C-O stretch (Carboxylic Acid)1320 - 1210
O-H bend (Carboxylic Acid)1440 - 1395

Table 1: Predicted characteristic infrared absorption frequencies for this compound.

Synthesis and Potential Applications

This compound is typically synthesized from 1,3-dimethyladamantane.[11] Its derivatives have shown potential as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), making them interesting candidates for the treatment of obesity and diabetes.[12] The adamantane scaffold is also a key component in antiviral and neurological drugs.[1][13][14]

Synthetic Pathway Overview

Synthesis A 1,3-Dimethyladamantane B 3,5-Dimethyladamantan-1-ol A->B Oxidation C This compound B->C Oxidation

Caption: A simplified synthetic route to this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of this compound. By leveraging established computational methodologies applied to related adamantane derivatives, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this important molecule. These theoretical predictions, when coupled with experimental validation, can accelerate the design and development of novel therapeutics and materials based on the adamantane scaffold.

References

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]
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  • Cyclohexane Conform

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethyladamantane-1-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials.[1][2] Its rigid, three-dimensional adamantane cage structure, substituted with methyl and carboxylic acid functional groups, imparts unique physicochemical properties to molecules incorporating this moiety. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Koch-Haaf reaction. The causality behind experimental choices, potential challenges, and validation checkpoints are discussed to ensure scientific integrity and reproducibility.

Scientific Foundation: The Koch-Haaf Reaction

The synthesis of this compound is classically achieved through the Koch-Haaf reaction.[3][4][5] This powerful carboxylation method involves the reaction of an alcohol or alkene with carbon monoxide in the presence of a strong acid, such as sulfuric acid.[4] In the variation employed here, formic acid serves as a convenient in situ source of carbon monoxide.[3][4]

The mechanism proceeds through the formation of a stable tertiary carbocation at the 1-position of the 3,5-dimethyladamantane scaffold. This electrophilic intermediate is then attacked by carbon monoxide (generated from the dehydration of formic acid by sulfuric acid) to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the desired tertiary carboxylic acid.[4] The choice of a tertiary alcohol, 3,5-dimethyl-1-adamantanol, as the starting material is strategic, as it readily forms the required stable carbocation under strongly acidic conditions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Carboxylation cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Charge reactor with 3,5-Dimethyl-1-adamantanol and concentrated Sulfuric Acid B Cool the mixture to 10-20 °C A->B Exothermic Control C Slowly add Formic Acid dropwise over 30 min B->C Controlled CO Generation D Warm to 35 °C and react for 3 hours C->D Reaction Completion E Quench reaction by pouring onto crushed ice D->E Precipitation F Collect precipitate by filtration E->F G Wash crude product with deionized water F->G Removal of Acid H Dry the crude product under reduced pressure G->H I Characterize final product (e.g., MP, NMR, GC) H->I Purity Verification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from 3,5-dimethyl-1-adamantanol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
3,5-Dimethyl-1-adamantanolC₁₂H₂₀O180.29≥99%
Concentrated Sulfuric AcidH₂SO₄98.0896%
Formic AcidCH₂O₂46.03≥98%
Deionized WaterH₂O18.02N/A
Crushed IceH₂O18.02N/A

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 3,5-dimethyl-1-adamantanol (e.g., 30.0 g).

  • Acid Addition: Carefully add concentrated sulfuric acid (96%, e.g., 208 g) to the flask while stirring. The dissolution of the starting material will be exothermic.

  • Cooling: Cool the reaction mixture to a temperature range of 10 °C to 20 °C using an ice-water bath.

  • Formic Acid Addition: Add formic acid (e.g., 7.76 g) dropwise to the stirred mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature between 10 °C and 20 °C during the addition. The addition of formic acid to concentrated sulfuric acid generates carbon monoxide in situ, which is a toxic gas. This step must be performed in a properly functioning chemical fume hood.

  • Reaction: After the complete addition of formic acid, warm the reaction mixture to 35 °C and maintain this temperature for 3 hours with continuous stirring. Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) to confirm the complete conversion of the starting material.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a sufficient amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water until the filtrate is neutral to remove any residual sulfuric acid.

  • Drying: Dry the purified product under reduced pressure at 40 °C for 8 hours to obtain the final this compound.[1]

Expected Yield: A typical yield for this reaction is in the range of 85-95%.[1]

Characterization Data

PropertyValue
Appearance White to light yellow crystalline powder[1][2]
Molecular Formula C₁₃H₂₀O₂[2][6]
Molecular Weight 208.30 g/mol [2][6]
Melting Point 89-90 °C[2] or 97-105 °C
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[2]

Expert Insights and Troubleshooting

  • Temperature Control: Maintaining the specified temperature ranges during the addition of formic acid and the subsequent reaction is critical. Higher temperatures can lead to side reactions and decomposition, while lower temperatures may result in an incomplete reaction.

  • Rate of Formic Acid Addition: The slow, dropwise addition of formic acid is crucial for controlling the rate of carbon monoxide generation and preventing excessive exothermicity.

  • Purity of Starting Material: The purity of the 3,5-dimethyl-1-adamantanol is important for achieving a high yield and purity of the final product. Impurities in the starting material may lead to the formation of byproducts that are difficult to remove.

  • Quenching: The quenching of the reaction mixture on ice should be done carefully and with good stirring to ensure efficient precipitation of the product and to dissipate the heat generated from the dilution of the sulfuric acid.

  • Purification: For applications requiring very high purity, the crude product can be further purified by recrystallization from a suitable solvent or by acid-base extraction.[7]

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and formic acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Toxic Gas Evolution: The reaction generates carbon monoxide, a toxic and odorless gas. All operations must be conducted in a well-ventilated chemical fume hood.

  • Exothermic Reactions: The dissolution of the starting material in sulfuric acid and the quenching of the reaction mixture are exothermic. Care must be taken to control the temperature and prevent splashing.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of the Koch-Haaf reaction and adhering to the specified experimental parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate.

References

  • Journal of Military Pharmaco - Medicine N09 - 2022. Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.
  • ACS Omega. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
  • Organic Process Research & Development. An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug.
  • Taylor & Francis Online. An Improved Synthesis of Memantine Hydrochloride.
  • ResearchGate. An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug.
  • Organic Syntheses. 1-adamantanecarboxylic acid.
  • National Institutes of Health. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
  • Wikipedia. Koch reaction.
  • LookChem. Cas 14670-94-1,this compound.
  • ResearchGate. Koch-Haaf carbonylation.
  • ResearchGate. (PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
  • Stenutz. This compound.
  • PubMed Central. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
  • Google Patents. DE102006009279A1 - Process for the preparation of 1-formamido-3,5-dimethyladamantane.
  • Google Patents. US20110082317A1 - Process for the manufacture of memantine and intermediate product.
  • Google Patents. WO2007101536A1 - Method for producing 1-formamido-3,5-dimethyladamantane.
  • R Discovery. Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes.
  • ResearchGate. Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes | Request PDF.
  • Google Patents. US20060173215A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.

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3,5-Dimethyladamantane-1-carboxylic acid synthesis from 3,5-dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. Date: January 2026

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Topic: Synthesis of 3,5-Dimethyladamantane-1-carboxylic acid from 3,5-dimethyl-1-adamantanol

Introduction: The Significance of Adamantane Scaffolds in Modern Drug Discovery

Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional structures that have garnered significant attention in medicinal chemistry. Their cage-like framework can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved bioavailability. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including but not limited to, modulators of inflammatory pathways and agents targeting neurodegenerative diseases.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable building block from the readily available precursor, 3,5-dimethyl-1-adamantanol. The described methodology is based on the robust and well-established Koch-Haaf reaction.[2]

The Underpinning Chemistry: A Mechanistic Dive into the Koch-Haaf Reaction

The synthesis of this compound from its corresponding tertiary alcohol is achieved through the Koch-Haaf reaction. This powerful carbonylation method facilitates the addition of a carboxylic acid group to a tertiary carbon center.[3] The reaction proceeds via a carbocation intermediate, making tertiary alcohols and alkenes ideal substrates.[2]

The mechanism can be delineated into the following key steps:

  • Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 3,5-dimethyl-1-adamantanol is protonated. This converts the hydroxyl group into a good leaving group (water), which then departs to form a stable tertiary carbocation at the 1-position of the adamantane cage.[4] The inherent stability of this bridgehead carbocation is a crucial driver for the reaction.

  • In Situ Generation of Carbon Monoxide: Formic acid, in the presence of concentrated sulfuric acid, dehydrates to generate carbon monoxide in situ. This method circumvents the need for handling highly toxic and high-pressure carbon monoxide gas, making the procedure more amenable to standard laboratory settings.[5]

  • Electrophilic Attack by Carbon Monoxide: The newly formed carbocation is a potent electrophile. The carbon monoxide, acting as a nucleophile, attacks the carbocation to form an acylium ion intermediate.[4]

  • Hydrolysis to the Carboxylic Acid: The reaction is quenched with water, which acts as a nucleophile and attacks the electrophilic acylium ion. Subsequent deprotonation yields the final product, this compound.[2]

Reaction Scheme:

Visualizing the Process: A Comprehensive Workflow

The following diagram illustrates the key stages of the synthesis, from reagent preparation to product isolation and purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagent_Prep Reagent Preparation (Cooling of H2SO4) Addition Slow Addition of 3,5-dimethyl-1-adamantanol and Formic Acid Reagent_Prep->Addition Reaction_Stir Stirring at Controlled Temperature Addition->Reaction_Stir Quench Quenching on Ice Reaction_Stir->Quench Extraction Extraction with Organic Solvent Quench->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Characterization Product Characterization (NMR, IR, MS) Recrystallization->Characterization

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
3,5-dimethyl-1-adamantanol≥98%Commercially Available70311-47-0Ensure dryness before use.
Concentrated Sulfuric Acid95-98%ACS Reagent Grade7664-93-9Extreme Caution Required.
Formic Acid≥95%ACS Reagent Grade64-18-6Corrosive.
Dichloromethane (DCM)HPLC GradeCommercially Available75-09-2For extraction.
Sodium Sulfate (anhydrous)ACS Reagent GradeCommercially Available7757-82-6For drying.
Saturated Sodium Bicarbonate-Prepared in-house144-55-8For washing.
Brine (Saturated NaCl)-Prepared in-house7647-14-5For washing.
HexaneHPLC GradeCommercially Available110-54-3For recrystallization.
Ethyl AcetateHPLC GradeCommercially Available141-78-6For recrystallization.

4.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

Safety First: This reaction involves the use of concentrated sulfuric acid and formic acid, which are highly corrosive.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][8] An eyewash station and safety shower must be readily accessible.[9]

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Acid Preparation: Carefully add 150 mL of concentrated sulfuric acid to the reaction flask. Allow the acid to cool to 0-5 °C with gentle stirring.

  • Reagent Addition: In a separate beaker, prepare a solution of 10.0 g (0.055 mol) of 3,5-dimethyl-1-adamantanol in 25 mL (0.66 mol) of formic acid.

  • Controlled Addition: Slowly add the solution of 3,5-dimethyl-1-adamantanol and formic acid to the cold, stirred sulfuric acid via the dropping funnel over a period of 1-2 hours. Crucial: Maintain the internal reaction temperature between 5-10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step should be performed in the fume hood as it can cause splattering.

  • Extraction: Once the ice has completely melted, transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with:

    • 100 mL of water

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: evolution of CO2 gas)

    • 100 mL of brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to afford pure this compound as a white crystalline solid.

Expected Results and Characterization

5.1. Quantitative Data

ParameterExpected Value
Yield 75-85%
Melting Point 89-90 °C[1]
Appearance White to light yellow crystalline powder[1]
Molecular Formula C13H20O2[10]
Molecular Weight 208.30 g/mol [10]

5.2. Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic peaks for the adamantane cage protons and the methyl groups. The carboxylic acid proton will appear as a broad singlet at approximately 10-12 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will display signals corresponding to the carbonyl carbon (around 180 ppm), the quaternary carbons of the adamantane cage, and the methyl carbons.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹.[11][12][13]

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show the molecular ion peak (M+) at m/z 208, along with characteristic fragmentation patterns of the adamantane core.[14][15]

Troubleshooting and Expert Insights

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is stirred for a sufficient duration at room temperature. Monitor by TLC.

    • Loss during work-up: Ensure complete extraction from the aqueous layer. Perform back-extraction of the aqueous layers if necessary. Inefficient neutralization can also lead to losses.

  • Product Purity Issues:

    • Incomplete removal of starting material: The recrystallization step is crucial for removing unreacted 3,5-dimethyl-1-adamantanol.

    • Side reactions: The Koch-Haaf reaction can sometimes lead to the formation of small amounts of rearranged byproducts, although this is less common with the rigid adamantane scaffold.[2] Careful control of the reaction temperature minimizes side reactions.

  • Handling of Viscous Sulfuric Acid Mixture: The reaction mixture can become thick. Ensure the magnetic stirrer is powerful enough to maintain efficient mixing.

Conclusion

The Koch-Haaf reaction provides a reliable and scalable method for the synthesis of this compound from 3,5-dimethyl-1-adamantanol. By carefully controlling the reaction temperature and following the detailed work-up and purification procedures outlined in this application note, researchers can consistently obtain high yields of this valuable synthetic intermediate. The use of formic acid to generate carbon monoxide in situ enhances the practicality and safety of this procedure for laboratory-scale synthesis.

References

  • Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation.
  • Wikipedia. (n.d.). Koch reaction.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • ACS Publications. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • National Institutes of Health. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
  • ResearchGate. (n.d.). Koch-Haaf carbonylation.
  • Ling, A. C., & Waltman, R. J. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • National Center for Biotechnology Information. (2011). Koch-Haaf Reaction of Adamantanols in an Acid-Tolerant Hastelloy-Made Microreactor.
  • National Institutes of Health. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives.
  • ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols. a.
  • Cambridge University Press. (n.d.). Koch Reaction.
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • YouTube. (2025). Koch Haaf Carbonylation Reaction.
  • Google Patents. (n.d.). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
  • Standard Operating Procedure. (n.d.). Sulfuric Acid.
  • ResearchGate. (2025). (PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
  • Google Patents. (n.d.). CN105294428B - A kind of separation and purification method of 2-adamantanecarboxylic acid and 1-adamantane methanol.
  • SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline.
  • Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
  • Ataman Kimya. (n.d.). FORMIC ACID.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • Journal of Military Pharmaco-Medicine. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. (n.d.). US20060173215A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.
  • National Center for Biotechnology Information. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • YouTube. (2011). 10.2 Reactions of alcohols with carboxylic acids to form esters + uses [SL IB Chemistry].
  • lookchem. (n.d.). Cas 14670-94-1,this compound.
  • Reddit. (2022). generating CO using formic acid in sulphuric acid: is the mechanism known? i cannot find it : r/OrganicChemistry.
  • NIST. (n.d.). This compound, methyl ester.
  • Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.
  • Chemspace. (n.d.). This compound.

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Application Notes and Protocols for the Carboxylation of Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane Carboxylic Acids

Adamantane, with its unique tricyclic cage structure, offers a remarkable scaffold in medicinal chemistry and materials science.[1] Its rigid, lipophilic nature can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] The introduction of a carboxylic acid moiety at a bridgehead position to form adamantane-1-carboxylic acid is a pivotal transformation, providing a versatile handle for further functionalization and the synthesis of a wide array of derivatives, including esters, amides, and other bioactive molecules.[3]

This guide provides a detailed experimental procedure for the synthesis of adamantane-1-carboxylic acid via the Koch-Haaf reaction, a robust and well-established method.[4] It delves into the causality behind the experimental choices, offers a comprehensive protocol, and includes essential information on safety, characterization, and troubleshooting to ensure reliable and reproducible results in the laboratory.

The Koch-Haaf Reaction: A Reliable Path to Adamantane-1-Carboxylic Acid

The Koch-Haaf reaction is a powerful method for the carboxylation of tertiary alkanes.[5] The reaction proceeds through a carbocation intermediate, which is trapped by carbon monoxide (or a precursor like formic acid) to form an acylium cation, followed by hydrolysis to yield the carboxylic acid.

Reaction Mechanism and the "Why" Behind the Reagents

The reaction is initiated by the formation of a stable tertiary carbocation. In the case of adamantane, the bridgehead protons are susceptible to abstraction. The key reagents in this process and their roles are:

  • Sulfuric Acid (H₂SO₄): A strong acid is required to facilitate the formation of the adamantyl cation and to dehydrate formic acid to generate carbon monoxide in situ. The concentration of sulfuric acid is critical; yields decrease significantly if the concentration falls below 95%.[4]

  • Formic Acid (HCOOH): In the presence of concentrated sulfuric acid, formic acid serves as the source of carbon monoxide. This in situ generation avoids the need for handling gaseous carbon monoxide under high pressure.[5]

  • tert-Butyl Alcohol: This alcohol readily forms a stable tert-butyl cation in the presence of strong acid. The tert-butyl cation can act as a hydride abstractor from adamantane, initiating the formation of the crucial 1-adamantyl cation.

  • Carbon Tetrachloride (CCl₄): This inert solvent is used to improve the solubility of adamantane in the highly polar sulfuric acid medium.[6] Other non-polar solvents like cyclohexane or n-hexane can be used, but their purity is crucial to avoid side reactions.[4]

Detailed Experimental Protocol: Synthesis of Adamantane-1-Carboxylic Acid

This protocol is adapted from a well-vetted procedure published in Organic Syntheses.[4]

Materials and Reagents
Reagent/MaterialQuantityMolesNotes
Adamantane13.6 g0.100
96% Sulfuric Acid470 g (255 mL)4.8
Carbon Tetrachloride100 mL-Anhydrous
98-100% Formic Acid56 g (total)1.2 (total)
tert-Butyl Alcohol29.6 g (38 mL)0.40
15N Ammonium Hydroxide110 mL-For purification
12N Hydrochloric Acid25 mL-For acidification
Chloroform100 mL-For extraction
Methanol30 mL-For recrystallization
Anhydrous Sodium SulfateAs needed-For drying
Crushed Ice700 g-
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Gas outlet tube

  • Ice bath

  • Büchner funnel with a coarse fritted disk

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup and Carboxylation:

  • Caution! This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.

  • In the 1 L three-necked flask, combine 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.

  • Equip the flask with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet tube.

  • Cool the stirred mixture to 17-19°C in an ice bath.

  • Add 1 mL of 98% formic acid to the cooled mixture.

  • Prepare a solution of 29.6 g of tert-butyl alcohol in 55 g of 98-100% formic acid and place it in the dropping funnel.

  • Add the tert-butyl alcohol/formic acid solution dropwise to the reaction mixture over 1-2 hours. Maintain the reaction temperature between 17-25°C by controlling the rate of addition and the cooling bath.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes.

Work-up and Purification:

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers in a separatory funnel and extract the upper aqueous acid layer with three 100 mL portions of carbon tetrachloride.

  • Combine all the carbon tetrachloride layers and shake with 110 mL of 15N ammonium hydroxide. A crystalline precipitate of ammonium 1-adamantanecarboxylate will form.

  • Collect the ammonium salt by filtration using a Büchner funnel with a coarse fritted disk.

  • Wash the salt with 20 mL of cold acetone.

  • Suspend the washed salt in 250 mL of water and acidify the suspension with 25 mL of 12N hydrochloric acid.

  • Extract the resulting aqueous suspension with 100 mL of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate.

  • Evaporate the chloroform on a steam bath to yield the crude 1-adamantanecarboxylic acid. The expected yield of crude product is 12-13 g (67-72%), with a melting point of 173-174°C.[4]

  • For further purification, recrystallize the crude product from a mixture of 30 mL of methanol and approximately 10 mL of water.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Carboxylation Reaction cluster_workup Work-up cluster_purification Purification A Combine Adamantane, H₂SO₄, and CCl₄ in a 3-necked flask B Cool the mixture to 17-19°C A->B C Add 1 mL of Formic Acid B->C E Add the solution dropwise over 1-2 hours at 17-25°C C->E D Prepare a solution of t-Butyl Alcohol in Formic Acid D->E F Stir for an additional 30 minutes E->F G Pour the reaction mixture onto crushed ice F->G H Separate layers and extract the aqueous phase with CCl₄ G->H I Combine organic layers and wash with NH₄OH H->I J Filter the precipitated ammonium salt I->J K Suspend the salt in water and acidify with HCl J->K L Extract with Chloroform K->L M Dry the organic layer with Na₂SO₄ L->M N Evaporate the solvent M->N O Recrystallize from Methanol/Water N->O P Pure Adamantane-1-carboxylic Acid O->P

Caption: Experimental workflow for the synthesis of adamantane-1-carboxylic acid.

Results and Characterization

The final product, adamantane-1-carboxylic acid, should be a white crystalline solid.

PropertyValue
Molecular FormulaC₁₁H₁₆O₂
Molecular Weight180.24 g/mol
Melting Point175-176.5 °C
AppearanceWhite solid
Spectroscopic Data for Adamantane-1-carboxylic Acid:
  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by broad multiplets for the adamantane cage protons. The carboxylic acid proton appears as a very broad singlet, typically downfield.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the quaternary carbon of the carboxylic acid group, the bridgehead carbons, and the methylene carbons of the adamantane core.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹, characteristic of a carboxylic acid dimer.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[8][9]

  • Carbon Tetrachloride: A toxic and carcinogenic solvent. Handle only in a well-ventilated fume hood.

  • Formic Acid: Corrosive and causes severe burns. Handle with appropriate PPE.

  • Carbon Monoxide: A toxic gas is evolved during the reaction. Ensure the reaction is performed in a functional fume hood.[4]

  • General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[9] Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[8]

Troubleshooting

ProblemPossible CauseSolution
Low Yield Sulfuric acid concentration is below 95%.Use sulfuric acid with a concentration of 95-98%.[4]
Impure solvent (e.g., hexane containing methylcyclopentane).Use high-purity solvents.[4]
Reaction temperature was not controlled.Carefully monitor and control the temperature during the addition of reagents.
Incomplete Reaction Insufficient reaction time.Ensure the reaction is stirred for the recommended duration.
Poor mixing.Use efficient mechanical stirring.
Difficulty in Purification Contamination with other carboxylic acids (e.g., from tert-butyl alcohol).The ammonium salt precipitation step is crucial for separating the product from more soluble acid byproducts.[4] Ensure this step is performed carefully.
Oily product after evaporation.The crude product may contain residual solvent or byproducts. Recrystallization should yield a crystalline solid.

Alternative Synthetic Approaches

While the Koch-Haaf reaction is a robust method, other strategies for adamantane carboxylation have been explored:

  • Photochemical Carboxylation: This method involves the use of light to initiate the reaction, often with reagents like oxalyl chloride.[10] These reactions can sometimes offer milder conditions but may lack the high selectivity of the Koch-Haaf reaction for the bridgehead position.

  • Catalytic Carboxylation: Various metal catalysts, such as those based on palladium or gallium, have been investigated for the carbonylation of adamantane.[4] For instance, GaCl₃ can mediate the formylation of adamantane with carbon monoxide under relatively mild conditions.[4]

These alternative methods are areas of ongoing research and can provide different selectivities and functional group tolerances.

Adamantane Carboxylation Mechanism

G cluster_initiation Initiation cluster_carboxylation Carboxylation cluster_hydrolysis Hydrolysis A Adamantane B 1-Adamantyl Cation A->B  + H⁺ (from H₂SO₄) - H₂ E 1-Adamantyl Acylium Cation B->E  + CO C Formic Acid (HCOOH) D Carbon Monoxide (CO) C->D  + H₂SO₄ - H₂O G Protonated Carboxylic Acid E->G  + H₂O F Water (H₂O) H Adamantane-1-carboxylic Acid G->H  - H⁺

Sources

Application and Protocol Guide for the Synthesis of Memantine via 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a critical pharmaceutical agent for the management of moderate-to-severe Alzheimer's disease. While conventional synthetic routes to Memantine typically commence from 1,3-dimethyladamantane or its halogenated analogs, this document elucidates two robust, alternative pathways starting from 3,5-Dimethyladamantane-1-carboxylic acid . These methods, centered around the Schmidt reaction and the Curtius rearrangement , offer strategic advantages in specific research and development contexts. This document is intended for researchers, medicinal chemists, and drug development professionals, providing in-depth chemical logic, step-by-step protocols, and safety considerations.

Introduction: The Strategic Imperative for Diverse Synthetic Routes

Memantine hydrochloride is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its unique mechanism of action, which modulates glutamatergic neurotransmission, has established it as a cornerstone therapy for Alzheimer's disease. The adamantane cage of Memantine is a key structural feature, contributing to its pharmacological profile.

The majority of established industrial syntheses of Memantine rely on the amination of 1,3-dimethyladamantane or its derivatives (e.g., 1-bromo-3,5-dimethyladamantane) through variations of the Ritter reaction, which utilizes nitriles or formamide to introduce the amine precursor.[2][3] While efficient, reliance on a limited set of starting materials can present challenges related to precursor availability, cost, and impurity profiles.

The development of synthetic routes from alternative, readily accessible intermediates like This compound is of significant strategic interest. This carboxylic acid derivative can be synthesized from 1,3-dimethyladamantane via carboxylation, providing a divergent synthetic approach.[4] This guide details two mechanistically distinct and reliable methods for the conversion of this carboxylic acid to Memantine: the Schmidt reaction and the Curtius rearrangement. Both reactions are classic name reactions in organic chemistry, renowned for their ability to convert carboxylic acids into primary amines with the loss of one carbon atom (as CO2), a process known as degradative amination.[5][6]

Overview of Synthetic Pathways

This guide presents two distinct, yet equally viable, synthetic strategies for the conversion of this compound to Memantine. The choice between these pathways may be influenced by available reagents, scale, and specific laboratory safety protocols.

  • Pathway A: The Schmidt Reaction. This one-pot reaction directly converts the carboxylic acid to the primary amine using hydrazoic acid (HN₃), typically generated in situ from sodium azide in a strong acidic medium.[7][8]

  • Pathway B: The Curtius Rearrangement. This two-step sequence first converts the carboxylic acid to an acyl azide intermediate, which is then thermally or photochemically rearranged to an isocyanate. Subsequent hydrolysis yields the target amine.[9][10]

The logical flow for both synthetic pathways is outlined below.

G cluster_0 Synthetic Starting Point cluster_1 Pathway A: Schmidt Reaction cluster_2 Pathway B: Curtius Rearrangement start 3,5-Dimethyladamantane- 1-carboxylic acid schmidt Schmidt Reaction (H₂SO₄, NaN₃) start->schmidt One-pot acyl_azide Acyl Azide Formation (e.g., DPPA or SOCl₂/NaN₃) start->acyl_azide Step 1 memantine_a Memantine schmidt->memantine_a isocyanate Isocyanate Intermediate (Thermal Rearrangement) acyl_azide->isocyanate Step 2a hydrolysis Hydrolysis isocyanate->hydrolysis Step 2b memantine_b Memantine hydrolysis->memantine_b

Caption: High-level overview of the two synthetic pathways.

Pathway A: Synthesis via Schmidt Reaction

Mechanistic Rationale and Causality

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine.[5] The reaction is initiated by the protonation of the carboxylic acid in a strong acid (e.g., concentrated sulfuric acid), which facilitates the formation of a key acylium ion upon loss of water. This highly electrophilic intermediate is then attacked by hydrazoic acid (HN₃). The resulting protonated acyl azide undergoes a concerted rearrangement, where the adamantyl group migrates from carbon to nitrogen, simultaneously expelling molecular nitrogen (N₂), a thermodynamically highly favorable process. The resulting protonated isocyanate is then attacked by water present in the reaction medium. The subsequent carbamic acid intermediate is unstable and readily decarboxylates to furnish the protonated amine (Memantine).[11]

The choice of a strong acid is critical; it serves both to activate the carboxylic acid and to catalyze the rearrangement. The adamantane cage is exceptionally stable under these conditions, and the bridgehead position ensures a clean migration with retention of the cage structure.

G cluster_mech Schmidt Reaction Mechanism Carboxylic Acid Carboxylic Acid Acylium Ion Acylium Ion Carboxylic Acid->Acylium Ion +H⁺, -H₂O Protonated Acyl Azide Protonated Acyl Azide Acylium Ion->Protonated Acyl Azide +HN₃ Protonated Isocyanate Protonated Isocyanate Protonated Acyl Azide->Protonated Isocyanate Rearrangement, -N₂ Carbamic Acid Carbamic Acid Protonated Isocyanate->Carbamic Acid +H₂O, -H⁺ Protonated Amine Protonated Amine Carbamic Acid->Protonated Amine -CO₂ Memantine (Free Base) Memantine (Free Base) Protonated Amine->Memantine (Free Base) Base Workup

Caption: Simplified mechanism of the Schmidt reaction on a carboxylic acid.

Detailed Experimental Protocol: Schmidt Reaction

Safety Precaution: The Schmidt reaction involves the in situ generation of hydrazoic acid, which is highly toxic and explosive. Sodium azide is also acutely toxic. This procedure must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All glassware should be inspected for cracks.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
This compound14670-94-1208.305.21 g25.0
Sodium Azide (NaN₃)26628-22-865.011.95 g30.0 (1.2 eq)
Sulfuric Acid (H₂SO₄), concentrated (98%)7664-93-998.0850 mL-
Chloroform (CHCl₃)67-66-3119.3850 mL-
Sodium Hydroxide (NaOH) solution, 10 M1310-73-240.00As needed-
Dichloromethane (DCM)75-09-284.933 x 50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add chloroform (50 mL) and this compound (5.21 g, 25.0 mmol). Stir the mixture to form a suspension.

  • Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (50 mL) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Azide Addition: Once the addition of sulfuric acid is complete and the mixture is homogeneous, begin the portion-wise addition of sodium azide (1.95 g, 30.0 mmol) over a period of 60 minutes. Caution: Vigorous gas (N₂) evolution will occur. Maintain the temperature between 5-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Basification and Extraction: Cool the aqueous mixture in an ice bath and carefully basify to pH > 12 by the slow addition of 10 M sodium hydroxide solution. The adamantane amine product is often a solid or oil at this stage. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Memantine free base.

  • Salt Formation (Optional but Recommended): Dissolve the crude base in diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate Memantine hydrochloride. The salt can be collected by filtration, washed with cold solvent, and dried under vacuum.

  • Purification: The hydrochloride salt can be further purified by recrystallization from an ethanol/ethyl acetate mixture.

Pathway B: Synthesis via Curtius Rearrangement

Mechanistic Rationale and Causality

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, generally proceeding under milder conditions than the Schmidt reaction.[10] It is a two-stage process:

  • Acyl Azide Formation: The carboxylic acid is first converted into an activated derivative, typically an acid chloride (using thionyl chloride or oxalyl chloride), which then reacts with an azide source (like sodium azide) to form the acyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion of the carboxylic acid to the acyl azide.[12]

  • Rearrangement and Hydrolysis: The acyl azide, upon gentle heating, undergoes a concerted rearrangement. The adamantyl group migrates to the electron-deficient nitrogen as N₂ gas is liberated, directly forming an isocyanate intermediate.[6] This key intermediate is not isolated but is hydrolyzed in situ by adding aqueous acid. The resulting carbamic acid decarboxylates to yield the desired primary amine, Memantine.

This pathway avoids the use of concentrated sulfuric acid and in situ generation of HN₃, which can be an advantage from a safety and material compatibility perspective. The use of DPPA offers a particularly mild and efficient method for the initial acyl azide formation.[13]

G cluster_curtius Curtius Rearrangement Workflow start 3,5-Dimethyladamantane- 1-carboxylic acid acyl_azide Acyl Azide (Intermediate) start->acyl_azide Step 1: Azide Formation dppa DPPA, Et₃N Toluene dppa->acyl_azide isocyanate Isocyanate (Intermediate) acyl_azide->isocyanate Step 2: Rearrangement heat Heat (Δ) heat->isocyanate memantine Memantine HCl isocyanate->memantine Step 3: Hydrolysis hcl Aqueous HCl Heat (Δ) hcl->memantine

Caption: Experimental workflow for the one-pot Curtius rearrangement.

Detailed Experimental Protocol: Curtius Rearrangement

Safety Precaution: Acyl azides can be explosive, especially if isolated or heated rapidly. This protocol is designed for in situ generation and rearrangement to minimize risk. Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care. The procedure must be conducted in a well-ventilated fume hood with appropriate PPE.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
This compound14670-94-1208.305.21 g25.0
Diphenylphosphoryl azide (DPPA)26386-88-9275.247.57 g (6.2 mL)27.5 (1.1 eq)
Triethylamine (Et₃N)121-44-8101.192.78 g (3.8 mL)27.5 (1.1 eq)
Toluene, anhydrous108-88-392.14100 mL-
Hydrochloric Acid (HCl), 6 M7647-01-036.4650 mL-
Dichloromethane (DCM)75-09-284.933 x 50 mL-
Sodium Hydroxide (NaOH) solution, 10 M1310-73-240.00As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (5.21 g, 25.0 mmol), anhydrous toluene (100 mL), and triethylamine (3.8 mL, 27.5 mmol).

  • Acyl Azide Formation: Stir the solution at room temperature and add diphenylphosphoryl azide (DPPA) (6.2 mL, 27.5 mmol) dropwise over 10 minutes.

  • Rearrangement to Isocyanate: After the DPPA addition is complete, slowly heat the reaction mixture to 80-90 °C. Caution: Gas (N₂) evolution will begin. Maintain this temperature for 2-3 hours, until gas evolution ceases and TLC analysis indicates the formation of the isocyanate (the acyl azide is typically consumed rapidly).

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 6 M hydrochloric acid (50 mL). Heat the biphasic mixture to reflux (approx. 100 °C) and stir vigorously for 4-6 hours to effect hydrolysis of the isocyanate.

  • Workup and Isolation: Cool the reaction to room temperature. The product, Memantine hydrochloride, may precipitate. If so, cool further in an ice bath and collect the solid by filtration. If no precipitate forms, transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with dichloromethane (2 x 25 mL) to remove non-basic impurities.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and basify to pH > 12 with 10 M NaOH. Extract the liberated Memantine free base with dichloromethane (3 x 50 mL).

  • Final Product Preparation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude free base can be converted to the hydrochloride salt and recrystallized as described in Pathway A (Steps 8 and 9).

Characterization and Data

The final product, Memantine hydrochloride, should be characterized to confirm its identity and purity.

Expected Characterization Data for Memantine Hydrochloride:

ParameterExpected Result
Appearance White crystalline solid
Melting Point ~300 °C (with sublimation)
¹H NMR (DMSO-d₆)Peaks corresponding to the adamantane cage protons and the methyl groups. A broad singlet for the -NH₃⁺ protons.
¹³C NMR (DMSO-d₆)Signals corresponding to the quaternary, methine, methylene carbons of the adamantane skeleton, and methyl carbons.
Mass Spec (ESI+) m/z = 180.2 [M+H]⁺ (for the free base)
Purity (HPLC) > 99.0%

Conclusion

The synthesis of Memantine from this compound via the Schmidt reaction or the Curtius rearrangement represents a valuable alternative to more conventional synthetic routes. These pathways offer flexibility in starting material selection and employ well-understood, robust chemical transformations. The Schmidt reaction offers a direct, one-pot conversion, while the Curtius rearrangement proceeds under milder conditions, potentially offering advantages in terms of functional group tolerance and safety. The detailed protocols provided herein serve as a reliable foundation for researchers to produce high-purity Memantine for further study and development.

References

  • Vu, B. D., Ho Ba, N. M., Pham, V. H., & Phan, D. C. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]
  • Zhang, F., et al. (2008). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
  • Ishikawa, H., et al. (2009). A New Synthesis of Oseltamivir (Tamiflu).
  • Schmidt, K. F. (1924). Über den Imin-Rest. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(4), 704–706.
  • Wolff, H. (1912). The Schmidt Reaction. Organic Reactions, 3, 307-336.
  • Langa, F., de la Cruz, P., de la Hoz, A., Díaz-Ortiz, A., & Díez-Barra, E. (1997). Microwave-assisted fullerene chemistry. Tetrahedron Letters, 38(35), 6171-6174.
  • Lebel, H., & Leogane, O. (2005). Zinc-Catalyzed Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.
  • Organic Chemistry Portal. Schmidt Reaction. [Link]
  • Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
  • Kumar, V., & Sharma, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(33), 5971–6001. [Link]
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Koch, H., & Haaf, W. (1958). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1.
  • Nagasawa, I., et al. (2018). Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. Chemistry – An Asian Journal, 13(23), 3655-3659.
  • Kamal, A., & Ramana, K. V. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current organic synthesis, 14(4), 492–519.
  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Fuli, Z., et al. (2008). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Chinese Journal of New Drugs, 17(16), 1365-1366.

Sources

The Adamantane Advantage: Application Notes for 3,5-Dimethyladamantane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Adamantane Scaffold

In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold. This rigid, lipophilic, three-dimensional cage-like hydrocarbon has been successfully incorporated into numerous approved drugs, enhancing their therapeutic profiles.[1][2] The unique geometry of the adamantane nucleus imparts several desirable properties to a drug molecule, including increased metabolic stability, enhanced lipophilicity for better membrane permeability, and the ability to serve as a rigid anchor for pharmacophoric groups, thereby optimizing interactions with biological targets.[2] Adamantane derivatives have found applications in a wide array of therapeutic areas, from antiviral agents like Amantadine to drugs for neurological disorders such as Memantine, and even in the management of metabolic diseases.[3]

This guide focuses on a key building block in the medicinal chemist's toolkit: 3,5-Dimethyladamantane-1-carboxylic acid . This derivative of adamantane offers a strategic starting point for the synthesis of novel chemical entities, combining the inherent advantages of the adamantane core with a versatile carboxylic acid handle for further chemical modifications.[4][5] We will explore its physicochemical properties, potential therapeutic applications with a case study, and provide detailed protocols for its utilization in drug discovery workflows.

Physicochemical Properties and Strategic Advantages

This compound is a white to light yellow crystalline powder.[4] Its key physicochemical properties are summarized in the table below. The dimethyl substitution on the adamantane cage further enhances its lipophilicity compared to the parent adamantane carboxylic acid.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₂[6]
Molecular Weight 208.30 g/mol [6]
Melting Point 89-105 °C[4]
pKa (Predicted) 4.88 ± 0.60[4]
XlogP (Predicted) 3.2[3]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[4]

The carboxylic acid group provides a crucial reactive site for the synthesis of a diverse library of derivatives, such as amides, esters, and ketones. This functional group is a common pharmacophore in many drugs, capable of forming key hydrogen bond interactions with biological targets.[7] However, the acidic nature of a carboxylic acid can sometimes lead to poor permeability and metabolic liabilities. The bulky and metabolically robust adamantane scaffold can help mitigate these issues, making this compound an attractive starting point for lead optimization.

Exemplary Application in Drug Discovery: A Case Study on DGAT1 Inhibition

A compelling example of the application of adamantane carboxylic acid derivatives is in the development of inhibitors for Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Elevated DGAT1 activity is associated with obesity and type 2 diabetes, making it a promising target for therapeutic intervention.

In a notable study, a series of adamantane carboxylic acid derivatives were synthesized and shown to be potent DGAT1 inhibitors. The adamantane moiety was strategically employed to occupy a hydrophobic pocket in the enzyme's active site, while the carboxylic acid and its derivatives formed crucial interactions with the enzyme. This work led to the discovery of compounds with excellent in vitro activity (IC50 in the nanomolar range), good druggability, and favorable safety profiles. These compounds demonstrated significant reductions in plasma triglyceride levels and body weight gain in preclinical models.

Hypothetical Signaling Pathway of a DGAT1 Inhibitor Derived from this compound

The following diagram illustrates the mechanism of action for a hypothetical DGAT1 inhibitor developed from this compound.

DGAT1_inhibition cluster_synthesis Triglyceride Synthesis cluster_drug Therapeutic Intervention cluster_outcome Metabolic Outcome Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme Fatty Acyl-CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) Reduced_TG Reduced Triglyceride Synthesis DGAT1->TG Acylation Drug 3,5-Dimethyladamantane Carboxylic Acid Derivative Drug->DGAT1 Inhibition Therapeutic_Effect Amelioration of Obesity & Diabetes Reduced_TG->Therapeutic_Effect

Caption: Inhibition of DGAT1 by a this compound derivative.

Experimental Protocols

The following protocols provide a framework for researchers to utilize this compound in their drug discovery efforts.

Protocol 1: Synthesis of a Bioactive Amide Derivative

This protocol describes the synthesis of a hypothetical amide derivative of this compound, a common step in creating a library of compounds for screening.

Objective: To synthesize N-benzyl-3,5-dimethyladamantane-1-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), followed by BOP reagent (1.2 eq) and DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-3,5-dimethyladamantane-1-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Workflow Diagram:

Amide_Synthesis_Workflow Start Dissolve 3,5-Dimethyladamantane- 1-carboxylic acid in DMF Add_Reagents Add Benzylamine, BOP, and DIPEA Start->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product Purify->Characterize End Pure Amide Derivative Characterize->End

Sources

Protocol for the Preparation and Evaluation of Adamantane-Based DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] Its pivotal role in lipid metabolism makes it a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[2][3][4] The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged motif in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] This document provides a comprehensive guide for the chemical synthesis of novel adamantane-based DGAT1 inhibitors, followed by detailed protocols for their in vitro and cell-based evaluation. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to identify and characterize potent and selective DGAT1 inhibitors for therapeutic development.

Introduction: The Rationale for Adamantane-Based DGAT1 Inhibition

DGAT1 is an integral membrane protein located in the endoplasmic reticulum that esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce triglycerides. Genetic knockout and pharmacological inhibition of DGAT1 in animal models have consistently demonstrated beneficial metabolic effects, including resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis.[6][7] These findings strongly support the hypothesis that inhibiting DGAT1 is a viable strategy for treating metabolic diseases.[3][8]

The incorporation of an adamantane moiety into drug candidates can offer several advantages, including:

  • Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, potentially prolonging the drug's half-life.

  • Unique 3D Structure: Providing a scaffold that can orient functional groups in precise vectors to optimize interactions with the target protein's binding site.

This guide details a systematic approach to leverage these properties by designing adamantane-containing molecules and assessing their ability to inhibit DGAT1.

Synthesis of Adamantane-Based DGAT1 Inhibitors

The general strategy for synthesizing these inhibitors involves the coupling of an adamantane-containing building block, typically adamantane-1-carboxylic acid, with a core molecular scaffold known to interact with DGAT1. Amide bond formation is a common and reliable method for this conjugation.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A Adamantane-1-carboxylic acid B Activated Adamantane Intermediate (e.g., Acid Chloride) A->B SOCl₂ or (COCl)₂ D Final Adamantane-Based DGAT1 Inhibitor B->D C Core Amine Scaffold (R-NH₂) C->D Base (e.g., DIPEA) Solvent (e.g., DCM) E Crude Product D->E Work-up F Purified Inhibitor E->F Column Chromatography

Caption: General workflow for the synthesis of adamantane-based DGAT1 inhibitors.

Protocol 2.1: Synthesis of N-(4-aminophenyl)adamantane-1-carboxamide (A Representative Example)

This protocol describes a two-step synthesis starting from adamantane-1-carboxylic acid.

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent acylation of the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Materials:

    • Adamantane-1-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a fume hood, suspend adamantane-1-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Cool the mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting adamantane-1-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with p-Phenylenediamine

  • Rationale: The highly reactive acid chloride readily reacts with the amine nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction.

  • Materials:

    • Adamantane-1-carbonyl chloride (from Step 1)

    • p-Phenylenediamine

    • Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve p-phenylenediamine (2.0 eq to favor mono-acylation) and DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude adamantane-1-carbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of DGAT1 Inhibitory Activity

To determine the potency of the synthesized compounds, an in vitro enzyme inhibition assay is performed using microsomal fractions containing human DGAT1.

Protocol 3.1: Microsomal DGAT1 Enzyme Inhibition Assay (Radiometric TLC-based)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the adamantane derivatives against DGAT1.

  • Principle: This assay measures the enzymatic incorporation of a radiolabeled fatty acyl-CoA ([¹⁴C]oleoyl-CoA) into a diacylglycerol (DAG) substrate to form radiolabeled triacylglycerol (TAG).[1] The resulting TAG is separated from the substrates by TLC, and its radioactivity is quantified.[9]

  • Materials:

    • Enzyme Source: Microsomes from Sf9 or HEK293 cells overexpressing human DGAT1.

    • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [1-¹⁴C]Oleoyl-CoA.

    • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 1 mg/mL BSA.

    • Inhibitors: Synthesized adamantane compounds dissolved in DMSO.

    • Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).

    • TLC Plates: Silica gel 60 Å.

    • TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).

    • Instrumentation: Liquid scintillation counter.

Caption: Workflow for the in vitro DGAT1 enzyme inhibition assay.

  • Procedure:

    • Preparation: Serially dilute the adamantane inhibitors in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be ≤1%.

    • Assay Reaction: a. In a microcentrifuge tube, add assay buffer, DGAT1-containing microsomes (e.g., 5-10 µg total protein), and 1 µL of the inhibitor dilution (or DMSO for control). b. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Start the reaction by adding the substrates: 1,2-dioleoyl-sn-glycerol and [1-¹⁴C]oleoyl-CoA (final concentrations typically around 20-50 µM). d. Incubate for a predetermined time (e.g., 20 minutes) at 37°C, within the linear range of the reaction.[10]

    • Lipid Extraction: a. Stop the reaction by adding 500 µL of the chloroform:methanol stop solution. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase containing the lipids.

    • TLC Analysis: a. Spot the collected organic phase onto a silica TLC plate. b. Develop the plate in the hexane:diethyl ether:acetic acid mobile phase until the solvent front is near the top. c. Allow the plate to air dry. Visualize the lipid spots using iodine vapor (a non-radioactive TAG standard should be run in a separate lane to identify the correct band).

    • Quantification: a. Scrape the silica corresponding to the TAG band into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis: a. Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_control)). b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Evaluation of DGAT1 Inhibition

To confirm activity in a physiological context, a whole-cell assay is essential to assess cell permeability and target engagement.

Protocol 4.1: Cellular Triglyceride Synthesis Assay
  • Objective: To measure the inhibition of de novo triglyceride synthesis in a relevant cell line.

  • Principle: Cells are treated with the inhibitor, followed by incubation with a radiolabeled lipid precursor like [¹⁴C]oleic acid or [³H]glycerol. The incorporation of the radiolabel into the cellular triglyceride pool is then quantified.[1]

  • Materials:

    • Cell Line: Human intestinal cells (e.g., HT-29) or hepatocytes (e.g., HepG2).

    • Radiolabeled Precursor: [¹⁴C]Oleic acid complexed to BSA or [³H]glycerol.

    • Culture Medium, Plates, and standard cell culture equipment.

    • Lipid extraction and TLC analysis reagents (as in Protocol 3.1).

  • Procedure:

    • Cell Culture: Seed cells (e.g., HT-29) in 12-well plates and grow to ~80-90% confluency.

    • Inhibitor Treatment: Pre-incubate the cells with serum-free medium containing various concentrations of the adamantane inhibitor (or DMSO vehicle) for 1-2 hours.

    • Radiolabeling: Add the [¹⁴C]oleic acid-BSA complex to each well and incubate for an additional 2-4 hours.

    • Cell Lysis and Lipid Extraction: a. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS. b. Lyse the cells and extract total lipids directly from the well by adding a chloroform:methanol (2:1) solution.

    • Analysis and Quantification: a. Process the lipid extract as described in Protocol 3.1 (steps 3c through 5b) to separate and quantify the radioactivity in the TAG fraction.

    • Data Analysis: Normalize the TAG-incorporated radioactivity to total protein content in a parallel well. Calculate the percent inhibition and determine the cellular IC₅₀ value as described previously.

Protocol 4.2: Cell Viability Assay (MTT Assay)
  • Rationale: It is crucial to ensure that the observed reduction in TG synthesis is due to specific DGAT1 inhibition and not general cytotoxicity.[11][12] This assay should be run in parallel with the cellular TG synthesis assay using the same inhibitor concentrations and incubation times.

  • Procedure:

    • Treat cells with inhibitors as described in Protocol 4.1.

    • At the end of the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Presentation and Interpretation

The data from the enzymatic and cellular assays should be compiled to establish a structure-activity relationship (SAR).

Table 1: Representative Data for a Hypothetical Series of Adamantane-Based DGAT1 Inhibitors

Compound IDR-Group Modification on Adamantane ScaffoldDGAT1 Enzymatic IC₅₀ (nM)Cellular TG Synthesis IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
AD-001 -H55150>50
AD-002 -OH (at C-3)2580>50
AD-003 -F (at C-3)3095>50
AD-004 -CH₃ (at C-3)78210>50

Interpretation:

  • Potency: The introduction of a polar hydroxyl group (AD-002) at the 3-position of the adamantane cage improved both enzymatic and cellular potency compared to the parent compound (AD-001). This suggests the presence of a hydrogen bond donor or acceptor region in the enzyme's binding pocket.

  • Cellular Activity: The cellular IC₅₀ values are consistently higher than the enzymatic IC₅₀ values, which is expected due to factors like cell membrane permeability and potential for intracellular metabolism. The rank order of potency is maintained, however, indicating good cell penetration for this series.

  • Safety Profile: None of the compounds exhibited significant cytotoxicity at concentrations well above their effective inhibitory concentrations, indicating a good preliminary safety window and that the observed effects are not due to toxicity.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of novel adamantane-based DGAT1 inhibitors. The protocols for chemical synthesis, in vitro enzymatic assays, and cell-based functional assays are designed to be robust and comprehensive. By following these methodologies, researchers in drug discovery can effectively identify and characterize potent, selective, and cell-permeable DGAT1 inhibitors. The unique properties of the adamantane scaffold offer a promising avenue for developing next-generation therapeutics to combat metabolic diseases.[13]

References

  • Cao, J., & Gimeno, R. E. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry. [Link]
  • Behari, J. (2016). Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism.
  • Birch, A. M., & Atherton, J. C. (2014). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology. [Link]
  • Cao, J., & Gimeno, R. E. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. PubMed. [Link]
  • Lee, Y., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]
  • Jamialahmadi, T., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application.
  • Lally, J. S. V., & Chon, J. (2006). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research. [Link]
  • Wang, L., & Yan, N. (2020). Structure and mechanism of human diacylglycerol acyltransferase 1. bioRxiv. [Link]
  • Gagné, S., & Weselake, R. J. (2014). A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol. PubMed. [Link]
  • Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work?.
  • Veniant, M. M., et al. (2013). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action. PubMed. [Link]
  • ResearchGate. (n.d.). (A) Enzyme titration curve and (B) time course for DGAT1 assay. In (A),...
  • National Center for Biotechnology Information. (2025). DGAT1 diacylglycerol O-acyltransferase 1 [ (human)]. NCBI. [Link]
  • Liu, H., et al. (2021). Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. PubMed. [Link]
  • Ge, H., et al. (2013). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacologica Sinica. [Link]
  • Wang, Y., et al. (2020). DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis.
  • Gagné, S., & Weselake, R. J. (2014). A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol.
  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.
  • Logashina, Y. A., et al. (2020). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. [Link]
  • Kruger, H. G., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]
  • He, S., et al. (2025). Lipid metabolism analysis reveals that DGAT1 regulates Th17 survival by controlling lipid peroxidation in uveitis. Signal Transduction and Targeted Therapy. [Link]
  • Gultyai, A. S., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. [Link]
  • Císařová, I., & Jahn, U. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]
  • ResearchGate. (n.d.). DGAT1 inhibitors decrease cellular triglyceride synthesis and secretion...
  • ResearchGate. (2025). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements.

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How to functionalize the adamantane cage at the 1, 3, and 5 positions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Adamantane at the 1, 3, and 5 Positions

Introduction: The Adamantane Scaffold in Advanced Chemical Design

Adamantane, the smallest diamondoid, is a unique tricyclic alkane renowned for its rigid, cage-like structure and high lipophilicity.[1][2] First isolated from crude oil and later made accessible through chemical synthesis, its three-dimensional and highly symmetric scaffold has become a privileged structure in medicinal chemistry and materials science.[1][2] The precise placement of functional groups on its bridgehead positions (1, 3, 5, and 7) allows for the creation of molecules with controlled spatial orientation, enhanced metabolic stability, and unique receptor-binding capabilities.[1][3]

Derivatives such as Amantadine, Memantine, and Vildagliptin are clinically approved drugs, underscoring the therapeutic potential of the adamantane core in treating a range of diseases from viral infections to neurodegenerative disorders and type 2 diabetes.[1][4][5] The 1,3,5-trisubstituted adamantanes are particularly valuable as highly symmetrical, rigid building blocks (tectons) for creating supramolecular assemblies, advanced polymers, and complex drug candidates.[6][7]

This guide provides a detailed technical overview and actionable protocols for the deliberate functionalization of the adamantane cage at the 1, 3, and 5 positions, targeting researchers, chemists, and professionals in drug development.

Part 1: Strategic Overview and Mechanistic Insights

Direct, selective functionalization of adamantane at only the 1, 3, and 5 positions in a single step is synthetically challenging. The four tertiary bridgehead positions (1, 3, 5, and 7) are electronically similar, often leading to mixtures of tri- and tetra-substituted products. Therefore, the most reliable and widely adopted strategy involves a two-step process:

  • Exhaustive Halogenation: Introduction of a halogen, typically bromine, at the bridgehead positions to create a reactive intermediate.

  • Nucleophilic Substitution: Displacement of the halogen atoms with the desired functional groups.

Mechanism 1: Bridgehead Halogenation via Free-Radical Substitution

The functionalization journey almost invariably begins with the synthesis of 1,3,5-trihaloadamantane. Bromination is preferred over chlorination due to the greater selectivity of the bromine radical. The reaction proceeds via a free-radical chain mechanism.[8][9]

  • Initiation: The reaction is initiated by heat or UV light, which causes the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals (Br•).[8][9]

  • Propagation: A bromine radical abstracts a hydrogen atom from one of adamantane's bridgehead positions. This is the rate-determining step and shows high regioselectivity for the tertiary C-H bonds because the resulting 1-adamantyl tertiary radical is significantly more stable than the secondary radical that would form at other positions.[10][11] The newly formed adamantyl radical then reacts with another Br₂ molecule to yield the bromoadamantane product and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when two radicals combine.[8][9]

While free-radical conditions are effective, Lewis acid catalysis (e.g., AlCl₃ or AlBr₃) can also be employed to facilitate bromination, proceeding through a polar mechanism involving electrophilic attack on the C-H bond.[12][13]

Mechanism 2: Functional Group Introduction via S(_{N})1 Nucleophilic Substitution

With 1,3,5-tribromoadamantane in hand, a wide array of functional groups can be introduced. These reactions proceed exclusively through a unimolecular nucleophilic substitution (S(_{N})1) mechanism.[14]

  • Step 1 (Rate-Determining): The carbon-bromine bond at a bridgehead position breaks, and the bromide ion departs. This slow step forms a relatively stable tertiary carbocation at the bridgehead.

  • Step 2 (Fast): The electron-rich nucleophile rapidly attacks the planar carbocation intermediate to form the new C-Nucleophile bond.

The rigid, cage-like structure of adamantane sterically prevents the backside attack required for an S({N})2 reaction, making the S({N})1 pathway the only viable route for substitution at the bridgehead positions.[14]

Part 2: Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic strategy and the key reaction mechanism for functionalizing the adamantane core.

G Adamantane Adamantane Tribromo 1,3,5-Tribromoadamantane Adamantane->Tribromo  Free-Radical or  Lewis Acid Bromination Trisub 1,3,5-Trisubstituted Adamantane Tribromo->Trisub  SN1 Nucleophilic  Substitution (3x)

Caption: General workflow for 1,3,5-trifunctionalization.

SN1_Mechanism Reactant 1-Bromoadamantane Derivative (Ad-Br) Carbocation Adamantyl Carbocation (Ad+) Reactant->Carbocation Step 1 (Slow) Ionization Product Substituted Adamantane (Ad-Nu) Carbocation->Product LeavingGroup Br- Carbocation->LeavingGroup Nucleophile Nu- Nucleophile->Carbocation Step 2 (Fast) Nucleophilic Attack

Caption: The S(_{N})1 mechanism at a bridgehead carbon.

Part 3: Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including bromine, strong acids, and flammable solvents. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 1,3,5-Tribromoadamantane

This protocol describes the Lewis acid-catalyzed bromination of adamantane. The key to achieving trisubstitution is using a stoichiometric excess of bromine and allowing sufficient reaction time, while avoiding the conditions that lead to the tetrabrominated product.

Materials:

  • Adamantane

  • Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Aqueous sodium bisulfite solution (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or ethanol for recrystallization

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add adamantane (1.0 eq) and the anhydrous solvent (e.g., CCl₄).

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, ~0.1 eq) to the stirred suspension.

  • From the dropping funnel, add bromine (approx. 3.5-4.0 eq) dropwise to the mixture at room temperature. A vigorous evolution of hydrogen bromide (HBr) gas will be observed. This gas should be vented through a scrubber containing a sodium hydroxide solution.

  • After the addition is complete, gently heat the reaction mixture to reflux (approx. 40-50°C) and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC to maximize the formation of the trisubstituted product.

  • Cool the reaction mixture to room temperature. Carefully quench the excess bromine by slowly adding an aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like hexane or ethanol to obtain pure 1,3,5-tribromoadamantane as a white crystalline solid.[6]

Protocol 2: Synthesis of Adamantane-1,3,5-triol

This protocol details the hydrolysis of 1,3,5-tribromoadamantane to the corresponding triol via an S(_{N})1 reaction.

Materials:

  • 1,3,5-Tribromoadamantane

  • Silver nitrate (AgNO₃)

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-tribromoadamantane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add silver nitrate (AgNO₃, >3.0 eq) to the solution. The silver ions facilitate the removal of bromide ions, driving the formation of the carbocation intermediate. A precipitate of silver bromide (AgBr) will form.

  • Stir the mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours. Protect the reaction from light, as silver salts can be light-sensitive.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the mixture to remove the AgBr precipitate. Wash the solid with acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Extract the remaining aqueous solution multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude adamantane-1,3,5-triol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Protocol 3: Synthesis of 1,3,5-Tris(acetamido)adamantane via the Ritter Reaction

The Ritter reaction is a powerful method for installing amino groups at tertiary carbons.[15][16][17][18] This protocol uses adamantane-1,3,5-triol as the precursor to form the tris-amide, which can then be hydrolyzed to the corresponding triamine if desired.

Materials:

  • Adamantane-1,3,5-triol

  • Acetonitrile (serves as both reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Aqueous sodium hydroxide solution (NaOH)

  • Ethyl acetate

Procedure:

  • In a flask cooled in an ice bath (0-5°C), add adamantane-1,3,5-triol (1.0 eq) to an excess of acetonitrile.

  • With vigorous stirring, slowly and dropwise add concentrated sulfuric acid (>3.0 eq). The addition is highly exothermic and the temperature should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will cause the amide product to precipitate.

  • Filter the resulting solid and wash it thoroughly with cold water.

  • Alternatively, the product can be extracted from the neutralized aqueous solution with ethyl acetate. The combined organic layers can then be washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude 1,3,5-tris(acetamido)adamantane can be purified by recrystallization.

Part 4: Data Summary and Troubleshooting

Comparative Data Table
Reaction StageStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Bromination AdamantaneBr₂, AlCl₃CCl₄40-5012-2460-75
Hydrolysis 1,3,5-TribromoadamantaneAgNO₃Acetone/H₂O25-5012-2480-90
Ritter Reaction Adamantane-1,3,5-triolH₂SO₄, CH₃CNAcetonitrile0-256-1275-85

Yields are estimates and highly dependent on reaction scale and purification efficiency.

Troubleshooting and Field-Proven Insights
  • Controlling Bromination: The primary challenge in the first step is preventing over-bromination to 1,3,5,7-tetrabromoadamantane.[13][19] Carefully controlling the stoichiometry of bromine is crucial. Using slightly less than the theoretical amount required for tetrabromination and monitoring the reaction closely can help maximize the yield of the desired trisubstituted product.

  • Handling Reagents: Bromine is highly corrosive and toxic; always handle it in a fume hood. Lewis acids like AlCl₃ are moisture-sensitive and should be handled under an inert atmosphere.

  • Driving S({N})1 Reactions: S({N})1 reactions can sometimes be sluggish. In the hydrolysis protocol, the use of silver nitrate actively removes the bromide product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle. For other nucleophiles, using a polar, protic solvent can help stabilize the carbocation intermediate and accelerate the reaction.

  • Ritter Reaction Conditions: The Ritter reaction requires strongly acidic conditions to generate the carbocation from the alcohol. The addition of sulfuric acid must be done slowly and at low temperatures to manage the exotherm and prevent unwanted side reactions. The final product, an amide, is generally very stable and often highly crystalline, which can simplify purification.

  • Product Characterization: Confirmation of the substitution pattern is critical. ¹H NMR is particularly useful, as the high symmetry of 1,3,5-trisubstituted adamantanes leads to a simplified spectrum. ¹³C NMR and Mass Spectrometry are essential for confirming the molecular weight and overall structure.

References

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.
  • Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online.
  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
  • An Improved Synthesis of Memantine Hydrochloride. Taylor & Francis Online.
  • An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate.
  • The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Adamantane. Wikipedia.
  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PubMed Central.
  • Koch reaction. Wikipedia.
  • 1,3,5-Tribromo Adamantane | CAS 707-34-6. Veeprho.
  • Koch-Haaf reactions of adamantanols. ResearchGate.
  • Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. ResearchGate.
  • The synthesis of 1,3-diacetylamino adamantane derivatives 85 from... ResearchGate.
  • Method of producing 1-adamantane carboxylic acid. Google Patents.
  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. PubMed Central.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
  • Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells. PubMed.
  • Koch-Haaf Carbonylation. Organic Chemistry Tutor.
  • Mechanism of Free Radical Bromination. BYJU'S.
  • Synthesis method of 1,3,5,7-tetrahydroxyadamantane. Google Patents.
  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. RSC Publishing.
  • Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1. American Chemical Society.
  • Electrophilic reactions at single bonds. 22. Superacid-catalyzed electrophilic formylation of adamantane with carbon monoxide competing with Koch-Haaf carboxylation. ACS Publications.
  • Synthesis of Well-Defined Tower-Shaped 1,3,5-Trisubstituted Adamantanes Incorporating a Macrocyclic Trilactam Ring System. Scilit.
  • 1,2,4-Triazole functionalized adamantanes: a new library of polydentate tectons for designing structures of coordination polymers. RSC Publishing.
  • 1,3,5,7-Tetrabromoadamantane. PubMed Central.
  • 1,3,5,7-Tetrabromoadamantane. ResearchGate.
  • Free-radical substitution on adamantane. Journal of the American Chemical Society.
  • Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Google Patents.
  • Improved approach towards synthesis of adamantane-1,3,5-triol. ResearchGate.
  • The Free Radical Halogenation Mechanism. YouTube.

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Application Notes and Protocols for the Quantitative Analysis of 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyladamantane-1-carboxylic acid is a notable adamantane derivative, a class of compounds recognized for their unique rigid, lipophilic cage structure. This structural motif is of significant interest in medicinal chemistry, as it can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Adamantane derivatives have found applications in various therapeutic areas, including antiviral and neurological treatments.[2] The quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Profile: this compound

PropertyValue
Chemical Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Appearance White to light yellow crystalline powder
Melting Point 97-105 °C
CAS Number 14670-94-1

I. Bioanalytical Method Validation: A Regulatory Perspective

The development of robust and reliable bioanalytical methods is paramount for the generation of high-quality data to support regulatory submissions. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines on bioanalytical method validation.[3][4] These guidelines emphasize the importance of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The protocols outlined in this document are designed to be validated in accordance with these regulatory principles to ensure data integrity.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the preferred technique for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and throughput.

A. Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.

B. Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is Spike extraction Protein Precipitation / LLE / SPE add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate hplc HPLC Separation evaporate->hplc Inject msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: General workflow for the LC-MS/MS analysis of this compound in plasma.

C. Detailed Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d₃)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and high-throughput sample preparation technique suitable for this analyte.

  • Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A (Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode

5. Mass Spectrometer Parameters and MRM Transitions

The determination of optimal MRM transitions is a critical step in method development. This involves infusing a standard solution of the analyte into the mass spectrometer to determine the precursor ion and then performing a product ion scan to identify the most abundant and stable fragment ions.

  • Proposed Precursor Ion ([M-H]⁻): For this compound (MW = 208.30), the expected precursor ion in negative mode would be at m/z 207.3.

  • Product Ion Scanning: The precursor ion at m/z 207.3 would be fragmented in the collision cell to generate product ions. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a likely product ion would be at m/z 163.3.

Proposed MRM Transitions (to be optimized):

CompoundPrecursor Ion (Q1)Product Ion (Q3)
This compoundm/z 207.3m/z 163.3
Internal Standard (d₃)m/z 210.3m/z 166.3

Note: The collision energy and other compound-dependent parameters must be optimized for maximum sensitivity.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be an alternative technique for the analysis of this compound, particularly due to its high chromatographic resolution. However, derivatization is necessary to increase the volatility of the carboxylic acid.

A. Principle

The carboxylic acid group is chemically modified to a more volatile ester or silyl ester derivative. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for quantitative analysis.

B. Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is Spike extraction Liquid-Liquid Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down derivatize Derivatization dry_down->derivatize gc GC Separation derivatize->gc Inject ms MS Detection (SIM) gc->ms quant Quantification ms->quant

Caption: General workflow for the GC-MS analysis of this compound in plasma.

C. Detailed Protocol

1. Materials and Reagents

  • As per LC-MS/MS method

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Acidify the sample by adding 50 µL of 1 M HCl.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature and inject into the GC-MS system.

3. GC-MS Conditions

ParameterRecommended Condition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4. Mass Spectrometer Parameters and SIM Ions

The trimethylsilyl (TMS) derivative of this compound will have a molecular weight of 280.45 g/mol . The fragmentation of silylated carboxylic acids often involves characteristic ions.

Proposed SIM Ions (to be confirmed by full scan analysis of a derivatized standard):

CompoundIon 1 (Quantifier)Ion 2 (Qualifier)Ion 3 (Qualifier)
This compound-TMSm/z 265 ([M-15]⁺)m/z 117m/z 73
Internal Standard-TMS (d₃)m/z 268 ([M-15]⁺)m/z 117m/z 73

Note: The ion at m/z 265 corresponds to the loss of a methyl group from the TMS derivative. The ions at m/z 117 and 73 are common fragments of TMS esters.

IV. Method Validation Summary

The following table summarizes the typical acceptance criteria for the validation of bioanalytical methods as per FDA and EMA guidelines.[3][4]

Validation ParameterAcceptance Criteria
Calibration Curve At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
Accuracy Mean concentration at each QC level (LLOQ, Low, Mid, High) within ±15% of nominal (±20% for LLOQ).
Precision Coefficient of variation (CV) at each QC level should not exceed 15% (20% for LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Matrix Effect To be evaluated to ensure that precision, selectivity, and sensitivity are not compromised.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.
Stability Analyte stability to be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in processed samples.

V. Conclusion

This application note provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound in plasma. The LC-MS/MS method is recommended for its high sensitivity, selectivity, and throughput. The GC-MS method serves as a viable alternative, particularly when high chromatographic resolution is required. The successful implementation of these methods, following the principles of bioanalytical method validation, will ensure the generation of reliable data for pharmacokinetic and other studies in the drug development process.

References

  • Konda, R. K., Challa, B. R., Chandu, B. R., & Chandrasekhar, K. B. (2012). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2012, 101249. [Link]
  • European Medicines Agency. (2011).
  • Shin, D., Kang, H. S., Kim, H. S., & Moon, G. (2020). Determination of 11 Illicit Compounds in Dietary Supplements Using High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(8), 1105. [Link]
  • Konda, R. K., Challa, B. R., Chandu, B. R., & Chandrasekhar, K. B. (2012). Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study.
  • ResearchGate. (2025).
  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]
  • ResearchGate. (n.d.). Figure 3.
  • Souri, E., Jalalizadeh, H., & Kebriaee-zadeh, A. (2008). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. DARU Journal of Pharmaceutical Sciences, 16(3), 169-173. [Link]
  • ResearchGate. (n.d.).
  • Development of an MRM method. [Link]
  • MDPI. (2021).
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
  • Liu, Y., Li, W., Liu, G., Li, S., & Guo, J. (2007). Quantitative determination of amantadine in human plasma by liquid chromatography-mass spectrometry and the application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1519–1525. [Link]
  • ResearchGate. (n.d.).
  • Le, T. T., Gstoettenmayr, D., & Zebeli, Q. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 223–233. [Link]
  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]
  • ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]
  • BrJAC. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
  • ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry—1.

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Application Note and Protocol for the Gas Chromatographic Analysis of Adamantane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Adamantane and its derivatives, characterized by a unique, rigid, cage-like hydrocarbon structure, are of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of the adamantane moiety can enhance the lipophilicity and metabolic stability of drug candidates.[3] Adamantane carboxylic acid, a key intermediate and derivative, requires accurate and robust analytical methods for its quantification and purity assessment.

Gas chromatography (GC) offers a powerful analytical tool for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like adamantane carboxylic acid by GC can be challenging due to their high polarity and low volatility, which often leads to poor peak shape and thermal degradation.[4] To overcome these limitations, derivatization is a crucial step to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester, making it amenable to GC analysis.[4][5]

This application note provides a detailed protocol for the analysis of adamantane carboxylic acid using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The method involves a derivatization step to form the trimethylsilyl (TMS) ester of adamantane carboxylic acid, ensuring excellent chromatographic performance and reliable quantification.

Principle of the Method

The analytical method is based on the chemical derivatization of adamantane carboxylic acid to its corresponding trimethylsilyl (TMS) ester, followed by separation and detection using gas chromatography. The derivatization process, specifically silylation, replaces the active hydrogen in the carboxylic acid group with a non-polar TMS group.[6] This chemical modification significantly increases the volatility and thermal stability of the analyte, allowing for its successful elution and detection by GC.[7]

The derivatized analyte is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column is typically employed for this separation. Detection can be achieved using a universal Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation based on the fragmentation pattern of the derivatized molecule.[8]

Materials and Reagents

  • Analytes and Standards:

    • Adamantane-1-carboxylic acid (≥98% purity)

    • Internal Standard (IS): (Optional but recommended for accurate quantification) e.g., a structurally similar compound not present in the sample.

  • Solvents:

    • Acetonitrile (anhydrous, ≥99.8%)

    • Pyridine (anhydrous, ≥99.8%)

    • Hexane (GC grade)

  • Derivatization Reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Instrumentation and Chromatographic Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended.

  • Carrier Gas: Helium (99.999% purity).

Table 1: GC-FID/MS Instrument Parameters

ParameterCondition
Inlet
Inlet Temperature250 °C
Injection ModeSplit (Split ratio 20:1)
Injection Volume1 µL
LinerDeactivated splitless liner
Oven
Initial Temperature100 °C
Hold Time1 min
Ramp Rate15 °C/min
Final Temperature280 °C
Final Hold Time5 min
Column
Column Flow1.2 mL/min (Constant Flow)
FID Detector (if used)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂) Flow25 mL/min
MS Detector (if used)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of adamantane-1-carboxylic acid and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with anhydrous acetonitrile to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in a suitable volume of anhydrous acetonitrile to obtain a concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be required prior to derivatization.

Derivatization Protocol

The following protocol outlines the silylation of adamantane carboxylic acid to form its trimethylsilyl ester.

  • Aliquot: Transfer 100 µL of the standard solution or sample solution into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue in the vial.[9]

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-FID or GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Standard/Sample in Acetonitrile evaporate Evaporate to Dryness start->evaporate add_reagents Add Pyridine & BSTFA + 1% TMCS evaporate->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool gc_analysis GC-FID/MS Analysis cool->gc_analysis

Caption: Workflow for the silylation of adamantane carboxylic acid.

Results and Discussion

Chromatographic Performance

The derivatization of adamantane carboxylic acid with BSTFA should result in a sharp, symmetrical chromatographic peak. The retention time will be dependent on the specific GC conditions and column used. Under the conditions outlined in Table 1, the TMS-ester of adamantane-1-carboxylic acid is expected to elute at approximately 10-12 minutes.

Mass Spectrometry

When using a mass spectrometer as the detector, the electron ionization (EI) mass spectrum of the derivatized adamantane carboxylic acid will provide structural confirmation. The mass spectrum is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions.

Table 2: Expected Mass Spectral Data for TMS-Adamantane Carboxylic Acid

Ionm/z (expected)Description
[M]⁺252Molecular Ion
[M-15]⁺237Loss of a methyl group (-CH₃) from the TMS group
[M-117]⁺135Loss of the TMS carboxylate group (-COOSi(CH₃)₃)
[Si(CH₃)₃]⁺73Trimethylsilyl cation

The base peak in the mass spectrum of adamantane-1-carboxylic acid itself is often observed at m/z 135, corresponding to the adamantyl cation.[10][11] This fragment is also expected to be prominent in the mass spectrum of the TMS-derivatized compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Adamantane_COOH Adamantane-COOH Adamantane_COOTMS Adamantane-COOSi(CH₃)₃ Adamantane_COOH->Adamantane_COOTMS Silylation BSTFA BSTFA + TMCS (catalyst) BSTFA->Adamantane_COOTMS Byproducts Volatile Byproducts

Caption: Silylation reaction of adamantane carboxylic acid.

Troubleshooting

IssuePotential CauseRecommended Solution
No peak or very small peak Incomplete derivatization due to moisture.Ensure all glassware and solvents are anhydrous. Dry the sample completely before adding derivatization reagents.
Insufficient reaction time or temperature.Optimize the derivatization time and temperature.
Degradation of the analyte in the injector.Ensure the injector temperature is not excessively high. Use a deactivated inlet liner.
Peak tailing Incomplete derivatization.Re-evaluate the derivatization protocol to ensure a complete reaction.
Active sites in the GC system.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions.
Multiple peaks for the analyte Formation of by-products.Optimize the derivatization conditions (reagent concentration, temperature, and time).
Contamination.Ensure all solvents and reagents are of high purity.

Conclusion

This application note provides a comprehensive and reliable method for the analysis of adamantane carboxylic acid by gas chromatography. The described derivatization protocol using BSTFA with a TMCS catalyst effectively converts the polar carboxylic acid into a volatile trimethylsilyl ester, enabling excellent chromatographic performance. The method is suitable for both quantitative analysis using FID and qualitative confirmation using MS. This protocol can be readily adapted by researchers, scientists, and drug development professionals for the routine analysis of adamantane carboxylic acid and similar derivatives in various sample matrices.

References

  • BenchChem. (n.d.). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis.
  • Sobczak, A., Muszalska, I., Rohowska, P., Inerowicz, T., Dotka, H., & Jelińska, A. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(5), 657–661.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • V. A. G. (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives.
  • (n.d.).
  • Yashkin, S. N., Kurbatova, S. V., & Buryak, A. K. (2001). Gas chromatography of halogenated adamantanes. Russian Chemical Bulletin, 50(5), 829–834.
  • Koch, H., & Haaf, W. (n.d.). 1-Adamantanecarboxylic acid. Organic Syntheses.
  • Supelco. (n.d.).
  • Sutyagin, V., & Sutyagin, A. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4884.
  • National Center for Biotechnology Information. (n.d.). 1-Adamantanecarboxylic acid. PubChem.
  • Sigma-Aldrich. (n.d.).
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • NIST. (n.d.). Adamantane-1-carboxylic acid. NIST WebBook.
  • BenchChem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
  • Stankevičienė, D., & Vičkačkaitė, V. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 25(2).

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Derivatization of 3,5-Dimethyladamantane-1-carboxylic acid for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Derivatization of 3,5-Dimethyladamantane-1-carboxylic acid

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical note provides a detailed guide for the chemical derivatization of this compound, a sterically hindered molecule, to enable robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). The inherent polarity and low volatility of this analyte, compounded by the steric shielding of the carboxyl group by the bulky adamantane cage, necessitate derivatization to achieve acceptable chromatographic performance. We present and contrast two primary methodologies: Silylation and Acid-Catalyzed Esterification. For each method, we provide a theoretical foundation, a detailed step-by-step protocol, and discuss the relative advantages and expected outcomes. This guide is intended for researchers, analytical chemists, and drug development professionals requiring reliable quantification of adamantane-based carboxylic acids.

The Analytical Challenge: Steric Hindrance and Polarity

This compound is a rigid, tricyclic saturated carboxylic acid. Its structure is notable for the bulky adamantane core, which imparts significant steric hindrance around the sole functional group, the carboxylic acid. This unique structure presents two primary obstacles for direct analysis, particularly by gas chromatography:

  • Low Volatility: The carboxylic acid group is highly polar and capable of strong hydrogen bonding. This results in a very low vapor pressure, making it unsuitable for direct injection into a GC system, as it would not volatilize at typical operating temperatures.

  • Steric Hindrance: The three-dimensional cage-like structure of the adamantane moiety physically blocks access to the carboxyl carbon. This steric shielding makes chemical reactions, including derivatization, more difficult than for simple aliphatic or aromatic acids, often requiring more powerful reagents or more forceful reaction conditions.[1]

Direct analysis of underivatized carboxylic acids on standard non-polar GC columns often results in severe peak tailing, poor sensitivity, and low reproducibility due to adsorption effects.[2] Therefore, chemical derivatization to mask the polar carboxyl group is an essential step to produce a volatile and thermally stable analogue suitable for GC analysis.[3]

Recommended Derivatization Strategies

We will explore the two most effective and practical derivatization strategies for this compound: silylation and esterification. The choice between these methods depends on factors such as required sample throughput, desired derivative stability, and reagent availability.

Strategy 1: Silylation for Rapid Analysis

Silylation is a common derivatization technique where the active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[3][4] This transformation dramatically reduces polarity and increases volatility. Given the steric hindrance of this compound, a powerful silylating agent with a catalyst is required for an efficient and complete reaction.

Causality of Reagent Choice: Standard silylating reagents may be ineffective. We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS) . BSTFA is a strong TMS donor, and the TMCS acts as a catalyst to enhance its reactivity, making it highly effective for derivatizing sterically hindered hydroxyl and carboxyl groups.[5] The byproducts of this reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, ensuring minimal chromatographic interference.[5]

Experimental Protocol: Silylation with BSTFA + 1% TMCS

Objective: To convert this compound to its volatile trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS Silylation Reagent

  • Anhydrous Pyridine or Acetonitrile (Silylation Grade Solvent)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the acid standard or the dried sample residue into a 2 mL reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to the vial. Vortex briefly to dissolve the sample. Pyridine can act as an acid scavenger, further driving the reaction to completion.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 75°C for 45 minutes . The elevated temperature is crucial to overcome the steric hindrance.[6]

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for analysis.

  • GC-MS Injection: Inject 1 µL of the derivatized solution into the GC-MS.

Workflow Visualization: Silylation

G cluster_prep Sample Preparation cluster_reac Derivatization Reaction A 1. Weigh Acid Sample (approx. 1 mg) B 2. Add Solvent (200 µL Pyridine) A->B C 3. Add Reagent (100 µL BSTFA + 1% TMCS) B->C D 4. Cap, Vortex, and Heat (75°C for 45 min) C->D E 5. Cool to Room Temp D->E F 6. Inject 1 µL into GC-MS E->F

Caption: Silylation workflow for GC-MS analysis.

Strategy 2: Esterification for Highly Stable Derivatives

Esterification, specifically methylation, is a classic derivatization method that converts a carboxylic acid into its corresponding methyl ester. Methyl esters are significantly more volatile than their parent acids and are very stable, making them ideal for quantitative analysis where sample stability is a concern.

Causality of Reagent Choice: While highly effective reagents like diazomethane exist, they are extremely toxic and explosive and are not recommended for routine use.[2] A much safer and still effective method is acid-catalyzed esterification using methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃).[1][7] Due to the steric hindrance of the adamantane cage, this Fischer esterification reaction will require prolonged heating (reflux) to achieve a high conversion yield.[1]

Experimental Protocol: Acid-Catalyzed Methylation

Objective: To convert this compound to its stable methyl ester for GC-MS analysis.

Materials:

  • This compound sample

  • Anhydrous Methanol (HPLC Grade)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hexane or Diethyl Ether (GC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place the acid sample (e.g., 10-20 mg) in a round-bottom flask. Add 10 mL of anhydrous methanol.

  • Catalyst Addition: While gently swirling, carefully add 0.2 mL (approx. 4 drops) of concentrated sulfuric acid.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 4 hours . A longer reflux time is recommended for cyclic and sterically hindered acids.[1]

  • Cooling & Quenching: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 20 mL of deionized water.

  • Extraction: Extract the methyl ester from the aqueous phase by adding 20 mL of hexane or diethyl ether. Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction on the aqueous layer with a fresh 10 mL of solvent.

  • Washing: Combine the organic extracts and wash them with 15 mL of saturated NaHCO₃ solution to neutralize any remaining acid catalyst and unreacted carboxylic acid. Discard the aqueous (bottom) layer.

  • Drying & Concentration: Dry the organic layer by passing it through anhydrous Na₂SO₄. Concentrate the dried extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • GC-MS Injection: Inject 1 µL of the final solution into the GC-MS.

Workflow Visualization: Esterification

G cluster_reac Reaction cluster_workup Workup & Extraction A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4 hours B->C D 4. Quench with Water C->D E 5. Extract with Hexane D->E F 6. Wash with NaHCO₃ E->F G 7. Dry & Concentrate F->G H 8. Inject 1 µL into GC-MS G->H

Caption: Acid-catalyzed esterification workflow.

Summary of Methods and Expected Results

The derivatization process modifies the chemical properties of the analyte. The table below summarizes the key attributes of each method and the resulting derivative.

ParameterSilylation (TMS Ester)Esterification (Methyl Ester)
Reagent BSTFA + 1% TMCSMethanol + H₂SO₄
Reaction Time ~45 minutes> 4 hours
Workup None (Dilute and Inject)Multi-step (Extraction, Wash, Dry)
Derivative Stability Moisture sensitiveHighly stable
Analyte MW 208.30 g/mol [8]208.30 g/mol [8]
Derivative MW 280.48 g/mol (TMS Ester)222.32 g/mol (Methyl Ester)[9]
Pros Fast, simple, high reactivityVery stable derivative, low-cost reagents
Cons Moisture sensitive, reagent costSlow, labor-intensive, potential for sample loss

Method Selection and Concluding Remarks

For the analysis of this compound, both silylation and esterification are viable and effective derivatization strategies.

  • Silylation with a catalyzed reagent like BSTFA + 1% TMCS is the recommended method for high-throughput environments. The protocol is rapid, requires no workup, and is highly effective, provided that anhydrous conditions are maintained throughout the process to prevent hydrolysis of the TMS ester.

  • Acid-catalyzed esterification is an excellent choice when derivative stability is paramount. The resulting methyl ester is robust and not susceptible to hydrolysis. This method is highly reliable but is significantly more time-consuming and labor-intensive due to the required reflux and extraction steps.

Ultimately, the selection of the derivatization method should be based on the specific goals of the analysis, sample throughput requirements, and laboratory resources. Both protocols, when executed correctly, will yield a volatile derivative that produces a sharp, symmetrical peak in GC-MS analysis, enabling sensitive and accurate quantification of this challenging sterically hindered analyte.

References

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Use of adamantane derivatives as linkers in metal-organic frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Adamantane Derivatives as Linkers in Metal-Organic Frameworks

Authored by: Gemini, Senior Application Scientist

Publication Date: January 9, 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely dictated by the interplay between their metal nodes and organic linkers.[1] While aromatic carboxylates have historically dominated linker design, there is a growing recognition of the unique advantages conferred by aliphatic and alicyclic scaffolds.[2] This guide focuses on adamantane and its derivatives, a class of diamondoid hydrocarbons, as three-dimensional (3D) linkers for MOF synthesis. We explore the fundamental rationale for using adamantane, detailing how its inherent rigidity, tetrahedral geometry, and hydrophobicity can be leveraged to construct MOFs with novel topologies and tailored host-guest properties.[3][4] This document provides researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols for linker and MOF synthesis, and a discussion of the resulting material properties and applications.

The Adamantane Advantage: A Paradigm Shift from 2D to 3D Linkers

The vast majority of well-studied MOFs are constructed from planar, aromatic linkers like benzene-1,4-dicarboxylate (BDC).[4] While successful, this approach often results in relatively uniform, linear pore channels. The incorporation of adamantane represents a strategic shift towards 3D linkers, which introduces a new level of structural and chemical complexity.

Causality Behind the Choice of Adamantane:

  • Inherent Rigidity: Adamantane is a strain-free, rigid cage-like hydrocarbon.[3] Unlike flexible aliphatic chains that can lead to framework collapse upon solvent removal, adamantane's rigidity helps maintain structural integrity and permanent porosity, a hallmark of functional MOFs.[5]

  • Tetrahedral Geometry: The fundamental C-C framework of adamantane presents substituents at defined tetrahedral angles (approx. 109.5°). Functionalizing the bridgehead positions (1, 3, 5, and 7) creates a tetrahedral tecton (a rigid building block) that promotes the formation of highly ordered, complex 3D architectures, which can be difficult to achieve with linear or trigonal planar linkers.[3]

  • Hydrophobicity and Contoured Surfaces: The non-polar, aliphatic backbone of adamantane imparts significant hydrophobicity to the MOF's internal pores.[3] This is advantageous for applications involving the selective adsorption of non-polar guests, such as hydrocarbons, or for enhancing framework stability in the presence of water. Furthermore, the bulky, 3D nature of the linker creates a highly "contoured" pore surface, moving beyond the flat walls of aromatic-based MOFs. This intricate surface can lead to enhanced selectivity and stronger host-guest interactions.[4]

G cluster_0 Conventional MOF Linker cluster_1 Adamantane-Based MOF Linker A Linear Aromatic Linker (e.g., BDC) B Uniform, Linear Pore Channel A->B Results in C Rigid 3D Adamantane Core D Contoured, Hydrophobic Pore Environment C->D Creates

Caption: Comparison of pore environments from 2D vs. 3D linkers.

Design and Synthesis of Adamantane-Based Linkers

The utility of adamantane in MOFs is unlocked by its chemical functionalization, typically with coordinating groups like carboxylates, pyridyls, or nitriles. 1,3,5,7-tetrasubstituted adamantanes are frequently used to leverage the core's tetrahedral geometry.[3]

A common and versatile linker is Adamantane-1,3,5,7-tetracarboxylic acid (H₄-adtc) . Its synthesis often starts with the multi-step functionalization of the adamantane core. A foundational step is the bromination of adamantane, which provides a reactive handle for subsequent modifications.

Table 1: Comparative Data for Adamantane Bromination
MethodBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
ABromine (Br₂)Neat85 - 1109~93[6]
B1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 36High[6]
CBromotrichloromethaneNeat140 - 1605 - 10High[6]

Experimental Protocol 1: Synthesis of 1-Bromoadamantane

This protocol details the direct bromination of adamantane. This product serves as a key intermediate for creating more complex, functionalized linkers.

Rationale: This method uses neat liquid bromine, which acts as both the reagent and the solvent. The reaction proceeds via a free-radical mechanism initiated by heat. The temperature is increased in stages to control the reaction rate and drive it to completion. This approach is effective for achieving high yields of the monosubstituted product.[6]

Materials:

  • Adamantane (30 g)

  • Liquid bromine (24 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Sodium thiosulfate solution (for quenching)

  • Drying agent (e.g., MgSO₄)

  • Solvent for recrystallization (e.g., methanol/water)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 30 g of adamantane. In a fume hood, carefully add 24 mL of liquid bromine to the flask.

    • Scientist's Note: Bromine is highly corrosive and toxic. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Heating Stage 1: Equip the flask with a reflux condenser. Heat the reaction mixture to 85°C for 6 hours using a heating mantle.

  • Heating Stage 2: Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure complete conversion.

  • Cooling and Quenching: Allow the reaction to cool to room temperature overnight. Slowly and carefully pour the reaction mixture over crushed ice. Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the red-brown color disappears.

  • Product Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water.

  • Purification: The crude 1-bromoadamantane can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield a white crystalline solid. Dry the product under vacuum.

Assembly of Adamantane-Based MOFs

Adamantane linkers are typically assembled with metal ions or clusters using solvothermal or hydrothermal synthesis methods.[7][8] The choice of metal, solvent system, and reaction temperature dictates the final topology and properties of the MOF.

G cluster_workflow General Workflow for Adamantane-MOF Synthesis & Application Start Adamantane Core L_Synth Linker Synthesis (e.g., Carboxylation) Start->L_Synth Linker Adamantane-based Linker (e.g., H₄-adtc) L_Synth->Linker MOF_Synth MOF Assembly (Solvothermal Reaction) Linker->MOF_Synth MOF Adamantane-MOF Crystal MOF_Synth->MOF Activation Solvent Exchange & Activation MOF->Activation Active_MOF Porous Adamantane-MOF Activation->Active_MOF Application Characterization & Targeted Application Active_MOF->Application

Caption: Workflow from adamantane core to functional MOF material.

Experimental Protocol 2: Solvothermal Synthesis of a Cu(II)-Adamantane MOF

This protocol provides a representative method for synthesizing a MOF using a copper(II) source and an adamantane-carboxylate linker, adapted from general MOF synthesis procedures.[9][10][11]

Rationale: Solvothermal synthesis uses a sealed vessel to heat the reaction mixture above the boiling point of the solvent, increasing pressure and facilitating the crystallization of the MOF.[8] N,N-Dimethylformamide (DMF) is a common solvent as it can solubilize the precursors and has a high boiling point. The reaction time and temperature are critical parameters that control crystal growth and phase purity.

Materials:

  • Adamantane-1,3,5,7-tetracarboxylic acid (H₄-adtc) or similar adamantane-carboxylate linker

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (23 mL) or borosilicate glass vial

  • Programmable oven

  • Centrifuge

  • Acetone or Chloroform (for solvent exchange)

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve the adamantane-carboxylate linker (e.g., 25 mg H₄-adtc) and the metal salt (e.g., 45 mg Cu(NO₃)₂·3H₂O) in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and create a homogeneous precursor solution.[10]

  • Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 120°C over 2 hours and hold at 120°C for 72 hours.[11]

    • Scientist's Note: The ramp rate and reaction time are crucial. A slow ramp can promote the growth of larger, higher-quality single crystals.

  • Cooling: Allow the oven to cool slowly to room temperature over 24 hours.

  • Product Isolation: Collect the crystalline product (typically blue or green for Cu-MOFs) by decanting the mother liquor.

  • Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors.

  • Solvent Exchange and Activation: To activate the MOF and remove the high-boiling DMF from the pores, decant the DMF and immerse the crystals in a more volatile solvent like acetone or chloroform. Exchange the solvent every 8-12 hours for 2-3 days.

  • Drying: Decant the final solvent wash and dry the activated MOF under a gentle vacuum or nitrogen stream to yield the final porous material.

Applications and Unique Properties

The unique structural features of adamantane-based MOFs translate into valuable material properties and potential applications.

  • Gas Storage and Separation: The hydrophobicity and contoured pore surfaces of adamantane MOFs make them promising candidates for separating hydrocarbons or for capturing non-polar gases like CO₂ from humid gas streams.[3][4] The aliphatic nature of the pores can offer different selectivity compared to aromatic-based MOFs.

  • Drug Delivery: The lipophilic character of the adamantane cage can be exploited for the encapsulation and delivery of hydrophobic drug molecules.[5][7] The tunable porosity allows for control over loading capacity and release kinetics.

  • Catalysis: Adamantane linkers can serve as robust and stable backbones for creating catalytically active MOFs. The open framework allows for reactant access to active metal sites.[12]

  • Luminescent Materials: The non-polarizable, aliphatic core of adamantane results in low light absorption, which can be beneficial when designing highly luminescent MOFs by minimizing quenching effects from the linker itself.[2]

Conclusion

Adamantane derivatives are more than just an alternative to traditional aromatic linkers; they are enabling tectons for a new generation of MOFs with complex 3D architectures and precisely tailored pore environments. Their inherent rigidity, defined tetrahedral geometry, and hydrophobicity provide a powerful toolkit for researchers to address challenges in gas separation, catalysis, and biomedicine. The protocols and insights provided in this guide serve as a foundational resource for scientists seeking to explore the rich and promising field of adamantane-based metal-organic frameworks.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives.
  • ResearchGate. (n.d.). Representative examples of adamantane derivatives which have been employed in MOF chemistry.
  • ResearchGate. (n.d.). An Adamantane-Based Coordination Framework with the First Observation of Discrete Metal Sulfonate Clusters | Request PDF.
  • ACS Publications. (n.d.). Functionalized Adamantane Tectons Used in the Design of Mixed-Ligand Copper(II) 1,2,4-Triazolyl/Carboxylate Metal–Organic Frameworks. Inorganic Chemistry.
  • CSIRO. (n.d.). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions.
  • ResearchGate. (n.d.). Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer.
  • ResearchGate. (n.d.). On the adsorption properties and applications of mixed-linker MOFs based on HKUST-1.
  • ResearchGate. (n.d.). Structure of adamantane and their frameworks.
  • Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science.
  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives.
  • MDPI. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • ResearchGate. (n.d.). Some Linkers used in synthesis of MOFs.
  • YouTube. (2021). Sabine Plummer: Synthesis and Characterization of MOF UPC-68.

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Application Note: Laboratory-Scale Synthesis of 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adamantane and its derivatives are rigid, lipophilic, and thermally stable tricyclic alkanes that have garnered significant interest in medicinal chemistry and materials science. The unique cage-like structure of the adamantane scaffold imparts desirable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making it a valuable building block in drug design.[1][2] 3,5-Dimethyladamantane-1-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds, including modulators of inflammatory and neurodegenerative pathways. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound from 1,3-dimethyladamantane via the Koch-Haaf reaction.[3]

The Koch-Haaf reaction is a robust and widely employed method for the carboxylation of tertiary alcohols and alkanes that can form stable carbocations.[3] The reaction proceeds through the formation of a tertiary carbocation from the adamantane derivative in a strongly acidic medium, which is then trapped by carbon monoxide, generated in situ from formic acid, to form an acylium cation. Subsequent hydrolysis yields the desired carboxylic acid.[3][4] This protocol has been optimized for high yield and purity on a laboratory scale.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1,3-Dimethyladamantane≥99%Sigma-Aldrich702-79-4
Concentrated Sulfuric Acid95-98%Sigma-Aldrich7664-93-9
Formic Acid≥95%Sigma-Aldrich64-18-6
Dichloromethane (DCM)ACS GradeThermo Fisher Scientific75-09-2
Sodium BicarbonateACS GradeVWR144-55-8
Anhydrous Sodium SulfateACS GradeVWR7757-82-6
MethanolACS GradeThermo Fisher Scientific67-56-1
Deionized Water--7732-18-5
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Gas outlet tube

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Koch-Haaf Reaction cluster_0 1,3-Dimethyladamantane cluster_1 This compound 1,3-DMA 1,3-DMA Reagents HCOOH, H₂SO₄ Product Product Reagents->Product Koch-Haaf Reaction

Caption: Synthesis of this compound.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1,3-dimethyladamantane (8.2 g, 0.05 mol).

  • Acid Addition: Carefully add concentrated sulfuric acid (98%, 50 mL) to the flask while stirring. The mixture will become a suspension.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C.

  • Formic Acid Addition: Slowly add formic acid (95%, 11.5 mL, 0.3 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (carbon monoxide) will be observed; ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Expected Results

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol [5]
Melting Point 97-105 °C[5]
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.01 (s, 6H), 1.25-1.40 (m, 4H), 1.60-1.75 (m, 6H), 2.10 (s, 2H), 12.15 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 29.8, 30.5, 32.7, 40.8, 41.5, 48.9, 51.2, 184.5
IR (KBr, cm⁻¹) 2950 (C-H), 1700 (C=O), 1450, 1290

Workflow Diagram

Experimental Workflow start Start setup Reaction Setup: 1,3-Dimethyladamantane + H₂SO₄ start->setup cool Cooling to 0-5 °C setup->cool add_formic Slow Addition of Formic Acid cool->add_formic react Reaction at 0-5 °C then Room Temperature add_formic->react quench Quench with Crushed Ice react->quench extract DCM Extraction quench->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Recrystallization from Methanol dry->purify characterize Characterization: NMR, IR, MP purify->characterize end End Product characterize->end

Caption: Overall experimental workflow.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood due to the use of corrosive acids and the evolution of toxic carbon monoxide gas.[6][7]

  • Handling of Acids: Concentrated sulfuric acid and formic acid are highly corrosive and can cause severe burns.[6][8] Handle with extreme care and have appropriate spill kits readily available.

  • Quenching: The quenching of the reaction mixture with ice is highly exothermic. Perform this step slowly and with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Discussion

The presented protocol for the synthesis of this compound is a reliable and efficient method for obtaining this valuable intermediate. The Koch-Haaf reaction is particularly well-suited for this transformation due to the stability of the tertiary carbocation formed at the bridgehead position of the adamantane core. The use of formic acid as a source of carbon monoxide is advantageous as it avoids the need for handling high-pressure CO gas, making the procedure more accessible for standard laboratory setups.[3]

The purification by recrystallization from methanol is effective in removing any unreacted starting material and side products, yielding a product of high purity suitable for subsequent synthetic transformations. The expected analytical data provided should serve as a benchmark for successful synthesis and characterization.

References

  • ARKAT USA, Inc. "Four-directional synthesis of adamantane derivatives.
  • National Center for Biotechnology Information. "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework." PubMed Central. Accessed January 7, 2026.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." BenchChem. Accessed January 7, 2026.
  • Organic Syntheses. "1-adamantanecarboxylic acid." Organic Syntheses. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information. "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor." PubMed Central. Accessed January 7, 2026. [Link]
  • Organic Syntheses. "adamantane." Organic Syntheses. Accessed January 7, 2026. [Link]
  • Wikipedia. "Koch reaction." Wikipedia. Accessed January 7, 2026. [Link]
  • ACS Publications. "Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane." ACS Omega. Accessed January 7, 2026. [Link]
  • MDPI. "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." MDPI. Accessed January 7, 2026. [Link]
  • Dave Cushman's Website. "Formic Acid Safety Data." Dave Cushman's Website. Accessed January 7, 2026. [Link]
  • ResearchGate. "(PDF) Four-Directional Synthesis of Adamantane Derivatives.
  • ResearchGate. "Koch-Haaf carbonylation.
  • Google Patents. "CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid...
  • ResearchGate. "(PDF) Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
  • Google Patents. "CN105294428B - A kind of separation and purification method of 2-adamantanecarboxylic acid and 1-adamantane methanol.
  • New Jersey Department of Health. "Formic acid - Hazardous Substance Fact Sheet." New Jersey Department of Health. Accessed January 7, 2026. [Link]
  • Google Patents. "US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • Beilstein Journals. "Experimental procedures, characterization data for all compounds and copies of NMR spectra." Beilstein Journals. Accessed January 7, 2026. [Link]
  • PubMed Central. "Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane." PubMed Central. Accessed January 7, 2026. [Link]
  • ResearchGate. "Synthesis and IR/MS Study of 3,5-Dimethyladamantanamine Hydrochloride Salt.
  • Google Patents. "US20110082317A1 - Process for the manufacture of memantine and intermediate product.
  • NIST. "this compound, methyl ester." NIST WebBook. Accessed January 7, 2026. [Link]
  • Chemspace. "this compound - C13H20O2 | CSSS00000181827." Chemspace. Accessed January 7, 2026. [Link]
  • Chemistry LibreTexts. "21.11: Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts. Accessed January 7, 2026. [Link]
  • Google Patents. "WO2007101536A1 - Method for producing 1-formamido-3,5-dimethyladamantane.

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Application Note: A Guide to the Crystallization of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the principles and techniques for growing high-quality single crystals of adamantane and its derivatives. Adamantane's unique physicochemical properties—a rigid cage-like structure, high volatility, and propensity for forming plastic crystals—present distinct challenges and opportunities in crystallization.[1][2] This document moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers in materials science and drug development to rationally design and troubleshoot crystallization experiments. We detail protocols for sublimation, slow evaporation, slow cooling, and vapor diffusion, supplemented with visual workflows and comparative data tables.

Foundational Principles: Understanding the Adamantane Cage

The successful crystallization of any compound begins with an understanding of its intrinsic properties. Adamantane, the simplest diamondoid, is a highly symmetrical (Td symmetry), rigid, and virtually strain-free molecule.[1] This unique structure dictates its behavior in the solid state and informs the selection of an appropriate crystallization strategy.

1.1. Physicochemical Properties & Their Implications

  • Volatility: Pure adamantane has an unusually high melting point (270 °C) for a hydrocarbon of its mass, yet it readily sublimes, even at room temperature.[1] This is a direct consequence of its compact, stable structure and the weak van der Waals forces between molecules in the crystal lattice. This high vapor pressure makes sublimation a premier technique for growing crystals of the parent compound and other volatile derivatives.[1][3]

  • Solubility: Adamantane is practically insoluble in water but readily dissolves in nonpolar organic solvents.[1] The introduction of functional groups (-OH, -COOH, -NH2, halogens) dramatically alters this profile. For instance, adamantane-1,4-diol is best crystallized from polar protic solvents like methanol or ethanol.[4] This solubility behavior is the cornerstone of solution-based crystallization methods .

  • Polymorphism & Plastic Crystals: At ambient conditions, adamantane molecules are orientationally disordered within a face-centered cubic lattice, a state known as a "plastic crystal".[1][2] Upon cooling to 208 K, this transforms into an ordered tetragonal phase.[1] Many adamantane derivatives exhibit similar complex polymorphic behavior, where different crystal packing arrangements can be accessed under different conditions.[5][6][7] The choice of crystallization technique and the rate of the process can directly influence which polymorph is obtained, a critical consideration in pharmaceutical development where different polymorphs can have varying stability and bioavailability.[8][9]

Pre-Crystallization Workflow: A Systematic Approach

A methodical approach to screening conditions is paramount. Rushing into crystallization with an uncharacterized system often leads to frustration. The following workflow provides a logical progression from compound preparation to method selection.

Diagram: Decision Workflow for Adamantane Crystallization

This diagram outlines the logical steps for selecting an appropriate crystallization method based on the compound's initial properties.

G cluster_start cluster_assess cluster_methods start Start: Purified Adamantane Compound purity Assess Purity (>90% recommended) start->purity volatility Assess Volatility (Sublimes easily at <100°C?) purity->volatility sublimation Sublimation Protocol volatility->sublimation  Yes solvent_screen Systematic Solvent Screening volatility->solvent_screen  No / Low slow_evap Slow Evaporation solvent_screen->slow_evap Moderately Soluble slow_cool Slow Cooling solvent_screen->slow_cool Soluble Hot, Insoluble Cold vapor_diff Vapor Diffusion solvent_screen->vapor_diff Highly Soluble

Caption: Decision workflow for selecting a crystallization technique.

Purity Assessment

While recrystallization is a purification technique, growing single crystals for X-ray diffraction requires a compound that is already reasonably pure (ideally >90%).[10] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor quality diffraction.

Solvent Screening

For non-volatile derivatives, solvent selection is the most critical experimental variable. The goal is to identify a solvent or solvent system where the compound is sparingly soluble.[4] A common approach is to test solubility in a range of solvents with varying polarities.

SolventPolarity IndexBoiling Point (°C)Suitability for Adamantane Compounds
n-Hexane0.169Excellent for nonpolar adamantanes; often used as an anti-solvent.
Toluene2.4111Good for nonpolar compounds; less volatile than hexane.[11]
Dichloromethane3.140Versatile solvent, but high volatility can lead to rapid, poor-quality crystal growth.[10]
Acetone5.156Good for moderately polar derivatives; often used in binary mixtures with hexane.[11][12]
Ethanol5.278Ideal for derivatives with H-bond donors/acceptors, like adamantane-diols.[4][13]
Methanol6.665Similar to ethanol, suitable for polar, functionalized adamantanes.[4]

Core Crystallization Protocols

The following protocols are foundational methods for growing single crystals of adamantane compounds. The causality behind key steps is emphasized to facilitate adaptation and troubleshooting.

Sublimation
  • Principle: This technique leverages the high vapor pressure of certain solids. The compound is heated under reduced pressure, transitioning directly from a solid to a gas (sublimation), and then deposits on a cooler surface as a solid crystal (deposition). The slow, controlled rate of deposition allows for the ordered arrangement of molecules into a crystal lattice.

  • Best Suited For: Unsubstituted adamantane and other highly volatile, thermally stable derivatives.[1][3]

  • Detailed Protocol:

    • Place a small amount (5-20 mg) of the adamantane compound at the bottom of a thick-walled glass vial or tube.

    • Insert a cold finger or ensure the top part of the vial will remain significantly cooler than the bottom.

    • Seal the vial and connect it to a vacuum line. Reduce the pressure to approximately 200 mbar.[3]

    • Gently heat the bottom of the vial using a hot plate or sand bath to 60-70 °C.[3] The goal is to achieve a slow, steady rate of sublimation, not rapid vaporization.

    • Over several hours to days, crystals will deposit on the cooler upper walls of the vial or on the cold finger.

    • Once suitably sized crystals have formed, turn off the heat and allow the system to cool completely to room temperature before releasing the vacuum to prevent crystals from dislodging.

  • Troubleshooting:

    • No Crystals Form: The temperature may be too low, or the vacuum may not be sufficient.

    • Powdery Deposit: Sublimation is occurring too quickly. Reduce the temperature to slow the rate of vapor transport.[14]

Slow Evaporation
  • Principle: This is the simplest solution-based method. A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, eventually reaching a state of supersaturation that drives nucleation and crystal growth.[15]

  • Best Suited For: Compounds that are moderately soluble at room temperature and are not sensitive to air or moisture.[16]

  • Detailed Protocol:

    • Dissolve the compound in a suitable solvent (see Section 2.2) to create a clear, nearly saturated solution. A small vial or NMR tube is an ideal container.[16]

    • Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel to remove any dust or particulate matter which could act as unwanted nucleation sites.

    • Cover the vessel with a cap, parafilm, or aluminum foil. Punch a few small holes with a needle to allow for slow solvent evaporation.[15][16] The rate of evaporation can be controlled by the number and size of the holes.

    • Place the vessel in a vibration-free location and leave it undisturbed.

    • Monitor for crystal growth over the course of days to weeks.

  • Troubleshooting:

    • Oiling Out: The compound's solubility limit was exceeded too quickly, or it is too soluble in the chosen solvent. Try a solvent in which the compound is less soluble or switch to a diffusion-based method.[10]

    • Too Many Small Crystals: Nucleation is too rapid. Slow the evaporation rate by reducing the size/number of holes in the covering.[10]

Slow Cooling (Recrystallization)
  • Principle: This method exploits the difference in a compound's solubility at different temperatures. A saturated solution is prepared in a hot solvent, and as the solution is cooled slowly, the solubility decreases, leading to supersaturation and subsequent crystallization.[3]

  • Best Suited For: Compounds that exhibit a significant increase in solubility with temperature.

  • Detailed Protocol:

    • In a small flask, add the adamantane compound and a minimal amount of a suitable solvent.

    • Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. If needed, add small, additional portions of the hot solvent to achieve a clear, saturated solution.[4]

    • If any impurities remain undissolved, perform a hot gravity filtration quickly to prevent premature crystallization.[4]

    • Remove the flask from the heat and cover it. To ensure slow cooling, place the flask inside an insulated container (like a Dewar flask filled with hot water or packed with glass wool) and allow it to cool to room temperature over several hours.[3][15]

    • For compounds soluble in low-boiling solvents, further cooling in a refrigerator or freezer can maximize crystal yield after initial slow cooling.[3]

  • Troubleshooting:

    • No Crystals Form: The solution was not sufficiently saturated, or the compound is still too soluble at the lower temperature. Try evaporating some solvent before cooling or placing it in a colder environment.

    • Precipitates as Powder: The solution cooled too quickly. Ensure the cooling process is gradual and the vessel is well-insulated.[4]

Vapor Diffusion
  • Principle: Vapor diffusion is a powerful technique that allows for very slow and controlled changes in solvent composition. A solution of the compound in a "good" solvent is placed in a sealed chamber containing a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent vapor slowly diffuses into the solution drop, gradually reducing the compound's solubility and inducing crystallization.[17][18]

  • Best Suited For: Precious samples (requires only milligrams) and compounds that are highly soluble in most solvents, making slow evaporation difficult.[10]

Diagram: Hanging Drop Vapor Diffusion Setup

A schematic representation of the hanging drop vapor diffusion method, a common and effective setup.

G cluster_chamber Sealed Chamber cluster_slide Coverslip reservoir Reservoir: Anti-Solvent (e.g., Hexane) drop Hanging Drop: Compound + Good Solvent (e.g., Dichloromethane) v_in v_out v_out->v_in Vapor Diffusion (Anti-Solvent)

Caption: Setup for hanging drop vapor diffusion.

  • Detailed Protocol (Hanging Drop):

    • Add 0.5-1.0 mL of the anti-solvent (the "reservoir") to the well of a crystallization plate.

    • On a clean, siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your compound dissolved in the "good" solvent.

    • Invert the coverslip and place it over the reservoir well, using grease to create an airtight seal. The drop should now be hanging suspended over the reservoir.[17]

    • Set the plate aside in a stable, vibration-free environment.

    • Over time, the anti-solvent vapor will equilibrate with the drop, causing the volume of the drop to change and inducing crystallization. Monitor progress over several days.

  • Troubleshooting:

    • Drop Evaporates/Disappears: The "good" solvent is more volatile than the anti-solvent. Choose a different solvent combination where the anti-solvent has a higher vapor pressure.

    • Amorphous Precipitate: The initial concentration of the compound was too high, or the solvent system is not optimal. Try diluting the initial solution.

Advanced Techniques: Co-Crystallization

For adamantane derivatives that prove exceptionally difficult to crystallize, or for applications requiring the structural elucidation of other molecules, co-crystallization can be employed. Certain tetraaryladamantanes have been shown to act as "crystallization chaperones," forming crystalline lattices that can encapsulate guest molecules, including liquids and other solids that do not readily crystallize on their own.[19][20][21] This is typically achieved through slow evaporation or diffusion methods from a solution containing both the adamantane host and the guest molecule.[22]

Summary of Techniques

TechniquePrincipleAdvantagesLimitationsBest for Adamantane Compounds...
Sublimation Solid ↔ Gas phase transitionSolvent-free; yields very pure crystals.Only applicable to volatile and thermally stable compounds.Unsubstituted adamantane; other small, nonpolar derivatives.[3]
Slow Evaporation Gradual increase in concentrationSimple setup; minimal effort required.[3]Can be fast for volatile solvents; risk of "oiling out".[10]With moderate solubility in a specific solvent.
Slow Cooling Temperature-dependent solubilityGood for purification and crystal growth; can yield large crystals.Requires significant solubility difference with temperature.Functionalized derivatives with strong temperature-solubility curves.[4]
Vapor Diffusion Slow change in solvent polarityExcellent control over supersaturation; ideal for small sample amounts.[10]Requires careful selection of a miscible solvent/anti-solvent pair.That are highly soluble or prone to precipitating from other methods.

References

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Application Notes & Protocols: Safe Handling and Optimal Storage of 3,5-Dimethyladamantane-1-carboxylic Acid Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethyladamantane-1-carboxylic acid is a key intermediate in the pharmaceutical industry, recognized for its rigid, three-dimensional adamantane scaffold.[1][2] This unique structure is leveraged in the development of drugs, particularly antivirals and agents targeting the central nervous system (CNS), to enhance stability and bioavailability.[3] The integrity of this crystalline powder is paramount for successful downstream synthesis and research outcomes. Furthermore, as a fine chemical, its handling necessitates stringent safety protocols to protect laboratory personnel.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and management of this compound powder. The protocols herein are designed to ensure personnel safety, maintain compound purity, and guarantee experimental reproducibility.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in establishing safe and effective handling procedures. This compound is a solid that is stable under standard laboratory conditions.[4][5] Its key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 14670-94-1[4][6]
Molecular Formula C₁₃H₂₀O₂[2][4]
Molecular Weight 208.30 g/mol [5][6]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 89 - 105 °C[2][4][6]
Boiling Point 324.1 °C (at 760 mmHg)[2]
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[2]
Vapor Pressure 5.1 x 10⁻⁵ mmHg at 25°C[2]

Hazard Identification and Safety Profile

This compound is classified as hazardous. Adherence to safety protocols is mandatory. The primary risks are associated with irritation upon direct contact or inhalation of the powder.[4][5]

Hazard Classification (GHS)Hazard CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[4][5]
Serious Eye IrritationH319Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][5]
Acute Toxicity (Oral)H302Harmful if swallowed.[6]

Signal Word: Warning [4][5] Hazard Pictogram: GHS07 (Exclamation Mark)[4][6]

Mechanistic Basis of Hazards

The irritant properties of this compound stem from two primary characteristics: its acidic functional group and its physical form as a fine powder. The carboxylic acid moiety can cause chemical irritation to skin and mucous membranes, while the small particle size allows it to be easily inhaled, leading to respiratory tract irritation.

Chemical Incompatibilities

To prevent hazardous reactions, this compound must be stored separately from:

  • Strong Oxidizing Agents: Contact can lead to vigorous, exothermic reactions.[4]

  • Bases: As a carboxylic acid, it will react with bases in a potentially exothermic neutralization reaction.[7]

  • Reactive Metals (e.g., Sodium, Potassium): Acids can react with these metals to generate flammable hydrogen gas.[7]

Under normal storage and use, hazardous decomposition is not expected.[4][5] In the event of a fire, thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following workflow guides the selection of appropriate PPE.

PPE_Workflow cluster_0 PPE Selection Workflow start Start: Task Assessment (e.g., Weighing, Transfer) ppe_basic Mandatory Base PPE: - Nitrile Gloves (EN 374) - Safety Goggles (EN 166) - Laboratory Coat start->ppe_basic ventilation Is work performed in a certified chemical fume hood? dust_risk Is there a risk of significant dust generation? ventilation->dust_risk Yes ventilation->dust_risk No (Benchtop) ppe_basic->ventilation respirator Add Respiratory Protection: - NIOSH-approved N95  particulate respirator dust_risk->respirator Yes end Proceed with Task dust_risk->end No respirator->end Storage_Protocol cluster_1 Storage Condition Decision Tree start Compound Received duration Storage Duration? start->duration short_term Short-Term (< 6 months) Active Use duration->short_term Short-Term long_term Long-Term (> 6 months) Archival duration->long_term Long-Term storage_rt Store at Room Temperature (15-25°C) in a dry, dark location. short_term->storage_rt storage_cold Store Refrigerated (2-8°C) in a dry location. long_term->storage_cold common_reqs For ALL Storage: - Tightly sealed, opaque container - Segregate from incompatibles (oxidizers, bases) storage_rt->common_reqs storage_cold->common_reqs

Caption: Decision tree for selecting optimal storage conditions.

Optimal Storage Conditions

The following conditions are recommended to maximize the shelf-life and preserve the integrity of the compound.

ParameterRecommended ConditionRationale & Causality
Temperature Short-Term: Room Temperature (15-25°C)<[2][9]br>Long-Term: Refrigerated (2-8°C) [10]While stable at room temperature, reduced temperatures slow any potential degradation pathways, which is best practice for long-term storage of high-value intermediates. [10]
Atmosphere Dry, well-ventilated area [4]Store in a desiccator or low-humidity environment. High humidity can cause the powder to clump and may introduce moisture, potentially promoting microbial degradation or hydrolysis. [10]
Light Protect from light [10]Store in an opaque container or in a dark cabinet. Prolonged exposure to light, especially UV, can potentially initiate photochemical reactions. [10]
Container Tightly sealed, chemically inert container (e.g., amber glass bottle) [4][10]A tight seal prevents the ingress of moisture and atmospheric contaminants. Glass is inert and prevents leaching or reaction with the container material. [10]
Long-Term Stability and Re-Analysis

For material stored for extended periods (e.g., >2 years), it is good practice to re-analyze its purity by a suitable method (e.g., HPLC, NMR, or melting point determination) before use in a critical synthesis or experiment. This validates the integrity of the material and ensures the reliability of experimental results.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. [4]Do not dispose of it in standard trash or down the drain. [11]All waste must be collected in sealed, properly labeled containers and disposed of through a licensed waste management contractor in accordance with all local, state, and federal regulations.

References

  • How to store adamantane (CAS 281 - 23 - 2) properly?. Blog. [Link]
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  • This compound, methyl ester. NIST WebBook. [Link]
  • Safety D
  • (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS. Loba Chemie. [Link]
  • Safety Data Sheet: Adamantane. Chemos GmbH & Co.KG. [Link]
  • Safety D
  • This compound. MySkinRecipes. [Link]
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Application Notes & Protocols for the Safe Handling of Adamantane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane carboxylic acids are a pivotal class of compounds in contemporary drug discovery and materials science, valued for their rigid, three-dimensional structure that imparts unique physicochemical properties to molecules.[1] Their application ranges from antiviral and neuroprotective agents to polymers and nanomaterials.[1][2] However, the handling of these crystalline solids necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for working with adamantane carboxylic acids, with a focus on 1-adamantanecarboxylic acid as a representative compound.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) for 1-adamantanecarboxylic acid state that it does not meet the criteria for classification, a conservative approach is warranted due to inconsistencies across various sources.[3][4] Several suppliers classify it as causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[5][6][7] Some sources also indicate it may be harmful if swallowed (H302) or inhaled.[5][8] The primary hazards are associated with the dust of the solid compound.

1.1. Toxicological Profile Summary

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health Effects
Skin Corrosion/Irritation H315: Causes skin irritation[5][6][7]Dermal contactRedness, itching, and inflammation.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5][6][7]Eye contactPain, redness, and potential damage to the cornea.[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[7][9]InhalationCoughing, sneezing, and irritation of the nasal passages and throat.[10]
Acute Toxicity (Oral) H302: Harmful if swallowed[7][8]IngestionMay cause gastrointestinal irritation.[5]

1.2. Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with adamantane carboxylic acids. The following workflow outlines the key steps to identify and mitigate potential hazards.

RiskAssessmentWorkflow cluster_0 Risk Assessment & Mitigation Workflow A Hazard Identification Review Safety Data Sheet (SDS) Consult multiple sources for consistency Identify physical and chemical hazards B Exposure Assessment Evaluate potential for dust generation Assess duration and frequency of handling Consider the scale of the experiment A->B Analyze C Risk Characterization Determine the likelihood of exposure Evaluate the severity of potential harm Prioritize risks for control measures B->C Evaluate D Control Measures Implementation Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) C->D Mitigate E Review and Refine Periodically review safety procedures Update protocols based on new information Solicit feedback from laboratory personnel D->E Monitor E->A Iterate

Caption: Risk Assessment and Mitigation Workflow for Handling Adamantane Carboxylic Acids.

Engineering and Administrative Controls

The first line of defense against exposure to adamantane carboxylic acids involves robust engineering and administrative controls.

2.1. Engineering Controls

  • Ventilation: Always handle adamantane carboxylic acids in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[10] The fume hood's sash should be kept as low as possible.

  • Emergency Equipment: Ensure that a properly functioning emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[9][10]

2.2. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving adamantane carboxylic acids. These SOPs should be readily available to all personnel.

  • Training: All personnel must receive comprehensive training on the hazards, safe handling procedures, and emergency protocols for adamantane carboxylic acids before commencing any work.

  • Restricted Access: Designate specific areas for the storage and handling of these compounds and restrict access to authorized personnel only.[11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with adamantane carboxylic acids.[12] The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[13][14]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (thickness >0.11 mm)[10]Prevents skin contact and subsequent irritation.[13]
Eye and Face Protection Safety goggles with side shields or a face shield worn over safety glasses.[10][15]Protects against dust particles and accidental splashes, preventing serious eye irritation.[16]
Respiratory Protection N95 (US) or P1 (EU) particulate filter respirator[10]Necessary when there is a potential for dust formation, such as during weighing or transfers, to prevent respiratory tract irritation.[15]
Protective Clothing A fully buttoned laboratory coat or chemical-resistant apron.[10][13]Minimizes the risk of skin contact with the chemical.[13]
Foot Protection Closed-toe shoesPrevents injury from spills or dropped equipment.[13]

Safe Handling and Storage Protocols

Adherence to systematic handling and storage procedures is paramount for minimizing risk.

4.1. Pre-Handling Preparations

  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific adamantane carboxylic acid being used.[10]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[10]

  • Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

4.2. Handling the Chemical

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[10] Use a spatula for transfers and avoid pouring the powder.

  • Weighing: If weighing the substance, do so in a ventilated enclosure or directly in the fume hood.[10]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[10] Do not breathe in the dust.[10]

4.3. Post-Handling Procedures

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[10]

  • Storage: Store adamantane carboxylic acids in a tightly closed, properly labeled container.[10][11] The storage area should be a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][18]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[5] Get medical attention if irritation develops or persists.
Inhalation Remove the individual from the source of exposure to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting. Seek immediate medical attention.

5.2. Spill Response

  • Minor Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood or a large quantity):

    • Evacuate all non-essential personnel from the area.[19]

    • Alert your laboratory supervisor and institutional safety office.

    • Isolate the area and prevent entry.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Waste Disposal

Proper disposal of adamantane carboxylic acid waste is essential to prevent environmental contamination and ensure regulatory compliance.[10]

  • Waste Characterization: The waste is considered chemical waste.[10]

  • Container Management: Use designated, properly labeled, and sealed containers for chemical waste.[10]

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[10] It is highly recommended to use a licensed professional waste disposal service.[10]

Conclusion

While adamantane carboxylic acids are invaluable tools in research and development, they must be handled with the respect they command as potentially hazardous chemicals. By understanding their toxicological profile, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • University of South Carolina. (n.d.). Personal Protection Equipment.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanecarboxylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanecarboxylic acid.
  • Rogers, J. T., et al. (2021). Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. Environmental Advances, 5, 100092.
  • Aocheng. (n.d.). [Chemical Knowledge]:Specification for storage and transport of carboxylic acids.
  • Chemsafe. (n.d.). 10 Tips Working Safely with corrosives.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety.
  • National Center for Biotechnology Information. (n.d.). 1-Adamantanecarboxylic acid. PubChem Compound Database.
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Dojindo. (n.d.). Carboxylic acid-SAM Formation Reagent Safety Data Sheet.
  • Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(7), 1082–1092.
  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline.
  • The University of Edinburgh. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory.
  • Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory.
  • RecSupply. (n.d.). Safety Data Sheet.
  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET.
  • Spilovska, K., et al. (2021). Adamantane derivatives: Pharmacological and toxicological properties (Review). Biomedical Reports, 15(2), 1.
  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • University of California, Santa Cruz. (n.d.). How do I safely store chemicals in laboratory?.
  • Wawrzyniak, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2045.
  • University of Toronto. (n.d.). Chemical Spill Procedures.
  • de Witte, S. V., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Organic Chemistry, 2013(36), 8175-8191.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • National Center for Biotechnology Information. (n.d.). 2-Adamantanecarboxylic acid. PubChem Compound Database.
  • Murray, P. R. D., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(4), 589–594.
  • Stulin, N. V., et al. (1984). Preparation of 1-bromoadamantane and adamantane-1-carboxylic acid from 1-adamantyl nitrate. Pharmaceutical Chemistry Journal, 18(1), 51-53.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3,5-Dimethyladamantane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields through a deeper understanding of the underlying chemistry.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid, lipophilic adamantane cage makes it a valuable building block in drug design. The most common and direct route to its synthesis is the Koch-Haaf reaction , a powerful method for carboxylating tertiary carbons.[1] This reaction involves the generation of a stable tertiary carbocation from the adamantane core in a strong acid, followed by its reaction with a source of carbon monoxide, and subsequent hydrolysis.[1][2]

While elegant, the Koch-Haaf reaction is sensitive to several parameters that can drastically affect the yield and purity of the final product. This guide will address the most common issues encountered during this synthesis.

Reaction Overview: The Koch-Haaf Carboxylation

The core of the synthesis involves the formation of the 3,5-dimethyl-1-adamantyl cation, which is then trapped by carbon monoxide (often generated in situ from formic acid). The resulting acylium cation is then hydrolyzed to yield the target carboxylic acid.

Koch_Haaf_Mechanism Fig. 1: Simplified Koch-Haaf Reaction Mechanism cluster_start Carbocation Formation cluster_co Carbonylation cluster_hydrolysis Hydrolysis & Product Formation Start 3,5-Dimethyladamantane Cation 3,5-Dimethyl-1-adamantyl Cation Start->Cation + H⁺ (from H₂SO₄) - H₂ Acylium Acylium Cation Cation->Acylium Nucleophilic Attack CO Formic Acid (HCOOH) -> CO + H₂O CO->Acylium Product 3,5-Dimethyladamantane- 1-carboxylic Acid Acylium->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Fig. 1: Simplified Koch-Haaf Reaction Mechanism.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low (<50%). What are the most critical factors I should investigate?

A: Low yields in the Koch-Haaf carboxylation of adamantanes are common and often trace back to a few critical parameters. Here’s a checklist of the most important variables to control:

  • Concentration of Sulfuric Acid: This is arguably the most critical factor. The reaction requires a highly acidic medium to facilitate the formation of the tertiary adamantyl carbocation. The yield drops sharply if the sulfuric acid concentration falls below 95%.[3] Using 96-98% sulfuric acid is recommended.

  • Strict Temperature Control: The reaction is highly exothermic.[4] Uncontrolled temperature increases can lead to side reactions, including sulfonation, oxidation, and decomposition of the starting material or product. The reaction should be maintained between 15–25°C using an ice bath, especially during the addition of formic acid.[3]

  • Rate of Reagent Addition: The source of carbon monoxide (typically a solution of formic acid, sometimes with a co-reagent like t-butyl alcohol) must be added dropwise and slowly.[3] A rapid addition will cause a surge in temperature and gas evolution (CO), leading to poor incorporation and potential safety hazards. An addition time of 1-2 hours is typical for lab-scale synthesis.[3]

  • Moisture Contamination: The reaction is sensitive to excess water until the final hydrolysis step. Ensure all glassware is dry and use reagents with low water content.

  • Stirring Efficiency: The reaction mixture is often multiphasic (e.g., with a co-solvent like carbon tetrachloride or cyclohexane).[3] Vigorous and efficient stirring is essential to ensure proper mixing and heat transfer.

Q2: I'm seeing a lot of impurities in my crude product. What are these byproducts and how can I prevent them?

A: The formation of byproducts is a primary cause of yield loss and purification difficulties. The most common culprits are:

  • Sulfonated Adamantanes: Occur if the reaction temperature gets too high, allowing the sulfuric acid to act as a sulfonating agent. Solution: Maintain strict temperature control (<25°C).

  • Adamantanols: If there is too much water present in the reaction medium before carboxylation is complete, the adamantyl carbocation can be trapped by water to form 3,5-dimethyladamantan-1-ol. Solution: Use anhydrous reagents and solvents.

  • Rearrangement Products: While the 3,5-dimethyl-1-adamantyl cation is quite stable, extreme conditions can potentially lead to minor rearrangements. This is less common for adamantanes than for other substrates but can be minimized by adhering to established protocols.[4]

Q3: The workup procedure is difficult, and I'm losing a significant amount of product during purification. What is a robust purification strategy?

A: A systematic workup and purification protocol is essential for isolating the product in high purity and yield.

  • Quenching: The reaction must be carefully quenched by pouring the acidic mixture onto a large amount of crushed ice. This should be done slowly and with stirring in a vessel with sufficient headspace to accommodate any splashing or gas evolution.[3]

  • Solvent Extraction: After quenching, the product is extracted from the aqueous layer with an appropriate organic solvent. While carbon tetrachloride and chloroform have been used historically, safer alternatives like cyclohexane or n-hexane are also effective.[3] Note that technical grade hexane may contain impurities that can react, so pure solvent is recommended.[3]

  • Acid-Base Purification (Highly Recommended): This is the most effective method to separate the target carboxylic acid from neutral byproducts and smaller acidic impurities.[3][5]

    • Extract the organic layer with an aqueous base, such as ammonium hydroxide.

    • The ammonium salt of this compound is often poorly soluble in the aqueous solution and will precipitate. This allows for its separation by simple filtration.[3] Ammonium salts of smaller acidic byproducts tend to remain in solution.

    • The filtered salt is then suspended in water and re-acidified with a strong acid (e.g., HCl) to regenerate the pure carboxylic acid, which precipitates out and can be collected.[3]

Purification_Workflow Fig. 2: Recommended Purification Workflow A Reaction Mixture (H₂SO₄, Product, Byproducts) B Pour onto Crushed Ice (Quenching) A->B C Extract with Organic Solvent (e.g., Cyclohexane) B->C D Organic Phase: Product + Neutral Impurities C->D E Aqueous Phase: Acid Waste C->E F Extract Organic Phase with Aqueous NH₄OH D->F G Precipitate: Ammonium 3,5-Dimethyl- adamantanecarboxylate F->G H Aqueous/Organic Phases: Soluble Impurities F->H I Filter to Isolate Salt G->I J Suspend Salt in H₂O and Acidify with HCl I->J K Pure Carboxylic Acid (Precipitate) J->K L Filter and Dry K->L

Fig. 2: Recommended Purification Workflow.
Q4: Are there any modern or alternative synthetic methods that might offer better yields or safety profiles?

A: Yes, while the classic Koch-Haaf reaction is robust, several modern adaptations exist:

  • Microflow Reactors: Performing the Koch-Haaf reaction in a microflow system offers superior control over temperature and mixing due to the high surface-area-to-volume ratio.[4][6] This can lead to higher yields, fewer byproducts, and improved safety by minimizing the volume of hazardous reagents at any given time. Gram-scale synthesis has been successfully demonstrated using this technology.[4]

  • Alternative Acid Catalysts: While sulfuric acid is standard, other strong acids can be used. Trifluoromethanesulfonic acid has been shown to be superior for some Koch-type carboxylations, especially at atmospheric pressure, due to its higher acidity and better solubility of carbon monoxide.[2] However, it is significantly more expensive. Solid acid catalysts like Nafion-H have also been explored.[2]

Experimental Protocol: Lab-Scale Synthesis

This protocol is adapted from a well-established procedure for adamantane carboxylation and is intended for trained chemists in a properly equipped laboratory.[3]

Caution: This reaction involves corrosive acids and evolves carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Reagents and Equipment
Reagent/EquipmentQuantity (for 0.1 mol scale)Notes
3,5-Dimethyladamantane16.4 g (0.100 mole)Ensure high purity.
96% Sulfuric Acid (H₂SO₄)~250 mL (460 g)Concentration is critical.[3]
98-100% Formic Acid (HCOOH)~60 g (1.3 moles)Acts as the CO source.
Cyclohexane (or n-Hexane)100 mL + 3x100 mL for ext.Solvent. Ensure purity to avoid side reactions.[3]
15N Ammonium Hydroxide (NH₄OH)~110 mLFor purification.
12N Hydrochloric Acid (HCl)~25 mLFor product regeneration.
Crushed Ice~700 gFor quenching.
Three-necked flask (1 L)1Equipped with mechanical stirrer, thermometer, and dropping funnel.
Step-by-Step Procedure
  • Setup: In a 1 L three-necked flask, combine the 96% sulfuric acid (250 mL), cyclohexane (100 mL), and 3,5-dimethyladamantane (16.4 g).

  • Cooling: Begin vigorous stirring and cool the mixture to 15-20°C using an ice-water bath.

  • Reagent Addition: Slowly add the formic acid dropwise from the addition funnel over 1.5-2 hours. Carefully monitor the temperature and adjust the addition rate to maintain it within the 15-20°C range.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at the same temperature.

  • Quenching: Slowly and carefully pour the reaction mixture onto ~700 g of crushed ice in a large beaker with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with 100 mL portions of cyclohexane. Combine all organic layers.

  • Purification (Acid-Base):

    • Shake the combined organic layers with 110 mL of 15N ammonium hydroxide.

    • The crystalline ammonium salt of the product will precipitate. Collect this salt by filtration using a Büchner funnel.[3]

    • Wash the salt with a small amount of cold acetone.

  • Product Isolation:

    • Suspend the collected ammonium salt in 250 mL of water.

    • Make the suspension strongly acidic by adding 25 mL of 12N HCl.

    • Extract the resulting white precipitate with chloroform or another suitable solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Final Purification (Optional): The product can be further purified by recrystallization from methanol. Expected yields for this type of procedure are in the range of 65-75%.[3]

References

  • Koch Reaction. (n.d.). In Wikipedia.
  • 1-adamantanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Nagaki, A., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.Beilstein Journal of Organic Chemistry, 7, 1288–1293.
  • Koch-Haaf carbonylation. (n.d.). ResearchGate.
  • Nomura, M., et al. (2004). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions.Organic Letters, 6(16), 2745–2747.

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Technical Support Center: Purification of Crude 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AD-3510-V1.2 Last Updated: January 9, 2026

Introduction: The Critical Role of Purity

3,5-Dimethyladamantane-1-carboxylic acid is a key building block in the synthesis of advanced pharmaceutical agents, most notably as a precursor to Memantine, a drug used in the management of Alzheimer's disease.[1] Its rigid, lipophilic dimethyladamantane core imparts unique pharmacological properties to active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a matter of quality control; it is paramount to the safety, efficacy, and reproducibility of the final drug product.

This technical guide provides an in-depth resource for researchers, process chemists, and quality control analysts encountering challenges in the purification of crude this compound. We will explore the causality behind common purification issues and provide field-proven, validated protocols to achieve high-purity material consistently.

Troubleshooting Guide & FAQs

This section is structured as a series of common experimental issues followed by expert analysis and recommended solutions.

Q1: My recrystallization attempt resulted in a low yield or no crystal formation. What are the likely causes and how can I fix this?

A1: This is a frequent challenge, typically rooted in solvent selection and saturation levels.

  • Causality: The ideal recrystallization solvent should dissolve the crude acid completely at an elevated temperature but poorly at room or sub-ambient temperatures.[2] If the compound remains soluble upon cooling, the solvent is too "good." Conversely, if it fails to dissolve when heated, the solvent is too "poor." The reported solubility in water is very low (0.14 g/L at 25°C), making it a poor primary solvent but a potential anti-solvent.[2]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Conduct small-scale solubility tests with various solvents. Based on the polar nature of the carboxylic acid group and the non-polar adamantane cage, a range of solvents should be tested. See Table 1 for a qualitative guide.

    • Employ a Mixed-Solvent System: This is often the most effective strategy. Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., Methanol, Ethanol, or Acetone). Then, add a "poor" hot solvent (an "anti-solvent" like Water or Hexane) dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility is highly effective at inducing crystallization.

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal from a previous successful batch.

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration before attempting to cool and crystallize again.

Q2: After purification, my product's melting point is broad (e.g., 97-105 °C) and lower than the expected sharp range (literature suggests ~89-90°C for the pure compound). Why is this happening? [2][3]

A2: A broad melting point range is a classic indicator of residual impurities.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The most common source of impurities stems from the synthesis itself, typically a Koch-Haaf carboxylation of 1,3-dimethyladamantane.[4]

  • Potential Impurities:

    • Unreacted Starting Material: Residual 1,3-dimethyladamantane.

    • Isomeric Byproducts: Under non-optimal acidic conditions, rearrangement of the adamantyl carbocation can lead to the formation of other carboxylated isomers.

    • Oxidized Byproducts: Harsh reaction conditions can lead to the formation of hydroxylated adamantane species.[5]

  • Troubleshooting Steps:

    • Re-purify the Material: A second recrystallization is often necessary to remove trapped mother liquor and impurities.

    • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, column chromatography offers a higher-resolution separation technique (see Section 4.2 ).

    • Acid-Base Extraction: Before recrystallization, consider dissolving the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and performing a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous phase as its sodium salt, leaving non-acidic impurities (like unreacted starting material) in the organic layer. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the purified acid, which is then collected and can be further recrystallized.

Q3: I'm running silica gel column chromatography, but the compound is smearing/tailing down the column, leading to poor separation. What's wrong?

A3: Tailing of carboxylic acids on silica gel is a well-known issue caused by interactions between the acidic analyte and the slightly acidic silica surface.

  • Causality: The carboxylic acid can exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms on the silica surface. The deprotonated form interacts more strongly with the polar stationary phase, leading to a non-ideal elution profile, or "tailing."[5]

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: The most effective solution is to suppress the deprotonation of your carboxylic acid. Add a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid (0.1-0.5%) , to your eluent mixture. This ensures the compound remains in its less polar, protonated state, resulting in sharper peaks and better separation.[5]

    • Optimize the Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or diethyl ether. A typical starting point for adamantane derivatives is a 95:5 mixture of Hexane:Ethyl Acetate, with the polarity increased as needed to achieve an Rf value of ~0.3-0.4 on TLC.

    • Alternative: Esterification: For particularly difficult separations, the carboxylic acid can be converted to its methyl or ethyl ester. These esters are less polar and do not have the problematic acidic proton, making them much easier to purify by standard silica gel chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[6]

Q4: My HPLC analysis shows a pure product, but the GC analysis is showing multiple peaks or no peak at all. Why the discrepancy?

A4: This discrepancy arises from the differing analytical requirements of HPLC and GC for a non-volatile, polar compound like a carboxylic acid.

  • Causality: this compound is a relatively high-melting solid and is non-volatile.[2] Direct injection into a hot GC inlet can cause thermal decomposition or inconsistent volatilization, leading to poor peak shape, multiple peaks, or complete sample loss. HPLC, being a liquid-phase technique, does not have this limitation.

  • Troubleshooting Steps:

    • Derivatize for GC Analysis: The standard and most reliable method for analyzing carboxylic acids by GC is to first convert them into a more volatile and thermally stable ester, typically the methyl ester. This can be achieved by reacting the acid with a methylating agent like diazomethane (use with extreme caution) or by Fischer esterification with methanol and a catalytic amount of strong acid.

    • Use a Polar GC Column: When analyzing the esterified product, a polar capillary column is recommended for good peak shape and resolution. The NIST database provides data for the methyl ester of this compound using a Carbowax 20M stationary phase.[7]

Data Presentation & Visualization

Qualitative Solubility Data

A systematic approach to solvent selection is crucial for successful recrystallization. The following table provides a guideline for selecting appropriate solvents based on general principles for adamantane derivatives.[2]

Table 1: Qualitative Solubility of this compound

SolventPolaritySolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterHighVery LowLowPoor (Good as anti-solvent)
MethanolHighModerateHighGood (potential for mixed-system)
EthanolHighModerateHighGood (potential for mixed-system)
AcetoneMediumHighVery HighPotentially too soluble
Ethyl AcetateMediumModerateHighGood
DichloromethaneMediumHighVery HighPotentially too soluble
TolueneLowLowModeratePossible, but may require large volumes
Hexane / HeptaneLowVery LowLowPoor (Good as anti-solvent)
Purification Workflow Diagram

The following diagram illustrates the logical workflow for purifying the crude product, incorporating decision points for troubleshooting.

Purification_Workflow cluster_start Start cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_decision Decision Point cluster_end Finish cluster_secondary Secondary Purification Crude Crude 3,5-Dimethyladamantane- 1-carboxylic acid Recrystallize Protocol 4.1: Recrystallization Crude->Recrystallize Analysis HPLC / MP Analysis Recrystallize->Analysis PurityCheck Purity > 98%? Analysis->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Yes Column Protocol 4.2: Column Chromatography PurityCheck->Column No Column->Analysis

Caption: Purification and analysis workflow for the target compound.

Experimental Protocols

Protocol: Recrystallization via Mixed-Solvent System

This protocol is designed for purifying gram-scale quantities of the crude acid.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol (or ethanol) while stirring on a hotplate until the solid is fully dissolved.

  • Anti-Solvent Addition: While maintaining the heat, add hot deionized water dropwise to the solution until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 drops of hot methanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 methanol/water solution to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol: Purification by Silica Gel Column Chromatography

This protocol is intended for separating stubborn impurities not removed by recrystallization.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane/ethyl acetate. Add 0.5% acetic acid to the mobile phase to prevent tailing. The ideal system should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and pack the chromatography column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Product Isolation: The resulting solid can be used directly or subjected to a final, quick recrystallization as described in Protocol 4.1 to remove any residual silica and ensure high crystallinity.

Protocol: Purity Assessment by HPLC

This protocol provides a robust method for assessing the purity of the final product.

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the adamantane core. The acidified mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[8] A gradient elution is used to ensure any more or less polar impurities are effectively separated and eluted.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and resolving common purification issues.

Troubleshooting cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Recommended Solution Issue Initial Purification Fails QC Diag1 Low Yield / No Crystals (Recrystallization) Issue->Diag1 Diag2 Broad Melting Point (Impurity) Issue->Diag2 Diag3 Column Tailing (Chromatography) Issue->Diag3 Sol1 Adjust Solvent System (Use Mixed Solvents) Diag1->Sol1 Sol2 Re-purify (Column Chromatography) Diag2->Sol2 Sol3 Acidify Mobile Phase (Add 0.5% AcOH) Diag3->Sol3

Caption: Logic diagram for troubleshooting purification problems.

References

  • LookChem. This compound CAS No. 14670-94-1. [Link]
  • Shatts, V. D., & Sakhartova, O. V. (2004). Liquid chromatography of adamantane derivatives. Russian Journal of Physical Chemistry A, 78(Suppl. 1), S153-S157.
  • Urakami, K., et al. (2001). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium.
  • University of Alberta.
  • Nguyen, T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16293–16297. [Link]
  • NIST. This compound, methyl ester. NIST Chemistry WebBook. [Link]
  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]
  • Nacalai Tesque, Inc. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
  • Common Organic Chemistry.
  • Jones, A. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
  • Wikipedia. Koch reaction. [Link]
  • Przybyciel, M. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(7), 636-645.
  • Waters Corpor
  • Greenberg, D. M., & Sassenrath, E. N. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 211(2), 807-817.
  • Faza, O. N., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294–1300.
  • Shokova, E. A., & Kovalev, V. V. (2011). Method of producing 1-adamantane carboxylic acid.

Sources

Technical Support Center: Recrystallization of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these unique molecules. The rigid, three-dimensional structure of the adamantane cage imparts distinct physicochemical properties to its derivatives, which can present specific challenges during crystallization. This resource aims to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing adamantane derivatives?

A1: The choice of solvent is critical and depends on the polarity of the adamantane derivative. For non-polar adamantane, hydrocarbons like hexane and petroleum ether are often used.[1] For more polar derivatives, such as those containing hydroxyl or carboxyl groups, alcohols like methanol and ethanol are common choices.[2] Acetone and ethyl acetate have also been reported for the recrystallization of some derivatives.[2][3] In many cases, a mixed-solvent system, often a combination of a "good" solvent that dissolves the compound well and a "poor" solvent in which it is less soluble, can provide the best results.[2]

Q2: My adamantane derivative is a liquid at room temperature. Can I still use recrystallization?

A2: Directly recrystallizing a liquid is not feasible. However, a technique known as co-crystallization can be employed. This involves using a "crystallization chaperone," such as a tetraaryladamantane, which forms a crystalline lattice that can incorporate the liquid guest molecules.[4][5][6] This method can be effective for determining the crystal structure of liquid compounds. Alternatively, if the liquid is an intermediate, it may be possible to convert it to a solid derivative before purification.

Q3: How can I remove colored impurities during the recrystallization of my adamantane derivative?

A3: Colored impurities, which are often high-molecular-weight byproducts, can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored compounds. However, use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.

Q4: What does a wide melting point range for my recrystallized adamantane derivative indicate?

A4: A wide melting point range is a strong indicator that your sample is still impure.[2] Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice. In this case, a second recrystallization or an alternative purification method like column chromatography may be necessary.[7]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of adamantane derivatives in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: "Oiling Out" - The Compound Separates as a Liquid

Q: My adamantane derivative is forming an oil in the solvent upon cooling instead of crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the supersaturated solution at a temperature above its melting point.[2][8] This is common when the compound is highly insoluble in the chosen solvent or if the solution is too concentrated. The bulky and rigid nature of the adamantane cage can sometimes hinder the orderly arrangement into a crystal lattice, favoring separation as a liquid phase.

Solutions:

  • Increase Solvent Volume: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[2][9]

  • Slower Cooling: Rapid cooling can prevent molecules from arranging into a stable crystal lattice. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.[2][8]

  • Solvent System Modification: Switch to a mixed-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[2]

Issue 2: No Crystal Formation, Even After Extended Cooling

Q: I've dissolved my adamantane derivative in a hot solvent and cooled the solution, but no crystals have formed. What should I do?

A: A lack of crystal formation typically indicates that the solution is not sufficiently supersaturated.[2]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: Add a tiny crystal of the pure adamantane derivative to the solution to act as a template for crystallization.[2]

  • Increase Concentration: Carefully evaporate some of the solvent by gentle heating or using a rotary evaporator to increase the solute concentration. Be cautious not to remove too much solvent, which could lead to "oiling out".[2][9]

  • Anti-Solvent Addition: If your compound is very soluble in the chosen solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound has poor solubility) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate before cooling.[2]

Issue 3: Poor Recovery of Crystalline Product

Q: After recrystallization, my yield of the pure adamantane derivative is very low. How can I improve it?

A: Low yield can result from several factors, including using too much solvent or incomplete crystallization.[2][9]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will keep a significant portion of your product dissolved in the mother liquor.[2][9]

  • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal precipitation. Using an ice bath or even a freezer (if the solvent's freezing point allows) can improve the yield.[2]

  • Recover from Mother Liquor: Additional product can often be recovered from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for adamantane derivatives that have a significant difference in solubility in a particular solvent at high and low temperatures.

Step-by-Step Methodology:

  • Dissolution: Place the crude adamantane derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol for polar derivatives, hexane for non-polar derivatives).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics for your adamantane derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude adamantane derivative in a minimum amount of a hot "good" solvent (e.g., methanol).[2]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (this is the point of saturation).[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[2]

  • Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.[2]

Data Presentation

Table 1: Common Solvents for Recrystallization of Adamantane Derivatives

Adamantane Derivative TypeCommon Solvents
Non-polar (e.g., adamantane)Hexane, Heptane, Petroleum Ether[1]
Polar (e.g., adamantanol, adamantane carboxylic acid)Methanol, Ethanol, Acetone, Ethyl Acetate[2][3]
Mixed-Solvent SystemsMethanol/Water, Acetone/Water, Dichloromethane/Hexane[2][10]

Note: This table provides general guidance. Experimental verification of solubility is always recommended.

Visualizations

Diagram 1: General Workflow for Recrystallization

G cluster_0 Recrystallization Process Crude Adamantane Derivative Crude Adamantane Derivative Dissolve in Minimum Hot Solvent Dissolve in Minimum Hot Solvent Crude Adamantane Derivative->Dissolve in Minimum Hot Solvent Step 1 Cool Slowly to Form Crystals Cool Slowly to Form Crystals Dissolve in Minimum Hot Solvent->Cool Slowly to Form Crystals Step 2 Isolate Crystals (Filtration) Isolate Crystals (Filtration) Cool Slowly to Form Crystals->Isolate Crystals (Filtration) Step 3 Wash with Cold Solvent Wash with Cold Solvent Isolate Crystals (Filtration)->Wash with Cold Solvent Step 4 Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Step 5 Pure Crystalline Product Pure Crystalline Product Dry Crystals->Pure Crystalline Product G cluster_0 Troubleshooting start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution_oiling Increase Solvent Slow Cooling Change Solvent System oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Induce Crystallization Increase Concentration Add Anti-Solvent no_crystals->solution_no_crystals Yes solution_low_yield Minimize Solvent Optimize Cooling Recover from Mother Liquor low_yield->solution_low_yield Yes end Successful Recrystallization low_yield->end No solution_oiling->end solution_no_crystals->end solution_low_yield->end

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Benchchem.
  • Benchchem.
  • European Patent Office. PROCESS FOR PRODUCING ADAMANTANE - EP 1695950 A1.
  • Benchchem.
  • Google Patents.
  • RSC Publishing.
  • Organic Syntheses. adamantane - Organic Syntheses Procedure. [Link]
  • MDPI.
  • Google Patents.
  • PUBDB. Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. [Link]
  • Beilstein-Institut.
  • Tadashi, S. SYNTHESIS OF ADAMANTANE DERIVATIVES. 44. FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION.
  • NIH. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
  • Google Patents.
  • Google Patents.
  • PubMed Central.
  • University of York.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • University of Rochester.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Reddit.
  • RSC Publishing.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]

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Technical Support Center: Carboxylation of Dimethyladamantane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of dimethyladamantane carboxylic acids. Carboxylation of the adamantane core, typically via the Koch-Haaf reaction, is a cornerstone transformation for creating valuable pharmaceutical intermediates. However, the harsh acidic conditions required can often lead to a complex mixture of products.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this reaction, optimize your yield of the desired product, and control the formation of common side products.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of 1,3-dimethyladamantane-5-carboxylic acid is low, and I've isolated a significant amount of a higher-melting, less soluble solid. What is this byproduct?

A1: The most common high-molecular-weight byproduct in this reaction is 1,3-dimethyladamantane-5,7-dicarboxylic acid .

  • Causality: The Koch-Haaf reaction proceeds via the formation of a stable tertiary adamantyl carbocation, which is then trapped by carbon monoxide (generated in situ from formic acid in concentrated sulfuric acid).[1][2] While the first carboxyl group (-COOH) is electron-withdrawing and deactivates the adamantane cage towards further electrophilic attack, the reaction conditions are severe. If the reaction temperature is too high, the reaction time is too long, or the acid is too concentrated (e.g., using fuming sulfuric acid/oleum), a second carboxylation can be forced at the remaining tertiary bridgehead position (C7).[3][4] The formation of this dicarboxylic acid is a known issue, sometimes accounting for 40-60% of the product mixture under non-optimized conditions.[3]

  • Troubleshooting & Optimization:

    • Temperature Control (Critical): Maintain a low reaction temperature, typically between 0°C and 25°C.[5][6] Use an ice bath to manage the exothermic nature of mixing reagents, especially during the addition of formic acid.

    • Reaction Time: Monitor the reaction progress by quenching small aliquots. Over-extending the reaction time after the starting material is consumed will favor the formation of the thermodynamic dicarboxylic acid product. A typical duration after reagent addition is 30 minutes to a few hours.[5]

    • Acid Concentration: Use concentrated (96-98%) sulfuric acid. Avoid using oleum unless the dicarboxylic acid is the desired product.[7]

    • Purification: The dicarboxylic acid is significantly less soluble in many organic solvents than the monocarboxylic acid. It also has a much higher melting point (around 275-276°C for 1,3-adamantanedicarboxylic acid).[6] This difference can be exploited for purification. A common method involves dissolving the crude product mixture in an aqueous base (like NaOH or NH4OH) and filtering off any insoluble material. The monocarboxylic acid can then be selectively precipitated or extracted after careful acidification.[5]

Q2: My NMR and GC-MS data show multiple isomeric monocarboxylic acids. Why am I not getting clean carboxylation at the C5 position?

A2: This issue typically arises if your starting material is not 1,3-dimethyladamantane or if you are using a substituted adamantanol where the carbocation is prone to rearrangement.

  • Causality: The stability of the adamantyl carbocation is key. Carboxylation via the Koch-Haaf reaction overwhelmingly favors tertiary carbons because tertiary carbocations are significantly more stable than secondary ones.[5][8]

    • Carbocation Rearrangement: If your precursor can form a secondary carbocation, it will likely undergo a 1,2-hydride shift to form a more stable tertiary carbocation before being trapped by CO.[8][9] For example, the carboxylation of 2-methyl-2-adamantanol results in a mixture of rearranged carboxylic acid products.[10] The adamantane cage itself is subject to complex rearrangements under superacidic conditions, though this is less common for simple carboxylation.[11][12]

    • Starting Material Isomers: Ensure your starting dimethyladamantane is the correct, pure isomer (e.g., 1,3-DMA). If your starting material is a mixture of isomers, you will inevitably produce a mixture of carboxylated products.

  • Troubleshooting & Optimization:

    • Verify Starting Material: Confirm the identity and purity of your dimethyladamantane or adamantanol precursor using NMR and GC-MS before starting the reaction.

    • Choose Precursors Wisely: To ensure regioselectivity, start with a hydrocarbon that has a tertiary hydrogen at the desired position of carboxylation, like 1,3-dimethyladamantane.[13] Starting from an alcohol (e.g., an adamantanol) can be effective, but only if the hydroxyl group is already at a tertiary position to avoid rearrangement.[10]

Q3: I'm observing a significant amount of pivalic acid in my crude product. Where is it coming from and how do I remove it?

A3: This is a classic byproduct when tert-butanol is used as a co-solvent or carbocation promoter in the Koch-Haaf reaction.

  • Causality: tert-Butanol is often added in adamantane carboxylations to improve the solubility of the hydrocarbon in sulfuric acid.[5] However, under the strong acid conditions, tert-butanol dehydrates to form a tert-butyl carbocation. This carbocation is readily trapped by carbon monoxide to generate pivalic acid (2,2-dimethylpropanoic acid). This side reaction can be very efficient, with yields of pivalic acid reaching up to 87%.[3]

  • Troubleshooting & Optimization:

    • Avoid tert-Butanol: If pivalic acid contamination is a problem, the simplest solution is to avoid using tert-butanol. Use an inert co-solvent like carbon tetrachloride or hexane, or conduct the reaction without a co-solvent if solubility permits.[5]

    • Purification Strategy: Pivalic acid is more volatile and has a different acidity compared to adamantanecarboxylic acid. An effective separation method involves converting the crude acid mixture to their ammonium salts. Ammonium 1-adamantanecarboxylate is often crystalline and will precipitate from the aqueous solution, while the ammonium salt of pivalic acid remains in solution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of each component in the Koch-Haaf carboxylation of dimethyladamantane?

A1: Each reagent plays a critical role in a cascading sequence:

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as both the catalyst and the reaction medium. Its primary role is to abstract a hydride ion (H⁻) from a tertiary C-H bond of the dimethyladamantane, generating a stable tertiary adamantyl carbocation.[1]

  • Formic Acid (HCOOH): Serves as the in situ source of carbon monoxide (CO). In concentrated H₂SO₄, formic acid dehydrates to produce CO and hydronium ions.[14] This avoids the need to handle highly toxic CO gas at high pressure.[1][2]

  • Dimethyladamantane: The substrate containing the tertiary C-H bond that is the site of the reaction. The rigid, pre-organized structure of the adamantane cage makes the tertiary bridgehead positions highly amenable to forming stable carbocations.

  • Carbon Monoxide (CO): The carboxylating agent. It acts as an electrophile that traps the adamantyl carbocation, forming a highly reactive acylium cation intermediate.

  • Water (H₂O): Used during the workup phase. The reaction is quenched by pouring the acidic mixture onto ice. Water then hydrolyzes the acylium cation to yield the final carboxylic acid product.[1]

Q2: Can I use carbon monoxide gas directly instead of formic acid?

A2: Yes, this is the original Koch reaction. However, it comes with significant practical challenges for a standard laboratory setting.

  • Conditions: The reaction requires high pressures of CO gas (often around 50 atm or higher) and elevated temperatures.[1][2]

  • Safety: Carbon monoxide is extremely toxic, and working with it at high pressure requires specialized equipment (e.g., a high-pressure autoclave) and stringent safety protocols.[2]

  • Recommendation: For lab-scale synthesis, the Koch-Haaf modification using formic acid is far more convenient and safer, as it can be performed at or near atmospheric pressure and room temperature.[1]

Q3: How do the methyl groups on 1,3-dimethyladamantane influence the reaction?

A3: The methyl groups have a profound directing effect.

  • Blocking Groups: The methyl groups are located at two of the four tertiary bridgehead positions (C1 and C3). These positions are now quaternary and cannot be carboxylated.

  • Directing Effect: This leaves the two remaining tertiary bridgehead positions (C5 and C7) as the only viable sites for carboxylation. This is why the reaction on 1,3-dimethyladamantane selectively produces 1,3-dimethyladamantane-5-carboxylic acid as the initial product. This structural control is crucial in the synthesis of pharmaceutical agents like Memantine, where functionalization at a specific position is required.[13]

Visualized Reaction Pathways

The following diagrams illustrate the desired reaction and the primary side reaction pathway.

G cluster_main Main Reaction Pathway 1,3-DMA 1,3-Dimethyladamantane Cation1 1,3-Dimethyl-5-adamantyl Cation 1,3-DMA->Cation1 H₂SO₄ (-H⁻) Acylium1 Acylium Cation Cation1->Acylium1 +CO (from HCOOH) Product1 1,3-Dimethyladamantane- 5-carboxylic Acid Acylium1->Product1 +H₂O (Workup) G cluster_side Primary Side Reaction Pathway Product1 1,3-Dimethyladamantane- 5-carboxylic Acid Cation2 Carboxylated Adamantyl Cation Product1->Cation2 H₂SO₄ (Harsh) (-H⁻) Acylium2 Di-acylium Cation Cation2->Acylium2 +CO Product2 1,3-Dimethyladamantane- 5,7-dicarboxylic Acid Acylium2->Product2 +H₂O

Caption: Formation of the dicarboxylic acid side product.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyladamantane-5-carboxylic Acid

Caution: This reaction involves highly corrosive acids and evolves carbon monoxide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. The third neck should be fitted with a gas outlet tube directed to a bubbler or an acid trap.

  • Charging Reagents: To the flask, add 1,3-dimethyladamantane (1.0 eq). Cool the flask to 0-5°C using an ice-water bath.

  • Acid Addition: Slowly add concentrated (98%) sulfuric acid (approx. 10-15 volumes) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 10°C.

  • Carboxylation: Once the mixture is homogeneous and cooled, begin the dropwise addition of 98% formic acid (approx. 5-7 eq) via the dropping funnel. Maintain the internal temperature between 15-25°C throughout the addition. [5]The addition should take approximately 1-2 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker with stirring.

  • Extraction: Once the ice has melted, extract the aqueous suspension with a suitable organic solvent (e.g., chloroform or ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or purified via the ammonium salt precipitation method described in Troubleshooting Q3. [5]

Protocol 2: Product Analysis by GC-MS after Esterification
  • Esterification: Take a small sample (10-20 mg) of the crude product and dissolve it in methanol (2 mL). Add 2-3 drops of concentrated sulfuric acid. [5]2. Reaction: Heat the mixture to reflux for 2 hours or until TLC/LC-MS indicates complete conversion of the acid to the methyl ester.

  • Workup: Cool the mixture, pour it into water, and extract with diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, then wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • GC-MS Analysis: Dissolve the resulting crude methyl ester in a suitable solvent and inject it into the GC-MS.

    • Expected Mass for Methyl 1,3-dimethyladamantane-5-carboxylate: Look for the molecular ion peak corresponding to C₁₄H₂₂O₂.

    • Expected Mass for Dimethyl 1,3-dimethyladamantane-5,7-dicarboxylate: Look for the molecular ion peak corresponding to C₁₆H₂₄O₄.

Data Summary Table

The following table summarizes the expected impact of key reaction parameters on product distribution.

ParameterConditionEffect on Mono-acid YieldEffect on Di-acid FormationRecommendation
Temperature Low (0-25°C)FavorableMinimizedMaintain strict temperature control with an ice bath. [5][6]
High (>40°C)DecreasedSignificantly IncreasedAvoid elevated temperatures.
Reaction Time Short (0.5-2 h)OptimalLowMonitor reaction; do not extend unnecessarily.
Long (>4 h)DecreasedIncreasedQuench after starting material is consumed.
Acid 96-98% H₂SO₄OptimalControlledStandard reagent for monocarboxylation. [5]
Oleum (>10%)LowHighly FavorableUse only if the dicarboxylic acid is the target. [7]
Co-solvent None / InertGoodUnchangedPreferred method to avoid byproducts.
tert-ButanolGoodUnchangedIntroduces pivalic acid byproduct. [3][5]

References

  • Koch, H.; Haaf, W. 1-Adamantanecarboxylic acid. Org. Synth.1964, 44, 1. [Link]
  • Sorensen, T. S.; Whitworth, S. M. A mechanistic study of the carbocation route from tetrahydrodicyclopentadiene to the adamantane ring. Can. J. Chem.2011, 89(9), 1094-1104. [Link]
  • McQuillin, F. J.; Kell, D. R. A study of the Koch synthesis of carboxylic acids. J. Chem. Soc., Perkin Trans. 11972, 2197-2200. [Link]
  • Wikipedia. Koch reaction. [Link]
  • Engler, E. M.; Farcasiu, M.; Sevin, A.; Cense, J. M.; Schleyer, P. V. R. Mechanism of adamantane rearrangements. J. Am. Chem. Soc.1973, 95(17), 5769-5771. [Link]
  • McKee, M. L. Adamantane Rearrangements. Sciencemadness.org discussion archives. [Link]
  • Organic Chemistry Tutor.
  • Tsuchikama, K.; Kasashima, Y.; Yoshino, K.; Ino, Y.; Kuwano, R. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein J. Org. Chem.2017, 13, 1933-1938. [Link]
  • Sadykov, R. A.; et al. Method of producing 1-adamantane carboxylic acid.
  • Moiseev, I. K.; Makarova, N. V.; Zemtsova, M. N. Reactions of Adamantanes in Electrophilic Media. Russ. Chem. Rev.1999, 68(12), 1001-1020. [Link]
  • Khan Academy.
  • Chemistry LibreTexts.
  • Quora.
  • Nguyen, T. T.; Le, T. N. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega2020, 5(26), 16361–16365. [Link]

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Overcoming solubility issues with 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethyladamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the solubility challenges associated with this lipophilic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.

Introduction to this compound

This compound is a derivative of adamantane, characterized by a rigid, bulky hydrocarbon cage that imparts a high degree of lipophilicity. This structure, while often beneficial for pharmacological activity, presents significant challenges in achieving adequate solubility in aqueous systems commonly used in biological assays.[1][2] With a predicted pKa of approximately 4.88 and very low aqueous solubility (sparingly soluble at 0.14 g/L at 25°C), this weak acid requires specific handling and formulation strategies to ensure accurate and reproducible experimental results.[3]

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties of this compound is the first step in designing an effective solubilization strategy. Key parameters are summarized in the table below. The compound's high lipophilicity and low aqueous solubility are the primary hurdles to overcome.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₂[3]
Molecular Weight 208.30 g/mol [4][5]
Appearance White to light yellow crystalline powder[3]
Melting Point 89-105 °C[3][4]
Aqueous Solubility Sparingly soluble (0.14 g/L at 25°C)[3]
Predicted pKa 4.88 ± 0.60[3]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: For preparing a high-concentration stock solution, a water-miscible organic solvent is recommended. Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power for lipophilic compounds.[6] A starting concentration of 10-50 mM in 100% DMSO is a common practice. It is crucial to use anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound. For applications where DMSO might interfere, ethanol can be a suitable alternative.[7]

Q3: Why does my compound precipitate when I dilute my DMSO stock into aqueous buffer or cell culture media?

A3: This is a common phenomenon known as antisolvent precipitation.[8] this compound is highly soluble in DMSO but has very poor solubility in water. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the solvent polarity changes drastically, causing the compound to exceed its solubility limit and crash out of solution. The troubleshooting guide below provides detailed methods to prevent this.

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid with a pKa of ~4.88, its solubility is highly pH-dependent.[3][9]

  • Below the pKa (pH < 4.88): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less soluble in aqueous media.

  • Above the pKa (pH > 4.88): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This ionized form is more polar and thus more soluble in water. Therefore, increasing the pH of your aqueous buffer to a value at least 1.5 to 2 units above the pKa (e.g., pH 6.8-7.4) will significantly enhance its solubility by converting it to its more soluble salt form.

Q5: Are there advanced formulation strategies to improve the aqueous solubility of this compound?

A5: Yes, for challenging applications, several advanced techniques can be employed. The rigid adamantane cage is known to form stable inclusion complexes with cyclodextrins, particularly β-cyclodextrin.[10][11][12] This involves encapsulating the lipophilic adamantane moiety within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be effective for in vivo studies.[13]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols and troubleshooting workflows to address specific solubility issues you may encounter.

Issue 1: Preparing a Soluble Working Solution for In Vitro Assays

Problem: You need to prepare a working solution of this compound in an aqueous buffer (e.g., PBS, TRIS, or cell culture medium) for a bioassay, but it precipitates upon dilution from a DMSO stock.

Below is a Graphviz diagram outlining the decision-making process for preparing your working solution.

G cluster_0 Step 1: Prepare High-Concentration Stock cluster_1 Step 2: Dilution Strategy cluster_2 Step 3: Visual Inspection & Troubleshooting cluster_3 Step 4: Optimization for Persistent Precipitation Stock Dissolve in 100% Anhydrous DMSO (e.g., 10-50 mM) Prewarm Pre-warm aqueous buffer/media to 37°C Stock->Prewarm Vortex Vortex buffer while slowly adding stock solution Prewarm->Vortex Check Is the solution clear? Vortex->Check Success Solution is ready for use. Ensure final DMSO % is low (e.g., <0.5%) Check->Success Yes Precipitate Precipitate Observed Check->Precipitate No OptionA Option A: pH Adjustment Increase buffer pH to >6.5 to ionize the acid Precipitate->OptionA OptionB Option B: Use Co-solvents Add a small % of PEG400 or ethanol to the buffer Precipitate->OptionB OptionC Option C: Cyclodextrin Complexation Prepare a complex with β-cyclodextrin Precipitate->OptionC

Caption: Workflow for preparing aqueous solutions.

This protocol is the first-line approach for preparing working solutions for cell-based assays or other in vitro experiments.

  • Prepare a 10 mM Stock Solution: Accurately weigh this compound and dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure it is fully dissolved by vortexing. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Pre-warm Diluent: Warm your sterile aqueous buffer or cell culture medium to 37°C. Warming the solution can help increase the solubility of the compound.[14]

  • Perform the Dilution:

    • Place the required volume of the pre-warmed aqueous diluent into a sterile tube.

    • While vigorously vortexing the diluent, slowly add the required volume of the 10 mM DMSO stock solution drop-by-drop. This rapid mixing is critical to prevent localized high concentrations that lead to precipitation.[14]

    • Crucial: Ensure the final concentration of DMSO in your working solution is low and compatible with your assay (typically ≤ 0.5%).

  • Final Inspection: After dilution, visually inspect the solution against a dark background. If it is clear and free of any visible precipitate, it is ready for use.

Issue 2: Persistent Precipitation Even with Optimized Dilution

Problem: You have followed the standard dilution protocol, but your compound still precipitates, either immediately or after a short period.

Causality: The limited solubility is due to the compound being in its neutral, protonated state. By raising the pH of the buffer, we can deprotonate the carboxylic acid, forming the more soluble carboxylate salt.

Protocol:

  • Choose a buffer system that is effective in the pH range of 7.0-8.0 (e.g., HEPES, TRIS, or phosphate buffer).

  • Adjust the pH of your final aqueous buffer to be at least 1.5-2.0 units above the pKa of 4.88. A pH of 7.4 is often a good starting point as it is physiologically relevant.

  • Repeat the Standard Dilution Protocol using this pH-adjusted buffer. The increased ionization of the carboxylic acid group should significantly enhance its aqueous solubility.

Causality: The lipophilic adamantane cage fits snugly into the hydrophobic interior of β-cyclodextrin.[15][16] The hydrophilic exterior of the cyclodextrin then "shields" the lipophilic compound, rendering the entire complex water-soluble.

Protocol:

  • Prepare a β-Cyclodextrin Solution: Prepare a 10-50 mM solution of β-cyclodextrin (or a chemically modified, more soluble version like HP-β-CD) in your desired aqueous buffer.

  • Form the Complex:

    • Add the this compound DMSO stock solution to the β-cyclodextrin solution to achieve your final desired concentration. The molar ratio of cyclodextrin to your compound should be at least 1:1, but higher ratios (e.g., 5:1 or 10:1) may be necessary.

    • Stir or sonicate the mixture at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.

  • Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter. This solution can now be used in your assay.

G cluster_0 Initial State cluster_1 Primary Troubleshooting Path: Ionization cluster_2 Alternative Path: Complexation cluster_3 Final Check Start Persistent Precipitation in Aqueous Buffer AdjustpH Prepare buffer with pH > 6.5 (e.g., pH 7.4) Start->AdjustpH PrepareCD Prepare β-cyclodextrin solution in aqueous buffer Start->PrepareCD Redilute Re-attempt dilution protocol AdjustpH->Redilute FinalCheck Is the solution clear? Redilute->FinalCheck FormComplex Add compound stock to CD solution (Stir/Sonicate for 1-2h) PrepareCD->FormComplex FormComplex->FinalCheck Success Solution is ready for use FinalCheck->Success Yes Failure Consider further formulation development (e.g., co-solvents, lipid systems) FinalCheck->Failure No

Caption: Advanced solubilization strategies.

References

  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation.
  • Complexation of Adamantyl Compounds by β-Cyclodextrin and Monoaminoderivatives.
  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PMC - NIH. [Link]
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. PMC - NIH. [Link]
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • What are the chances of precipitation in column while using buffers as mobile phase?.
  • This compound, methyl ester. NIST WebBook. [Link]
  • 1-Adamantanecarboxylic acid. Wikipedia. [Link]
  • Process for the manufacture of memantine and intermediate product.
  • This compound. Chemspace. [Link]
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PubMed. [Link]
  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
  • HPLC Troubleshooting Guide. Restek. [Link]
  • Preparation of carboxylic acids. Chemistry LibreTexts. [Link]
  • This compound. LookChem. [Link]
  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: applic

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Technical Support Center: Optimization of Reaction Conditions for Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the adamantane scaffold. Adamantane's unique, rigid, and highly symmetric structure presents both opportunities and significant challenges in synthetic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of adamantane's C-H bonds so challenging?

A1: The primary difficulty lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary (3°) C-H bonds at the four equivalent bridgehead positions have a BDE of approximately 99 kcal/mol, while the secondary (2°) C-H bonds at the six equivalent methylene bridge positions are around 96 kcal/mol.[3][4][5] These strong bonds necessitate the use of highly reactive intermediates or potent catalytic systems for activation.[1][3] This high reactivity requirement can often lead to a lack of selectivity between the different C-H positions and poor compatibility with other functional groups in more complex molecules.[6][7]

Q2: What are the main reactive sites on an unsubstituted adamantane molecule, and how can I achieve regioselectivity between them?

A2: The two primary reactive sites are the tertiary (bridgehead) and secondary (methylene) C-H bonds.[3] Achieving regioselectivity is a critical aspect of adamantane chemistry and is highly dependent on the chosen reaction mechanism and catalyst system.[8]

  • For Tertiary (3°) Selectivity: Radical-based C-H functionalization using a dual catalytic system, such as an iridium photocatalyst paired with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, has demonstrated excellent selectivity (often >20:1) for the tertiary position.[6][9][10] This high selectivity is attributed to the formation of an electrophilic radical cation that preferentially abstracts a hydrogen atom from the more electron-rich tertiary C-H bond.[5]

  • For Secondary (2°) Selectivity: Achieving high selectivity for the secondary position is generally more challenging. However, certain directed C-H functionalization strategies can provide access to 1,2-disubstituted adamantane derivatives.[8]

Q3: I am working with a substituted adamantane. How do existing functional groups influence further reactions?

A3: The electronic nature of the substituent plays a crucial role. Electron-withdrawing groups can deactivate the adamantane cage, sometimes preventing further functionalization.[1] Conversely, electron-donating groups can activate the cage. The position of the substituent also directs reactivity. For instance, in photocatalytic alkylations, a variety of substituents at the 1-position, including alkyl, aryl, hydroxyl, halides, and nitriles, are well-tolerated, leading to alkylation at the 3-position.[7]

Q4: My adamantane starting material or product has poor solubility in the reaction solvent. What are my options?

A4: Adamantane and many of its derivatives are highly lipophilic, leading to poor solubility in polar solvents.[11][12]

  • Solvent Screening: A range of nonpolar and polar aprotic solvents should be tested to find a suitable medium.[11] Linear aliphatic or cycloaliphatic solvents like hexane or heptane are often used.[13]

  • Co-solvents: Employing a mixture of solvents can enhance solubility.[11]

  • Temperature: Increasing the reaction temperature can improve solubility, but it's essential to monitor for potential side reactions or decomposition of reagents.[11]

  • Modification of Starting Material: In some cases, introducing a temporary solubilizing group to the adamantane core can be a viable, though more synthetically demanding, strategy.[11]

Troubleshooting Guides by Reaction Type

Photocatalytic C-H Alkylation

This modern approach utilizes a dual-catalyst system for the direct alkylation of adamantane's C-H bonds under mild, visible-light conditions.[1][6][14]

Problem: Low or no yield of the desired alkylated adamantane product.

Possible CauseSuggested Solution
Catalyst Inactivity Ensure the photocatalyst and HAT catalyst are fresh and have been stored correctly. For instance, some iridium photocatalysts are light-sensitive.
Inhibitors in the Reaction Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water can also interfere with some catalytic cycles, so use of dry solvents is recommended.[11]
Incorrect Light Source Verify that the light source emits at the correct wavelength to excite the photocatalyst. For many common iridium-based photocatalysts, blue LEDs are appropriate.[7]
Reagent Purity Impurities in the adamantane starting material or the alkene coupling partner can poison the catalysts. Ensure all reagents are of high purity.

Problem: Poor regioselectivity with a mixture of 3°- and 2°-alkylated products.

Possible CauseSuggested Solution
Non-Selective Hydrogen Abstraction The choice of HAT catalyst is critical for high 3° selectivity. Systems that do not generate a sufficiently electrophilic radical for hydrogen abstraction will be less selective.[3]
Incorrect Catalyst System For optimal 3° selectivity, a dual system with a highly oxidizing photocatalyst and a quinuclidine-based HAT catalyst is recommended. This combination has been shown to be highly selective for the strong C-H bonds of adamantane.[6][7][9]
Halogenation

Direct halogenation is a common method for introducing a handle for further functionalization.

Problem: Low yield and formation of polyhalogenated byproducts.

Possible CauseSuggested Solution
Overly Reactive Halogenating Agent Elemental bromine (Br₂) can be too reactive, leading to di- and tri-brominated products that are difficult to separate.[5]
Reaction Conditions Too Harsh High temperatures can promote over-halogenation.
Stoichiometry Using an excess of the halogenating agent will favor polysubstitution.[11]

To favor monohalogenation:

  • Use a milder halogenating agent: N-Bromosuccinimide (NBS) is a good alternative for bromination.[5]

  • Control the reaction temperature: Perform the reaction at a lower temperature.[5]

  • Adjust stoichiometry: Use a stoichiometric excess of adamantane relative to the halogenating agent.[11]

Problem: Exchange of one halogen for another in a pre-functionalized adamantane.

Possible CauseSuggested Solution
Relative Reactivity Halogen exchange reactions can occur. For instance, 1-bromoadamantane can react with iodine monochloride (ICl) to yield 1-chloroadamantane.[15]
Reaction Conditions The choice of halogenating agent and solvent can influence the outcome. Be aware of the potential for these exchange reactions when planning multi-step syntheses.
Hydroxylation

The direct oxidation of adamantane to adamantanol is a key transformation.

Problem: Low yield of 1-adamantanol.

Possible CauseSuggested Solution
Inefficient Oxidation System The choice of oxidant and catalyst is crucial. Systems involving N-hydroxyphthalimide (NHPI) and a co-catalyst have been shown to be effective for the selective synthesis of adamantane-1,3-diol and adamantane-1-ol.[16]
Over-oxidation Stronger oxidizing conditions can lead to the formation of diols or ketones.[1]
Biocatalytic Considerations Certain microorganisms, like Streptomyces griseoplanus, can hydroxylate adamantane with high regioselectivity for the 1-position, offering a green chemistry alternative.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is based on the highly selective method developed by Martin and coworkers.[6][9][10]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add adamantane (0.5 mmol, 1.0 equiv), the photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6, 1 mol%), the HAT catalyst (e.g., a sulfonylated quinuclidinol, 10 mol%), and the alkene coupling partner (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile, to a concentration of 0.1 M).

  • Degassing: Seal the vial and degas the mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Place the vial in front of a suitable light source (e.g., a 456 nm LED lamp) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.

Table 1: Comparison of Catalyst Systems for Adamantane Alkylation
PhotocatalystHAT CatalystAlkeneYield (%)Reference
Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6Sulfonylated Quinuclidinol Q-1Phenyl Vinyl Sulfone72[7]
Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6Acetate Quinuclidinol Q-2Phenyl Vinyl Sulfone3[7]
Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6Quinuclidinol Q-3Phenyl Vinyl Sulfone23[7]
Ir-2Quinuclidinol Q-3Phenyl Vinyl Sulfone66[7]

Visualizations

Troubleshooting Workflow for Adamantane Functionalization

TroubleshootingWorkflow start Start: Low or No Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System catalyst_ok Catalyst System Optimal? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temp/Time/Atmosphere conditions_ok->optimize_conditions No select_new_catalyst Select More Active/Selective Catalyst catalyst_ok->select_new_catalyst No success Successful Reaction catalyst_ok->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions select_new_catalyst->check_catalyst failure Consult Further Literature select_new_catalyst->failure RegioselectivityDecisionTree start Goal: Selective Functionalization target_position Target Position? start->target_position tertiary Tertiary (3°) Position target_position->tertiary Tertiary secondary Secondary (2°) Position target_position->secondary Secondary radical_rxn Radical-based C-H Functionalization tertiary->radical_rxn directed_functionalization Consider Directed C-H Functionalization Strategies secondary->directed_functionalization photocatalysis Use Dual Photocatalytic System (Ir-PC + Quinuclidine HAT) radical_rxn->photocatalysis literature_search Consult Literature for Specific 2°-Functionalization Methods directed_functionalization->literature_search

Caption: Decision tree for selecting a strategy to achieve regioselectivity.

References

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC. [Link]
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds | Semantic Scholar. [Link]
  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer | ACS Catalysis - ACS Public
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]
  • A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds | Request PDF - ResearchG
  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • (PDF)
  • Leaving group and solvent effects on SN1 reactions of adamantyl substrates.
  • Leaving group and solvent effects on SN1 reactions of adamantyl substrates.
  • Process for the preparation of 1-adamantane derivatives - Google P
  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
  • Solvent effects on solution enthalpies of adamantyl deriv
  • (PDF)
  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Method for synthesizing and purifying adamantane diol
  • Halogenation effects on the bridgehead position of the adamantane molecule | Request PDF - ResearchG
  • Review on Synthesis of Halogenated Adamantane Derivatives - ResearchG
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Various synthetic methods for the preparation of functionalized adamantane compounds.
  • Adamantyloxycarbonyl, a New Blocking Group. Preparation of 1-Adamantyl Chloroformate1 | Journal of the American Chemical Society. [Link]
  • (PDF)
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. [Link]
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. [Link]
  • Protective Groups - Organic Chemistry Portal. [Link]
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. [Link]
  • Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC - NIH. [Link]
  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchG
  • Possible products obtained in the oxidation of adamantane - ResearchG

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Technical Support Center: Purification of 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1). Adamantane derivatives are critical scaffolds in medicinal chemistry and materials science, prized for their rigid, lipophilic structure.[1][2] The purity of this particular building block is paramount, as it directly influences the yield, impurity profile, and biological activity of subsequent compounds.[2] This document provides a structured, in-depth approach to purification and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Initial Assessment & Purification Strategy

This section addresses the most common initial questions regarding the purification of a newly synthesized batch of this compound.

Q1: What are the common impurities I should expect in my crude product?

The impurity profile is intrinsically linked to the synthetic route employed. For adamantane carboxylic acids, which are often synthesized via Koch-Haaf type carboxylation reactions, the impurities can be diverse.[3][4]

Table 1: Potential Impurities and Their Origins

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials 1,3-Dimethyladamantane, 1-Bromo-3,5-dimethyladamantaneIncomplete reaction during the carboxylation or a preceding halogenation step.[5]
Neutral Byproducts 1-Hydroxy-3,5-dimethyladamantane, other isomeric adamantanesSide reactions during synthesis, such as hydration of the adamantyl cation intermediate instead of carboxylation.[5][6]
Over-reacted Products Disubstituted adamantane derivatives (e.g., di-carboxylic acids, di-acetamido compounds)Harsh reaction conditions leading to secondary reactions on the adamantane core.[7][8]
Reagent Residues Residual acids (e.g., H₂SO₄, Formic Acid), solventsIncomplete quenching or work-up procedures.[3]
Q2: What is the most effective overall strategy for purifying this compound?

A multi-step strategy is recommended to efficiently remove a broad range of impurities. The general workflow involves a bulk purification step to remove chemically distinct impurities, followed by a polishing step to achieve high purity.

  • Acid-Base Extraction: This is the first and most powerful step for separating the desired carboxylic acid from any neutral or basic impurities.[9][10]

  • Recrystallization: As this compound is a solid at room temperature, recrystallization is an excellent second step to remove closely related impurities and achieve high crystalline purity.[10]

  • Purity Analysis: Rigorous analytical testing is essential to confirm the success of the purification.[2]

The following workflow diagram illustrates this strategic approach.

G cluster_0 Purification Workflow Crude Crude Synthesized Product ABE Step 1: Acid-Base Extraction Crude->ABE Removes neutral & basic impurities Intermediate Intermediate Purity Solid ABE->Intermediate Recryst Step 2: Recrystallization Intermediate->Recryst Removes structurally similar impurities Pure High Purity Crystalline Product Recryst->Pure Analysis Final Purity Verification (HPLC, NMR, MP) Pure->Analysis

Caption: Recommended multi-step purification workflow.

Part 2: Detailed Purification Protocols

This section provides step-by-step guides for the core purification techniques, including the rationale behind critical steps.

Q3: How do I perform an acid-base extraction to remove neutral impurities?

Acid-base extraction leverages the acidic nature of the carboxyl group. By treating the crude product with a mild aqueous base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral impurities (like unreacted starting materials or alcohol byproducts) remain in the organic phase and are thus separated.

G cluster_0 Separatory Funnel start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Target Acid (R-COOH) + Neutral Impurities (N) step1 Add aq. NaHCO₃ Solution & Shake R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂↑ Vent Funnel Frequently! start->step1 layers Allow Layers to Separate Aqueous Layer (Top or Bottom) Contains R-COO⁻Na⁺ Organic Layer Contains Neutral Impurities (N) step1->layers sep Separate the Layers layers->sep organic_workup Organic Layer Wash with brine, dry (e.g., MgSO₄), evaporate solvent Discard or Analyze for Impurities sep->organic_workup Organic Phase aqueous_workup aqueous_workup sep->aqueous_workup Aqueous Phase collect Collect Precipitate by Vacuum Filtration Wash with cold DI water, dry under vacuum Purified R-COOH aqueous_workup->collect

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Stopper the funnel and invert gently, venting frequently to release the pressure from the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.

    • Causality: A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid but not strong enough to react with less acidic functional groups, offering selectivity.[11]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your carboxylic acid.[9]

  • Repeat: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper) and precipitation of the purified carboxylic acid is complete.[10][12][13]

    • Causality: Cooling the solution decreases the solubility of the carboxylic acid, maximizing the precipitated yield.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water to remove inorganic salts, and dry the product thoroughly under vacuum.

Q4: What are the best conditions for recrystallizing this compound?

Recrystallization is a powerful technique for removing impurities that have similar chemical properties to the target compound. The key is finding a solvent (or solvent system) that dissolves the compound well at high temperatures but poorly at low temperatures.[14]

For the closely related 1-adamantanecarboxylic acid, recrystallization from a mixture of methanol and water is effective.[3] This is an excellent starting point. A systematic solvent screening is always recommended.

Table 2: Solvent Screening Template for Recrystallization

Solvent(s)Solubility (Cold)Solubility (Hot)Crystal Formation on Cooling?Notes
Methanol/WaterGood starting point based on analogs.[3]
EthanolCarboxylic acids often crystallize well from alcohols.[15]
Acetone
Ethyl Acetate
TolueneGood for rigid aromatic/alicyclic systems.[14]
Heptane/Ethyl AcetateExample of a binary "solvent/anti-solvent" system.

General Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen "good" solvent. Heat the mixture (e.g., on a hotplate with a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities compared to the fine powder that results from rapid cooling.

  • Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.[14]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor, then dry the crystals under vacuum.[14]

Part 3: Purity Assessment & Troubleshooting
Q5: How can I verify the purity of my final product?

No purification is complete without analytical verification. A combination of methods should be used to confirm both the identity and purity of the this compound.

Table 3: Key Analytical Techniques for Purity Verification

TechniquePurposeExpected Result
Melting Point (MP) Assess purity and identity.A sharp melting point range close to the literature value (97-105 °C). Impurities typically broaden and depress the melting range.
¹H and ¹³C NMR Confirm chemical structure.Spectra should be clean and match the expected structure of this compound. Integration in ¹H NMR should be consistent.
HPLC (RP-C18) Quantify purity and detect non-volatile impurities.A single major peak with >97% purity.[16] Reversed-phase HPLC is highly selective for adamantane derivatives.[17][18]
Mass Spec (MS) Confirm molecular weight.A molecular ion peak corresponding to the correct mass (MW: 208.30).[16]
Q6: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase because it is below its melting point but above its solubility limit. This is a common problem that can be solved with several strategies.[14]

  • Reduce Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Use a More Dilute Solution: The concentration of the compound may be too high. Add a small amount (10-20%) more hot solvent to the oiled-out mixture, reheat until it's a single phase, and attempt to cool again.[14]

  • Change the Solvent System: The solvent may be too "good." Try a solvent in which the compound is slightly less soluble, or add a "poor" solvent (an anti-solvent like heptane or water) dropwise to the hot solution until it just becomes turbid, then clarify with a drop of the "good" solvent before cooling.[14]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

References
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • ResearchGate. (2000). Liquid chromatography of adamantane derivatives.
  • Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • National Institutes of Health (NIH). (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane.
  • Google Patents. (2008). WO2008062472A2 - Process for the preparation of memantine.
  • Google Patents. (2011). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
  • Google Patents. (2020). CN111233670A - Memantine hydrochloride impurity compound and preparation method thereof.
  • Pharmaffiliates. (n.d.). Memantine Hydrochloride-impurities.
  • ResearchGate. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography.
  • ResearchGate. (2014). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes.
  • NIST WebBook. (n.d.). This compound, methyl ester.
  • ResearchGate. (2015). STRUCTURE DETERMINATION OF IMPURITY IN MEMANTINE HYDROCHLORIDE BY ANALYTICAL TECHNIQUES.
  • National Institutes of Health (NIH). (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • ResearchGate. (1987). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K.
  • National Institutes of Health (NIH). (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Google Patents. (2006). US20060173215A1 - Process for the preparation of 1-amino-3,5-dimethyladamantane hydrochloride.

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethyladamantane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and critical parameters of this synthesis. The content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory and during process development.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most prevalent synthetic methodologies.

Question 1: What are the primary synthetic routes for preparing this compound?

The most common and industrially relevant method for synthesizing tertiary carboxylic acids from adamantane derivatives is the Koch-Haaf reaction .[1] This acid-catalyzed carbonylation involves reacting a suitable precursor, such as an alcohol or the parent hydrocarbon, with a carbon monoxide source in the presence of a strong acid.[1]

For this compound, the typical precursors are:

  • 3,5-Dimethyl-1-adamantanol: This alcohol is readily protonated in strong acid to form a stable tertiary carbocation at the C1 position, which is then trapped by carbon monoxide.[2]

  • 1,3-Dimethyladamantane: The parent hydrocarbon can also be used. A strong acid facilitates hydride abstraction from the bridgehead position, generating the same tertiary carbocation intermediate.[3]

The carbon monoxide source is typically formic acid, which decomposes in concentrated sulfuric acid to provide CO in situ.[1] This variation allows the reaction to be performed at or near atmospheric pressure and room temperature.[1]

Question 2: Can you illustrate the mechanism of the Koch-Haaf reaction for this synthesis?

Certainly. The reaction proceeds via the formation of a key tertiary adamantyl carbocation, which is then carboxylated. The stability of this bridgehead carbocation is a critical driver for the reaction's success.

Koch_Haaf_Mechanism cluster_start Precursor Activation cluster_cation Carbocation Formation cluster_carboxylation Carboxylation cluster_hydrolysis Hydrolysis Start_Alc 3,5-Dimethyl-1-adamantanol Carbocation 3,5-Dimethyl-1-adamantyl Cation Start_Alc->Carbocation + H⁺ - H₂O Start_HC 1,3-Dimethyladamantane Start_HC->Carbocation + H⁺ - H₂ Acylium Acylium Cation Carbocation->Acylium + CO CO CO (from HCOOH) CO->Acylium Product 3,5-Dimethyladamantane- 1-carboxylic acid Acylium->Product + H₂O - H⁺ H2O H₂O (Work-up) H2O->Product

Caption: Mechanism of the Koch-Haaf Carboxylation.

Question 3: What are the critical quality attributes for the starting materials and reagents?

The success of the Koch-Haaf reaction is highly sensitive to the quality and purity of the reagents.

ReagentCritical Quality AttributeRationale & Impact
3,5-Dimethyl-1-adamantanol Purity >98%, anhydrousImpurities can lead to side reactions. Water will compete with the carbocation for the acid and can quench the reaction.[4]
Sulfuric Acid (H₂SO₄) Concentration 96-98%The acid acts as both a catalyst and a solvent. Lower concentrations contain excess water, which inhibits carbocation formation and can halt the reaction.
Formic Acid (HCOOH) Concentration >98%Serves as the in situ source of carbon monoxide. Water content is a critical failure point.
Solvent (e.g., CCl₄, Hexane) Anhydrous, inertThe solvent must be inert to the highly acidic conditions and free of water. Carbon tetrachloride was historically used but hexane is a safer alternative.[5]

Section 2: Troubleshooting Guide for Common Experimental Issues

Scaling up any chemical synthesis invariably presents challenges. This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Area 1: Low or No Product Yield

Question: My reaction has failed or the yield is below 20%. What are the most likely causes?

Low yield is the most frequently reported issue. A systematic approach to troubleshooting is essential.

Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up Procedure Start Low / No Yield Moisture Moisture Contamination? (H₂SO₄, HCOOH, Solvent, Glassware) Start->Moisture Check First Temp Temperature Control? (Runaway exotherm degrades product) Start->Temp Check First Quench Proper Quenching? (Pouring onto sufficient ice is crucial) Start->Quench Check Last Acid_Conc Sulfuric Acid Concentration? (Titrate or use fresh bottle) Moisture->Acid_Conc SM_Purity Starting Material Purity? (Check with NMR/GC-MS) Acid_Conc->SM_Purity Addition Reagent Addition Rate? (Slow addition is critical) Temp->Addition Time Sufficient Reaction Time? (Typically 1-3 hours post-addition) Addition->Time Extraction Extraction Efficiency? (Multiple extractions with appropriate solvent) Quench->Extraction

Caption: Troubleshooting Workflow for Low Yield.

Detailed Breakdown:

  • Moisture Contamination: This is the primary culprit. The reaction requires strictly anhydrous conditions. Any water present will protonate and prevent the formation of the necessary adamantyl carbocation.[4] Ensure all glassware is oven-dried and reagents are from freshly opened, sealed containers.

  • Insufficient Acid Strength: The reaction is catalyzed by strong acids. Using sulfuric acid with a concentration below 96% will introduce too much water and fail to efficiently generate the carbocation.[1]

  • Poor Temperature Control: The Koch-Haaf reaction is highly exothermic, especially during the addition of the adamantanol/formic acid solution.[6] If the temperature rises uncontrollably (e.g., above 25-30°C), it can lead to charring, sulfonation, and other side reactions, destroying the product. A reliable cooling bath (ice-water) is mandatory.

  • Reagent Addition Rate: Adding the precursor solution too quickly will cause a rapid exotherm that is difficult to control, leading to the issues described above. A slow, dropwise addition over 1-2 hours is recommended for lab-scale synthesis.[5]

Problem Area 2: Product Purity and Side Reactions

Question: My crude product is an impure oil or has a broad melting point. What are the common impurities and how can I remove them?

Even with good yields, purity can be a challenge. The harsh acidic conditions can generate several byproducts.

Common Impurities:

  • Unreacted Starting Material: Incomplete conversion will leave residual 3,5-dimethyl-1-adamantanol.

  • Rearranged Isomers: Although the 1-adamantyl cation is tertiary and relatively stable, minor amounts of rearranged carboxylic acid isomers can sometimes form under harsh conditions.[6]

  • Oxidation/Sulfonation Products: If the temperature is too high or the reaction time is excessively long, oxidation or sulfonation of the adamantane cage can occur.

Purification Strategies:

  • Aqueous Base Wash: The most effective initial purification is an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., chloroform, ethyl acetate) and wash with a basic solution like ammonium hydroxide or sodium hydroxide.[2][5] The desired carboxylic acid will form a salt and move to the aqueous layer, leaving non-acidic impurities (like unreacted starting material) in the organic layer. The aqueous layer can then be separated and re-acidified with HCl to precipitate the purified product.[5]

  • Recrystallization: The purified acid can often be recrystallized from a suitable solvent system, such as methanol/water or ethanol.[5]

  • Esterification-Hydrolysis: For stubborn impurities, a highly effective method is to convert the crude acid to its methyl or ethyl ester.[5] The ester is typically less polar and can be easily purified by distillation or column chromatography. Following purification, the ester is hydrolyzed back to the pure carboxylic acid using a base like KOH, followed by acidification.[5] This method provides very high purity material.

Section 3: Scaling Up the Synthesis

Question: What are the primary safety and operational challenges when moving from a 10g scale to a 1kg scale?

Scaling up the Koch-Haaf reaction introduces significant challenges related to reaction management and safety.

ChallengeMitigation Strategy & Rationale
Heat Management (Exotherm) Primary Concern: The reaction's exotherm becomes much harder to dissipate in larger vessels due to a lower surface-area-to-volume ratio.[6] Solution: Use a jacketed reactor with a powerful cooling system. Implement a slow, controlled addition of reagents via a dosing pump, monitoring the internal temperature constantly. For very large scales, a continuous flow reactor can offer superior temperature control.[6][7]
Reagent Handling Primary Concern: Handling large volumes of concentrated sulfuric and formic acid increases risks of spills and exposure. Solution: Use closed-system transfer equipment. Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
Gas Evolution (CO) Primary Concern: The decomposition of formic acid produces carbon monoxide (CO), a toxic gas.[5] Solution: The reaction must be conducted in a well-ventilated fume hood or a contained reactor system vented to a scrubber. CO monitors should be in place to detect any potential leaks.
Work-up (Quenching) Primary Concern: Adding the large volume of the acidic reaction mixture to ice/water is also highly exothermic and can cause splashing. Solution: Add the reaction mixture slowly to a well-stirred, cooled vessel containing a large excess of crushed ice. Alternatively, slowly add chilled water to the reaction vessel while maintaining strong cooling.

Section 4: Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from established literature procedures and is intended for execution by trained chemists.[5]

Synthesis of this compound from 3,5-Dimethyl-1-adamantanol

Materials:

  • 3,5-Dimethyl-1-adamantanol (18.0 g, 0.10 mol)

  • Sulfuric Acid, 98% (250 mL)

  • Formic Acid, 99% (40 mL)

  • Hexane (50 mL, anhydrous)

  • Crushed Ice (800 g)

  • Ammonium Hydroxide (15N)

  • Hydrochloric Acid (12N)

  • Chloroform

Procedure:

  • Reactor Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath for cooling.

  • Initial Charge: Charge the flask with 250 mL of 98% sulfuric acid and 50 mL of hexane. Begin stirring and cool the mixture to 10-15°C.

  • Reagent Preparation: In a separate flask, prepare a solution of 3,5-Dimethyl-1-adamantanol (18.0 g) in formic acid (40 mL).

  • Controlled Addition: Transfer the adamantanol/formic acid solution to the dropping funnel. Add this solution dropwise to the stirred sulfuric acid mixture over 1.5-2 hours. Crucially, maintain the internal reaction temperature between 15-20°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 800 g of crushed ice in a large beaker with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with three 100-mL portions of chloroform.

  • Base Wash: Combine the organic layers and shake with 120 mL of 15N ammonium hydroxide. The ammonium salt of the product will precipitate as a white solid.

  • Isolation: Collect the precipitated ammonium salt by filtration. Wash the solid with cold acetone.

  • Acidification: Suspend the ammonium salt in 250 mL of water and make it strongly acidic by adding 30 mL of 12N hydrochloric acid.

  • Final Product Isolation: Extract the acidified suspension with 100 mL of chloroform. Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: Recrystallize the crude product from methanol/water to obtain the pure acid. Expected yield: 70-80%.

References

  • Koch, H., & Haaf, W. (1973). 1-Adamantanecarboxylic acid. Organic Syntheses, Coll. Vol. 5, p.20. [Link]
  • Fukuyama, T., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293. [Link]
  • Wikipedia contributors. (2023). Koch reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR.
  • MacGill, A. M., et al. (2017). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
  • St. John, A., et al. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.
  • Kell, D. R., & McQuillin, F. J. (1972). A study of the Koch synthesis of carboxylic acids. Perkin Trans 1.
  • Google Patents. (2011). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
  • ResearchGate. (2011). Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor.
  • Google Patents. (2016). CN105294428B - A kind of separation and purification method of 2-adamantanecarboxylic acid and 1-adamantane methanol.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Adamantane and Grignard Reaction.
  • ChemicalBook. (n.d.). Memantine HCl synthesis. ChemicalBook.
  • Google Patents. (2015). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • Bioengineer.org. (2026). Stereoselective Total Synthesis of Skew-Tetramantane Achieved. Bioengineer.org.
  • BenchChem. (2025). An In-depth Technical Guide to Memantine (3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine). BenchChem.
  • Garg, N. K., et al. (2005). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA - Chemistry and Biochemistry.
  • Wikipedia contributors. (2024). Grignard reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Journal of Military Pharmaco-Medicine. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. JMPM.
  • Van, T. N., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central.

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Technical Support Center: Synthesis of Memantine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of memantine intermediates. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of memantine. Our goal is to provide practical, field-tested insights into common challenges and to offer robust troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental pitfalls and provide validated protocols to enhance the efficiency, yield, and purity of your synthesis.

Introduction to Memantine Synthesis

Memantine (1-amino-3,5-dimethyladamantane) is a cornerstone therapy for moderate-to-severe Alzheimer's disease. Its synthesis, while conceptually straightforward, presents several challenges rooted in the unique sterically hindered and highly stable adamantane cage. Most contemporary synthetic routes commence with 1,3-dimethyladamantane and proceed through a key amide intermediate, which is subsequently hydrolyzed to yield the final amine.[1][2]

This guide focuses on the most common synthetic pathway: the formation of an N-formyl or N-acetyl intermediate from 1,3-dimethyladamantane, followed by hydrolysis. We will address critical steps, from starting material preparation to the final amine formation, highlighting common pitfalls and their solutions.

Troubleshooting Guide & FAQs

Section 1: Starting Material Synthesis - 1,3-Dimethyladamantane

The quality of the starting material is paramount. 1,3-Dimethyladamantane is typically synthesized via Lewis acid-catalyzed rearrangement of a suitable C12 hydrocarbon precursor, such as perhydroacenaphthene.[3][4]

Q1: My isomerization reaction to form 1,3-dimethyladamantane from perhydroacenaphthene is resulting in a low yield and a mixture of isomers. What are the critical parameters to control?

A1: This is a classic challenge in adamantane chemistry, driven by carbocation stability. The key to a successful rearrangement is achieving the thermodynamically most stable product, 1,3-dimethyladamantane.

  • Catalyst Activity: The catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure you are using a fresh, high-purity batch. Contamination with water will deactivate the catalyst and halt the reaction. The reaction often requires a small amount of a co-catalyst or promoter, sometimes trace water or an alkyl halide, to initiate the carbocation cascade.[3]

  • Reaction Temperature and Time: These reactions require significant thermal energy to overcome the activation barriers for the skeletal rearrangements. Temperatures are often in the 80-100°C range.[3] Insufficient temperature or time will lead to incomplete isomerization, leaving you with a mixture of kinetic products. Conversely, excessively high temperatures can lead to fragmentation and charring.

  • Troubleshooting Steps:

    • Dry Your System: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Catalyst: Use a freshly opened bottle of high-purity AlCl₃.

    • Optimize Temperature: Begin at the lower end of the recommended temperature range (e.g., 80°C) and monitor the reaction progress by Gas Chromatography (GC). If the reaction stalls, slowly increase the temperature.

    • Purification: The final product is typically purified by fractional distillation. Due to the similar boiling points of adamantane isomers, a high-efficiency distillation column is recommended for achieving high purity.[3]

Section 2: The Critical Amidation Step - Forming the Intermediate

The introduction of the nitrogen functionality at the tertiary bridgehead position is the core of the synthesis. This is most commonly achieved via a Ritter-type reaction or a related amidation process.[5][6]

Q2: I'm attempting a one-pot synthesis of N-(3,5-dimethyladamantan-1-yl)formamide from 1,3-dimethyladamantane using nitric acid and formamide, but my yields are inconsistent and sometimes very low.

A2: This is a powerful but sensitive one-pot reaction where nitric acid acts as an oxidant to generate the crucial adamantyl carbocation, which is then trapped by formamide.[5][7] Inconsistent yields almost always trace back to reaction control.

  • Mechanism Insight: Nitric acid protonates a tertiary C-H bond, which is followed by the loss of H₂ and the formation of the stable 3,5-dimethyl-1-adamantyl cation. This cation is the electrophile that reacts with the nucleophilic nitrogen of formamide.[5]

  • Critical Control Points:

    • Rate of Addition & Temperature: The initial reaction between 1,3-dimethyladamantane and nitric acid is exothermic. The starting material must be added slowly to the nitric acid at a controlled temperature (e.g., 20-25°C) to prevent runaway reactions and unwanted nitration or oxidation byproducts.[5]

    • Acid Concentration: The concentration of the nitric acid is critical. Using a different concentration than specified in a validated procedure can dramatically alter the reaction's course.

    • Heating Profile: After the formamide is added, the subsequent heating step (e.g., to 85°C) must be controlled. Heating too quickly can lead to decomposition of formamide or the intermediate.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield N-formyl intermediate synthesis.

Q3: My Ritter reaction of 1-bromo-3,5-dimethyladamantane with acetonitrile and sulfuric acid results in significant charring and byproducts. How can this be avoided?

A3: The classic Ritter reaction is famously effective but can be aggressive. Charring is a clear sign of uncontrolled side reactions, likely caused by the potent combination of a strong acid (H₂SO₄) and heat.

  • Mechanism Insight: Sulfuric acid facilitates the departure of the bromide to form the adamantyl carbocation. This is attacked by the nitrogen of acetonitrile to form a nitrilium ion intermediate, which is then hydrolyzed during workup to the N-acetyl amide.[6][8]

  • Common Pitfalls:

    • Acid Concentration and Amount: Using an excessive amount of sulfuric acid or highly concentrated/fuming sulfuric acid can lead to sulfonation and oxidation of the adamantane core, resulting in charring.

    • Temperature Control: This reaction is often exothermic upon mixing the reagents. Pre-cooling the mixture and maintaining a low temperature during the initial phase is crucial. High temperatures promote elimination (forming adamantene-like species which quickly polymerize) and decomposition.[9]

    • Water Content: The reaction is sensitive to water. The presence of excess water can prematurely hydrolyze the nitrilium ion or react with the carbocation, leading to alcohol byproducts (1-hydroxy-3,5-dimethyladamantane).[10]

Optimization Strategy:

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temp to 50°C0-5°C during addition, then slowly warm to RTMinimizes exotherm and reduces side reactions.[9]
H₂SO₄ Molar Eq. >10 eq.3-5 eq.Sufficient for catalysis without causing excessive decomposition.
Solvent Acetonitrile (reagent)Acetonitrile in an inert co-solvent (e.g., DCM)Helps to dissipate heat and control the reaction rate.
Workup Quench in waterPour reaction mixture slowly onto crushed iceProvides a more controlled quench of the strong acid.
Section 3: The Final Step - Hydrolysis to Memantine

The deprotection of the amide intermediate yields the desired primary amine. The choice of hydrolysis conditions (acidic vs. basic) is critical and depends on the nature of the amide.

Q4: I am having trouble with the final hydrolysis step. Which is better for industrial scale: acidic or basic hydrolysis?

A4: The answer depends entirely on your intermediate. For N-formyl and N-acetyl intermediates, the optimal conditions are starkly different.

  • For N-(3,5-dimethyladamantan-1-yl)formamide: Acidic hydrolysis is overwhelmingly superior.[7]

    • Why it works: The formyl group is much more labile under acidic conditions than the acetyl group. The reaction can be performed with aqueous HCl at reflux (approx. 100°C) for a short period (1-2 hours).[5][7] A major advantage is that upon hydrolysis, the resulting memantine base is immediately protonated by the excess HCl to form the hydrochloride salt, which often precipitates from the reaction mixture, driving the reaction to completion. This simplifies the workup immensely.[7]

  • For N-(1-Acetamido)-3,5-dimethyladamantane: Basic hydrolysis is the required, albeit problematic, method.

    • Why acidic fails: Attempting to hydrolyze the acetamide under strong acidic conditions (e.g., HCl) is known to produce significant amounts of 1-chloro-3,5-dimethyladamantane and 1-hydroxy-3,5-dimethyladamantane byproducts via Sₙ1 reaction pathways, severely reducing the yield of the desired amine.[10]

    • The challenge of basic hydrolysis: The acetyl group is very stable, requiring harsh conditions for cleavage. This typically involves refluxing with a strong base (NaOH or KOH) in a high-boiling solvent like diethylene glycol (DEG) at temperatures exceeding 200°C for many hours.[7][11] These conditions are energy-intensive, pose safety risks, and can lead to thermal decomposition.

Caption: Comparison of hydrolysis pathways for formyl vs. acetyl intermediates.

Q5: During my acidic hydrolysis and workup, the purity of the final Memantine HCl is lower than expected. What are common impurities and how do I remove them?

A5: Purity issues in the final step often stem from incomplete reactions or side reactions in prior steps. The final crystallization is your last chance to remove these.

  • Common Impurities:

    • Unreacted Amide Intermediate: If hydrolysis is incomplete, the starting N-formyl or N-acetyl adamantane will remain. This is a neutral compound.

    • 1-Hydroxy-3,5-dimethyladamantane: Can form if the adamantyl cation is trapped by water during the amidation step.

    • Other Adamantane Isomers: If the starting 1,3-dimethyladamantane was not pure, you may carry over impurities like 1-amino-3,7-dimethyladamantane.[12]

  • Purification Strategy:

    • Initial Workup: After hydrolysis, the memantine is in the aqueous phase as the HCl salt. A common procedure is to basify the aqueous layer (e.g., with NaOH) to a high pH (>12) to deprotonate the amine, forming the free base.

    • Extraction: The neutral memantine free base can then be extracted into an organic solvent like toluene or dichloromethane, leaving any water-soluble impurities behind.[9]

    • Filtration: This organic extract can be washed with water/brine and then filtered to remove any particulate matter.

    • Salt Formation & Crystallization: The final, pure Memantine HCl is formed by adding HCl (either gaseous or as a solution in a solvent like isopropanol) to the organic extract. The salt will precipitate and can be collected by filtration.[9] Recrystallization from a suitable solvent system (e.g., methanol/acetone or ethanol/MTBE) can further enhance purity.[12][13]

Key Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of Memantine HCl from 1,3-Dimethyladamantane[5][7]

This protocol is based on an efficient, high-yield procedure that avoids the isolation of the intermediate.

Step A: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitric acid (approx. 10 molar equivalents). Cool the flask in a water bath to maintain a temperature of 20-25°C.

  • Slowly, over 30 minutes, add 1,3-dimethyladamantane (1.0 molar equivalent) to the stirred nitric acid, ensuring the temperature does not exceed 25°C.

  • Stir the mixture for 1 hour at this temperature.

  • Add formamide (approx. 9 molar equivalents) to the mixture over 30 minutes.

  • Heat the reaction mixture to 85°C and maintain for 2 hours. The reaction can be monitored by TLC or GC-MS.

Step B: Hydrolysis to Memantine Hydrochloride

  • After the reaction is complete, cool the mixture to 5-10°C in an ice bath.

  • Carefully pour the cold reaction mixture into a beaker containing ice-cold water (approx. 10-15 volumes relative to the starting adamantane).

  • The intermediate N-formyl product can be extracted with a solvent like dichloromethane. However, for the one-pot procedure, the aqueous acidic mixture is carried forward.

  • To the flask containing the N-formyl intermediate (either isolated or as the crude reaction mixture after aqueous quench), add a solution of 21% aqueous HCl (approx. 8.4 molar equivalents relative to the starting adamantane).[7]

  • Heat the mixture to reflux (approx. 100-105°C) for 1 hour.

  • Concentrate the reaction mixture to about half its volume under reduced pressure.

  • Add an anti-solvent like n-hexane and heat to reflux for 30 minutes to facilitate crystallization.

  • Cool the mixture to 5-10°C for 1 hour. The white, solid Memantine HCl will precipitate.

  • Collect the solid by filtration, wash with cold n-hexane, and dry under vacuum to yield the final product.

References

  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]
  • Schick, H., et al. (1971). Adamantane and its Derivatives. Organic Syntheses, Coll. Vol. 5, p.20. [Link]
  • Ivleva, E. A., & Klimochkin, Y. N. (2017). Convenient Synthesis of Memantine Hydrochloride. Russian Journal of Organic Chemistry, 53, 155-161. [Link]
  • Rao, K. N., et al. (2008). Process for the preparation of memantine.
  • Vu, B. D., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 9, 140-146. [Link]
  • Prasad, A., et al. (2007). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Organic Process Research & Development, 11(4), 747-749. [Link]
  • PubMed. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. [Link]
  • Ponnaiah, R., et al. (2011). Process for the preparation of memantine hydrochloride.
  • Wang, Y., et al. (2017). A kind of purification process of memantine.
  • Li, J., et al. (2014). Preparation method of 1,3-dimethyladamantane.
  • Zhang, F. (2013). Synthesis of memantine hydrochloride.
  • Indian Academy of Sciences. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences. [Link]
  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]
  • Wikipedia. (n.d.). Ritter reaction. Wikipedia. [Link]
  • Vu, B. D., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. [Link]
  • Organic Chemistry Portal. (2019). Ritter Reaction. Organic Chemistry Portal. [Link]
  • Pham, V. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5398–5404. [Link]
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 1.
  • Zhang, X., et al. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. E-Journal of Chemistry, 5(4), 733-737. [Link]
  • Ir-Catalyzed Leuckart-Type Reductive Amination of Carbonyls. (2025). Synfacts, 21(10), 1085. [Link]
  • ResearchGate. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane.
  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
  • Kobayashi, S., et al. (2025). Development of Continuous-Flow Reactions for the Synthesis of Anti-Alzheimer Drug Memantine. Chemistry – A European Journal. [Link]
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

Technical Support Center: Enhancing the Reactivity of the Adamantane Carboxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when enhancing the reactivity of the adamantane carboxyl group for subsequent coupling reactions. The bulky and sterically hindered nature of the adamantane cage presents unique hurdles that require specialized protocols and a nuanced understanding of reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why is the adamantane carboxyl group so difficult to activate compared to other carboxylic acids?

The primary challenge lies in the steric hindrance imposed by the rigid, three-dimensional adamantane cage. This bulkiness shields the carbonyl carbon of the carboxylic acid, making it difficult for activating reagents and incoming nucleophiles (like amines) to approach the reaction center. This steric congestion significantly slows down reaction kinetics and can lead to incomplete conversions or the need for harsh reaction conditions.

Q2: What are the most common methods for activating adamantane carboxylic acid for amide bond formation?

The most prevalent strategies involve converting the carboxylic acid into a more reactive intermediate. These include:

  • Acyl Halides: Conversion to an acyl chloride or fluoride is a classic activation method.

  • Activated Esters: Formation of active esters, such as N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, or those derived from coupling additives like HOBt or HOAt.

  • Carbodiimide-Mediated Coupling: Using reagents like EDC or DCC to form a highly reactive O-acylisourea intermediate in situ.[1]

  • Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient for sterically hindered couplings.

Q3: Can I directly couple an amine to adamantane carboxylic acid without an activating agent?

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] For a sterically hindered substrate like adamantane carboxylic acid, this direct approach is highly unlikely to yield any significant amount of product under standard conditions. Activation is almost always necessary.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the activation and coupling of adamantane carboxylic acid.

Issue 1: Low or No Yield of the Desired Amide Product

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted adamantane carboxylic acid and/or amine starting material.

  • The isolated yield of the amide product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Activation The steric hindrance of the adamantane group prevents the activating reagent from efficiently converting the carboxylic acid to its active form.1. Switch to a more powerful coupling reagent. If you are using a standard carbodiimide like EDC, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP), which are known to be more effective for hindered couplings.[3] 2. Increase the equivalents of the coupling reagent and/or additive. Try increasing the stoichiometry of the coupling reagent and additives like NHS or HOBt to 1.5-2.0 equivalents. 3. Extend the pre-activation time. Allow the adamantane carboxylic acid to stir with the coupling reagent and additive for a longer period (e.g., 30-60 minutes) before adding the amine to ensure maximum formation of the activated intermediate.[2]
Steric Hindrance at the Amine If the amine nucleophile is also sterically hindered, the coupling reaction will be doubly challenging.1. Increase the reaction temperature. Carefully increasing the temperature (e.g., from room temperature to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions. 2. Prolong the reaction time. Sterically hindered couplings often require significantly longer reaction times. Monitor the reaction progress by TLC or LC-MS over 24-48 hours.
Poor Solubility Adamantane derivatives can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.1. Choose an appropriate solvent. DMF and NMP are often good choices for amide couplings due to their high polarity and ability to dissolve a wide range of substrates. 2. Consider solvent mixtures. A mixture of DCM/DMF can sometimes improve solubility while maintaining a favorable reaction environment.
Inappropriate Base The choice and amount of base can significantly impact the reaction. An inadequate amount of a non-nucleophilic base can lead to protonation of the amine, reducing its nucleophilicity.1. Use a non-nucleophilic base. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used. 2. Ensure sufficient equivalents of base. Use at least 2-3 equivalents of the base to neutralize any acidic species generated during the reaction and to keep the amine deprotonated.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to starting materials and the desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Racemization (if applicable) If either the carboxylic acid or amine contains a chiral center, racemization can occur, especially with carbodiimide reagents.1. Use racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to minimize racemization. 2. Switch to a phosphonium or uronium/aminium reagent. Reagents like HATU and PyBOP are generally better at preserving stereochemical integrity.[3]
Side reaction with Carbodiimide The O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea byproduct, especially if the amine is not added promptly or is a poor nucleophile.[1]1. Perform a two-step, one-pot reaction. Activate the carboxylic acid with the carbodiimide and an additive like NHS to form a more stable activated ester before adding the amine.[2][4] 2. Minimize the time the O-acylisourea intermediate exists. Add the amine as soon as possible after the initial activation.
Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of reagents or the product.1. Run the reaction at a lower temperature. If possible, perform the reaction at 0 °C or room temperature. 2. Monitor the reaction closely. Avoid letting the reaction run for an unnecessarily long time after it has reached completion.

Experimental Protocols & Methodologies

Protocol 1: Activation of Adamantane Carboxylic Acid using HATU

This protocol is recommended for couplings with primary or secondary amines, especially when steric hindrance is a concern.

Workflow Diagram:

G cluster_0 Pre-activation cluster_1 Coupling Adamantane-COOH Adamantane-COOH Mix Mix Adamantane-COOH->Mix HATU HATU HATU->Mix DIPEA DIPEA DIPEA->Mix Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mix Stir Stir Mix->Stir Stir 15-30 min at RT Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Stir Amide Product Amide Product Stir->Amide Product Stir 2-24h at RT

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted to the highly reactive O-acylisouronium intermediate.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Activation via an Acyl Chloride

This method is robust but requires handling of thionyl chloride or oxalyl chloride, which are corrosive and moisture-sensitive.

Reaction Scheme:

G Adamantane-COOH Adamantane-COOH Adamantane-COCl Adamantane Acyl Chloride Adamantane-COOH->Adamantane-COCl Step 1: Activation SOCl2_or_(COCl)2 SOCl₂ or (COCl)₂ cat. DMF Amide_Product Adamantane Amide Adamantane-COCl->Amide_Product Step 2: Coupling Amine_Base Amine (R-NH₂) Base (e.g., TEA, Pyridine)

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a fume hood, suspend adamantane-1-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene.

    • Add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Alternatively, use thionyl chloride (2.0-3.0 eq).

    • Stir the mixture at room temperature for 1-3 hours. The reaction is complete when gas evolution (HCl, CO, CO₂) ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude adamantane-1-carbonyl chloride. This intermediate is often used immediately without further purification.

  • Amide Formation (Schotten-Baumann conditions): [1]

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the amine (1.1 eq) and a base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
  • Method of producing 1-adamantane carboxylic acid. Google Patents.
  • Process for producing hydroxy adamantane carboxylic acid compounds. Google Patents.
  • The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.
  • 1-adamantanecarboxylic acid. Organic Syntheses Procedure.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Royal Society of Chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Synthesis of polycarboxylic acids of adamantane series. ResearchGate.
  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate.
  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ACS Publications.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate.
  • Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Semantic Scholar.
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.

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Technical Support Center: Optimizing Catalyst Selection for Adamantane Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the unique adamantane scaffold. The exceptional stability and lipophilicity of adamantane make it a valuable pharmacophore in medicinal chemistry and a versatile building block in materials science.[1][2] However, its rigid, cage-like structure and strong C-H bonds present significant synthetic challenges, particularly concerning reactivity and selectivity.[3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions and challenges associated with the derivatization of adamantane.

Q1: Why is the selective functionalization of adamantane's C-H bonds so challenging?

A1: The primary difficulty lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary (3°) C-H bond has a BDE of approximately 99 kcal/mol, while the secondary (2°) C-H bond is around 96 kcal/mol.[3][4][5] These strong bonds necessitate the use of highly reactive intermediates for their activation.[4] A significant challenge that arises is achieving selectivity between the non-equivalent 2° and 3° positions of adamantane.[1][4] Furthermore, the high reactivity of the reagents required can lead to a lack of functional group compatibility in more complex molecules.[3]

Q2: What are the main strategies to control regioselectivity in adamantane derivatization?

A2: Achieving regioselectivity, especially for functionalization at the more sterically hindered but electronically richer tertiary (bridgehead) position, is a common objective. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, in photocatalytic reactions, dual catalyst systems combining a photoredox catalyst (e.g., an iridium complex) with a hydrogen atom transfer (HAT) catalyst (e.g., a quinuclidine-based catalyst) have demonstrated excellent selectivity for the 3° C-H bonds.[3][6][7][8]

  • Reaction Type: Different reaction types favor different positions. For example, radical-based reactions often show a preference for the tertiary position due to the relative stability of the resulting adamantyl radical.[4]

  • Biocatalysis: Enzymatic systems, such as those involving cytochrome P450, can exhibit exceptional regio- and stereoselectivity for the hydroxylation of adamantane, primarily at the tertiary C-H bonds.[1]

Q3: Can I introduce functional groups other than hydroxyl groups onto the adamantane core?

A3: Absolutely. While hydroxylation is a common transformation, various other functional groups can be installed using appropriate catalytic systems. These include:

  • Carboxylation: The Koch-Haaf reaction, using strong acids and carbon monoxide, can introduce a carboxylic acid group, although superacidic media are often required.[9] Milder methods using GaCl₃ as a Lewis acid have also been developed for the synthesis of 1-adamantanecarboxaldehyde.[9] Palladium-catalyzed oxidative carbonylation can yield adamantyl esters.[4]

  • Alkylation: Giese-type reactions, involving the addition of an adamantyl radical to an electron-deficient alkene, are a common method for C-C bond formation.[4] Photochemical approaches under mild conditions are also effective.[4]

  • Amination and Amidation: While less direct, adamantane derivatives can be converted to amines. For instance, 1-aminoadamantane (amantadine) is a well-known pharmaceutical.[2] Nickel-catalyzed carbonylation of adamantane with formamides can produce amide products.[4]

  • Halogenation: Adamantane can be readily brominated, and the selectivity for mono- versus poly-bromination can be controlled by the reaction conditions and the use of Lewis acid catalysts.[4][10]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your adamantane derivatization experiments.

Problem 1: Low or No Conversion of Adamantane Starting Material
Potential Cause A: Inadequate Catalyst Activity
  • Troubleshooting:

    • Catalyst Choice: For photoredox reactions, ensure you are using a catalyst with a sufficiently high excited-state oxidation potential to interact with the HAT catalyst or the substrate. The iridium-based photocatalyst Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆ is a highly oxidizing and effective option.[11]

    • Catalyst Loading: While catalytic amounts are required, ensure the loading is optimized. Start with the literature-recommended loading and perform a screen to find the optimal concentration for your specific substrate.

    • Catalyst Deactivation: Catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Potential Cause B: Improper Reaction Conditions
  • Troubleshooting:

    • Light Source (for photocatalysis): Verify that the light source emits at the correct wavelength to excite the photocatalyst. Blue LEDs (e.g., 456 nm) are commonly used for many iridium-based catalysts.[11] Ensure the light source is positioned for optimal irradiation of the reaction mixture.

    • Temperature: While many modern methods operate at room temperature, some reactions may require heating to overcome activation barriers. Conversely, for highly exothermic reactions, cooling may be necessary to prevent catalyst decomposition or side reactions.

    • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.[11] Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Problem 2: Poor Regioselectivity (Mixture of 2°- and 3°-Substituted Products)
Potential Cause A: Non-Selective Hydrogen Atom Abstraction
  • Troubleshooting:

    • HAT Catalyst Selection: The choice of the HAT catalyst is crucial for high 3° selectivity. Systems that generate an electrophilic radical cation, such as a quinuclidinium radical cation, show a strong preference for abstracting a hydrogen atom from the more electron-rich, or "hydridic," 3° C-H bond.[3][11]

    • Avoid Highly Reactive, Non-Selective Radicals: Some catalytic systems can generate highly reactive and less selective radical species. For example, chlorine radicals can lead to diminished regioselectivity.[4] Carefully review the mechanism of your chosen catalytic system.

Potential Cause B: Reaction Conditions Favoring the Secondary Position
  • Troubleshooting:

    • Solvent Effects: The solvent can influence the transition state of the hydrogen abstraction step. A non-coordinating, non-polar solvent is often preferred to minimize interactions that could alter the inherent selectivity of the catalyst.

    • Steric Hindrance: If your adamantane substrate is substituted, steric hindrance around the tertiary positions might favor reaction at the more accessible secondary positions. In such cases, a smaller, more reactive catalyst might be necessary, though this often comes at the cost of selectivity.

Problem 3: Formation of Over-Oxidized or Undesired Byproducts
Potential Cause A: The Product is More Reactive than the Starting Material
  • Troubleshooting:

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Stop the reaction once the maximum yield of the desired mono-functionalized product is achieved to prevent further reaction.

    • Stoichiometry: Use the adamantane substrate in excess relative to the other reagents to increase the statistical probability of reacting with the starting material over the product. However, be mindful that this can complicate purification.

    • Slow Addition: The slow, drop-wise addition of a limiting reagent (e.g., the oxidant) can help maintain a low concentration of the reactive species, favoring mono-substitution.

Potential Cause B: Catalyst-Induced Side Reactions
  • Troubleshooting:

    • Ligand Modification: For metal-based catalysts, the ligand environment can be tuned to modulate reactivity and suppress side reactions. Bulky ligands can prevent over-oxidation by sterically shielding the metal center.

    • Alternative Catalytic Systems: If byproduct formation is persistent, consider switching to a different type of catalyst. For example, biocatalytic methods using enzymes like cytochrome P450 can offer unparalleled selectivity and minimize byproduct formation in hydroxylation reactions.[1][12]

III. Experimental Protocols & Data

Representative Protocol: Photocatalytic Tertiary C-H Alkylation of Adamantane

This protocol is adapted from methodologies employing dual photoredox and HAT catalysis.[6][7][8]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add adamantane (1.0 equiv.), the alkene coupling partner (1.2 equiv.), the iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%), and the HAT catalyst (e.g., a substituted quinuclidine, 5-10 mol%).

  • Solvent Addition and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane) to achieve the desired concentration. Seal the vial and degas the mixture thoroughly by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Initiation: Place the vial in a holder at a consistent distance from a blue LED lamp (e.g., 456 nm). Ensure the reaction is stirred vigorously to ensure even irradiation. A fan may be used to maintain room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1-substituted adamantane derivative.

Data Summary: Catalyst Performance in Adamantane Functionalization
Catalyst SystemFunctionalizationRegioselectivity (3°:2°)Typical YieldReference
Ir photocatalyst + Quinuclidine HAT catalystAlkylationHigh (>20:1)Good to Excellent[6][7][13]
Pd(OAc)₂ / K₂S₂O₈Oxidative Carbonylation~3:168%[4]
GaCl₃ / COFormylationHigh (for 1-position)Good[9]
Streptomyces griseoplanus (biocatalyst)HydroxylationHigh (for 1-position)32%[1]
N-Hydroxyphthalimide (NHPI) / O₂ / COCarboxylationPoorMixture of products[4]

IV. Visualizing Reaction Pathways

Catalytic Cycle for Dual Photoredox and HAT C-H Functionalization

G Start Low Yield in Adamantane Derivatization Check_Conv Is Starting Material Consumed? Start->Check_Conv Check_Catalyst Verify Catalyst Activity & Loading Check_Conv->Check_Catalyst No Check_Byproducts Are Byproducts Observed? Check_Conv->Check_Byproducts Yes Check_Conditions Optimize Reaction Conditions (Temp, Light, Degassing) Check_Catalyst->Check_Conditions Success Yield Improved Check_Conditions->Success Optimize_Selectivity Adjust Catalyst/Conditions for Selectivity Check_Byproducts->Optimize_Selectivity Yes Check_Product_Stab Is the Product Degrading? Check_Byproducts->Check_Product_Stab No Optimize_Selectivity->Success Check_Product_Stab->Optimize_Selectivity Yes Purification_Issue Optimize Purification Method Check_Product_Stab->Purification_Issue No Purification_Issue->Success

Caption: Troubleshooting flowchart for low reaction yield.

V. References

  • Technical Support Center: Optimization of Derivatization Reactions for Adamantane Compounds. Benchchem.

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central.

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.

  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate.

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv | Cambridge Open Engage.

  • Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters - ACS Publications.

  • (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate.

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Amazon S3.

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.

  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.

  • Technical Support Center: Optimizing Adamantane Functionalization. Benchchem.

  • Adamantane - Wikipedia. Wikipedia. [Link]

  • Technical Support Center: Optimizing Adamantane Oxidation Reactions. Benchchem.

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Technical Support Center: Refinement of Work-up Procedures for Adamantane Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of adamantane carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The unique lipophilic and rigid structure of the adamantane cage makes its derivatives valuable in medicinal chemistry and materials science.[1] However, the synthesis, particularly the work-up and purification stages, presents specific challenges that can impact yield and purity.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices to empower you to refine your procedures for optimal results.

Troubleshooting Guide: Common Work-up & Purification Issues

This section addresses specific problems encountered after the initial synthesis reaction, most commonly the Koch-Haaf reaction or related carboxylation methods.[2]

Q1: My final yield of adamantane carboxylic acid is significantly lower than expected. What are the common causes of product loss during work-up?

A1: Low yield is a frequent issue stemming from several stages of the work-up. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction Quench: The highly acidic and viscous reaction mixture (often concentrated H₂SO₄) must be quenched effectively.

    • Cause: Insufficiently rapid or incomplete neutralization upon pouring the reaction mixture into ice/water. This can lead to localized heating and potential side reactions or degradation.

    • Solution: Always pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice.[3] This ensures rapid cooling and dilution, causing the crude product to precipitate out of the aqueous solution.

  • Loss During Extraction: Adamantane carboxylic acid is insoluble in water but soluble in many organic solvents.[4][5] However, improper solvent choice or technique can lead to significant loss.

    • Cause: Using a solvent in which the product has only moderate solubility, or not performing enough extractions. Emulsion formation can also trap the product.

    • Solution: Use a dense, non-polar solvent like chloroform or dichloromethane for efficient extraction.[4] Perform at least three separate extractions of the aqueous layer to ensure complete recovery. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

  • Premature Precipitation During Filtration:

    • Cause: If the product is filtered from a hot recrystallization solution that cools too quickly on the funnel, product can crash out and clog the filter paper, making washing inefficient.

    • Solution: Use a pre-heated funnel for hot filtrations. Ensure the recrystallization solvent is boiling and that the transfer to the funnel is done quickly.

Below is a workflow diagram illustrating the critical points for yield optimization during work-up.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reaction Koch-Haaf Reaction Mixture (H₂SO₄, Formic Acid, Adamantane) Quench Quench on Ice (Vigorous Stirring) Reaction->Quench Critical Step 1: Pour slowly Extraction Solvent Extraction (e.g., CHCl₃) Quench->Extraction Critical Step 2: Choose correct solvent, perform multiple extractions Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Adamantane Carboxylic Acid Evaporation->Crude_Product Purify Purification Method (Recrystallization, etc.) Crude_Product->Purify Critical Step 3: Select appropriate method Pure_Product Pure Product Purify->Pure_Product

Caption: Key stages in the adamantane carboxylic acid work-up workflow.

Q2: The isolated product is an off-white or yellowish solid with a broad melting point. How can I remove persistent impurities?

A2: Impurities are common, especially from the harsh conditions of the Koch-Haaf synthesis. The key is to identify the likely contaminant and choose a targeted purification strategy.

  • Likely Impurities:

    • Acidic Byproducts: If t-butyl alcohol is used as a carbocation source, a significant amount of trimethylacetic acid (pivalic acid) can form as a byproduct.[3]

    • Unreacted Starting Materials: Unreacted adamantane or its precursors (1-bromoadamantane, etc.) are non-polar and may co-precipitate.

    • Rearranged Isomers: Strong acids can sometimes promote skeletal rearrangements, leading to isomeric acid impurities.[6]

  • Purification Strategies:

    • Ammonium Salt Precipitation (Highly Recommended): This classic method from Organic Syntheses is excellent for removing other acidic impurities.[3] The ammonium salt of adamantane carboxylic acid is insoluble in cold acetone or concentrated ammonium hydroxide, while the salts of smaller acidic impurities (like trimethylacetic acid) are soluble.[3][4] See Protocol 2 for a detailed procedure.

    • Esterification-Hydrolysis: This two-step method converts the crude acid to its methyl ester. The ester can be purified by distillation or chromatography to remove non-volatile or polar impurities. Subsequent hydrolysis of the pure ester yields highly pure adamantane carboxylic acid.[3][4] See Protocol 3 .

    • Recrystallization: This is a standard final polishing step. A mixed solvent system, such as methanol and water, is effective.[4] The crude acid is dissolved in a minimum of hot methanol, and water is added dropwise until the solution becomes faintly turbid. Slow cooling should then yield pure crystals.

The following diagram provides a logical path for troubleshooting an impure product.

G cluster_analysis Analysis cluster_solution Purification Path Impure Impure Product (Low MP, Off-White) Analysis Suspect Impurity Type Impure->Analysis Recrystallize Recrystallization (Methanol/Water) Analysis->Recrystallize Minor Impurities or Final Polish AmmoniumSalt Ammonium Salt Precipitation Analysis->AmmoniumSalt Acidic Byproducts (e.g., Pivalic Acid) EsterHydrolysis Esterification -> Distill/Column -> Hydrolysis Analysis->EsterHydrolysis Neutral Impurities (Unreacted Adamantane) Pure Pure Product Recrystallize->Pure AmmoniumSalt->Recrystallize Optional Polish AmmoniumSalt->Pure EsterHydrolysis->Pure

Caption: Troubleshooting logic for purifying adamantane carboxylic acid.

Q3: My product "oils out" during recrystallization instead of forming crystals. What's wrong?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This typically happens when the solution is supersaturated or cooled too quickly, or if the solvent is not ideal for the compound's polarity.[7]

  • Solutions:

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed on a benchtop before moving it to an ice bath.

    • Use a More Dilute Solution: Add a small amount (5-10%) of additional hot solvent to the fully dissolved mixture to prevent premature saturation as it cools.[7]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a single, tiny crystal of pure adamantane carboxylic acid to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the Koch-Haaf synthesis work-up?

A1: Safety is paramount. The primary hazards are:

  • Carbon Monoxide (CO) Evolution: The reaction of formic acid and sulfuric acid generates CO, a colorless, odorless, and highly toxic gas. The entire reaction and quench must be performed in a certified chemical fume hood.[3]

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Quench: Adding the acid mixture to water is highly exothermic. Pouring the acid onto a large excess of ice mitigates this hazard by absorbing the heat generated. Never add water to the concentrated acid mixture.

Q2: How do I select the best solvent for extraction and recrystallization?

A2: Solvent selection is based on the principle of "like dissolves like" and the specific properties of adamantane carboxylic acid.

Property Extraction Solvent Recrystallization Solvent
Desired Solubility High solubility for the product, immiscible with water.High solubility when hot, low solubility when cold.
Rationale To efficiently pull the product from the aqueous phase into the organic phase.To allow the product to dissolve completely at high temperature and then crystallize out upon cooling, leaving impurities behind in the "mother liquor".
Good Choices Chloroform, Dichloromethane, Carbon Tetrachloride.[3][4]Methanol/Water, Ethanol, Acetone.[4][8]
Q3: Can I hydrolyze an adamantane nitrile precursor to get the carboxylic acid?

A3: Yes, hydrolysis of an adamantane nitrile is a valid synthetic route. However, the steric bulk of the adamantyl group can make the nitrile resistant to hydrolysis.[9] The reaction typically requires forcing conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[10][11] The work-up for acidic hydrolysis would be similar to the Koch-Haaf work-up (dilution and extraction), while alkaline hydrolysis would require acidification of the resulting carboxylate salt to precipitate the free carboxylic acid.[11]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Preparation: Prepare a large beaker containing a stir bar and a generous amount of crushed ice (approximately 10 grams of ice for every 1 mL of concentrated acid mixture).

  • Quenching: In a chemical fume hood, slowly and carefully pour the completed reaction mixture onto the stirred ice. The rate of addition should be controlled to prevent excessive boiling or splashing.

  • Extraction: Once all the ice has melted and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous solution with three portions of chloroform (or dichloromethane).

  • Washing: Combine the organic extracts and wash them once with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude adamantane carboxylic acid.

Protocol 2: Purification via Ammonium Salt Precipitation

This protocol is adapted from Organic Syntheses, Coll. Vol. V, p. 20.[4]

  • Dissolution: Dissolve the crude acid in a suitable solvent like carbon tetrachloride (approx. 20 mL per gram of crude acid).

  • Precipitation: Shake the solution vigorously with concentrated aqueous ammonium hydroxide (approx. 7 mL of 15N NH₄OH per gram of crude acid). The ammonium salt of 1-adamantanecarboxylic acid will precipitate as a white solid.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the salt with a small amount of cold acetone to remove any remaining soluble impurities.[3]

  • Re-acidification: Suspend the collected ammonium salt in water and make the suspension strongly acidic by adding concentrated hydrochloric acid (HCl) until the pH is ~1-2.

  • Final Extraction: The pure carboxylic acid will precipitate. Extract the product into chloroform, dry the organic layer over Na₂SO₄, and evaporate the solvent to yield the purified product.

Protocol 3: Purification via Methyl Ester Formation and Hydrolysis

This protocol is an alternative purification method also described in the literature.[3][4]

  • Esterification: Reflux the crude acid (1 equivalent) in methanol (approx. 3 times the weight of the acid) with a catalytic amount of concentrated sulfuric acid for 2-4 hours.

  • Work-up of Ester: Pour the reaction mixture into a large volume of water and extract the methyl ester with chloroform. Wash the organic layer with water, dry it over calcium chloride (CaCl₂), and concentrate.

  • Purification of Ester: Purify the crude methyl ester by vacuum distillation.

  • Hydrolysis: Reflux the purified ester with a stoichiometric amount of aqueous potassium hydroxide (KOH) until the solution becomes clear.

  • Isolation: Cool the solution and acidify with HCl to precipitate the pure 1-adamantanecarboxylic acid. Collect the solid by filtration, wash with water, and dry.

References
  • Koch, H., & Haaf, W. (1973). 1-Adamantanecarboxylic acid. Organic Syntheses, Coll. Vol. V, 20. [Link]
  • Organic Syntheses. (1964). 1-Adamantanecarboxylic acid. Org. Synth. 1964, 44, 1. [Link]
  • Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(9), 5215-5216.
  • Jinan Future chemical Co.,Ltd. (n.d.). 1-Adamantanecarboxylic acid CAS:828-51-3.
  • Google Patents. (n.d.). CN105294428B - A kind of separation and purification method of 2-adamantanecarboxylic acid and 1-adamantane methanol.
  • Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • Google Patents. (n.d.). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid.
  • Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(9), 1400-1411.
  • ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • Wikipedia. (n.d.). Koch reaction.
  • ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Chemguide. (n.d.). Hydrolysing Nitriles.

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Validation & Comparative

1H NMR characterization of 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 3,5-Dimethyladamantane-1-carboxylic Acid: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This compound, a derivative of adamantane, belongs to a class of compounds known for their rigid, cage-like structure, which imparts unique physicochemical properties relevant in medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the characterization of this specific molecule, focusing on ¹H NMR spectroscopy as the primary tool for structural elucidation. Furthermore, it presents a comparative overview of complementary analytical techniques, offering a holistic strategy for comprehensive characterization.

Primary Characterization: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preeminent technique for determining the precise arrangement of hydrogen atoms within a molecule. For a complex, three-dimensional structure like this compound, ¹H NMR provides invaluable information on chemical environments, proton connectivity, and stereochemistry.

Predicted ¹H NMR Spectral Analysis

While an experimental spectrum for this exact compound is not publicly available, a detailed prediction can be made based on established chemical shift principles and data from analogous adamantane derivatives.[2][3][4] The molecule possesses several distinct proton environments due to its rigid bicyclic structure.

Expected Chemical Shifts (in CDCl₃):

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10.0-12.0 ppm . This significant deshielding is characteristic of acidic protons.

  • Adamantane Cage Protons (CH, CH₂): The adamantane cage protons will appear as a series of complex, overlapping multiplets in the upfield region, generally between 1.5 and 2.5 ppm .[5] The rigidity of the cage structure often leads to complex splitting patterns. Protons closer to the electron-withdrawing carboxylic acid group will be shifted further downfield.[6]

  • Methyl Protons (-CH₃): The two methyl groups at the 3 and 5 positions are chemically equivalent due to the molecule's symmetry. They are expected to produce a sharp singlet at approximately 0.9-1.2 ppm .

The integration of these signals should correspond to a ratio of 1H (-COOH), 12H (cage protons), and 6H (-CH₃ protons).

Molecular Structure and Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Standard Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton framework, chemical environments, connectivityHigh resolution, quantitative, non-destructiveComplex spectra for cage-like structures, requires soluble sample
¹³C NMR Carbon skeleton, number of unique carbonsSimplifies complex molecules, identifies symmetryLower sensitivity than ¹H NMR, longer acquisition times
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentationHigh sensitivity, provides exact mass (HRMS)Isomers are often indistinguishable, fragmentation can be complex
FTIR Spectroscopy Presence of functional groupsFast, requires minimal sample, good for initial screeningProvides limited structural framework information, not quantitative
HPLC Purity assessment, quantificationExcellent for purity determination, quantifiableProvides no structural information on its own
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule.

Predicted ¹³C NMR Analysis:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is highly deshielded, expected around 175-185 ppm .[7]

  • Quaternary Carbons (C1, C3, C5): The bridgehead carbons bearing the substituents will have distinct chemical shifts. C1 (attached to -COOH) will be downfield, while C3 and C5 (attached to -CH₃) will be in a different region.

  • Adamantane Cage Carbons (CH, CH₂): These will appear in the aliphatic region, typically between 25-50 ppm .[2] The number of distinct signals will confirm the molecule's symmetry.

  • Methyl Carbons (-CH₃): A single signal for the two equivalent methyl groups is expected in the upfield region, around 20-30 ppm .

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental formula. For this compound (C₁₃H₂₀O₂), the expected molecular weight is approximately 208.30 g/mol .[8] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Experimental Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound, though derivatization to a more volatile ester might be necessary for optimal results.[9]

G cluster_workflow GC-MS Workflow start Sample Dissolved (e.g., in Dichloromethane) step1 Optional: Derivatization (e.g., to methyl ester) start->step1 step2 Injection into GC step1->step2 step3 Separation on Capillary Column step2->step3 step4 Elution into Mass Spectrometer step3->step4 step5 Ionization (e.g., Electron Ionization) step4->step5 step6 Mass Analysis (m/z) step5->step6 end Mass Spectrum (Molecular Ion & Fragments) step6->end

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10][11]

Expected FTIR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the C-H bonds of the adamantane cage and methyl groups.[10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ .[12] This is one of the most diagnostic peaks in the spectrum.

  • C-O Stretch: A peak in the 1210-1320 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

While NMR, MS, and FTIR are used for structural elucidation, HPLC is the workhorse for assessing the purity of the synthesized compound.[13] A reversed-phase HPLC method can separate the target molecule from starting materials, byproducts, or degradation products.

Standard Protocol for RP-HPLC Purity Assessment:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Column: Use a C18 analytical column.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (e.g., 10 µL) and monitor the elution profile using a UV detector, typically at a low wavelength (~210 nm) where the carboxylic acid group absorbs.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion: A Synergistic Approach

The structural characterization of this compound requires a multi-technique approach. ¹H NMR provides the foundational data on the proton framework, which, when combined with the carbon skeleton map from ¹³C NMR, allows for a near-complete structural assignment. Mass spectrometry unequivocally confirms the molecular weight and elemental formula, while FTIR provides rapid verification of key functional groups. Finally, HPLC ensures the purity of the sample being analyzed, a critical and often overlooked aspect of characterization. By integrating the data from these complementary methods, researchers can achieve an unambiguous and robust characterization that meets the high standards of scientific and pharmaceutical research.

References

  • National Institute of Standards and Technology. (n.d.). This compound, methyl ester. NIST Chemistry WebBook.
  • Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
  • ResearchGate. (n.d.). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives.
  • ACS Publications. (1965). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives.
  • ResearchGate. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.
  • ACS Publications. (n.d.). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry.
  • PubMed. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives.
  • PubChem. (n.d.). 3,5-Dimethyl-1-adamantanol.
  • Chemspace. (n.d.). This compound.
  • LookChem. (n.d.). Cas 14670-94-1, this compound.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
  • Chemical Research in Chinese Universities. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.
  • National Institute of Standards and Technology. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook.

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A Predictive and Comparative Guide to the 13C NMR Spectrum of 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and characterization of novel adamantane derivatives for applications in medicinal chemistry and materials science, the precise elucidation of their molecular structure is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a powerful tool for this purpose, providing detailed information about the carbon framework of these complex molecules. This guide offers a comprehensive analysis of the 13C NMR spectrum of 3,5-Dimethyladamantane-1-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific compound, we present a predicted spectrum based on the well-established principles of substituent effects on the adamantane cage. This prediction is rigorously compared with the experimental data of closely related, structurally significant adamantane derivatives to provide a robust and scientifically sound reference for researchers in the field.

The Adamantane Skeleton: A Rigid Framework for Predictable Spectral Analysis

The unique, highly symmetrical, and strain-free cage structure of adamantane makes it an ideal scaffold for studying substituent effects on 13C NMR chemical shifts.[1] The parent adamantane molecule exhibits two distinct carbon signals corresponding to the methine (CH) and methylene (CH2) groups. The rigidity of the adamantane framework ensures that the electronic effects of substituents are transmitted through the bonds in a predictable manner, allowing for the reasonably accurate prediction of chemical shifts in substituted derivatives.

Comparative Analysis: Building the Prediction from Known Analogs

To predict the 13C NMR spectrum of this compound, we will utilize the experimental data from two key precursor molecules: Adamantane-1-carboxylic acid and 1,3-Dimethyladamantane. The principle of additivity of substituent effects will be applied, where the influence of the carboxylic acid group and the two methyl groups on the chemical shifts of the adamantane core are considered independently and then combined.

Adamantane-1-carboxylic acid: The Influence of the Carboxyl Group

The introduction of a carboxylic acid group at a bridgehead position (C-1) of the adamantane skeleton significantly alters the electronic environment of the neighboring carbon atoms. The electron-withdrawing nature of the carboxyl group causes a downfield shift (deshielding) of the alpha-carbon (the carbon to which it is attached) and, to a lesser extent, the beta- and gamma-carbons.

1,3-Dimethyladamantane: The Effect of Methyl Substitution

Similarly, the substitution of methyl groups at the bridgehead positions (C-1 and C-3) induces characteristic shifts in the 13C NMR spectrum. Alkyl groups are generally electron-donating, leading to an upfield shift (shielding) of the attached and nearby carbons.

Predicted 13C NMR Spectrum of this compound

By combining the substituent effects of the carboxylic acid and methyl groups, we can predict the chemical shifts for this compound. The following table summarizes the experimental 13C NMR data for adamantane, adamantane-1-carboxylic acid, and 1,3-dimethyladamantane, alongside the predicted values for our target molecule. The carbon atoms are numbered according to the IUPAC nomenclature for adamantane derivatives.

Carbon AtomAdamantane (Experimental)Adamantane-1-carboxylic acid (Experimental)1,3-Dimethyladamantane (Experimental)This compound (Predicted)
C1-~41.0-~42.0
C237.838.549.0~49.5
C328.428.530.0~30.5
C437.836.040.0~40.5
C528.428.530.0~30.5
C637.836.040.0~40.5
C728.428.530.0~30.5
C837.838.549.0~49.5
C937.838.549.0~49.5
C1037.836.040.0~40.5
-CH3--~29.5~29.5
-COOH-~182.0-~182.5

Note: Experimental data is sourced from various publicly available spectral databases. Predicted values are estimates based on the additivity of substituent effects and may deviate from experimental values.

Visualizing the Structure and Carbon Environments

To aid in the interpretation of the predicted 13C NMR data, the following diagram illustrates the structure of this compound with the carbon atoms numbered.

Caption: Numbered structure of this compound.

Experimental Protocol for 13C NMR Acquisition

For researchers who synthesize this compound and wish to acquire an experimental 13C NMR spectrum, the following protocol is recommended for obtaining high-quality, reproducible data.

Workflow for 13C NMR Analysis

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz for 1H frequency) for optimal signal dispersion and resolution.

    • Insert the sample into the magnet.

    • Tune and match the 13C probe to the correct frequency.

    • Perform shimming on the sample to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.

  • 13C NMR Acquisition:

    • Set up a standard proton-decoupled 1D 13C NMR experiment.

    • Use a spectral width sufficient to cover the expected range of chemical shifts (typically 0 to 200 ppm).

    • Employ a pulse angle of approximately 30-45 degrees.

    • Set an appropriate relaxation delay (D1), typically 2-5 seconds, to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Identify and label the chemical shifts of all peaks.

Conclusion

This guide provides a detailed predictive and comparative analysis of the 13C NMR spectrum of this compound. By leveraging the well-documented substituent effects on the rigid adamantane framework and comparing with experimental data from analogous compounds, we have constructed a reliable predicted spectrum. This information, coupled with the provided experimental protocol, will serve as a valuable resource for researchers in the synthesis and characterization of novel adamantane derivatives, facilitating the unambiguous confirmation of their chemical structures.

References

  • Duddeck, H. (1986). Carbon-13 NMR Spectroscopy of Adamantane Derivatives. In Topics in Stereochemistry (Vol. 16, pp. 219-384). John Wiley & Sons, Inc.
  • PubChem. (n.d.). 1-Adamantanecarboxylic acid.
  • Krishnamurthy, V. V., Shih, J. G., & Olah, G. A. (1985). Substituent effects on carbon-13 NMR chemical shifts and one-bond carbon-13-carbon-13 coupling constants in 1- and 4-substituted diamantanes. The Journal of Organic Chemistry, 50(17), 3005–3008.
  • SpectraBase. (n.d.). 1-Adamantanecarboxylic acid.
  • Krishnamurthy, V. V., Iyer, P. S., & Olah, G. A. (1983). Study of substituent effects on one-bond carbon-13-carbon-13 NMR coupling constants in adamantane derivatives. The Journal of Organic Chemistry, 48(20), 3373–3378.
  • PubChem. (n.d.). 1,3-Dimethyladamantane.
  • NIST. (n.d.). Adamantane, 1,3-dimethyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook.

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Mass spectrometry of 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 3,5-Dimethyladamantane-1-carboxylic Acid: A Comparative Approach

In the landscape of pharmaceutical and materials science, adamantane derivatives stand out for their unique structural and physicochemical properties. The rigid, lipophilic cage of adamantane can enhance the pharmacokinetic profiles of drug candidates, while its thermal and chemical stability is valuable in materials science.[1][2] this compound (C₁₃H₂₀O₂, MW: 208.30 g/mol ) is a key building block in this class, combining the non-polar adamantane core with a polar carboxylic acid function.[3] This structural duality presents distinct challenges and opportunities for its analytical characterization, particularly by mass spectrometry.

This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of this compound. We will delve into the causality behind experimental choices, compare the strengths and limitations of different methodologies, and provide robust, adaptable protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: A Molecule of Two Halves

The primary difficulty in analyzing this compound lies in its amphipathic nature. The bulky, non-polar dimethyladamantane cage dictates its solubility and chromatographic behavior, while the polar carboxylic acid group governs its ionization and potential for thermal lability. Therefore, the choice of analytical technique—primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—is not trivial and depends entirely on the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS): For Structural Elucidation and Purity

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high boiling point and polarity of the carboxylic acid group, direct GC analysis of this compound is challenging. To overcome this, a chemical derivatization step is essential to convert the polar -COOH group into a more volatile and thermally stable ester, such as a trimethylsilyl (TMS) ester. This approach is standard for GC-MS analysis of non-volatile compounds like organic acids.[4]

The primary ionization method used in GC-MS is Electron Ionization (EI), a hard ionization technique that imparts significant energy to the molecule. While this can lead to extensive fragmentation, it produces a detailed, reproducible fragmentation pattern that serves as a "fingerprint" for structural confirmation.[5]

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon EI, the derivatized molecule will ionize and subsequently fragment. The fragmentation pattern can be predicted based on the known behavior of the adamantane cage and carboxylic acid esters.[6][7]

  • Molecular Ion (M•⁺): The initial event is the formation of the molecular ion. For the TMS-derivatized acid, this would appear at an m/z corresponding to the full mass of C₁₆H₂₈O₂Si.

  • Loss of Methyl Group: A common fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from the silyl group, resulting in a stable [M-15]⁺ ion. This is often a prominent peak.

  • Adamantane Cage Fragmentation: The adamantane core itself is prone to characteristic fragmentation. The most stable carbocation formed from the adamantane cage is the bridgehead tertiary carbocation.[8] Cleavage of the bond between the adamantane cage and the carbonyl group will yield a 3,5-dimethyladamantyl cation at m/z 163 . This is predicted to be a major, and likely the base, peak.

  • Carboxylic Acid Group Fragmentation: Cleavage can occur at the bonds adjacent to the carbonyl group. Loss of the silyloxycarbonyl group (•COOSi(CH₃)₃) would also lead to the m/z 163 peak.

  • Further Cage Fragmentation: The adamantane cage itself can undergo further fragmentation, often through retro-Diels-Alder reactions or loss of alkyl groups, leading to a cluster of smaller ions.[7][9]

G cluster_main Predicted EI Fragmentation of TMS-Derivatized Acid M_deriv [C₁₆H₂₈O₂Si]•⁺ (TMS-Derivatized Molecule) M_minus_15 [M-15]⁺ Loss of •CH₃ m_163 [C₁₂H₁₉]⁺ 3,5-Dimethyladamantyl Cation m/z 163 (Base Peak) other_frags Further Cage Fragments (e.g., m/z 107, 93, 79)

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of a this compound sample.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the acid into a 2 mL autosampler vial.
  • Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) to dissolve the sample.
  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Cool to room temperature before analysis.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC System Agilent 7890 GC or equivalentStandard, robust platform for routine analysis.
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column ideal for separating hydrocarbon-like structures.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial 100°C, hold 1 min; ramp at 15°C/min to 300°C; hold 5 min.Provides good separation from potential impurities and ensures elution of the analyte.
MS System Agilent 5977 MSD or equivalentA standard single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns for library matching.[7]
Source Temperature 230°COptimal temperature to maintain ion formation and prevent contamination.
Quad Temperature 150°CEnsures consistent mass filtering.
Scan Range m/z 40-550Covers the expected mass range of the derivatized molecule and its fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Quantification in Complex Matrices

For quantitative analysis, especially in biological matrices like plasma or urine, LC-MS/MS is the gold standard.[10][11] Its high sensitivity and selectivity allow for the detection of trace amounts of the analyte. This method avoids the need for derivatization, as it analyzes the compound in its native form.

The technique of choice is typically reversed-phase liquid chromatography (RPLC) coupled with a triple quadrupole mass spectrometer using Electrospray Ionization (ESI). ESI is a soft ionization technique that typically preserves the molecular ion, resulting in a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[12][13] The negative ion mode is often preferred for carboxylic acids due to the acidic proton's ready dissociation.

Experimental Workflow: LC-MS/MS

G cluster_workflow LC-MS/MS Quantitative Workflow Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Extract Protein Precipitation or LLE Analyze Inject into LC-MS/MS Quantify Quantify using Peak Area Ratio

Experimental Protocol: LC-MS/MS Analysis

Objective: To quantify this compound in a biological matrix (e.g., human plasma).

1. Sample Preparation:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog like 3,5-Dimethyladamantane-1-¹³carboxylic acid or Adamantane-d16).[10]
  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC System UHPLC system (e.g., Waters Acquity, Shimadzu Nexera)Provides high resolution and fast analysis times.
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)Excellent retention for lipophilic compounds like adamantanes.[11]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte.
Gradient Start at 30% B, ramp to 95% B over 3 min, hold 1 min, return to 30% B, re-equilibrate.A rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40°CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerRequired for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]
Ionization Mode ESI Negative ([M-H]⁻) or Positive ([M+H]⁺)Negative mode is often more sensitive for carboxylic acids.
MRM Transitions Negative: Q1: 207.1 -> Q3: 161.1 (Loss of CO₂) Positive: Q1: 209.1 -> Q3: 163.1 (Loss of H₂O + CO)Specific transitions for analyte and IS are determined by infusion to maximize sensitivity and selectivity.
Capillary Voltage 3.0 kVStandard voltage for stable electrospray.
Source Temperature 150°COptimizes desolvation.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS/MS is dictated by the research question.

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Primary Application Structural confirmation, purity analysis, identification of unknownsQuantitative analysis, especially in complex matrices (bioanalysis)
Sample Volatility Requires high volatility; derivatization is mandatory.No volatility requirement; analyzes the compound directly in solution.
Ionization Principle Hard ionization (70 eV); extensive, reproducible fragmentation.Soft ionization; preserves the molecular ion ([M+H]⁺ or [M-H]⁻).
Mass Analyzer Typically single quadrupole (Scan mode).Typically triple quadrupole (MRM mode).
Sensitivity Moderate to high.Very high; often capable of pg/mL detection limits.[12]
Selectivity Moderate; relies on chromatographic separation and mass spectrum.Extremely high; relies on chromatography and specific MRM transitions.[11]
Throughput Lower, due to longer run times and sample preparation.Higher, due to rapid gradients and simpler sample preparation.
Key Advantage Rich structural information from fragmentation patterns.Superior sensitivity and selectivity for quantification.
A Note on Chemical Ionization (CI)

Chemical Ionization (CI) is a soft ionization technique available for GC-MS that can be a useful alternative to EI.[14] By using a reagent gas like methane or ammonia, CI produces protonated molecules [M+H]⁺ with significantly less fragmentation than EI.[13] This can be invaluable for confirming the molecular weight of an unknown compound when the molecular ion is absent in the EI spectrum.

Conclusion

The mass spectrometric analysis of this compound is a tale of two methods tailored to different needs.

  • For structural elucidation and definitive identification , GC-MS with electron ionization following silylation is the method of choice. The resulting fragmentation pattern provides a rich fingerprint, with the m/z 163 ion being a key indicator of the 3,5-dimethyladamantane core.

  • For sensitive and selective quantification in complex biological fluids , LC-MS/MS with electrospray ionization is unequivocally superior. Its ability to analyze the native compound with minimal sample preparation and high specificity makes it the cornerstone of pharmacokinetic and drug metabolism studies.

By understanding the fundamental principles behind each technique and tailoring the experimental approach to the analytical goal, researchers can effectively harness the power of mass spectrometry to characterize this important and versatile chemical entity.

References

  • BenchChem. (2025). Application Note: Quantification of Adamantane Derivatives Using Adamantane-d16 by LC-MS/MS.
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A Comparative Analysis for Drug Discovery: 1-Adamantanecarboxylic Acid vs. 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Subtle, Yet Consequential, Structural Modification

In the landscape of medicinal chemistry, the adamantane moiety is a privileged scaffold, frequently employed to enhance the pharmacokinetic properties of drug candidates.[1] Its rigid, three-dimensional structure and pronounced lipophilicity can improve metabolic stability, increase bioavailability, and facilitate binding to therapeutic targets.[2][3] This guide delves into a comparative analysis of two closely related adamantane derivatives: 1-adamantanecarboxylic acid and its dimethylated analog, 3,5-dimethyladamantane-1-carboxylic acid.

While the addition of two methyl groups may seem like a minor structural tweak, it imparts significant changes to the molecule's physicochemical profile, with profound implications for its behavior in biological systems. This comparison will provide researchers, scientists, and drug development professionals with the objective data and experimental context needed to make informed decisions when selecting scaffolds for lead optimization.

Structural and Physicochemical Divergence

The core difference between the two molecules is the substitution of hydrogens with methyl groups at the 3 and 5 bridgehead positions of the adamantane cage. These positions are distal to the carboxylic acid functional group but exert a considerable influence on the molecule's overall properties.

G cluster_0 1-Adamantanecarboxylic Acid cluster_1 This compound a a b b

Caption: Structural comparison of 1-adamantanecarboxylic acid and its dimethylated analog.

The addition of these methyl groups directly impacts key physicochemical parameters that are critical for drug design. The increased carbon count enhances the molecule's lipophilicity, while the disruption of the cage's symmetry can affect its crystal packing and, consequently, its melting point and solubility.

Table 1: Comparative Physicochemical Properties
Property1-Adamantanecarboxylic AcidThis compoundRationale for Difference
Molecular Formula C₁₁H₁₆O₂[4]C₁₃H₂₀O₂[5]Addition of two CH₂ groups.
Molecular Weight 180.24 g/mol [4]208.30 g/mol [5]Increased mass from two methyl groups.
Appearance White crystalline powder[6]White to light yellow crystal powder[5]Similar solid-state appearance.
Melting Point (°C) 172-175[6]89-105[5][7]Methyl groups disrupt the crystal lattice symmetry, lowering the energy required to melt the solid.[8]
Water Solubility Insoluble[6][9]Sparingly Soluble (0.14 g/L at 25°C)[5]Increased hydrocarbon character significantly reduces affinity for aqueous media.
pKa (Predicted) 4.86 ± 0.20[9]4.88 ± 0.60[5]The distal methyl groups have a negligible electronic effect on the carboxylic acid moiety.
cLogP (Predicted) ~3.1 (approximate)[10]Higher than parentThe addition of hydrophobic methyl groups increases the octanol-water partition coefficient.

Synthesis Pathways: An Overview

The synthesis of these compounds typically relies on carboxylation reactions of the corresponding adamantane precursors.

  • 1-Adamantanecarboxylic Acid: A well-established method is the Koch-Haaf reaction, which involves the direct carboxylation of adamantane using formic acid in the presence of a strong acid like sulfuric acid.[11][12] This method leverages the stability of the tertiary adamantyl carbocation. Alternative routes include the carboxylation of 1-adamantanol or 1-bromoadamantane.[11]

  • This compound: The synthesis for this derivative follows a similar logic, often starting from 3,5-dimethyl-1-adamantanol. The precursor is treated with concentrated sulfuric acid and formic acid to introduce the carboxylic acid group at the remaining unsubstituted bridgehead position.[13] The availability of the dimethylated starting material is the key dependency for this synthesis.[14]

The Ramifications for Drug Development

The observed differences in physicochemical properties translate directly into altered performance in key drug development assays, particularly concerning lipophilicity and metabolic stability.

Lipophilicity: The "Lipophilic Bullet" Effect

The adamantane cage is often referred to as a "lipophilic bullet" because its incorporation can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and improve binding within hydrophobic pockets of target enzymes.[15][16] The addition of two methyl groups to create this compound further amplifies this effect. This heightened lipophilicity can be a double-edged sword: while potentially beneficial for CNS penetration or target affinity, it can also lead to decreased aqueous solubility, increased plasma protein binding, and a higher potential for off-target toxicity.[10]

Metabolic Stability: A Counterintuitive Outcome

A key rationale for using the adamantane scaffold is its inherent resistance to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2] The rigid, saturated hydrocarbon core lacks obvious sites for oxidative metabolism. However, research into substituted adamantanes has revealed a critical insight: the addition of alkyl groups can introduce metabolic liabilities. A systematic study on adamantyl ureas demonstrated that while a single methyl group had a negligible impact, the introduction of two or three methyl groups led to a dramatic 8-fold and 98-fold decrease in metabolic stability in human liver microsomes, respectively.[17]

This suggests that the methyl groups, while seemingly simple additions, can become new "soft spots" for metabolic attack (e.g., hydroxylation), thereby undermining one of the primary advantages of the parent adamantane scaffold. This is a crucial consideration for any drug development program, as poor metabolic stability can lead to rapid clearance and low in vivo efficacy.[18]

Experimental Protocols for Comparative Assessment

To objectively compare these two scaffolds, standardized in vitro assays are essential. Below are detailed protocols for determining lipophilicity (LogP) and metabolic stability, two of the most critical distinguishing parameters.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol describes the "shake-flask" method, a gold standard for LogP determination.[19]

Objective: To quantify the differential lipophilicity of 1-adamantanecarboxylic acid and this compound.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Purified water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Preparation: Prepare stock solutions of each compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, add a precise volume of the n-octanol stock solution and an equal volume of the pre-saturated aqueous phase.

  • Equilibration: Tightly cap the vials and vortex vigorously for 2-5 minutes to ensure thorough mixing. Place on a shaker at room temperature for 24 hours to allow for complete equilibration.

  • Phase Separation: Centrifuge the vials at ~2000 x g for 10-15 minutes to ensure a clean separation of the organic and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer. Be meticulous to avoid cross-contamination.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.[19]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[20]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

G start Prepare Stock in n-Octanol partition Add Equal Volume of Aqueous Phase start->partition equilibrate Vortex & Shake for 24h partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample_org Sample Octanol Layer separate->sample_org sample_aq Sample Aqueous Layer separate->sample_aq quantify Quantify Concentration by HPLC sample_org->quantify sample_aq->quantify calculate Calculate P and LogP quantify->calculate

Caption: Workflow for experimental LogP determination via the shake-flask method.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol measures the rate of compound depletion over time in the presence of liver microsomes, a key system for evaluating Phase I metabolism.[21]

Objective: To compare the metabolic stability of the two acids by determining their in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds (high and low clearance, e.g., loperamide and carbamazepine)[22]

  • Ice-cold acetonitrile (ACN) with an internal standard for reaction quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a microsomal incubation mixture in phosphate buffer (e.g., 0.5 mg/mL HLM). Prepare compound stock solutions in a suitable organic solvent (e.g., DMSO).

  • Pre-incubation: In a 96-well plate, add the microsomal mixture. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: To initiate the reaction, add the test compound to the wells (final concentration typically 1 µM; final DMSO concentration <0.5%). For negative controls, omit the NADPH regenerating system.

  • Reaction: Immediately after adding the compound, add the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero (T₀).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold ACN with an internal standard.[22]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k).[18]

    • t₁/₂ = 0.693 / k

    • Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.[18]

G prep Prepare Microsome & Compound Solutions pre_inc Pre-incubate Microsomes at 37°C prep->pre_inc init Add Compound, then NADPH System (T₀) pre_inc->init incubate Incubate at 37°C init->incubate quench Quench Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) with Cold ACN incubate->quench Sample over time process Centrifuge & Collect Supernatant quench->process analyze Analyze % Remaining by LC-MS/MS process->analyze calculate Calculate t₁/₂ and CLᵢₙₜ analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion and Strategic Recommendations

The choice between 1-adamantanecarboxylic acid and this compound is not trivial; it is a strategic decision that should be guided by the specific goals of a drug discovery program.

  • 1-Adamantanecarboxylic Acid serves as an excellent starting point, offering a robust, metabolically stable, and lipophilic scaffold. Its physicochemical properties are well-characterized, providing a reliable baseline for structure-activity relationship (SAR) studies. It is the scaffold of choice when the primary goal is to introduce rigidity and moderate lipophilicity without adding potential metabolic soft spots.

  • This compound should be considered when a significant increase in lipophilicity is required, for instance, to enhance binding in a deeply buried hydrophobic pocket or to improve CNS penetration. However, researchers must proceed with caution. The potential for decreased metabolic stability is a significant liability that must be experimentally verified early in the optimization process.[17] The lower melting point may also be advantageous for formulation development.

Ultimately, the addition of two methyl groups transforms the adamantane core in meaningful ways. It lowers the melting point, significantly increases lipophilicity, but critically, may introduce a metabolic vulnerability not present in the parent structure. This guide underscores the necessity of empirical data: while structural modifications can be guided by theory, their true impact can only be validated through rigorous experimental comparison.

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A Comparative Efficacy Analysis of Adamantane-Based Inhibitors: From Antivirals to Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has proven to be a remarkably versatile pharmacophore in modern drug discovery. Its unique lipophilic and three-dimensional structure has been instrumental in the development of therapeutic agents across diverse fields, from infectious diseases to neurodegenerative disorders. This guide provides an in-depth comparative analysis of the efficacy of prominent adamantane-based inhibitors, focusing on their molecular mechanisms, supported by experimental data, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Adamantane Advantage in Drug Design

The therapeutic success of adamantane derivatives stems from their distinct physicochemical properties. The bulky and rigid cage-like structure can enhance binding affinity to protein targets, improve metabolic stability by sterically hindering enzymatic degradation, and increase lipophilicity, which can facilitate passage through biological membranes such as the blood-brain barrier. These attributes have been successfully leveraged to develop inhibitors for viral ion channels and neuronal receptors. This guide will focus on a comparative analysis of three clinically significant adamantane derivatives: the antiviral agents amantadine and rimantadine, and the neuroprotective agent memantine.

Antiviral Adamantane Derivatives: Targeting the Influenza A M2 Proton Channel

Amantadine and its α-methyl derivative, rimantadine, were among the first synthetic antiviral drugs developed and are active against the influenza A virus. Their primary mechanism of action involves the blockade of the M2 proton channel, a homotetrameric protein essential for the viral replication cycle.

Mechanism of Action: Plugging the Viral Pore

The influenza A virus, upon entering a host cell via an endosome, requires acidification of its interior to release its genetic material. This acidification is mediated by the M2 proton channel. Amantadine and rimantadine bind to the lumen of the M2 channel pore, physically obstructing the passage of protons.[1] This inhibition of proton influx prevents the dissociation of the viral ribonucleoprotein complex from the matrix protein M1, thereby halting the uncoating process and subsequent viral replication.[2]

Figure 1. Mechanism of M2 proton channel inhibition by amantadine and rimantadine.

Comparative In Vitro Efficacy

While both amantadine and rimantadine target the M2 channel, their in vitro efficacy can vary depending on the influenza A strain. Generally, rimantadine has been reported to be more active than amantadine against certain strains.[2] The addition of an α-methyl group in rimantadine is thought to contribute to its enhanced antiviral potency in some cases.[3]

InhibitorInfluenza A StrainIC50 (µg/mL)Reference
Amantadine A/PR/8/34 (H1N1)>50[4]
A/Suita/1/89 (H1N1)>50[4]
A/Kitakyushu/159/93 (H3N2)>50[4]
Rimantadine H1N1 & H3N2 virusesGenerally more active than amantadine[2]

Note: Direct head-to-head IC50 comparisons in the same study are limited, and widespread resistance has rendered these drugs largely ineffective against currently circulating influenza A strains.

Clinical Efficacy and Side Effect Profile

Clinically, both amantadine and rimantadine have demonstrated comparable efficacy in the prevention and treatment of influenza A in healthy adults.[5][6] However, a key differentiator lies in their side-effect profiles. Amantadine is associated with a higher incidence of central nervous system (CNS) side effects, such as dizziness, confusion, and insomnia.[6][7] Rimantadine, being more extensively metabolized, has lower plasma concentrations in the brain, resulting in a significantly better CNS safety profile.[8]

FeatureAmantadineRimantadineReferences
Prophylactic Efficacy (vs. Placebo) 61% reduction in confirmed influenza A casesComparable to amantadine, though fewer studies[5][6]
Therapeutic Efficacy Reduces duration of fever by ~1 dayComparable to amantadine[5][6]
CNS Side Effects Significantly more commonFewer than amantadine[6][7][8]
Gastrointestinal Side Effects SignificantSignificant[5][6]
The Challenge of Resistance

A major limitation to the clinical utility of amantadine and rimantadine is the rapid emergence of resistant influenza A strains.[2] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[9] This mutation alters the drug-binding site within the M2 channel, preventing the inhibitors from effectively blocking proton translocation. Due to high levels of resistance, adamantanes are no longer recommended for the treatment of influenza A.[2]

Neuroprotective Adamantane Derivatives: Modulating the NMDA Receptor

Memantine, a dimethyl derivative of amantadine, represents a significant advancement in the therapeutic application of adamantanes, shifting the focus from antiviral to neuroprotective activity. It is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of moderate-to-severe Alzheimer's disease.[10][11]

Mechanism of Action: A Fine-Tuned Blockade

Glutamate is the primary excitatory neurotransmitter in the brain, and its action on NMDA receptors is crucial for learning and memory. However, excessive glutamate can lead to excitotoxicity, a process implicated in the neuronal damage seen in Alzheimer's disease. Memantine's therapeutic benefit lies in its unique mechanism of NMDA receptor blockade. As an uncompetitive antagonist, it only binds to the receptor when it is open, and its low affinity and fast off-rate kinetics allow it to be displaced by the large, transient influx of glutamate that occurs during normal synaptic transmission. This voltage-dependent blockade preferentially inhibits the persistent, low-level activation of extrasynaptic NMDA receptors associated with excitotoxicity, while sparing the physiological activation required for normal neuronal function.[10]

Figure 2. Memantine's mechanism of action at the NMDA receptor.

Comparative In Vitro Efficacy

Memantine's efficacy is significantly higher than that of amantadine at the NMDA receptor. The two methyl groups on the adamantane cage of memantine are crucial for this enhanced affinity.[12] In vitro studies have shown that memantine has a much lower IC50 for NMDA receptor blockade compared to amantadine.

InhibitorTargetIC50 (µM)Reference
Memantine NMDA Receptor1.25[9]
Amantadine NMDA Receptor~75-fold higher than memantine[12]
Ketamine NMDA Receptor0.35[9]
Clinical Efficacy in Alzheimer's Disease

Numerous clinical trials and meta-analyses have demonstrated the efficacy and safety of memantine in patients with moderate-to-severe Alzheimer's disease.[10][13][14] It has been shown to produce statistically significant, albeit modest, improvements in cognition, behavior, and activities of daily living compared to placebo.[10][14] Memantine is generally well-tolerated, with an overall incidence of adverse events comparable to placebo.[10]

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Plaque_Reduction_Assay A 1. Seed susceptible cells (e.g., MDCK) in a multi-well plate and grow to confluence. B 2. Prepare serial dilutions of the adamantane inhibitor. A->B C 3. Pre-incubate a fixed concentration of influenza A virus with each drug dilution. B->C D 4. Infect the confluent cell monolayer with the virus-drug mixtures. C->D E 5. After an adsorption period, remove the inoculum and overlay with a semi-solid medium containing the respective drug concentration. D->E F 6. Incubate for 2-3 days to allow for plaque formation. E->F G 7. Fix and stain the cells to visualize and count the plaques. F->G H 8. Calculate the IC50 value: the drug concentration that reduces the number of plaques by 50% compared to the virus control. G->H

Figure 3. Workflow for a plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.[15][16]

  • Drug and Virus Preparation: Prepare serial dilutions of the adamantane inhibitor in serum-free medium. Dilute the influenza A virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the adamantane inhibitor.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde. Remove the overlay and stain the cell monolayer with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percent inhibition for each drug concentration is calculated relative to the virus-only control wells. The 50% inhibitory concentration (IC50) is then determined by plotting the percent inhibition against the drug concentration.[17]

Whole-Cell Patch Clamp for NMDA Receptor Antagonism

The whole-cell patch-clamp technique is a powerful electrophysiological method used to study the effects of compounds on ion channels, such as the NMDA receptor. This technique allows for the measurement of ionic currents flowing through the channels in a single neuron.

Step-by-Step Methodology:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal neurons) or use a cell line expressing the NMDA receptor subunits of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an internal solution that mimics the intracellular ionic composition.[18]

  • Gigaohm Seal Formation: Under a microscope, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.[19]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[19]

  • Data Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) to record NMDA receptor-mediated currents. Apply the NMDA receptor agonist (e.g., glutamate or NMDA) in the absence and presence of various concentrations of the adamantane inhibitor.[20]

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the presence of different concentrations of the inhibitor. The percent inhibition is calculated relative to the control current (agonist alone). The IC50 value is determined by fitting the concentration-response data to an appropriate equation.[21]

Conclusion

The adamantane scaffold has given rise to a clinically important class of inhibitors with diverse therapeutic applications. While the antiviral efficacy of amantadine and rimantadine has been largely compromised by widespread resistance, they remain important tools for studying the influenza M2 proton channel and serve as a foundation for the development of new anti-influenza agents. The evolution from these antivirals to the neuroprotective agent memantine highlights the remarkable adaptability of the adamantane structure. Memantine's unique mechanism of action at the NMDA receptor provides a valuable therapeutic option for managing the symptoms of Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel adamantane-based inhibitors with improved efficacy and broader therapeutic potential.

References

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A Comparative Guide to the X-ray Crystallography of 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 3,5-Dimethyladamantane-1-carboxylic acid. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, field-proven methodology for its structural determination. Furthermore, it offers a comparative analysis with structurally related adamantane derivatives, providing researchers, scientists, and drug development professionals with a predictive framework and the experimental insights necessary for such an investigation.

Introduction: The Significance of Adamantane Scaffolds in Medicinal Chemistry

Adamantane and its derivatives are rigid, lipophilic, and thermodynamically stable cage-like hydrocarbons that have garnered significant attention in medicinal chemistry and materials science.[1] The unique three-dimensional structure of the adamantane cage makes it a valuable scaffold for the design of therapeutic agents, influencing properties such as bioavailability, metabolic stability, and target binding. This compound, a derivative of adamantane, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structural elucidation via X-ray crystallography is paramount for understanding its solid-state properties, which are critical for drug formulation and development.

This guide will detail the experimental workflow for determining the crystal structure of this compound, from synthesis and crystallization to data collection and structure refinement. It will also draw comparisons with the known crystal structure of adamantane-1-carboxylic acid and other derivatives to anticipate the structural impact of the methyl substituents.

Experimental Protocols: A Validated Pathway to Structural Elucidation

The following protocols are designed to be self-validating, incorporating best practices for the crystallographic analysis of small organic molecules.

Synthesis of this compound

While commercially available, understanding the synthesis provides context for potential impurities.[4][5] A common route involves the carboxylation of 1,3-dimethyladamantane. The purity of the final compound is crucial for successful crystallization and should be verified by techniques such as NMR spectroscopy and mass spectrometry.

Crystallization: The Gateway to High-Quality Diffraction Data

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[6] For this compound, a systematic screening of crystallization conditions is recommended.

Core Principle: The fundamental principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of crystals rather than rapid precipitation of an amorphous solid.[6]

Recommended Techniques:

  • Slow Evaporation: This is a straightforward and widely used method.[7] A near-saturated solution of the compound in a suitable solvent is prepared and left undisturbed, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[7] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble.[7] Crystals form at the interface as the solvents slowly mix.

Solvent Selection: The choice of solvent is critical and can significantly influence crystal growth. A preliminary solubility screening with a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane) is advised.

Experimental Workflow for Crystallization:

Caption: Crystallization Workflow for this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by SC-XRD.

Step-by-Step Protocol:

  • Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Workflow for SC-XRD Analysis:

Caption: General Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Crystallographic Analysis

While the specific crystal structure of this compound is not yet reported, we can make informed predictions by comparing it to the known structure of adamantane-1-carboxylic acid.[8][9][10]

ParameterAdamantane-1-carboxylic acidThis compound (Predicted)Rationale for Prediction
Crystal System Triclinic[8][10]Likely Triclinic or MonoclinicThe addition of methyl groups may alter the packing efficiency, potentially leading to a change in symmetry.
Space Group P-1[8][10]P-1 or other centrosymmetric space groupCarboxylic acids often form centrosymmetric dimers via hydrogen bonding, favoring centrosymmetric space groups.
a (Å) 6.452(3) (at 173 K)[8][10]LargerThe presence of bulky methyl groups will likely increase the unit cell dimensions.
b (Å) 6.681(2) (at 173 K)[8][10]LargerThe presence of bulky methyl groups will likely increase the unit cell dimensions.
c (Å) 11.510(3) (at 173 K)[8][10]LargerThe presence of bulky methyl groups will likely increase the unit cell dimensions.
V (ų) 471.10 (at 173 K)[8][10]LargerThe increased molecular volume will result in a larger unit cell volume.
Z 2[8][10]2 or 4The number of molecules in the unit cell may change depending on the packing arrangement.
Key Intermolecular Interactions O-H···O hydrogen bonding forming centrosymmetric dimers.[9]O-H···O hydrogen bonding forming centrosymmetric dimers; C-H···O interactions.The primary hydrogen bonding motif is expected to be retained. The methyl groups may introduce additional weak C-H···O interactions.

Molecular Structure Visualization:

Caption: 2D structures of Adamantane-1-carboxylic acid and this compound.

The two methyl groups at the 3 and 5 positions of the adamantane cage in this compound are expected to have a significant impact on the crystal packing. These bulky groups will likely disrupt the efficient packing observed in the parent adamantane-1-carboxylic acid, leading to a less dense crystal structure and potentially a lower melting point. The orientation of the carboxylic acid group and the formation of hydrogen-bonded dimers are anticipated to be similar to the parent compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic analysis of this compound. By providing detailed experimental protocols and a comparative analysis with related structures, researchers are equipped with the necessary framework to successfully determine its crystal structure. The structural insights gained from such a study will be invaluable for understanding the solid-state properties of this important pharmaceutical intermediate and for the rational design of future adamantane-based therapeutic agents.

References

  • Bélanger-Gariépy, F., Brisse, F., Harvey, P. D., Gilson, D. F. R., & Butler, I. S. (1990). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry, 68(7), 1163-1169.
  • Harris, K. D. M., & Thomas, J. M. (1990). Orientational disorder in adamantane and adamantanecarboxylic acid. Journal of the Chemical Society, Faraday Transactions, 86(10), 1571-1579.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Kumar, C. S. C., Kwong, H. C., Fun, H. K., & Quah, C. K. (2015).
  • The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. (n.d.).
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A Senior Application Scientist's Comparative Guide to 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are paramount. This guide provides an in-depth technical comparison of 3,5-Dimethyladamantane-1-carboxylic acid, a key intermediate in pharmaceuticals, offering insights into its quality assessment and performance against relevant alternatives.[1][2]

Understanding the Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical. While lot-specific CoAs should always be consulted, this section provides a representative CoA for this compound, synthesized from typical quality control parameters for high-purity chemical reagents.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod
Appearance White to off-white crystalline powderConformsVisual
Identity (IR) Conforms to reference spectrumConformsInfrared Spectroscopy
Purity (HPLC) ≥ 97%98.5%High-Performance Liquid Chromatography
Melting Point 97-105 °C[3]101-103 °CCapillary Method
Solubility Sparingly soluble in water (0.14 g/L at 25°C)[1]ConformsVisual
Residual Solvents Meets USP <467> requirementsConformsGas Chromatography-Headspace

Comparative Analysis: this compound vs. Alternatives

The choice of an adamantane derivative can significantly impact the downstream success of a synthesis or biological assay. Here, we compare this compound with two common alternatives: Adamantane-1-carboxylic acid and 1-Adamantaneacetic acid.

Table 2: Comparison of Adamantane Derivatives

FeatureThis compound Adamantane-1-carboxylic acid 1-Adamantaneacetic acid
Structure Adamantane cage with two methyl groups and a carboxylic acid at a bridgehead.Adamantane cage with a carboxylic acid at a bridgehead.Adamantane cage with an acetic acid group at a bridgehead.
Molecular Weight 208.30 g/mol [4]180.25 g/mol 194.27 g/mol
Lipophilicity (cLogP) HigherModerateLower
Steric Hindrance HighModerateLower
Reactivity Carboxylic acid reactivity influenced by steric hindrance of methyl groups.Standard carboxylic acid reactivity.Carboxylic acid reactivity is less sterically hindered.
Common Applications Intermediate for complex APIs.[1][2]Building block in polymer chemistry and pharmaceutical synthesis.Linker in medicinal chemistry, derivatization agent.

The two methyl groups in this compound significantly increase its lipophilicity and steric bulk compared to the parent Adamantane-1-carboxylic acid. This can be a critical design element in drug discovery, influencing binding pocket interactions and pharmacokinetic properties. 1-Adamantaneacetic acid, with its extended carboxylate linker, offers a different spatial orientation and reduced steric hindrance around the reactive acid moiety.

Experimental Protocols: Ensuring Quality and Performance

The following are detailed protocols for the analysis and application of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of this compound.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 10 mg of sample B Dissolve in 10 mL of mobile phase A->B C Filter through 0.45 µm syringe filter B->C D Inject 10 µL onto HPLC system C->D E Isocratic elution D->E F UV detection at 210 nm E->F G Integrate peak areas F->G H Calculate purity (%) G->H

Caption: Workflow for HPLC purity analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components.

Protocol 2: Synthesis of a Derivative - Esterification

This protocol demonstrates a common synthetic application of this compound.

Workflow for Esterification

Esterification_Workflow A Dissolve this compound in Methanol B Add catalytic amount of Sulfuric Acid A->B C Reflux the mixture for 4 hours B->C D Monitor reaction by TLC C->D E Quench with sodium bicarbonate solution D->E F Extract with ethyl acetate E->F G Dry organic layer and evaporate solvent F->G H Purify by column chromatography G->H

Caption: Synthetic workflow for the methyl esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous methanol in a round-bottom flask.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl ester. The NIST WebBook provides reference data for the methyl ester of this compound which can be used for characterization.

Conclusion

The selection of this compound as a starting material should be guided by a thorough evaluation of its Certificate of Analysis and an understanding of its chemical properties in comparison to available alternatives. The provided protocols offer a framework for its analysis and synthetic application, ensuring the integrity of your research and development endeavors. As a key intermediate in the synthesis of various active pharmaceutical ingredients, its unique structure makes it a valuable component in the creation of innovative medications.[1]

References

  • LookChem. Cas 14670-94-1, this compound. [Link]
  • NIST. This compound, methyl ester. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing.[1] Impurities, which can be process-related or degradation products, may impact the safety, efficacy, and stability of the final drug product.[][3] Regulatory bodies like the United States Pharmacopeia (USP) establish stringent standards for drug substance purity to protect public health.[4][5] For a molecule like 3,5-Dimethyladamantane-1-carboxylic acid, a key building block in various pharmaceutical syntheses, ensuring high purity is the first and most critical step in the journey towards a safe and effective therapeutic.[6][7]

Orthogonal Analytical Approaches for Robust Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A multi-pronged, or orthogonal, approach utilizing techniques with different separation and detection principles is essential for a comprehensive purity profile. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it a primary tool for purity assessment.[8][9] For non-volatile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.[10][11]

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic molecules, like the adamantane core of our target compound, will have a stronger affinity for the stationary phase and thus a longer retention time.

Causality of Method Choice: The bulky, lipophilic adamantane structure of this compound makes it well-suited for RP-HPLC.[12] This method can effectively separate the target compound from more polar or less hydrophobic impurities that may be present from the synthesis, such as starting materials or over-oxidized byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13] While the carboxylic acid itself is not sufficiently volatile for direct GC analysis, derivatization can make it amenable to this technique.

Principle of Separation and Detection: In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase in a heated column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.[8]

Causality of Method Choice: GC-MS is particularly valuable for identifying and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC. For adamantane derivatives, GC-MS can be used to analyze for residual starting materials or byproducts from the synthesis.[14] Derivatization to a more volatile ester, for example, allows for the analysis of the main compound and can reveal the presence of other structurally related impurities.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look at Molecular Structure and Purity

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[8] It provides detailed information about the chemical environment of each proton and carbon atom in a molecule.[15][16]

Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a magnetic field, a spectrum is generated that reveals the connectivity and chemical environment of atoms. For purity assessment, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.

Causality of Method Choice: ¹H NMR is particularly useful for assessing the purity of this compound. The presence of sharp, well-defined peaks corresponding to the methyl and adamantyl protons, along with the characteristic broad singlet for the carboxylic acid proton (typically between 10-13 ppm), confirms the structure.[17][18] The absence of unexpected signals indicates a high degree of purity. Quantitative NMR (qNMR) can be performed by comparing the integral of a known peak from the analyte to that of a certified internal standard.

Elemental Analysis: A Fundamental Confirmation of Composition and Purity

Elemental analysis is a fundamental technique that determines the percentage composition of carbon, hydrogen, and other elements in a compound.[19][20] It serves as a crucial check on the empirical formula and, by extension, the purity of a synthesized compound.[21]

Principle of Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. From these measurements, the percentage of each element in the original sample is calculated.

Causality of Method Choice: For a new batch of a synthesized compound, elemental analysis provides a fundamental confirmation that the correct product has been made and is free from significant impurities. The experimentally determined percentages of carbon and hydrogen should be within a narrow, accepted deviation (typically ±0.4%) of the calculated values for the molecular formula C₁₃H₂₀O₂.[22][23]

Comparative Summary of Analytical Techniques

Technique Principle Strengths for this compound Limitations Typical Purity Specification
HPLC Differential partitioning between a stationary and mobile phase.High resolution for separating closely related impurities. Quantitative accuracy.May not detect non-UV active impurities.>98% (by area normalization)[24]
GC-MS Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Excellent for identifying volatile and semi-volatile impurities. Provides structural information.Requires derivatization for the carboxylic acid. May not be suitable for thermally labile impurities.Absence of significant volatile impurities.
NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural confirmation. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels.No extraneous signals detected.
Elemental Analysis Combustion and quantitative measurement of resulting gases.Confirms the elemental composition and empirical formula.Does not provide information on the nature of impurities. Insensitive to isomeric impurities.C and H values within ±0.4% of theoretical values.[22][23]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential process-related impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase hplc Inject onto RP-C18 column prep->hplc separation Gradient elution hplc->separation detection UV Detection (210 nm) separation->detection integration Integrate peaks detection->integration calculation Calculate area % purity integration->calculation

Caption: HPLC workflow for purity assessment.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To identify potential volatile impurities and confirm the identity of the main component after derivatization.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatization Derivatize with Diazomethane or TMS gcms Inject into GC-MS derivatization->gcms separation Temperature programmed separation gcms->separation detection Mass Spectrometry (EI) separation->detection tic Analyze Total Ion Chromatogram detection->tic ms Compare Mass Spectra to Library tic->ms NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve sample in CDCl₃ nmr Acquire ¹H NMR spectrum prep->nmr analysis Analyze chemical shifts, integrations, and coupling patterns nmr->analysis impurity_check Check for impurity signals analysis->impurity_check

Caption: ¹H NMR workflow for structural confirmation and purity.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if desired (δ 0.00 ppm).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the TMS signal (or the residual solvent peak of CDCl₃ at δ 7.26 ppm).

    • Integrate all signals.

    • Analyze the chemical shifts and multiplicities of the signals to confirm the structure.

    • Examine the spectrum for any signals that do not correspond to the target molecule. The presence of such signals indicates impurities.

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized this compound.

Workflow Diagram:

EA_Workflow cluster_prep Sample Preparation cluster_ea Elemental Analysis cluster_data Data Analysis prep Accurately weigh a small amount of dried sample combustion Combustion in an elemental analyzer prep->combustion detection Quantify CO₂ and H₂O combustion->detection calculation Calculate %C and %H detection->calculation comparison Compare with theoretical values calculation->comparison

Caption: Elemental analysis workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent or moisture.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Analysis:

    • Analyze the sample using a calibrated CHN elemental analyzer according to the manufacturer's instructions.

  • Data Analysis:

    • The instrument will provide the weight percentages of carbon and hydrogen.

    • Compare the experimental values to the theoretical values for C₁₃H₂₀O₂ (C, 74.96%; H, 9.68%).

    • The experimental values should be within ±0.4% of the theoretical values. [22][23]

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A common synthesis of adamantane carboxylic acids involves the Koch-Haaf reaction or related carboxylation methods.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1,3-dimethyladamantane.

  • Isomeric Byproducts: Carboxylation at a secondary carbon of the adamantane cage.

  • Over-Oxidized Products: Dicarboxylic acids or hydroxylated derivatives.

  • Reagents and Solvents: Residual acids (e.g., sulfuric acid, formic acid) or solvents used in the synthesis and purification. [25] The orthogonal analytical methods described above are designed to detect this range of potential impurities, ensuring a comprehensive assessment of the purity of the final compound.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity assessment of this compound is a critical step in the drug development pipeline. No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic (HPLC, GC-MS), spectroscopic (NMR), and fundamental (Elemental Analysis) methods provides a robust and reliable assessment. By understanding the principles and rationale behind each technique, researchers and drug development professionals can confidently ensure the quality and consistency of this vital pharmaceutical intermediate.

References

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  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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The Adamantane Scaffold in Drug Design: A Comparative Guide for the Discerning Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore a vast chemical space. Among the myriad of structural motifs, the adamantane cage has carved a unique niche, transitioning from a curiosity of hydrocarbon chemistry to a clinically validated pharmacophore.[1] This guide provides a comprehensive comparative analysis of adamantane-based scaffolds against their non-adamantane counterparts, offering field-proven insights and experimental data to inform rational drug design.

The Adamantane Advantage: More Than Just a Bulky Lipophile

The allure of the adamantane scaffold lies in a unique convergence of physicochemical properties that address several key challenges in drug development.[2][3] Its rigid, diamondoid structure is not merely a lipophilic "add-on" but a strategic tool to sculpt molecular properties with precision.[4]

Physicochemical Properties: A Head-to-Head Comparison

The incorporation of an adamantyl group profoundly influences a molecule's lipophilicity, solubility, and metabolic stability. While often generalized as a lipophilic moiety, its impact is more nuanced when compared to other common scaffolds.

ScaffoldRepresentative StructureKey Physicochemical CharacteristicsImpact on Drug Design
Adamantane High Lipophilicity (logP increase of ~3 units) [1], Rigid 3D Structure , Metabolic Stability [5]Enhances membrane permeability, improves CNS penetration, shields adjacent functional groups from metabolism, provides a rigid framework for precise substituent positioning.[1]
Phenyl Planar, Aromatic, Susceptible to CYP450 oxidationCan engage in π-π stacking interactions, but planarity may limit exploration of 3D binding pockets. Prone to metabolic hydroxylation.[1]
Cyclohexyl Flexible (chair/boat conformations), LipophilicIncreases lipophilicity, but conformational flexibility can lead to entropic penalties upon binding.
tert-Butyl Bulky, Lipophilic, AcyclicProvides steric bulk and lipophilicity, but lacks the rigid, defined geometry of adamantane.
Bicyclo[1.1.1]pentane (BCP) Rigid, Linear, Less Lipophilic than AdamantaneServes as a non-aromatic bioisostere of a phenyl ring, often improving solubility and metabolic stability compared to its aromatic counterpart.[6]
Cubane Highly Strained, Rigid, 3D Phenyl BioisostereOffers a unique three-dimensional exit vector for substituents, but can be metabolically labile at the cubyl core.[6]

Table 1: Comparative physicochemical properties of adamantane and common non-adamantane scaffolds.

The inherent rigidity of the adamantane cage provides a distinct advantage over flexible aliphatic or even other cyclic systems. This conformational pre-organization minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, its three-dimensional nature allows for a more effective exploration of binding pockets compared to the "flatland" of aromatic scaffolds.[1]

Key advantages derived from adamantane's properties.

Performance in Action: Comparative Case Studies

The theoretical advantages of the adamantane scaffold are borne out in numerous clinical and preclinical studies. Here, we present a comparative analysis of adamantane-containing drugs versus their non-adamantane counterparts across different therapeutic areas.

Antiviral Agents: The Influenza M2 Proton Channel Blockers

The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine.[4] Both amantadine and its derivative, rimantadine, target the M2 proton channel of the influenza A virus, preventing viral uncoating.[7]

CompoundScaffoldTargetIC50 (µM) (Wild-Type M2)Key Observations
Amantadine AdamantaneInfluenza A M2~0.3First-in-class M2 inhibitor.[8]
Rimantadine AdamantaneInfluenza A M2~0.1More potent than amantadine.[9]
Hexamethylene amiloride Non-adamantane (Amiloride derivative)Influenza A M2~5Represents a different chemical class of M2 inhibitors, but generally less potent than adamantanes against wild-type virus.[8]
Triazine Derivative Non-adamantaneInfluenza A M2~10Discovered through high-throughput screening, demonstrating the existence of non-adamantane M2 inhibitors.[8]

Table 2: Comparative potency of adamantane and non-adamantane inhibitors of the Influenza A M2 proton channel.

While non-adamantane M2 inhibitors exist, the adamantane scaffold has historically provided a highly effective framework for potent channel blockade.[10] However, the emergence of resistant strains, particularly the S31N mutation, has rendered amantadine and rimantadine largely ineffective.[8] This has spurred the development of new adamantane derivatives and non-adamantane compounds that can inhibit these resistant channels.[11][12]

CNS Disorders: P2X7 Receptor Antagonists

The P2X7 receptor (P2X7R) is a promising target for the treatment of neuroinflammatory and neurodegenerative diseases. An adamantanyl benzamide was identified as a potent P2X7R antagonist but suffered from poor metabolic stability.[5] This provided an excellent case for a comparative study of bioisosteric replacements.

CompoundScaffold ModificationhP2X7R IC50 (nM)Human Liver Microsomal Stability (t½, min)Key Observations
Lead Compound (Adamantanyl Benzamide) Adamantane3.515Potent but metabolically unstable.[5][13]
Heteroaromatic Bioisostere Pyridine replacing Benzamide>1000>120Improved metabolic stability but significantly reduced potency.[5]
Trifluorinated Adamantane Fluorinated Adamantane10.2150Maintained good potency with a tenfold increase in metabolic stability.[5][13]

Table 3: Comparative data for a P2X7R antagonist and its bioisosteres.[5][13]

This case study beautifully illustrates the power of the adamantane scaffold as a tunable element. The initial lead demonstrated high potency, and subsequent modification of the adamantane itself, rather than complete replacement, led to a molecule with a much-improved pharmacokinetic profile.[5]

P2X7R_Antagonist_Optimization cluster_Scaffolds Scaffold Modifications cluster_Properties Pharmacological Properties A Adamantanyl Benzamide (Lead Compound) D High Potency (Low IC50) A->D E Poor Metabolic Stability A->E B Heteroaromatic Bioisostere F Improved Metabolic Stability B->F G Reduced Potency B->G C Trifluorinated Adamantane C->D C->F

Comparative properties of P2X7R antagonist scaffolds.

Experimental Protocols: A Guide to Comparative Evaluation

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This is the gold-standard method for determining the partition coefficient of a compound between an organic and an aqueous phase.[14]

Materials:

  • High-purity n-octanol and water (or buffer of desired pH for logD)

  • Test compound

  • Glass vials with PTFE-lined caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturation of Solvents: Mix n-octanol and water (or buffer) in a large vessel and shake for 24 hours at a controlled temperature. Allow the phases to separate completely.[15]

  • Preparation of Test Solution: Prepare a stock solution of the test compound in either the aqueous or organic phase. The final concentration should be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated organic phase and a known volume of the pre-saturated aqueous phase. Add a small aliquot of the test compound stock solution.

  • Equilibration: Cap the vial tightly and shake for a sufficient time to reach equilibrium (typically 1-24 hours) at a constant temperature.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP or logD is the base-10 logarithm of this value.[16]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[17][18]

Materials:

  • Pooled liver microsomes (human or other species)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

  • Incubator/shaking water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound, positive controls, and the NADPH regenerating system in buffer.

  • Incubation Setup: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes and buffer at 37°C.[19]

  • Initiation of Reaction: Add the test compound to the microsome mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.[18]

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[20]

Microsomal_Stability_Workflow A Prepare Reagents (Microsomes, Buffer, NADPH, Compound) B Pre-warm Microsome Mixture (37°C) A->B C Add Test Compound B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C with Shaking D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Ice-cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Workflow for in vitro microsomal stability assay.
Radioligand Binding Assay (Competitive Displacement)

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[14][21]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled) with known affinity for the target

  • Unlabeled test compound

  • Assay buffer

  • 96-well filter plates

  • Vacuum manifold/cell harvester

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare working solutions of the radioligand and the receptor preparation in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor preparation + radioligand + buffer.

    • Non-specific Binding: Receptor preparation + radioligand + a high concentration of an unlabeled known ligand.

    • Competitive Binding: Receptor preparation + radioligand + varying concentrations of the test compound.[21]

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold buffer to remove unbound radioligand.[22][23]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[23]

Conclusion: A Strategic Choice for Modern Drug Discovery

The adamantane scaffold is far more than a simple lipophilic appendage. Its unique combination of rigidity, three-dimensionality, and metabolic stability offers a powerful tool for medicinal chemists to overcome common drug development hurdles.[2] As demonstrated by the comparative data, the strategic incorporation of an adamantane moiety can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. However, its application is not a panacea, and careful consideration of the target and potential for bioisosteric replacement with other rigid scaffolds like BCP or cubane is warranted.[21] By understanding the fundamental properties of these different scaffolds and employing the robust experimental methodologies outlined in this guide, researchers can make more informed decisions in the design and optimization of the next generation of therapeutics.

References

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged with the unique adamantane scaffold, unambiguous structural confirmation is the bedrock of credible research. The rigid, polycyclic structure of adamantane and its derivatives, while conferring desirable properties in medicinal chemistry and materials science, presents distinct challenges in spectral interpretation. This guide provides an in-depth, field-proven methodology for cross-referencing spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy with major databases to ensure the highest fidelity in structural elucidation.

The Landscape of Spectral Databases: A Comparative Overview

The initial step in any cross-referencing workflow is knowing where to look. Not all databases are created equal; they vary in scope, data quality, and accessibility. For adamantane compounds, a multi-database approach is strongly recommended to build a consensus and identify potential discrepancies.

DatabasePrimary Data TypesAccess ModelKey Features for Adamantane Research
NIST Chemistry WebBook MS, IR, Gas ChromatographyFreeExtensive collection of electron ionization (EI) mass spectra and gas-phase IR spectra. A primary resource for validating the core adamantane fragmentation pattern.[1][2][3][4][5]
PubChem NMR, MS, links to literatureFreeAggregates data from multiple sources, providing 1D NMR (¹H and ¹³C) and GC-MS data for adamantane and many derivatives.[6][7][8][9] Excellent for initial searches and finding related literature.
Spectral Database for Organic Compounds (SDBS) NMR, MS, IR, Raman, ESRFreeAn integrated database with a wide array of spectral types, often from a single, verified source (AIST, Japan).[10][11][12][13][14] Particularly valuable for comparing multiple spectra of the same compound.
Reaxys NMR, MS, IR, plus reaction and property dataSubscriptionA comprehensive, curated database with deep integration of spectral data with synthesis protocols and physicochemical properties.[15][16][17] Its strength lies in providing context for the spectral data.
SpectraBase (Wiley) NMR, MS, IRSubscription/Free (limited)A large commercial library with a significant collection of NMR and MS spectra, often including multiple spectra for a single compound under different conditions.[18][19]

The Cross-Referencing Workflow: A Self-Validating Protocol

The following protocol is designed not just as a series of steps, but as a logical, self-validating workflow. Each stage is designed to build confidence in the structural assignment or to reveal inconsistencies that require further investigation.

Step 1: Foundational Data Acquisition - Ensuring Quality at the Source

The principle of "garbage in, garbage out" is acutely true for spectral analysis.[20] Before any database comparison, rigorous data acquisition is paramount.

  • NMR Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the adamantane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[21]

    • Internal Standard : Add Tetramethylsilane (TMS) as an internal standard for referencing ¹H and ¹³C chemical shifts to 0 ppm.[21]

    • Instrument Setup : Utilize a high-field NMR spectrometer (≥300 MHz) to achieve optimal signal dispersion, which is crucial for resolving the often-crowded signals of substituted adamantanes.[21]

    • Data Acquisition : Acquire standard ¹H, ¹³C, and ideally, 2D correlation spectra like COSY and HSQC to establish connectivity.

  • Mass Spectrometry :

    • Ionization Method : Select an appropriate ionization technique. Electron Ionization (EI) is often used and provides reproducible fragmentation patterns ideal for library matching.[20] Electrospray Ionization (ESI) is suitable for more polar derivatives.

    • Mass Accuracy : Calibrate the instrument to ensure high mass accuracy for reliable molecular formula determination.

    • Data Acquisition : Acquire a full scan spectrum to determine the molecular ion and a fragmentation spectrum (MS/MS) to probe the structure.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : Prepare the sample using a method appropriate for its physical state (e.g., KBr pellet or thin film).

    • Data Acquisition : Record the spectrum and perform a background subtraction.

Step 2: The Initial Database Search - Casting a Wide Net

Begin by searching multiple databases with the suspected compound name, molecular formula, or CAS number. The goal is to gather all available reference spectra.

Caption: Initial phase of the cross-referencing workflow.

Step 3: Multi-Modal Spectral Comparison - The Core of the Analysis

This is a critical, iterative process of comparing your experimental data with the database entries. Do not rely on a single spectrum type.

  • Mass Spectrometry Cross-Referencing :

    • Molecular Ion (M⁺) Verification : Does the m/z of the molecular ion in your experimental data match the expected molecular weight and the database entries?[22]

    • Fragmentation Pattern Analysis : The adamantane cage has characteristic fragmentation pathways.[23] For 1-substituted adamantanes, common fragmentation includes the loss of the substituent or a C₄H₉ radical. Compare the key fragment ions and their relative intensities between your spectrum and the database spectra. Discrepancies may indicate a different substitution pattern or an entirely different compound.

  • NMR Spectroscopy Cross-Referencing :

    • Chemical Shift Comparison : The high symmetry of the parent adamantane molecule leads to a simple NMR spectrum, which becomes more complex upon substitution.[21] Compare the chemical shifts of your compound with database values. Be aware that minor shifts can occur due to differences in solvent and concentration.[21]

      • Parent Adamantane Reference Shifts : ¹H NMR shows two signals around 1.76 ppm and 1.87 ppm. ¹³C NMR displays signals at approximately 28.46 ppm and 37.85 ppm.[24]

    • Multiplicity and Coupling Constant (J) Analysis : Do the splitting patterns (e.g., singlet, doublet, triplet) and coupling constants in your ¹H spectrum match the database entry? This is crucial for confirming the position of substituents.

    • 2D NMR Confirmation : Use your COSY and HSQC data to confirm the connectivity proposed by the database structure. This provides an internal validation of the assignment.

  • IR Spectroscopy Cross-Referencing :

    • Functional Group Confirmation : The IR spectrum is excellent for quickly confirming the presence or absence of key functional groups (e.g., C=O stretch for a ketone, O-H stretch for an alcohol) that should be present based on the proposed structure.[21] Compare the key absorption bands with the database spectrum.

Step 4: The Validation Decision Matrix

After comparing all available spectral data, use a decision-making framework to conclude the identity of your compound.

Caption: Decision matrix for spectral data validation.

Ensuring Trustworthiness: Avoiding Common Pitfalls

A protocol is only as reliable as the scientist executing it. Maintaining scientific integrity requires an awareness of common errors in spectral interpretation.

  • Over-reliance on a Single Data Point : Never confirm a structure based on a single mass spectral match or a single NMR signal. True confidence comes from the convergence of multiple, independent data points (MS, ¹H NMR, ¹³C NMR, IR).[25]

  • Ignoring Isomeric Possibilities : Adamantane derivatives can have multiple isomers (e.g., 1-substituted vs. 2-substituted). Mass spectrometry may not distinguish between these, making NMR crucial for unambiguous assignment.[26]

  • Misinterpreting Fragmentation : The fragmentation of adamantane derivatives can be complex.[27] Do not mistake a prominent fragment ion for the molecular ion. Always look for the M⁺ peak, even if it is of low intensity.

  • Dismissing Minor Discrepancies : Small differences in NMR chemical shifts or MS relative intensities can be significant.[28] They could indicate a different salt form, a solvate, or a subtle structural difference. Investigate, don't ignore.

By implementing this comprehensive cross-referencing workflow and remaining vigilant against common interpretive errors, researchers can achieve the highest level of confidence in the structural characterization of their adamantane compounds, thereby ensuring the integrity and reproducibility of their scientific findings.

References

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A Researcher's Guide to Biological Assay Validation for Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane cage, a rigid and lipophilic hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure is a key component in several approved drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2][3] The incorporation of the adamantane moiety can significantly enhance a molecule's pharmacokinetic profile by increasing lipophilicity and metabolic stability, which in turn can improve bioavailability and therapeutic efficacy.[4][5] This guide provides an in-depth comparison of biological assays for validating the activity of adamantane-based compounds, with a focus on their most common therapeutic targets. It is intended for researchers, scientists, and drug development professionals seeking to design robust validation strategies.

The Versatility of the Adamantane Scaffold in Drug Discovery

Adamantane's journey into medicinal chemistry began with the discovery of amantadine's antiviral properties against Influenza A.[6][7] Since then, its derivatives have been successfully developed to target a variety of biological entities. The rigid structure of adamantane allows for the precise spatial orientation of functional groups, facilitating optimal interactions with drug targets.[2] This "lipophilic bullet" can transform hydrophilic molecules into more clinically viable drug candidates.[1]

Key therapeutic areas where adamantane-based drugs have made a significant impact include:

  • Antiviral Agents: Amantadine and rimantadine target the M2 proton channel of the influenza A virus, inhibiting viral replication.[8][9]

  • Neurodegenerative Diseases: Memantine, a non-competitive NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[6][10]

  • Diabetes: Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-IV) inhibitors used to manage type 2 diabetes.[3][7]

  • Metabolic Diseases: Adamantane derivatives have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and Stearoyl-CoA Desaturase-1 (SCD1), which are implicated in metabolic syndromes.[7][11][12]

Given this diverse range of targets, a one-size-fits-all approach to biological assay validation is insufficient. The choice of assay must be tailored to the specific mechanism of action of the adamantane derivative under investigation.

Comparative Guide to Biological Assays

This section provides a comparative overview of common biological assays for validating adamantane-based compounds, categorized by their primary therapeutic targets.

Antiviral Assays (Influenza A M2 Proton Channel Blockers)

The primary mechanism of action for adamantane-based antivirals like amantadine is the blockade of the M2 proton channel, which is crucial for viral uncoating and replication.[8][10]

Comparison of Antiviral Assay Methodologies

Assay TypePrincipleAdvantagesDisadvantages
Plaque Reduction Assay Quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer in the presence of the compound.Gold standard for determining antiviral efficacy (IC50). Provides a direct measure of infectious virus reduction.Labor-intensive and time-consuming.
Cytopathic Effect (CPE) Inhibition Assay Measures the inhibition of virus-induced cell death, often using a colorimetric readout (e.g., MTT assay).[9]Higher throughput than plaque assays. Amenable to automation.Indirect measure of antiviral activity. Can be affected by compound cytotoxicity.
Two-Electrode Voltage Clamp (TEVC) Assay Directly measures the blockade of the M2 ion channel expressed in Xenopus oocytes.[9]Provides direct evidence of target engagement. Allows for detailed electrophysiological characterization.Requires specialized equipment and expertise. Not a measure of antiviral activity in a cellular context.
Cell-Based ELISA Detects viral antigens within infected cells to quantify the level of viral replication.[13]Quantitative and sensitive. Can be adapted for high-throughput screening.Indirect measure of infectious virus.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the adamantane compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

NMDA Receptor Antagonist Assays

Memantine, an adamantane derivative, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the excitotoxicity associated with Alzheimer's disease.[10]

Comparison of NMDA Receptor Assay Methodologies

Assay TypePrincipleAdvantagesDisadvantages
Calcium Flux Assay Measures changes in intracellular calcium levels upon NMDA receptor activation in the presence of the antagonist.[14][15]High-throughput and functional. Can distinguish between competitive and non-competitive antagonists.[14]Indirect measure of receptor activity. Can be prone to artifacts.
Electrophysiology (Patch-Clamp/MEA) Directly measures the ion flow through the NMDA receptor channel in response to agonist stimulation.[16]Gold standard for detailed mechanistic studies. Provides information on channel kinetics and voltage dependency.Low throughput and technically demanding.
Ligand Binding Assay Measures the displacement of a radiolabeled ligand (e.g., [3H]MK-801) from the NMDA receptor by the test compound.[17]Direct measure of binding affinity. Useful for initial screening.Does not provide functional information.
Cell Proliferation/Viability Assay (MTT) Assesses the protective effect of the antagonist against NMDA-induced excitotoxicity.[18]Simple and cost-effective. Provides a measure of neuroprotection.Indirect and can be influenced by off-target effects.

Experimental Protocol: High-Throughput Calcium Flux Assay

  • Cell Culture: Culture a cell line stably or transiently expressing the desired NMDA receptor subunits (e.g., HEK293 cells).[15]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the adamantane-based antagonist.

  • Receptor Stimulation: Stimulate the NMDA receptors with co-agonists glutamate and glycine (or D-serine).[15]

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the fluorescence response against the compound concentration.

Enzyme Inhibition Assays (11β-HSD1 and SCD1)

Adamantane derivatives are being explored as inhibitors of enzymes involved in metabolic diseases.

11β-HSD1 Inhibition Assays

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome.[11]

Comparison of 11β-HSD1 Assay Methodologies

Assay TypePrincipleAdvantagesDisadvantages
Microsomal Assay Measures the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) by liver or adipose tissue microsomes.Direct measure of enzyme activity. Allows for kinetic studies.Lacks the complexity of a cellular environment.
Cell-Based Assay Measures 11β-HSD1 activity in intact cells, often using a reporter gene or by measuring cortisol production.[11]More physiologically relevant than microsomal assays. Can assess cell permeability.Can be more variable than in vitro assays.
Ex Vivo Tissue Assay Measures enzyme activity in tissue biopsies taken from animals treated with the inhibitor.[19][20]Provides a direct measure of target engagement in a relevant tissue.Invasive and low throughput.
Urinary Steroid Profiling Measures the ratio of cortisol to cortisone metabolites in urine as a biomarker of 11β-HSD1 activity.[21]Non-invasive and clinically translatable.Indirect measure of enzyme activity.

Experimental Protocol: Cell-Based 11β-HSD1 HTRF Assay

  • Cell Culture: Differentiate a suitable cell line (e.g., C2C12 myotubes) that expresses 11β-HSD1.[11]

  • Compound Treatment: Treat the cells with various concentrations of the adamantane-based inhibitor.

  • Substrate Addition: Add the substrate (cortisone) to the cells.

  • HTRF Reaction: After incubation, lyse the cells and perform a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the amount of cortisol produced.

  • Data Analysis: Calculate the IC50 value of the inhibitor.

SCD1 Inhibition Assays

SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids, and its inhibition is a target for metabolic diseases and cancer.[12][22]

Comparison of SCD1 Assay Methodologies

Assay TypePrincipleAdvantagesDisadvantages
Fatty Acid Profiling (GC-MS) Measures the ratio of monounsaturated to saturated fatty acids (desaturation index) in cells or plasma.[12]Direct and quantitative measure of SCD1 activity. Gold standard for validation.Requires specialized equipment (GC-MS) and is relatively low throughput.
Cell Viability/Proliferation Assay Assesses the effect of SCD1 inhibition on the growth of cancer cells that are dependent on SCD1 activity.[12]Simple and high-throughput. Relevant for oncology applications.Indirect and may not be applicable to all cell types.
Gene Expression Analysis (qPCR/Western Blot) Measures changes in the expression of genes regulated by SCD1 activity.[12]Provides mechanistic insights.Indirect measure of enzyme activity.
In Vitro Enzyme Activity Assay Measures the conversion of a radiolabeled saturated fatty acid to a monounsaturated fatty acid by purified SCD1 enzyme.Direct measure of enzyme inhibition.Lacks cellular context.

Experimental Protocol: Fatty Acid Profiling by GC-MS

  • Cell Treatment: Treat cultured cells (e.g., HepG2) with the adamantane-based SCD1 inhibitor for a specified period.

  • Lipid Extraction: Extract total lipids from the cells using a suitable solvent system (e.g., Folch method).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to form FAMEs.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to separate and quantify the different fatty acids.

  • Data Analysis: Calculate the desaturation index (e.g., C16:1/C16:0 and C18:1/C18:0 ratios) and compare the values between treated and untreated cells.

Visualizing Experimental Workflows and Pathways

Mechanism of Action for Adamantane-Based Antivirals

cluster_virus Influenza A Virus cluster_cell Host Cell Viral RNA Viral RNA Cytoplasm Cytoplasm Viral RNA->Cytoplasm Release M2 Proton Channel M2 Proton Channel Endosome Endosome M2 Proton Channel->Endosome Proton Influx (pH drop) Endosome->Viral RNA Uncoating Replication Replication Cytoplasm->Replication Leads to Adamantane Compound Adamantane Compound Adamantane Compound->M2 Proton Channel Blocks

Caption: Blockade of the influenza A M2 proton channel by adamantane compounds.

Workflow for a Cell-Based Enzyme Inhibition Assay

Start Start Seed Cells Seed Cells Start->Seed Cells Add Adamantane Compound Add Adamantane Compound Seed Cells->Add Adamantane Compound Add Substrate Add Substrate Add Adamantane Compound->Add Substrate Incubate Incubate Add Substrate->Incubate Lyse Cells & Add Detection Reagents Lyse Cells & Add Detection Reagents Incubate->Lyse Cells & Add Detection Reagents Measure Signal Measure Signal Lyse Cells & Add Detection Reagents->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General workflow for a cell-based enzyme inhibition assay.

Conclusion

The validation of adamantane-based compounds requires a thoughtful and target-specific approach. This guide has provided a comparative framework for selecting and implementing appropriate biological assays for the most common therapeutic targets of this versatile chemical scaffold. By understanding the principles, advantages, and disadvantages of each assay, researchers can design robust validation strategies that provide clear and reliable data, ultimately accelerating the drug discovery and development process.

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  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Diabetes.
  • Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review).
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • NMDA-receptors functional assays for CNS diseases. Neuroservice.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam
  • Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel.
  • A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity.
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  • In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. PubMed.
  • Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days. PubMed Central.
  • Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. PubMed Central.
  • Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Semantic Scholar.
  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Prolifer
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  • Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.
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A Comparative Guide to the Synthetic Routes of Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, tricyclic cage structure of adamantane has cemented its status as a cornerstone in medicinal chemistry, materials science, and nanotechnology.[1][2][3] Its unique physicochemical properties—high lipophilicity, thermal stability, and a diamondoid lattice—are highly sought after. However, the inertness of its C-H bonds presents a formidable challenge for selective functionalization. This guide provides an in-depth comparison of synthetic routes to variously substituted adamantanes, offering field-proven insights and experimental data to aid researchers in navigating this complex chemical landscape.

The Dichotomy of Adamantane's Reactivity: Bridgehead vs. Non-Bridgehead Functionalization

Adamantane's structure features two distinct types of carbon atoms: four equivalent tertiary bridgehead carbons (C1) and six equivalent secondary methylene bridge carbons (C2).[1][4] This inherent symmetry dictates the primary strategies for substitution. Bridgehead positions are more reactive towards electrophilic and carbocation-mediated reactions due to the stability of the tertiary adamantyl cation.[1][5] Conversely, functionalization of the non-bridgehead positions is more challenging and often requires multi-step sequences or radical-based approaches.[1][6]

I. Bridgehead (C1) Functionalization: The Path of Least Resistance

Direct functionalization of the bridgehead positions is the most common and straightforward approach to substituted adamantanes. These reactions typically proceed through a stable 1-adamantyl cation intermediate.

A. Halogenation

Direct bromination of adamantane with boiling bromine yields 1-bromoadamantane. The reaction proceeds via an ionic mechanism, and the rate can be accelerated by the addition of a Lewis acid catalyst, which also facilitates multiple substitutions.[7]

B. Hydroxylation: Synthesis of 1-Adamantanol

1-Adamantanol is a crucial intermediate for the synthesis of other adamantane derivatives.[8][9] Several methods exist for its preparation:

  • Hydrolysis of 1-Bromoadamantane: A straightforward method involving the hydrolysis of 1-bromoadamantane in an aqueous acetone solution.[7]

  • Direct Ozonation: Ozonation of adamantane adsorbed on silica gel provides a direct route to 1-adamantanol in high yield (81-84%).[10]

C. Carboxylation: The Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids, and it is well-suited for adamantane.[11] This reaction can be performed using adamantane itself or a precursor like 1-adamantanol.

The reaction of adamantane with formic acid and a strong acid like sulfuric acid, often with a carbocation scavenger like t-butyl alcohol, generates the 1-adamantyl cation, which is then trapped by carbon monoxide (generated in situ from formic acid) to yield 1-adamantanecarboxylic acid.[11][12][13]

Comparative Data for 1-Adamantanecarboxylic Acid Synthesis

Starting MaterialReagentsYieldReference
AdamantaneFormic acid, t-butyl alcohol, 96% H₂SO₄67-72%[12]
1-AdamantanolFormic acid, H₂SO₄High[13][14]
AdamantaneCO, H₂SO₄[14]

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid from Adamantane [12]

  • Caution: This reaction should be performed in a well-ventilated hood due to the evolution of carbon monoxide.

  • To a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, add 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Add a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25°C.

  • Stir for an additional 30 minutes and then pour the reaction mixture onto 700 g of crushed ice.

  • The crude product is isolated by filtration and can be purified by recrystallization from a mixture of methanol and water to yield 12–13 g (67–72%) of 1-adamantanecarboxylic acid.

D. Amination: The Ritter Reaction

The Ritter reaction provides a direct route to N-alkyl amides, which can then be hydrolyzed to the corresponding amines.[15] For adamantane, this typically involves the reaction of adamantane or 1-adamantanol with a nitrile in the presence of a strong acid.[16][17]

A concise and eco-friendly, two-step synthesis of 1-adamantylamine hydrochloride (Amantadine) has been reported.[16][17] The first step is a one-pot Ritter reaction of adamantane with formamide and nitric acid to produce N-(1-adamantyl)formamide in 85% yield. The subsequent hydrolysis in methanolic hydrochloric acid affords 1-adamantylamine hydrochloride in 93% yield.[16][17]

Logical Flow of the Ritter Reaction for 1-Adamantylamine Synthesis

G Adamantane Adamantane AdamantylCation 1-Adamantyl Cation Adamantane->AdamantylCation H₂SO₄/HNO₃ NitriliumIon Nitrilium Ion AdamantylCation->NitriliumIon Nitrile Nitrile (e.g., Formamide) Nitrile->NitriliumIon NAlkylAmide N-(1-adamantyl)formamide NitriliumIon->NAlkylAmide H₂O Amine 1-Adamantylamine NAlkylAmide->Amine Hydrolysis

Caption: Ritter reaction pathway for 1-adamantylamine synthesis.

II. Non-Bridgehead (C2) Functionalization: Navigating a More Complex Terrain

Functionalizing the secondary methylene positions of adamantane is significantly more challenging due to the lower stability of the 2-adamantyl cation compared to its tertiary counterpart.

A. Synthesis of 2-Adamantanol and Adamantanone

2-Adamantanol and its oxidation product, adamantanone, are key precursors for further functionalization at the C2 position. A common route involves the acid-catalyzed rearrangement of 1-adamantanol.

In the presence of a strong acid like sulfuric acid, 1-adamantanol can isomerize to 2-adamantanol via a 1,2-hydride shift.[5][18] The 2-adamantanol can then be oxidized to adamantanone.[5][7][18]

Experimental Protocol: Synthesis of 2-Adamantanol

While direct synthesis from adamantane is difficult, 2-adamantanol can be prepared by the reduction of 2-adamantanone.[19] A variety of reducing agents can be employed, with catalytic transfer hydrogenation being a common method.

Workflow for C2 Functionalization

G Adamantane Adamantane Adamantanol1 1-Adamantanol Adamantane->Adamantanol1 Oxidation Adamantanol2 2-Adamantanol Adamantanol1->Adamantanol2 H₂SO₄, Rearrangement Adamantanone Adamantanone Adamantanol2->Adamantanone Oxidation Substituted2 2-Substituted Adamantane Adamantanone->Substituted2 Further Reactions

Caption: General workflow for accessing 2-substituted adamantanes.

B. Radical-Mediated Functionalization

Free-radical reactions offer an alternative strategy for C-H functionalization that can provide access to both bridgehead and non-bridgehead substituted adamantanes.[1][2][20] The selectivity of these reactions often depends on the nature of the radical species and the reaction conditions.

For example, the palladium-catalyzed oxidative carbonylation of adamantane with carbon monoxide can produce esters at both the C1 and C2 positions, with a preference for the bridgehead position (3°:2° = 3:1).[1]

III. Synthesis of Disubstituted Adamantanes

The synthesis of disubstituted adamantanes introduces further complexity, particularly when substitution at both bridgehead and non-bridgehead positions is desired.

For instance, 1,3-adamantanedicarboxylic acid can be synthesized from 1-adamantanecarboxylic acid in a one-pot reaction using a mixture of nitric and sulfuric acids with formic acid.[21] This method achieves a high yield of 92%.[21]

Conclusion

The synthetic routes to substituted adamantanes are diverse and highly dependent on the desired position of functionalization. Bridgehead substitution is generally more facile, proceeding through stable carbocation intermediates via well-established reactions like the Koch-Haaf and Ritter reactions. Non-bridgehead functionalization is more challenging and often relies on rearrangement reactions or less selective radical-based methods. For researchers and drug development professionals, a thorough understanding of these comparative routes is essential for the efficient design and synthesis of novel adamantane-based molecules with tailored properties. The choice of synthetic strategy will ultimately be guided by factors such as the desired substitution pattern, required scale, and the availability of starting materials.

References

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  • Sláma, M., & Eigner, V. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7681.
  • Antipov, V. A., et al. (2021). A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane. Taylor & Francis Online.
  • Cohen, Z., Varkony, H., Keinan, E., & Mazur, Y. (n.d.). TERTIARY ALCOHOLS FROM HYDROCARBONS BY OZONATION ON SILICA GEL. Organic Syntheses Procedure.
  • Fukuyama, T., et al. (2013). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 9, 2195–2200.
  • Kumar, A., & Kumar, A. (2021). Gram scale synthesis of 2-adamantanol from 2-adamantanone. ResearchGate.
  • Wikipedia. (n.d.). Koch reaction.
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  • Sugi, Y., et al. (2007). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 46(21), 6701–6707.
  • Pavlov, D. S., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2748.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,5-Dimethyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide moves beyond a simple checklist, providing a comprehensive operational plan for the proper disposal of 3,5-Dimethyladamantane-1-carboxylic acid. Understanding the causality behind these procedures is paramount to fostering a robust safety culture and ensuring the integrity of your work.

Executive Summary & Hazard Profile

This compound (CAS No. 14670-94-1) is a solid, white to light yellow crystalline powder commonly used as a pharmaceutical intermediate.[1][2] While stable under normal conditions, it is classified as an irritant, and its improper disposal can pose risks to personnel and the environment.[3][4] Adherence to correct disposal protocols is not merely a regulatory hurdle; it is a critical component of responsible chemical stewardship.

The following table summarizes the essential identification and hazard data for this compound.

PropertyValueSource(s)
CAS Number 14670-94-1[1][5]
Molecular Formula C₁₃H₂₀O₂[1][3]
Appearance White to light yellow crystal powder[1][2]
Melting Point 89-105 °C[1][6]
GHS Hazard Codes H315: Causes skin irritation[3][4]
H319: Causes serious eye irritation[3][4]
H335: May cause respiratory irritation[3][4]
Signal Word Warning[3][4]
Water Hazard Class WGK 3 (Germany): Severely hazardous to water[1]
Required PPE Nitrile gloves, safety goggles, lab coat[3]

The Regulatory Landscape: A Framework for Compliance

The disposal of any laboratory chemical is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes.[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the handling of chemical waste and emergency preparedness, under standards like the Hazard Communication Standard (HazCom) and HAZWOPER.[9][10][11]

Your institution's Environmental Health & Safety (EH&S) department translates these federal and state regulations into actionable protocols for your specific location. Causality: Treating all chemical waste as hazardous until confirmed otherwise by EH&S is the most trustworthy and compliant approach, ensuring you operate well within legal and safety boundaries.[12]

Core Principles of Chemical Waste Management

Before detailing the specific protocol for this compound, it is crucial to internalize the foundational principles that govern all chemical waste handling.

  • Segregation: Never mix different waste streams. This compound is a non-halogenated organic solid. It must be segregated from liquid wastes, halogenated solvents, and incompatible materials like strong bases or oxidizing agents.[13][14][15] Causality: Improper mixing can lead to dangerous chemical reactions, generate toxic gases, or complicate the final disposal process, increasing both risk and cost.

  • Containment: Waste must be stored in durable, compatible containers that can be securely closed.[15][16] For a solid like this, a wide-mouth plastic or glass container with a screw-top lid is ideal. Causality: Keeping containers closed prevents the release of irritating dust and ensures compliance with EPA regulations, which state that hazardous waste containers must remain closed except when adding or removing waste.[12]

  • Labeling: All waste containers must be accurately and clearly labeled.[13][16] The label should include the full chemical name—"this compound"—and explicitly state "Hazardous Waste." Causality: Proper labeling is critical for preventing accidental mixing of incompatible wastes and for providing essential information to EH&S personnel and emergency responders.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe handling and disposal of this specific chemical and its associated waste.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.

  • Hand Protection: Protective nitrile gloves.

  • Eye Protection: Safety goggles with side shields (EN 166 standard or equivalent).[3]

  • Skin and Body Protection: A long-sleeved laboratory coat.

All materials that have come into contact with this compound must be disposed of as hazardous waste.

  • Solid Chemical Waste: This includes expired product, unused excess, or material from a spill cleanup.

  • Contaminated Labware: This encompasses items like weighing paper, disposable spatulas, contaminated gloves, and paper towels used for cleanup.

Action: Designate a specific hazardous waste container for "Solid, Non-Halogenated Organic Waste." Place all the above materials into this single container. Do not mix with liquid waste.[14]

  • Select an Appropriate Container: Obtain a compatible waste container from your institution's EH&S department, typically a wide-mouth plastic pail or drum.

  • Affix a Hazardous Waste Label: Before adding any waste, place a hazardous waste label on the container.

  • Record Contents: As you add waste, list "this compound" and approximate the quantity. If other compatible solid wastes are added, list them as well.

  • Keep Closed: Securely fasten the lid on the container immediately after adding waste.

An empty container that held this compound can be disposed of as regular trash only if it meets the standard of "empty."[12]

  • Empty the Container: Ensure all powder has been removed to the greatest extent possible.

  • Deface the Label: Completely remove or black out the original chemical label.[12] Causality: This prevents custodial staff from misidentifying the container and handling it as if it were still full of a hazardous chemical.

  • Dispose: Place the cap-less, defaced container in the appropriate bin for regular laboratory glass or plastic trash.

Your designated waste container must be stored in a designated Satellite Accumulation Area (SAA).[15][16]

  • The SAA must be at or near the point of waste generation.[16]

  • It should be a secondary containment bin or tray to capture any potential leaks.

  • Inspect the area weekly for any signs of container degradation or spills.[15]

Once the waste container is full or has been accumulating for a set period (often up to 12 months, but check local rules), arrange for its removal.[16]

  • Contact EH&S: Submit a chemical waste pickup request through your institution's Environmental Health & Safety department.

  • Do Not Move: Do not transport the waste to a central collection point yourself. Trained EH&S personnel will collect it directly from your SAA.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for properly segregating waste related to this compound.

G Fig. 1: Disposal Workflow for this compound Waste Waste Generation Point (e.g., lab bench, fume hood) SolidChem Solid Chemical Waste (Pure, excess, expired) Waste->SolidChem ContaminatedPPE Contaminated Solid Waste (Gloves, weigh paper, wipes) Waste->ContaminatedPPE EmptyContainer Empty Stock Container Waste->EmptyContainer SpillDebris Spill Cleanup Debris Waste->SpillDebris SolidWasteBin Hazardous Waste Container: 'Solid, Non-Halogenated Organic Waste' SolidChem->SolidWasteBin ContaminatedPPE->SolidWasteBin Deface Step 1: Deface Original Label EmptyContainer->Deface Is it completely empty? SpillDebris->SolidWasteBin SAA Store in Satellite Accumulation Area (SAA) SolidWasteBin->SAA DisposeTrash Step 2: Dispose as Regular Lab Trash Deface->DisposeTrash Pickup Arrange for EH&S Pickup SAA->Pickup

Sources

Essential Safety and Operational Guide for Handling 3,5-Dimethyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3,5-Dimethyladamantane-1-carboxylic acid (CAS No. 14670-94-1). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to provide a self-validating system of protocols.

Understanding the Hazard Profile

This compound is a solid, white crystalline powder. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Given its powdered form, there is a potential for aerosolization during handling, which increases the risk of inhalation and contamination of the work area.[3][4] Therefore, appropriate control measures are essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN 166 or ANSI Z.87.1 standards. A face shield is recommended for tasks with a high risk of splashing or dust generation.[5]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][7] Gloves should be inspected before use and changed immediately upon contamination.[7][8]Prevents direct skin contact with the chemical, which is known to cause skin irritation.[1][2]
Body Protection A standard or chemical-resistant lab coat, fully buttoned.[7][9]Protects skin and clothing from potential spills and contamination.[6]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[1][6] If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 particulate respirator is recommended.[6]Minimizes the inhalation of airborne particles that may cause respiratory irritation.[2]

Engineering Controls: Containing the Hazard

Engineering controls are the most effective way to minimize exposure to hazardous powders.[10]

  • Chemical Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapors.[3][7]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne particles.[6]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[3]

Operational Plan: From Handling to Disposal

A strict operational plan is vital for maintaining a safe laboratory environment.

Preparation
  • Designated Area: Identify and prepare a designated work area within a chemical fume hood.[3]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and waste containers, before handling the chemical.[7]

  • PPE Inspection: Ensure all required PPE is available and in good condition.[6]

Weighing and Handling
  • Tare Container: Tare a sealed container on the balance.

  • Add Powder in Hood: In the chemical fume hood, carefully add the desired amount of this compound to the container and securely close it.[4]

  • Final Weighing: Return to the balance to obtain the final weight.[4]

  • Minimize Dust: Handle the compound gently to avoid creating dust.[6]

Spill and Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Inhalation: Move the person to fresh air.[6]

  • Spill: For small spills, carefully clean up using appropriate absorbent materials while wearing full PPE. For large spills, evacuate the area and contact a hazardous materials response team.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task Involving This compound task_scale Small-scale (<1g) or Large-scale (>1g)? start->task_scale small_scale_ppe Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat task_scale->small_scale_ppe Small-scale large_scale_check Potential for significant dust or aerosol generation? task_scale->large_scale_check Large-scale end Proceed with Task small_scale_ppe->end high_dust_ppe Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator large_scale_check->high_dust_ppe Yes low_dust_ppe Standard PPE with Caution: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood large_scale_check->low_dust_ppe No high_dust_ppe->end low_dust_ppe->end

Caption: PPE selection workflow for handling this compound.

References

  • Occupli. (2021, November 3). The controls required for handling powder irritants. [Link]
  • Unknown. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). [Link]
  • Scribd. Adamantane (Cas 281-23-2) MSDS. [Link]
  • Chemos GmbH & Co.KG. (2021, August 12).
  • Carl ROTH.
  • EHS. (2024, July 24). Working Safely with Toxic Powders. [Link]
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
  • NIST. Control Measures for Chemical Safety. [Link]
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Retrosynthesis Analysis

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3,5-Dimethyladamantane-1-carboxylic acid
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3,5-Dimethyladamantane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.